molecular formula C21H37NO6S2 B015968 N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate CAS No. 887407-52-5

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

カタログ番号: B015968
CAS番号: 887407-52-5
分子量: 463.7 g/mol
InChIキー: IQYKMBDQDWEUND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C21H37NO6S2 and its molecular weight is 463.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYKMBDQDWEUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402264
Record name N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-52-5
Record name N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architect of Proximity: A Technical Guide to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the ability to precisely link biomolecules is not merely a technique—it is the cornerstone of innovation. From constructing antibody-drug conjugates (ADCs) to mapping intricate protein-protein interactions, the covalent tethering of molecules unlocks new frontiers in therapeutics and diagnostics. Within the arsenal of bioconjugation reagents, N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate emerges as a uniquely powerful tool. This heterobifunctional crosslinker, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive methanethiosulfonate (MTS) group separated by a long pentadecyl (C15) spacer, offers a remarkable combination of specificity, reactivity, and spatial control.

This guide provides an in-depth technical exploration of this compound, delving into its core chemistry, strategic applications, and detailed experimental workflows. It is designed not as a rigid set of instructions, but as a foundational resource to empower researchers to harness the full potential of this versatile crosslinker.

Part 1: Deconstructing the Molecule: Core Chemistry and Strategic Advantages

At its heart, this compound is an elegant molecular bridge designed for two-step sequential conjugations. This architecture minimizes the undesirable formation of homodimers, a common pitfall with homobifunctional crosslinkers.[]

The molecule can be dissected into three key components:

  • The N-Hydroxysuccinimide (NHS) Ester: This moiety is the workhorse for targeting primary amines (-NH₂), which are readily available on the N-terminus of proteins and the side chain of lysine residues.[2] The reaction proceeds via nucleophilic attack from the amine, forming a stable and irreversible amide bond.

  • The Methanethiosulfonate (MTS) Group: This functional group exhibits high specificity for sulfhydryl groups (-SH), primarily found in cysteine residues. The reaction results in the formation of a disulfide bond, effectively tethering the MTS-containing molecule to the cysteine. A key advantage of the MTS-thiol reaction is its reversibility under reducing conditions (e.g., dithiothreitol or DTT), allowing for the potential cleavage of the linkage if required by the experimental design.

  • The Pentadecyl (C15) Spacer Arm: The long, 15-carbon aliphatic chain is a defining feature of this crosslinker. This extended spacer provides significant spatial separation between the conjugated molecules, which can be critical for overcoming steric hindrance and preserving the native conformation and function of the biomolecules. The hydrophobic nature of the pentadecyl chain may also facilitate interactions with lipid bilayers, opening up applications in membrane protein studies and targeted delivery to cell surfaces. The length of the spacer arm is a critical parameter in crosslinking experiments, with longer spacers favoring intermolecular crosslinking.

Mechanism of Action: A Tale of Two Reactions

The utility of this compound lies in the orthogonal reactivity of its two ends. This allows for a controlled, two-step conjugation process:

  • Step 1 (Amine Acylation): The NHS ester reacts with primary amines in a slightly alkaline environment (pH 7.2-8.5).[2][3]

  • Step 2 (Disulfide Formation): The MTS group reacts with a sulfhydryl group, typically at a neutral pH, to form a stable disulfide linkage.

This sequential approach is fundamental to creating well-defined bioconjugates.

Part 2: Strategic Applications in Research and Development

The unique properties of this compound lend themselves to a variety of sophisticated applications:

  • Antibody-Drug Conjugate (ADC) Development: This crosslinker is an ideal candidate for linking cytotoxic drugs to monoclonal antibodies. The antibody's primary amines can be targeted with the NHS ester, and a thiol-containing drug can then be conjugated via the MTS group. The long spacer may enhance the drug's accessibility to its target once the ADC reaches the tumor microenvironment.

  • Probing Protein-Protein Interactions: By conjugating one protein via its amines and another via a cysteine residue, this crosslinker can be used to covalently trap interacting partners. The long spacer arm allows for the capture of interactions that may be sterically hindered with shorter crosslinkers.

  • Surface Immobilization and Biosensor Development: Proteins or other biomolecules can be tethered to a thiol-modified surface for the creation of biosensors or affinity chromatography matrices. The long, hydrophobic spacer may influence the orientation and presentation of the immobilized molecule.

  • Modification of Lipid Bilayers and Liposomes: The pentadecyl chain can act as a lipid-like tail, potentially anchoring the crosslinker within a lipid bilayer.[4][5] This could be exploited to functionalize the surface of liposomes for targeted drug delivery or to study membrane protein dynamics.[6][7][8]

Part 3: Experimental Protocols and Methodologies

The following protocols are provided as a comprehensive guide. Researchers should optimize these conditions for their specific biomolecules and applications.

General Considerations:
  • Solubility: Due to the long alkyl chain, this compound is expected to have low water solubility. It should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.[2]

  • pH Control: The pH of the reaction buffers is critical for selective conjugation. Amine reactions with NHS esters are favored at pH 7.2-8.5, while thiol reactions with MTS groups proceed efficiently at neutral pH.[2][3]

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) during the NHS ester reaction, as they will compete for reaction. Phosphate, carbonate/bicarbonate, HEPES, and borate buffers are suitable choices.[9]

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of Protein A (containing accessible amines) to Protein B (containing a free cysteine).

Materials:

  • This compound

  • Anhydrous DMSO

  • Protein A in amine-free buffer (e.g., PBS, pH 7.4)

  • Protein B in a suitable buffer (e.g., PBS, pH 7.0)

  • Desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Workflow:

Workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation to Protein B A Dissolve Crosslinker in DMSO B Add Crosslinker to Protein A Solution A->B 10-20 fold molar excess C Incubate (1 hr, RT) B->C D Remove Excess Crosslinker (Desalting Column) C->D E Combine Activated Protein A with Protein B D->E MTS-activated Protein A F Incubate (2 hrs, RT) E->F G Quench Reaction (Optional) F->G H Purify Conjugate G->H

Caption: Two-step protein-protein conjugation workflow.

Detailed Steps:

  • Prepare a stock solution of the crosslinker: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Activate Protein A:

    • To a solution of Protein A (e.g., 1-5 mg/mL in PBS, pH 7.4), add the crosslinker stock solution to achieve a 10- to 20-fold molar excess of the crosslinker over the protein.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Remove excess crosslinker: Pass the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0) to remove the unreacted crosslinker.

  • Conjugate to Protein B:

    • Immediately combine the purified, MTS-activated Protein A with Protein B (containing a free cysteine) at a desired molar ratio (e.g., 1:1).

    • Incubate the mixture for 2 hours at room temperature.

  • Quench the reaction (optional): To stop the reaction, a quenching reagent such as Tris-HCl can be added to a final concentration of 20-50 mM.

  • Purify the conjugate: The final protein-protein conjugate can be purified from unreacted proteins using methods such as size-exclusion chromatography or affinity chromatography.

Protocol 2: Functionalization of Liposomes

This protocol outlines a general procedure for anchoring a thiol-containing peptide to the surface of pre-formed liposomes containing an amine-functionalized lipid.

Materials:

  • Pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH₂)

  • This compound

  • Anhydrous DMSO

  • Thiol-containing peptide in a suitable buffer (e.g., HEPES, pH 7.0)

  • Dialysis cassettes

Workflow:

Liposome_Functionalization A Amine-Liposomes C MTS-Activated Liposomes A->C NHS-Ester Reaction (pH 7.4, 1 hr) B Crosslinker (NHS-C15-MTS) B->C E Peptide-Functionalized Liposomes C->E MTS-Thiol Reaction (pH 7.0, 2 hrs) D Thiol-Peptide D->E

Sources

The Alchemical Bridge: A Technical Guide to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the vanguard of therapeutic innovation, the precise and stable linkage of molecules is paramount. This guide provides an in-depth exploration of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate, a heterobifunctional crosslinking agent engineered for the strategic construction of complex bioconjugates. We will delve into its core properties, mechanisms of action, and field-proven applications, offering a comprehensive resource for its effective implementation in your research and development endeavors.

Unveiling the Crosslinker: Core Properties and Strategic Design

This compound, often abbreviated as MTS-C15-NHS, is a meticulously designed molecule that serves as a bridge between two distinct chemical entities. Its power lies in its heterobifunctional nature, possessing two different reactive groups at opposite ends of a fifteen-carbon aliphatic spacer.

Chemical Identity:

PropertyValue
Chemical Name This compound
Synonyms MTS-16-NHS
CAS Number 887407-52-5[1]
Molecular Formula C21H37NO6S2[1]
Molecular Weight 463.65 g/mol [1]

Physicochemical Characteristics:

PropertyDescription
Appearance Off-white to pale yellow solid[1]
Solubility Slightly soluble in Chloroform and DMSO[1]
Stability Moisture sensitive; should be stored desiccated[1]
Storage -20°C in an inert atmosphere[1]

The strategic design of this crosslinker is evident in its constituent parts:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group exhibits high reactivity towards primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[][3][4][5] The reaction forms a stable amide bond.

  • Methanethiosulfonate (MTS): This group selectively reacts with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a disulfide bond. This reaction is highly efficient and proceeds under mild conditions.

  • Pentadecyl Spacer: The long C15 aliphatic chain provides significant spatial separation between the conjugated molecules. This can be critical for maintaining the biological activity of proteins by minimizing steric hindrance.

The Art of Connection: Reaction Mechanisms and Pathways

The utility of this compound lies in its ability to facilitate a controlled, two-step conjugation process. This sequential reactivity is key to minimizing the formation of undesirable homodimers and other side products.

Step 1: Amine Acylation

The initial step involves the reaction of the NHS ester with a primary amine-containing molecule (e.g., an antibody). This reaction is typically carried out at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[]

Amine_Acylation Protein Protein-NH₂ Intermediate Protein-NH-CO-C15-MTS Protein->Intermediate pH 7.2-8.5 MTS_NHS MTS-C15-NHS MTS_NHS->Intermediate NHS_leaving N-Hydroxysuccinimide Intermediate->NHS_leaving

Caption: Amine acylation reaction of MTS-C15-NHS with a protein.

Step 2: Disulfide Bond Formation

Following the acylation of the first molecule and subsequent purification to remove excess crosslinker, the MTS-activated intermediate is introduced to a thiol-containing molecule. The methanethiosulfonate group readily reacts with the sulfhydryl group to form a stable disulfide bond, releasing methanesulfinic acid as a byproduct.

Disulfide_Formation Intermediate Protein-NH-CO-C15-MTS Conjugate Protein-NH-CO-C15-S-S-Drug Intermediate->Conjugate Drug_SH Drug-SH Drug_SH->Conjugate Byproduct Methanesulfinic Acid Conjugate->Byproduct

Caption: Formation of a disulfide bond with a thiol-containing drug.

In the Laboratory: A Step-by-Step Protocol for Antibody-Drug Conjugation

This protocol provides a general framework for the conjugation of a cytotoxic drug to an antibody using this compound. Optimization will be required for specific antibodies and drug molecules.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound (MTS-C15-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing drug molecule

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) and Size-Exclusion Chromatography (SEC) system.

Workflow Diagram:

ADC_Workflow cluster_prep Preparation cluster_reaction1 Step 1: NHS Ester Reaction cluster_purification1 Purification 1 cluster_reaction2 Step 2: Thiol Reaction cluster_purification2 Purification 2 & Analysis Ab_prep Antibody Preparation (Buffer Exchange) Reaction1 Incubate Antibody + Linker (pH 7.2-8.0, RT, 1h) Ab_prep->Reaction1 Linker_prep Linker Dissolution (in DMSO/DMF) Linker_prep->Reaction1 Purify1 Remove Excess Linker (Desalting Column) Reaction1->Purify1 Reaction2 Add Thiol-Drug to Activated Antibody (RT, 2h) Purify1->Reaction2 Purify2 Final Purification (SEC) Reaction2->Purify2 Analysis Characterization (HIC, RP-HPLC, MS) Purify2->Analysis

Caption: Experimental workflow for ADC synthesis using MTS-C15-NHS.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column.[4]

    • Adjust the antibody concentration to 2-10 mg/mL.[4]

  • Linker Preparation:

    • Immediately before use, dissolve the required amount of MTS-C15-NHS in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Step 1: NHS Ester Reaction:

    • Add a 10- to 20-fold molar excess of the MTS-C15-NHS stock solution to the antibody solution.

    • Incubate at room temperature for 1 hour with gentle mixing.[3]

  • Purification of Activated Antibody:

    • Remove excess, unreacted linker using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the formation of drug homodimers in the next step.

  • Step 2: Thiol Reaction:

    • Add the thiol-containing drug to the purified, MTS-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is a good starting point.

    • Incubate at room temperature for 2 hours with gentle mixing.

  • Final Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted drug and any aggregates.[4]

Characterization of the Conjugate: Ensuring Quality and Consistency

Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety. A suite of analytical techniques is employed for this purpose.

Analytical Techniques for ADC Characterization:

TechniquePurpose
Hydrophobic Interaction Chromatography (HIC) Determines the drug-to-antibody ratio (DAR) distribution. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.[6][7][8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Can be used to assess purity and, after reduction of the ADC, to determine the drug load on the light and heavy chains.
Size-Exclusion Chromatography (SEC) Quantifies the amount of aggregation in the final product.[4]
Mass Spectrometry (MS) Confirms the identity of the conjugate and provides precise mass information for the different drug-loaded species.[9][10]

The Criticality of Stability: The Disulfide Bond in a Biological Context

The disulfide bond formed by the reaction of the methanethiosulfonate group is a key feature of this crosslinker, particularly in the context of drug delivery. This linkage is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a target cell.[11][12]

The intracellular environment has a much higher concentration of reducing agents, such as glutathione, compared to the extracellular space. This differential stability allows for the selective release of the cytotoxic payload once the ADC has been internalized by the target cancer cell, thereby minimizing off-target toxicity.[11] The steric hindrance around the disulfide bond can be modulated to fine-tune the stability and release kinetics of the payload.[13]

Applications in the Field: Advancing Targeted Therapeutics

The primary application of this compound and similar crosslinkers is in the development of antibody-drug conjugates (ADCs) for cancer therapy.[] The ability to link a potent cytotoxic agent to a tumor-targeting antibody allows for the specific delivery of the drug to cancer cells, improving the therapeutic window.[14][15][16][17]

Beyond ADCs, this crosslinker can be employed in a variety of other bioconjugation applications, including:

  • Immobilization of proteins onto surfaces for diagnostic assays.

  • Creation of protein-protein conjugates for studying protein interactions.

  • Labeling of proteins with reporter molecules such as fluorescent dyes or biotin.

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound is a powerful and versatile tool in the arsenal of the modern biochemist and drug developer. Its well-defined reactivity, coupled with the stability and controlled release characteristics of the resulting disulfide bond, makes it an ideal choice for the construction of sophisticated bioconjugates. By understanding its fundamental properties and employing rigorous protocols for its use and characterization, researchers can leverage this crosslinker to advance the development of next-generation targeted therapeutics and diagnostics.

References

  • Erickson, H. K., et al. (2010). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.
  • Bernardes, G. J. L., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Chemistry, 8(12), 1148-1155. [Link]
  • ResearchGate. (n.d.).
  • Xu, K., et al. (2011). Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chromatography-mass spectrometry. Analytical Chemistry, 83(9), 3327-3334. [Link]
  • Agilent Technologies. (2021). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. [Link]
  • RCS Research Chemistry Services. (n.d.). LUMO-Assisted Design of Disulfide Linkers. [Link]
  • ResearchGate. (2020).
  • Wang, F., et al. (2021).
  • Chromatography Online. (2022).
  • Fürth, D. (n.d.).
  • LookChem. (n.d.).
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]
  • Wang, H., et al. (2021). Targeted drug delivery strategies for precision medicines.
  • Wang, T. H., et al. (2024). Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery. International Journal of Nanomedicine, 19, 10045-10064. [Link]
  • Ojima, I. (n.d.). Tumor Targeting Drug Delivery. Stony Brook University. [Link]
  • Li, Y., et al. (2022). Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. Pharmaceutics, 14(8), 1599. [Link]
  • Akazawa, Y., et al. (2023). Nanoparticle-Mediated Targeted Drug Delivery Systems. International Journal of Molecular Sciences, 24(22), 16194. [Link]

Sources

An In-Depth Technical Guide to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate: A Lipophilic Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate, a specialized heterobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structure, synthesis, reactivity, and its nuanced applications, particularly in the realm of lipid-based systems and membrane protein studies. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Advantage of a Long-Chain Heterobifunctional Crosslinker

In the intricate field of bioconjugation, the ability to selectively and efficiently link different biomolecules is paramount. Heterobifunctional crosslinkers, possessing two distinct reactive moieties, are indispensable tools for creating precisely defined conjugates. This compound stands out in this class due to its unique combination of an amine-reactive N-hydroxysuccinimide (NHS) ester, a sulfhydryl-reactive methanethiosulfonate (MTS) group, and a long C15 alkyl (pentadecyl) spacer.

This extended hydrophobic chain is not a passive linker; it is a key structural feature that dictates the molecule's utility. It facilitates partitioning into lipid bilayers, making it an ideal reagent for the surface modification of liposomes, the study of membrane protein interactions, and the development of targeted drug delivery systems that leverage lipidic environments. This guide will explore the chemical underpinnings and practical applications of this powerful molecular tool.

Molecular Structure and Physicochemical Properties

This compound is an amphiphilic molecule with a defined polar head and a long nonpolar tail. Its structure comprises three key functional domains:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for conjugation to primary amines (e.g., lysine residues in proteins).

  • Methanethiosulfonate (MTS) Group: A sulfhydryl-reactive group for conjugation to cysteine residues.

  • Pentadecyl Chain: A 15-carbon aliphatic chain that imparts significant hydrophobicity.

PropertyValueSource
Molecular Formula C21H35NO6S2Calculated
Molecular Weight 461.64 g/mol Calculated
CAS Number 887407-52-5LookChem
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in organic solvents (DMSO, DMF, Chloroform); Poorly soluble in aqueous solutionsInferred from structure

The long pentadecyl chain is expected to significantly influence its aggregation behavior in aqueous media and its affinity for lipidic phases.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the formation of the methanethiosulfonate derivative of the fatty acid and the subsequent activation of the carboxylic acid with N-hydroxysuccinimide.

Synthesis_Pathway cluster_0 Stage 1: Methanethiosulfonate Formation cluster_1 Stage 2: NHS Ester Formation A 16-Mercaptohexadecanoic Acid B Oxidation A->B Oxidizing Agent (e.g., H2O2) C Disulfide Intermediate B->C D Thiolysis C->D Methanethiol E 16-(Methylsulfonylsulfanyl)hexadecanoic Acid D->E F 16-(Methylsulfonylsulfanyl)hexadecanoic Acid G NHS, Coupling Agent (e.g., DCC, EDC) F->G H N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate G->H

Caption: Proposed two-stage synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 16-(Methylsulfonylsulfanyl)hexadecanoic Acid

  • Oxidation of 16-Mercaptohexadecanoic Acid: 16-mercaptohexadecanoic acid is first oxidized to its corresponding disulfide. This can be achieved using a mild oxidizing agent like hydrogen peroxide in a suitable solvent.

  • Thiolysis of the Disulfide: The resulting disulfide is then subjected to thiolysis with methanethiol. This reaction cleaves the disulfide bond and forms the desired methanethiosulfonate derivative.

Stage 2: NHS Ester Formation

  • Activation of the Carboxylic Acid: The carboxylic acid group of 16-(methylsulfonylsulfanyl)hexadecanoic acid is activated to form the NHS ester. This is a standard procedure in peptide synthesis and bioconjugation.

  • Reaction with NHS: The fatty acid derivative is dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). N-hydroxysuccinimide (NHS) and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are added to the solution.[1]

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight.[2]

  • Purification: The final product, this compound, is purified from the reaction mixture, typically by filtration to remove the urea byproduct (if DCC is used) followed by column chromatography.

Note: All steps should be performed under anhydrous conditions to prevent hydrolysis of the NHS ester.

Reactivity and Mechanism of Action

The utility of this compound as a crosslinker stems from the orthogonal reactivity of its two functional ends.

Amine-Reactive NHS Ester

The NHS ester reacts with primary amines (R-NH2), such as the N-terminus of proteins and the ε-amino group of lysine residues, to form a stable amide bond.

NHS_Reaction Crosslinker-NHS Crosslinker-NHS Conjugate Crosslinker-NH-Protein Crosslinker-NHS->Conjugate Nucleophilic Attack Protein-NH2 Protein-NH2 Protein-NH2->Conjugate NHS N-Hydroxysuccinimide Conjugate->NHS Leaving Group

Caption: Reaction of the NHS ester with a primary amine.

The reaction is most efficient at a slightly alkaline pH (7.2-8.5) where a significant portion of the primary amines are deprotonated and thus nucleophilic.[3] A major competing reaction is the hydrolysis of the NHS ester, which increases with pH.[4][5][6] Therefore, careful control of pH and reaction time is crucial for optimal conjugation efficiency.

Sulfhydryl-Reactive Methanethiosulfonate (MTS)

The MTS group reacts specifically and rapidly with sulfhydryl groups (R-SH), such as those on cysteine residues, to form a stable disulfide bond.

MTS_Reaction Crosslinker-S-S(O2)-CH3 Crosslinker-MTS Conjugate Crosslinker-S-S-Protein Crosslinker-S-S(O2)-CH3->Conjugate Nucleophilic Attack Protein-SH Protein-SH Protein-SH->Conjugate CH3SO2H Methanesulfinic Acid Conjugate->CH3SO2H Leaving Group

Caption: Reaction of the MTS group with a sulfhydryl group.

This reaction is highly efficient under mild, near-neutral pH conditions. A key advantage of the resulting disulfide linkage is its reversibility. The bond can be cleaved using reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the release of conjugated molecules if desired. MTS reagents are known for their rapid reaction kinetics compared to other sulfhydryl-reactive reagents like maleimides or iodoacetamides.[7]

Applications in Research and Development

The unique amphiphilic nature of this compound opens up a range of specialized applications, particularly where interactions with lipidic environments are desired.

Surface Modification of Liposomes for Targeted Drug Delivery

The long pentadecyl chain can act as a lipid anchor, allowing the crosslinker to be incorporated into the lipid bilayer of liposomes. This enables the subsequent conjugation of targeting ligands, such as antibodies or peptides, to the liposome surface.

Experimental Workflow: Liposome Surface Functionalization

  • Preparation of Functionalized Liposomes:

    • Incorporate a lipid with a primary amine headgroup (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE) into the liposome formulation.

    • Alternatively, for post-insertion, prepare micelles of the crosslinker and co-incubate with pre-formed liposomes.[2][8]

  • Conjugation of the Crosslinker:

    • React the amine-containing liposomes with this compound in a buffer at pH 7.2-8.5. The pentadecyl chain will insert into the lipid bilayer.

  • Purification:

    • Remove excess, unreacted crosslinker by size exclusion chromatography or dialysis.

  • Attachment of Targeting Ligand:

    • Incubate the MTS-functionalized liposomes with a sulfhydryl-containing targeting ligand (e.g., a Fab' fragment of an antibody).

  • Final Purification:

    • Purify the final targeted liposomes to remove any unconjugated ligand.

Liposome_Modification cluster_0 Step 1: Crosslinker Insertion cluster_1 Step 2: Ligand Conjugation Liposome Liposome with Amine-Lipids Functionalized_Liposome MTS-Functionalized Liposome Liposome->Functionalized_Liposome Crosslinker NHS-C15-MTS Crosslinker->Functionalized_Liposome Targeted_Liposome Targeted Liposome Functionalized_Liposome->Targeted_Liposome Ligand Targeting Ligand with Sulfhydryl Ligand->Targeted_Liposome

Sources

An In-depth Technical Guide to the Mechanism of Action of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) is a heterobifunctional crosslinking agent that has emerged as a powerful tool for the covalent conjugation of biomolecules. Its unique architecture, featuring a reactive N-hydroxysuccinimide (NHS) ester at one terminus and a methanethiosulfonate (MTS) group at the other, connected by a fifteen-carbon spacer, allows for a controlled, two-step conjugation strategy. This guide provides a comprehensive exploration of the mechanism of action of MTS-C15-NHS, detailing the chemistry of its reactive moieties, the kinetics and influencing factors of the conjugation reactions, and practical, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile crosslinker for applications ranging from the creation of antibody-drug conjugates (ADCs) to the functionalization of surfaces for biosensor development.

Introduction: The Power of Controlled Bioconjugation

The ability to covalently link different molecular entities with precision is a cornerstone of modern molecular biology, drug development, and materials science.[] Heterobifunctional crosslinkers, possessing two distinct reactive groups, are instrumental in achieving this control, enabling sequential reactions that minimize the formation of undesirable homodimers and polymers.[2][3] MTS-C15-NHS epitomizes this class of reagents, offering a strategic approach to covalently linking a molecule bearing a primary amine to another molecule possessing a free thiol group.

The long pentadecyl (C15) spacer arm provides significant spatial separation between the conjugated molecules, which can be critical for preserving their native conformations and biological activities. This guide will dissect the dual reactivity of MTS-C15-NHS, providing the foundational knowledge and practical guidance necessary for its successful implementation in your research.

The Core Chemistry: A Tale of Two Reactive Ends

The utility of MTS-C15-NHS lies in the distinct and highly specific reactivity of its two functional groups: the N-hydroxysuccinimide (NHS) ester and the methanethiosulfonate (MTS) group.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a widely employed amine-reactive functional group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[4]

Key Reaction Parameters:

  • pH: The pH of the reaction is a critical determinant of efficiency. The reaction is most efficient at a slightly basic pH (7.2-8.5).[][5][6] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[6]

  • Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which increases significantly at higher pH values.[6] This hydrolysis renders the crosslinker inactive. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[6]

The Thiol-Reactive Methanethiosulfonate (MTS) Group

The methanethiosulfonate group is a highly specific thiol-reactive moiety that forms a disulfide bond with free sulfhydryl groups, such as those found in cysteine residues. This reaction is a disulfide exchange, where the thiol group of the target molecule attacks the sulfur atom of the MTS group, displacing methanesulfinic acid.

This reaction is highly efficient and specific for thiols under mild conditions.[7][8]

Key Reaction Parameters:

  • pH: The reactivity of the MTS group with thiols is also pH-dependent. The reaction is more rapid at a pH where the thiol group is deprotonated to its more nucleophilic thiolate form (RS-). The pKa of cysteine's thiol group is typically around 8.3, but can vary depending on the local protein environment.[9][10] Therefore, a pH range of 6.5-7.5 is often a good compromise to ensure sufficient thiolate concentration while minimizing potential side reactions.[11]

  • Reversibility: A key feature of the disulfide bond formed by the MTS reaction is its reversibility. The bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.[7]

The Two-Step Conjugation Workflow: A Strategy for Precision

The distinct reactivity profiles of the NHS ester and MTS groups allow for a highly controlled, two-step conjugation process. This sequential approach is the cornerstone of using heterobifunctional crosslinkers effectively, preventing the formation of unwanted polymers and ensuring the specific linkage of the desired biomolecules.[3]

The general strategy involves:

  • Reaction of the NHS Ester: The first step is to react MTS-C15-NHS with the amine-containing molecule (Molecule A) at a pH of 7.2-8.5.

  • Purification: The excess, unreacted crosslinker is then removed from the "activated" Molecule A. This is a critical step to prevent the NHS ester from reacting with any primary amines on the second molecule.[11]

  • Reaction of the MTS Group: The purified, MTS-activated Molecule A is then reacted with the thiol-containing molecule (Molecule B) at a pH of 6.5-7.5 to form the final conjugate.

G

Quantitative Data on Reaction Parameters

The efficiency of the conjugation reactions is highly dependent on the reaction conditions. The following tables summarize key quantitative data to guide experimental design.

Table 1: Influence of pH on NHS Ester Reaction Efficiency and Stability

pHRelative Amine ReactivityNHS Ester Half-life (at 4°C)Comments
6.0LowSeveral hoursReaction is very slow due to protonation of the primary amine.
7.0Moderate~4-5 hours[6]A reasonable compromise for pH-sensitive proteins.
7.5-8.5 High (Optimal) ~30-60 minutes Optimal range for efficient conjugation with manageable hydrolysis. [][5][6][12]
9.0Very High< 10 minutesHydrolysis of the NHS ester becomes the dominant reaction, significantly reducing conjugation efficiency.[6]

Table 2: Factors Influencing Methanethiosulfonate (MTS) Reaction with Thiols

ParameterEffect on Reaction RateRecommended Conditions
pH Increases with pH as the thiol is deprotonated to the more nucleophilic thiolate.pH 6.5-7.5 is a good starting point to balance thiolate concentration and protein stability.[11]
Temperature Increases with temperature.Room temperature is typically sufficient. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
Reactant Molar Ratio A molar excess of the MTS-activated molecule over the thiol-containing molecule can drive the reaction to completion.A 1.5 to 2-fold molar excess of the MTS-activated molecule is a good starting point.[3]
Presence of Reducing Agents Will cleave the newly formed disulfide bond.All buffers and solutions for the MTS reaction step and subsequent purification must be free of reducing agents like DTT and β-mercaptoethanol.

Experimental Protocols

The following is a detailed, step-by-step methodology for a two-step conjugation of an amine-containing protein (Protein A) to a thiol-containing peptide (Peptide B) using MTS-C15-NHS. This protocol is a general guideline and may require optimization for specific applications.

Materials
  • Protein A (containing accessible primary amines)

  • Peptide B (containing a free sulfhydryl group)

  • This compound (MTS-C15-NHS)

  • Amine Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 (amine-free)

  • Thiol Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.0 (thiol-free)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., spin columns)

  • Quenching Solution for NHS Ester Reaction (Optional): 1 M Tris-HCl, pH 8.0

  • Quenching Solution for MTS Reaction (Optional): 1 M Cysteine or β-mercaptoethanol

Step 1: Reaction of MTS-C15-NHS with Protein A
  • Prepare Protein A: Dissolve Protein A in the Amine Reaction Buffer to a concentration of 1-5 mg/mL.

  • Prepare MTS-C15-NHS Stock Solution: Immediately before use, dissolve MTS-C15-NHS in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the MTS-C15-NHS stock solution to the Protein A solution. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Purification: Immediately after incubation, remove the excess unreacted MTS-C15-NHS using a desalting column equilibrated with the Thiol Reaction Buffer. This step is crucial to prevent the unreacted NHS ester from reacting with Peptide B.

G

Step 2: Reaction of Activated Protein A with Peptide B
  • Prepare Peptide B: Dissolve Peptide B in the Thiol Reaction Buffer.

  • Initiate Conjugation: Add the purified, MTS-activated Protein A from Step 1 to the Peptide B solution. A 1.5 to 2-fold molar excess of activated Protein A to Peptide B is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light if any of the components are light-sensitive.

  • Quenching (Optional): To stop the reaction, a final concentration of 10-20 mM cysteine or β-mercaptoethanol can be added to react with any remaining MTS groups.

  • Purification of Final Conjugate: The final conjugate can be purified from unreacted components using size-exclusion chromatography (SEC) or another suitable chromatographic method.

Conclusion: A Versatile Tool for Advanced Bioconjugation

This compound (MTS-C15-NHS) offers a robust and controlled method for the covalent linkage of amine- and thiol-containing molecules. By understanding the distinct chemistries of the NHS ester and MTS reactive groups and by employing a strategic two-step conjugation protocol, researchers can achieve high yields of specific and well-defined bioconjugates. The principles and protocols outlined in this guide provide a solid foundation for the successful application of MTS-C15-NHS in a wide array of research, diagnostic, and therapeutic endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Heterobifunctional Linkers.
  • BenchChem. (2025).
  • National Institutes of Health. (2018). An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody.
  • National Institutes of Health. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.
  • BenchChem. (2025).
  • Vector Labs. (n.d.). Heterobifunctional Amine & Thiol Reactive.
  • BenchChem. (2025). An In-depth Technical Guide to Heterobifunctional Crosslinkers with Acid Groups.
  • Interchim. (n.d.). NHS – PEGx – Thiol reagents Heterobifunctional crosslinkers.
  • National Institutes of Health. (2021).
  • Thermo Fisher Scientific. (n.d.). crosslinking technology.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • LGC Standards. (n.d.).
  • MedChemExpress. (n.d.).
  • ResearchGate. (2025). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
  • National Institutes of Health. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins.
  • National Institutes of Health. (2019).
  • National Institutes of Health. (n.d.).
  • LookChem. (n.d.).
  • ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?.
  • Santa Cruz Biotechnology. (n.d.).
  • National Institutes of Health. (n.d.).

Sources

An In-Depth Technical Guide to the Synthesis of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate, a heterobifunctional crosslinking agent of significant interest in drug development and proteomics. This molecule incorporates two key reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, and a methanethiosulfonate (MTS) group for specific reaction with sulfhydryl groups. The synthetic strategy detailed herein is a robust four-step process commencing from the commercially available 15-bromopentadecanoic acid. Each step has been designed for high yield and purity, with in-depth explanations of the underlying chemical principles and practical considerations for execution in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the fields of chemical biology, drug delivery, and protein chemistry.

Introduction and Significance

This compound is a valuable tool for the covalent linkage of biomolecules. Its heterobifunctional nature allows for the specific and sequential conjugation of two different molecular entities. The NHS ester moiety reacts readily with primary amines, such as those found on the side chains of lysine residues in proteins, under mild pH conditions (typically 7.2-8.5) to form stable amide bonds.[] Concurrently, the methanethiosulfonate group exhibits high specificity for sulfhydryl (thiol) groups, as found in cysteine residues, forming a stable disulfide bond.

The 15-carbon aliphatic chain spacer provides a significant advantage by introducing a considerable distance between the conjugated molecules, which can be crucial for preserving their native conformations and biological activities. This long linker arm is particularly beneficial in applications such as the development of antibody-drug conjugates (ADCs), where steric hindrance can be a limiting factor, and in the study of protein-protein interactions.

This guide will delineate a logical and efficient synthetic pathway, offering not just a protocol, but a framework for understanding the critical parameters at each stage of the synthesis.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a four-step sequence, as illustrated in the workflow diagram below. The strategy involves the sequential installation of the sulfur-containing functional group, followed by the activation of the carboxylic acid.

G cluster_0 Synthetic Workflow Start 15-Bromopentadecanoic Acid Step1 Step 1: Thioacetylation Start->Step1 KSAc, DMF Intermediate1 S-(14-Carboxytetradecyl) ethanethioate Step1->Intermediate1 Step2 Step 2: Hydrolysis Intermediate1->Step2 NaOH, EtOH/H₂O Intermediate2 15-Mercaptopentadecanoic acid Step2->Intermediate2 Step3 Step 3: Methanethiosulfonation Intermediate2->Step3 MsCl, Et₃N, DCM Intermediate3 15-(Methylsulfonothioyl)pentadecanoic acid Step3->Intermediate3 Step4 Step 4: NHS Ester Formation Intermediate3->Step4 NHS, EDC, DMF FinalProduct N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate Step4->FinalProduct G Reactant Br-(CH₂)₁₄-COOH Product CH₃COS-(CH₂)₁₄-COOH Reactant->Product DMF, rt Reagent CH₃COSK Reagent->Product + Byproduct KBr

Caption: Thioacetylation of 15-bromopentadecanoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
15-Bromopentadecanoic acid321.295.00 g15.561.0
Potassium thioacetate (KSAc)114.212.67 g23.341.5
Dimethylformamide (DMF)-50 mL--
Diethyl ether-200 mL--
1 M Hydrochloric acid (HCl)-100 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • To a stirred solution of 15-bromopentadecanoic acid (5.00 g, 15.56 mmol) in 50 mL of anhydrous dimethylformamide (DMF), add potassium thioacetate (2.67 g, 23.34 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of diethyl ether and wash with 100 mL of 1 M HCl, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford S-(14-carboxytetradecyl) ethanethioate as a white solid.

Step 2: Synthesis of 15-Mercaptopentadecanoic acid

The thioacetate protecting group is removed by basic hydrolysis to yield the free thiol.

Reaction Scheme:

G Reactant CH₃COS-(CH₂)₁₄-COOH Product HS-(CH₂)₁₄-COOH Reactant->Product EtOH/H₂O, reflux Reagent NaOH Reagent->Product + Byproduct CH₃COONa

Caption: Hydrolysis of S-(14-Carboxytetradecyl) ethanethioate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
S-(14-Carboxytetradecyl) ethanethioate316.504.50 g14.211.0
Sodium Hydroxide (NaOH)40.001.71 g42.633.0
Ethanol-50 mL--
Water-10 mL--
6 M Hydrochloric acid (HCl)-As needed--
Diethyl ether-150 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Dissolve S-(14-carboxytetradecyl) ethanethioate (4.50 g, 14.21 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.71 g, 42.63 mmol) in 10 mL of water.

  • Reflux the mixture for 2 hours under an inert atmosphere (e.g., nitrogen or argon). [2]4. Cool the reaction mixture to room temperature and acidify to pH ~2 with 6 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 15-mercaptopentadecanoic acid as a white solid. The product is often used in the next step without further purification.

Step 3: Synthesis of 15-(Methylsulfonothioyl)pentadecanoic acid

The thiol is converted to the target methanethiosulfonate group by reaction with methanesulfonyl chloride.

Reaction Scheme:

G Reactant HS-(CH₂)₁₄-COOH Product CH₃SO₂S-(CH₂)₁₄-COOH Reactant->Product Et₃N, DCM, 0 °C to rt Reagent CH₃SO₂Cl Reagent->Product + Byproduct Et₃N·HCl

Caption: Formation of the methanethiosulfonate group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
15-Mercaptopentadecanoic acid274.473.50 g12.751.0
Methanesulfonyl chloride (MsCl)114.551.61 g (1.12 mL)14.031.1
Triethylamine (Et₃N)101.192.58 g (3.55 mL)25.502.0
Dichloromethane (DCM)-70 mL--
1 M Hydrochloric acid (HCl)-50 mL--
Brine-30 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Dissolve 15-mercaptopentadecanoic acid (3.50 g, 12.75 mmol) in 70 mL of anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Add triethylamine (2.58 g, 25.50 mmol), followed by the dropwise addition of methanesulfonyl chloride (1.61 g, 14.03 mmol).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 25 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain 15-(methylsulfonothioyl)pentadecanoic acid.

Step 4: Synthesis of this compound

The final step involves the activation of the carboxylic acid with N-hydroxysuccinimide to form the reactive NHS ester.

Reaction Scheme:

G Reactant CH₃SO₂S-(CH₂)₁₄-COOH Product CH₃SO₂S-(CH₂)₁₄-CO-NHS Reactant->Product DMF, rt Reagent1 NHS Reagent1->Product + Reagent2 EDC Reagent2->Product +

Caption: NHS ester formation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
15-(Methylsulfonothioyl)pentadecanoic acid352.543.00 g8.511.0
N-Hydroxysuccinimide (NHS)115.091.08 g9.361.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)155.241.78 g11.491.35
Anhydrous Dimethylformamide (DMF)-40 mL--
Ethyl acetate-150 mL--
Cold 5% NaHCO₃ solution-50 mL--
Cold Water-50 mL--
Brine-30 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Dissolve 15-(methylsulfonothioyl)pentadecanoic acid (3.00 g, 8.51 mmol) and N-hydroxysuccinimide (1.08 g, 9.36 mmol) in 40 mL of anhydrous DMF.

  • Add EDC (1.78 g, 11.49 mmol) to the solution and stir at room temperature for 12-18 hours under an inert atmosphere. The reaction mixture may become cloudy due to the formation of urea byproduct. [3][4]3. Filter the reaction mixture to remove the urea byproduct.

  • Dilute the filtrate with ethyl acetate (150 mL) and wash with cold 5% sodium bicarbonate solution (2 x 25 mL), cold water (2 x 25 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to avoid decomposition of the NHS ester.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by careful column chromatography on silica gel using a non-polar eluent system. [5]

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of each compound. Key signals to identify in the final product include the protons of the succinimide ring, the methyl group of the methanethiosulfonate, and the long aliphatic chain. [6][7]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, providing strong evidence for their elemental composition. [7][8]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the appearance of the characteristic NHS ester carbonyl stretches in the final product.

Safety and Handling

  • General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Reagent-Specific Hazards:

    • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

    • EDC is a moisture-sensitive and irritating compound.

    • DMF is a skin and respiratory irritant.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following these protocols and paying close attention to the key experimental parameters, researchers can confidently synthesize this valuable heterobifunctional crosslinker for a wide range of applications in the life sciences. The principles and techniques described are grounded in established organic chemistry and are designed to be accessible to scientists with a foundational understanding of synthetic chemistry.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Thioacetate Deprotection Procedure. Sigma-Aldrich.
  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Yan, Q., Zheng, H.-N., Jiang, C., Li, K., & Xiao, S.-J. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(101), 83321-83324.
  • ResearchGate. (2025). Formation of methyl sulfonate by methanolysis of thiosulfonates.
  • BenchChem. (2025).
  • ResearchGate. (2019). Ester formation from COOH and OH by using EDC/ NHS is possible?.
  • Gabriele, E., et al. (2017). Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest. Arkivoc, (ii), 235-250.
  • Reddit. (2025). Anyone have a method of purifying NHS esters?. r/Chempros.
  • Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. (n.d.).
  • Wang, X., et al. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 26(15), 4488.
  • Hearst, P. J., & Noller, C. R. (n.d.). methanesulfonyl chloride. Organic Syntheses Procedure.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses.
  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review.
  • Royal Society of Chemistry. (2015).
  • OUCI. (n.d.).
  • ChemSpider. (2013). Oxidation of a thiol to a sulfonyl chloride. ChemSpider Synthetic Pages.
  • National Institutes of Health. (n.d.). Multiplatform Metabolomics Studies of Human Cancers With NMR and Mass Spectrometry Imaging. PMC.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.).
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
  • MDPI. (1989). NMR Spectroscopy for Metabolomics Research.

Sources

An In-depth Technical Guide to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Molecules with Precision and Purpose

In the intricate world of biological chemistry and drug development, the ability to link different molecules together with precision is paramount. Bifunctional crosslinkers are the molecular architects of these connections, enabling the creation of novel conjugates for a vast array of applications, from elucidating protein-protein interactions to developing targeted therapeutics. Among these valuable tools is N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS), a heterobifunctional crosslinker with distinct reactive capabilities at either end of a long fifteen-carbon spacer.

This guide provides a comprehensive technical overview of MTS-C15-NHS, delving into its chemical properties, reaction mechanisms, and potential applications. As a senior application scientist, the aim is to not only present protocols but to also provide the underlying scientific rationale to empower researchers to effectively harness the unique characteristics of this long-chain crosslinker in their experimental designs.

Core Compound Profile

PropertyValueSource
CAS Number 887407-52-5[1]
Molecular Formula C21H37NO6S2[1]
Molecular Weight 463.65 g/mol [1]
Appearance White to Pale Yellow Solid[1]
Melting Point 88-90°C[1]
Solubility Slightly soluble in Chloroform and DMSO[1]
Storage -20°C under an inert atmosphere; Moisture sensitive[1]

The Dual Reactivity of MTS-C15-NHS: A Tale of Two Ends

The utility of MTS-C15-NHS lies in its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group, separated by a hydrophobic pentadecyl (C15) alkyl chain. This heterobifunctional nature allows for a controlled, two-step conjugation strategy, minimizing the formation of unwanted homodimers.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a well-established functional group for targeting primary amines, such as the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution, forming a stable and irreversible amide bond.

Mechanism of NHS Ester Reaction with a Primary Amine:

NHS_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) MTS_C15_NHS MTS-C15-NHS Ester Protein_NH2->MTS_C15_NHS Nucleophilic Attack Conjugate Protein-NH-CO-(CH₂)₁₅-MTS (Stable Amide Bond) MTS_C15_NHS->Conjugate NHS_leaving_group N-hydroxysuccinimide MTS_C15_NHS->NHS_leaving_group Release

Caption: NHS ester reaction with a primary amine.

The efficiency of this reaction is highly pH-dependent. An optimal pH range of 7.2 to 8.5 ensures that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[2] Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate, are essential to prevent competition with the target molecule.[2]

The Thiol-Reactive Methanethiosulfonate (MTS) Group

The methanethiosulfonate group is a highly specific reagent for targeting sulfhydryl (thiol) groups, most notably found in the side chains of cysteine residues. The reaction results in the formation of a disulfide bond, a linkage that is stable under many physiological conditions but can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility is a key advantage for applications where the release of a conjugated molecule is desired.

Mechanism of MTS Reaction with a Thiol:

MTS_Reaction cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Thiol Group) Amine_Conjugate Amine-Reactive Molecule-MTS Protein_SH->Amine_Conjugate Nucleophilic Attack Disulfide_Conjugate Protein-S-S-Molecule (Disulfide Bond) Amine_Conjugate->Disulfide_Conjugate Methanesulfinic_Acid CH₃SO₂H (Methanesulfinic Acid) Amine_Conjugate->Methanesulfinic_Acid Release

Caption: MTS reaction with a thiol group.

The Significance of the Pentadecyl (C15) Spacer

The most distinguishing feature of MTS-C15-NHS is its long, hydrophobic C15 alkyl chain. This spacer arm imparts several key properties that should be considered in experimental design:

  • Hydrophobicity: The long alkyl chain makes the molecule inherently hydrophobic. This characteristic is particularly relevant for applications involving the study of membrane proteins or for creating conjugates that are intended to interact with or insert into lipid bilayers.[3] Hydrophobic crosslinkers are often used to probe protein domains that are embedded within cell membranes.[3]

  • Extended Reach: The C15 spacer provides a significant distance between the two reactive ends. This extended reach can be advantageous for crosslinking distant sites within a single protein or between interacting proteins that are not in immediate proximity.

  • Potential for Micelle Formation: In aqueous environments, the hydrophobic nature of the C15 chain may lead to aggregation or micelle formation. This necessitates careful consideration of solvent systems and concentrations during conjugation reactions. The slight solubility in DMSO or chloroform suggests that a co-solvent approach may be necessary for efficient reactions in aqueous buffers.[1]

Potential Applications and Experimental Considerations

The unique properties of MTS-C15-NHS make it a valuable tool for a range of specialized applications:

  • Probing Membrane Protein Interactions: The hydrophobic C15 chain can facilitate the partitioning of the crosslinker into the lipid bilayer, making it an ideal candidate for studying the interactions of transmembrane proteins or for linking soluble proteins to the membrane surface.[4]

  • Long-Range Distance Constraint Studies: In structural biology, the defined length of the spacer arm can be used to generate distance constraints for modeling the three-dimensional structure of proteins and protein complexes.

  • Drug Delivery Systems: The hydrophobic nature of the linker can be exploited in the design of drug delivery systems, such as lipid nanoparticles or micelles, where the linker can anchor a targeting ligand to the surface of the carrier while the other end is conjugated to a therapeutic agent.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for using MTS-C15-NHS. Optimization will likely be required for each specific application.

General Two-Step Crosslinking Workflow

Two_Step_Workflow cluster_step1 Step 1: Reaction with Primary Amines cluster_step2 Step 2: Reaction with Thiols Start Dissolve MTS-C15-NHS in DMSO or Chloroform Add_to_Protein1 Add to Protein 1 (containing primary amines) in amine-free buffer (pH 7.2-8.5) Start->Add_to_Protein1 Incubate1 Incubate (e.g., 1-2 hours at RT or overnight at 4°C) Add_to_Protein1->Incubate1 Purify1 Remove excess crosslinker (e.g., dialysis, size-exclusion chromatography) Incubate1->Purify1 Add_to_Protein2 Add purified Protein 1-MTS conjugate to Protein 2 (containing thiols) Purify1->Add_to_Protein2 Incubate2 Incubate (e.g., 1-2 hours at RT) Add_to_Protein2->Incubate2 Quench Quench unreacted thiols (optional) (e.g., with N-ethylmaleimide) Incubate2->Quench Purify2 Purify final conjugate Quench->Purify2 End Characterize conjugate Purify2->End

Caption: General two-step crosslinking workflow for MTS-C15-NHS.

Detailed Protocol for Protein-Protein Conjugation

Materials:

  • MTS-C15-NHS (CAS 887407-52-5)

  • Protein 1 (containing accessible primary amines)

  • Protein 2 (containing accessible free thiols)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Chloroform

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (optional, for cleaving disulfide bond, e.g., DTT)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of Protein 1 with MTS-C15-NHS

  • Prepare MTS-C15-NHS Stock Solution: Immediately before use, dissolve MTS-C15-NHS in anhydrous DMSO or chloroform to a concentration of 10-20 mM. Due to its moisture sensitivity, it is crucial to use anhydrous solvent and minimize exposure to air.

  • Prepare Protein 1: Dissolve Protein 1 in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Reaction: Add a 10- to 50-fold molar excess of the MTS-C15-NHS stock solution to the Protein 1 solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted MTS-C15-NHS and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against the amine-free buffer.

Step 2: Conjugation to Protein 2

  • Prepare Protein 2: Dissolve Protein 2 in the amine-free buffer. If necessary, reduce any existing disulfide bonds in Protein 2 with a mild reducing agent and subsequently remove the reducing agent.

  • Reaction: Mix the purified, MTS-activated Protein 1 with Protein 2 at a desired molar ratio (e.g., 1:1 or with a slight excess of the activated protein).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching (Optional): To cap any unreacted thiol groups on Protein 2, a quenching reagent such as N-ethylmaleimide (NEM) can be added.

  • Purification: Purify the final conjugate from unreacted proteins using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).

Characterization:

The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the conjugated proteins), mass spectrometry, and functional assays to ensure that the biological activity of the proteins is retained.

Safety and Handling

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat when handling MTS-C15-NHS.

  • Handling: As MTS-C15-NHS is moisture-sensitive, it should be handled in a dry environment and stored under an inert atmosphere.[1] Allow the vial to warm to room temperature before opening to prevent condensation.

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with local regulations.

Conclusion

This compound (MTS-C15-NHS) is a specialized heterobifunctional crosslinker that offers a unique combination of amine and thiol reactivity with a long, hydrophobic spacer. Its distinct properties make it a potentially powerful tool for investigating protein interactions in complex biological environments, particularly those involving lipid membranes. By understanding the underlying chemistry and carefully considering the experimental parameters, researchers can leverage the capabilities of MTS-C15-NHS to advance their studies in protein chemistry, structural biology, and drug delivery.

References

  • LookChem. (n.d.). Cas 887407-52-5,this compound.
  • Longdom Publishing. (n.d.). Analyzing Protein-Protein Interaction by using Crosslinking Methods.
  • PubMed. (1987). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label.

Sources

An In-depth Technical Guide to the Solubility and Handling of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate, hereafter referred to as MTS-S-C15-NHS, is a heterobifunctional crosslinking reagent of significant interest in bioconjugation, diagnostics, and drug delivery development. Its molecular architecture is defined by two key functional moieties connected by a long C15 alkyl spacer: an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds, and a methanethiosulfonate (MTS) group, a potent electrophile that specifically targets sulfhydryl groups (thiols) to create stable disulfide bonds.

The defining feature of this reagent is its 15-carbon pentadecyl chain. This long alkyl spacer provides significant reach for crosslinking applications but also renders the molecule highly hydrophobic. This inherent lipophilicity presents a critical challenge for researchers: solubility. Achieving successful and reproducible conjugation outcomes is fundamentally dependent on the precise and effective dissolution and subsequent handling of this reagent. This guide provides a comprehensive overview of the solubility characteristics of MTS-S-C15-NHS, detailed protocols for its handling and use, and the scientific rationale underpinning these procedures to ensure maximal reactivity and experimental success.

Part 1: Physicochemical Characteristics and Solubility Profile

A molecule's structure dictates its behavior. The combination of the polar, reactive NHS ester and MTS groups with the nonpolar C15 chain results in a molecule with poor aqueous solubility but an affinity for organic solvents.

Key Physicochemical Properties

The fundamental properties of MTS-S-C15-NHS are summarized below. This data is critical for calculating molar equivalents for reactions and understanding its general chemical nature.

PropertyValueSource
CAS Number 887407-52-5[1]
Molecular Formula C₂₁H₃₇NO₆S₂[1]
Molecular Weight 463.65 g/mol [1]
Appearance Off-white to pale yellow solid[1]
Melting Point 88-90 °C[1]
Storage -20°C, under inert atmosphere, desiccated[1]
Solubility Data Summary

Due to its long alkyl chain, MTS-S-C15-NHS is practically insoluble in aqueous buffers. The primary challenge in its use is the preparation of a concentrated stock solution in a water-miscible organic solvent that can then be added to the aqueous reaction environment of a biomolecule.

SolventSolubilityRationale & Expert InsightsSource
Dimethyl Sulfoxide (DMSO) Slightly SolubleRecommended solvent. Anhydrous (moisture-free) DMSO is essential for preparing stock solutions. Gentle warming (37°C) or brief sonication can aid dissolution. Due to the moisture-sensitive nature of the NHS ester, solutions should be prepared fresh and used immediately.[1][2]
Dimethylformamide (DMF) Slightly SolubleA viable alternative to DMSO. Ensure use of high-purity, amine-free DMF, as dimethylamine impurities can react with the NHS ester, inactivating the reagent.[3][4]
Chloroform (CHCl₃) Slightly SolubleCan be used for dissolution, but its immiscibility with water makes it unsuitable for most bioconjugation reactions, which typically occur in aqueous buffers.[1]
Dichloromethane (DCM) SolubleSimilar to chloroform, suitable for dissolving the compound but not for direct use in aqueous bioconjugation protocols.[2]
Aqueous Buffers (e.g., PBS, Borate) InsolubleThe C15 alkyl chain makes the molecule too hydrophobic to dissolve in water-based systems. Direct addition of the solid reagent to a buffer will result in suspension, not dissolution, and lead to failed conjugation.[3][5]
Alcohols (e.g., Ethanol, Methanol) Poorly SolubleWhile less polar than water, these protic solvents can react with and consume the NHS ester, reducing its efficacy. Not recommended for stock solution preparation.

Part 2: Critical Handling & Stability Considerations

The utility of MTS-S-C15-NHS is entirely dependent on the chemical integrity of its two reactive groups. The NHS ester, in particular, is highly susceptible to environmental factors.

Hydrolysis: The Competing Reaction

The primary pathway for the inactivation of MTS-S-C15-NHS is the hydrolysis of the NHS ester. In the presence of water, the ester linkage is cleaved, releasing N-hydroxysuccinimide and converting the reactive moiety back into an inert carboxylic acid.

  • Causality: This reaction directly competes with the desired amine conjugation reaction.[3]

  • pH Dependence: The rate of hydrolysis is highly pH-dependent. It increases significantly with rising pH. While conjugation to amines is also more efficient at alkaline pH (typically 7.2-8.5), a compromise must be struck. The half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9.[3][6]

  • Practical Implication: All solvents and reagents must be handled to minimize moisture contamination. Stock solutions should never be stored for long periods.[2][5]

Moisture Sensitivity

MTS-S-C15-NHS is explicitly designated as a moisture-sensitive compound.[1]

  • Causality: Atmospheric moisture is sufficient to initiate hydrolysis, even in the solid state over time.

  • Expert Protocol: Always allow the reagent vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which is a common cause of reagent degradation.[6] Store tightly sealed with a desiccant.

Part 3: Experimental Protocols & Workflows

The following protocols provide a validated framework for the effective use of MTS-S-C15-NHS, emphasizing the techniques required to overcome its solubility limitations.

Protocol 1: Preparation of a Concentrated Stock Solution

This is the most critical step. The objective is to create a clear, fully dissolved stock solution in an anhydrous organic solvent immediately prior to use.

Methodology:

  • Equilibrate Reagent: Remove the vial of MTS-S-C15-NHS from -20°C storage and allow it to sit on the bench for 15-20 minutes to warm to ambient room temperature.

  • Prepare Anhydrous Solvent: Obtain high-purity, anhydrous DMSO. Use a syringe to pierce the septum of the solvent bottle to minimize the introduction of moist air.[7]

  • Dissolution: Add the desired volume of anhydrous DMSO to the reagent vial to achieve a target concentration (e.g., 10-20 mM).

  • Vortexing: Cap the vial securely and vortex for 1-2 minutes. The solution should become clear and free of any visible particulates.

  • Aid Dissolution (If Necessary): If the powder does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again. Brief sonication can also be effective.[2]

  • Immediate Use: Proceed immediately to the conjugation reaction. Do not store the stock solution, as the NHS ester will degrade over time even in anhydrous DMSO.[2]

G cluster_prep Protocol 1: Stock Solution Preparation start Start: MTS-S-C15-NHS (Stored at -20°C) equilibrate 1. Equilibrate vial to room temperature start->equilibrate add_dmso 2. Add anhydrous DMSO (e.g., for 10 mM stock) equilibrate->add_dmso vortex 3. Vortex until dissolved add_dmso->vortex check Is solution clear? vortex->check aid 4. Gentle warming (37°C) or sonication check->aid No finish Finish: Fresh Stock Solution (Ready for immediate use) check->finish Yes aid->vortex

Workflow for preparing MTS-S-C15-NHS stock solution.
Protocol 2: General Procedure for Protein Conjugation

This protocol describes the conjugation of the dissolved MTS-S-C15-NHS to a protein containing accessible primary amines (lysine residues) and cysteines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, Borate Buffer, HEPES) at pH 7.2-8.5.

  • Freshly prepared MTS-S-C15-NHS stock solution (from Protocol 1).

  • Quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography column, dialysis).

Methodology:

  • Prepare Protein: Ensure the protein solution is at the desired concentration in the appropriate reaction buffer. Buffers containing primary amines like Tris are incompatible with this step as they will compete for reaction with the NHS ester.[3]

  • Calculate Reagent Volume: Determine the volume of the MTS-S-C15-NHS stock solution needed to achieve the desired molar excess over the protein (e.g., 10- to 20-fold molar excess).

  • Initiate Conjugation: While gently stirring the protein solution, add the calculated volume of the MTS-S-C15-NHS stock solution dropwise. The final concentration of organic solvent (DMSO) in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[3]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific system.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[8] The primary amines in the quenching buffer will react with any remaining unreacted NHS esters. Incubate for 15-30 minutes.

  • Purify Conjugate: Remove excess, unreacted MTS-S-C15-NHS and reaction byproducts (e.g., N-hydroxysuccinimide) from the conjugated protein using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

G cluster_conjugation Protocol 2: Protein Conjugation Workflow protein_sol 1. Protein in Amine-Free Buffer (pH 7.2-8.5) add_reagent 2. Add Stock Solution to Protein (Final DMSO <10%) protein_sol->add_reagent stock_sol Fresh MTS-S-C15-NHS Stock in DMSO stock_sol->add_reagent incubate 3. Incubate (1-4h RT or O/N 4°C) add_reagent->incubate quench 4. Quench Reaction (Add Tris or Glycine) incubate->quench purify 5. Purify Conjugate (SEC, Dialysis, etc.) quench->purify product Final Purified Conjugate purify->product

General workflow for protein conjugation with MTS-S-C15-NHS.

Conclusion

This compound is a powerful but challenging bioconjugation reagent. Its significant hydrophobicity, driven by the C15 alkyl chain, mandates a methodical approach centered on managing its solubility. The keys to success are the exclusive use of anhydrous, water-miscible organic solvents like DMSO or DMF for stock solution preparation, meticulous handling to prevent moisture contamination and subsequent hydrolysis of the NHS ester, and controlled addition into the aqueous reaction environment. By understanding the chemical principles governing its behavior and adhering to the validated protocols outlined in this guide, researchers can effectively harness the capabilities of this versatile crosslinker for advanced applications in science and medicine.

References

  • Benchchem. (n.d.). Technical Guide: Solubility and Handling of endo-BCN-PEG2-C2-NHS Ester in DMSO.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from Thermo Fisher Scientific website.[3]
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Gao, A., et al. (2015). Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest.
  • CORE. (2017, January 18). Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain.
  • Krämer, M., & Licha, K. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(14), 5863-5868.[5]
  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
  • LGC Standards. (n.d.). N-Succinimidyloxycarbonylpentyl Methanethiosulfonate.
  • National Center for Biotechnology Information. (n.d.). S-Methyl methanethiosulfonate. PubChem Compound Database.
  • Hammond, J. R., et al. (2010). Identification of Cysteines Involved in the Effects of Methanethiosulfonate Reagents on Human Equilibrative Nucleoside Transporter 1. PubMed.[11]
  • MedChemExpress. (n.d.). N-Succinimidyloxycarbonylpropyl methanethiosulfonate (NHS-C4-MTS).
  • Integrated DNA Technologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • BroadPharm. (n.d.). Sodium methanethiosulfonate, 1950-85-2.
  • Smolecule. (n.d.). Buy Methyltetrazine-NHS ester | 1644644-96-1.
  • LookChem. (n.d.). Cas 887407-52-5, this compound.
  • Wikipedia. (n.d.). N-Hydroxysuccinimide.
  • BenchChem. (n.d.). Application Notes and Protocols for Bioconjugation using m-PEG8-NHS Ester.

Sources

An In-depth Technical Guide to N-Succinimidyloxycarbonyl-Alkyl-Methanethiosulfonate Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Succinimidyloxycarbonyl-alkyl-Methanethiosulfonate (NHS-alkyl-MTS) crosslinkers, a critical class of reagents in bioconjugation and drug delivery. While the specific query for "N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate" (a 15-carbon spacer) does not correspond to a widely cataloged product, this document will address the core chemical principles and applications of this family of heterobifunctional linkers. We will provide the theoretical molecular weight for the pentadecyl variant and use commercially available analogs with shorter alkyl chains to illustrate the practical applications and methodologies.

Core Concepts: The Power of Heterobifunctional Linkers

In the realm of bioconjugation, the ability to selectively connect different biomolecules is paramount. Heterobifunctional linkers are the molecular architects of these connections, possessing two distinct reactive groups that can target different functional moieties on proteins, peptides, or other molecules of interest. The NHS-alkyl-MTS series of crosslinkers are exemplary in this regard, offering a powerful toolset for creating stable and specific bioconjugates.

The fundamental design of these linkers consists of two key reactive ends separated by an alkyl spacer chain:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

  • Methanethiosulfonate (MTS): This group exhibits high reactivity towards sulfhydryl groups (thiols), found in cysteine residues, forming a disulfide bond.

The alkyl spacer chain's length can be varied to modulate the linker's solubility, steric hindrance, and the distance between the conjugated molecules.

Physicochemical Properties and Molecular Weights

The molecular weight of an NHS-alkyl-MTS crosslinker is a critical parameter for accurate quantification and reaction stoichiometry. While "this compound" is not a standard catalog item, its theoretical molecular weight can be calculated. For practical reference, the molecular weights of common, commercially available analogs are also provided in the table below.

Compound NameAlkyl Chain LengthMolecular FormulaMolecular Weight ( g/mol )
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate3 Carbons (propyl)C9H13NO6S2295.33[1][2]
N-Succinimidyloxycarbonylpentyl Methanethiosulfonate5 Carbons (pentyl)C11H17NO6S2323.39[3]
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate11 Carbons (undecyl)C17H29NO6S2407.55[4]
This compound 15 Carbons (pentadecyl) C21H37NO6S2 479.64 (Calculated)

Mechanism of Action: A Two-Step Conjugation Strategy

The utility of NHS-alkyl-MTS crosslinkers lies in their two-step reaction mechanism, which allows for controlled and specific conjugation. This process is fundamental to their application in creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs).

Step 1: Amine Acylation

The first step involves the reaction of the NHS ester with a primary amine on the target protein (e.g., an antibody). This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and nucleophilic. The NHS ester is a good leaving group, facilitating the formation of a stable amide bond.

Step 2: Thiol-Disulfide Exchange

Once the linker is attached to the first protein via the amine group, the MTS group is available to react with a sulfhydryl group on a second molecule (e.g., a cysteine residue on a payload drug or another protein). This reaction is a thiol-disulfide exchange, resulting in the formation of a stable disulfide bond and the release of methanesulfonic acid.

G cluster_0 Step 1: Amine Acylation cluster_1 Step 2: Thiol-Disulfide Exchange Protein_1_NH2 Protein 1 (with primary amine, e.g., Lysine) Intermediate_Conjugate Protein 1 - Amide Bond - Alkyl-MTS Protein_1_NH2->Intermediate_Conjugate Reaction with NHS Ester NHS_Alkyl_MTS NHS-Alkyl-MTS Crosslinker NHS_Alkyl_MTS->Intermediate_Conjugate NHS_Leaving_Group N-Hydroxysuccinimide (leaving group) Intermediate_Conjugate->NHS_Leaving_Group Intermediate_Conjugate_2 Protein 1 - Amide Bond - Alkyl-MTS Protein_2_SH Protein 2 / Drug (with sulfhydryl group, e.g., Cysteine) Final_Conjugate Protein 1 - Disulfide Bond - Protein 2 / Drug Protein_2_SH->Final_Conjugate Reaction with MTS Group Methanesulfonic_Acid Methanesulfonic Acid (leaving group) Final_Conjugate->Methanesulfonic_Acid Intermediate_Conjugate_2->Final_Conjugate

Figure 1: Two-step reaction mechanism of NHS-Alkyl-MTS crosslinkers.

Applications in Research and Drug Development

The unique reactivity of NHS-alkyl-MTS crosslinkers makes them invaluable tools in a variety of applications, most notably in the development of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[5][6] The linker connecting the antibody and the drug is a critical component of ADC design, influencing its stability, efficacy, and safety.[6] NHS-alkyl-MTS linkers can be employed to conjugate a drug to an antibody through a disulfide bond. This disulfide linkage is designed to be stable in the bloodstream but can be cleaved inside the target cell, where the reducing environment facilitates the release of the active drug.[5]

ADC_Concept cluster_Antibody Monoclonal Antibody cluster_Linker NHS-Alkyl-MTS Linker cluster_Drug Cytotoxic Drug Antibody Antibody Linker Linker Antibody->Linker Amide Bond (via NHS ester) Drug Drug Linker->Drug Disulfide Bond (via MTS group)

Figure 2: Conceptual diagram of an Antibody-Drug Conjugate (ADC) using an NHS-Alkyl-MTS linker.
Protein-Protein Conjugation and Immobilization

These crosslinkers are also widely used for creating specific protein-protein conjugates for various research applications, such as immunoassays and protein interaction studies. Furthermore, the ability to first react with an amine-containing surface allows for the subsequent immobilization of thiol-containing molecules, a technique often used in biosensor development and affinity chromatography.

Experimental Protocol: General Procedure for Protein-Protein Conjugation

This protocol provides a general framework for conjugating two proteins using an NHS-alkyl-MTS crosslinker. Optimization of buffer conditions, reaction times, and molar ratios of reactants is crucial for each specific application.

Materials:

  • Protein 1 (containing primary amines)

  • Protein 2 (containing free sulfhydryls)

  • NHS-Alkyl-MTS Crosslinker

  • Amine-reactive Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-reactive Conjugation Buffer (e.g., PBS, pH 6.5-7.5)

  • Desalting columns

  • Quenching reagent (e.g., Tris or glycine for NHS reaction; cysteine or β-mercaptoethanol for MTS reaction)

Procedure:

  • Preparation of Protein 1:

    • Dissolve Protein 1 in the Amine-reactive Conjugation Buffer.

    • If necessary, perform a buffer exchange using a desalting column to remove any amine-containing contaminants.

  • Activation of Protein 1 with NHS-Alkyl-MTS:

    • Dissolve the NHS-Alkyl-MTS crosslinker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

    • Add the desired molar excess of the crosslinker solution to the Protein 1 solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Immediately after the incubation, remove non-reacted crosslinker using a desalting column equilibrated with the Thiol-reactive Conjugation Buffer. This step is critical to prevent unwanted side reactions in the subsequent step.

  • Conjugation to Protein 2:

    • Dissolve Protein 2 (containing free sulfhydryls) in the Thiol-reactive Conjugation Buffer. If necessary, reduce any existing disulfide bonds using a mild reducing agent and subsequently remove the reducing agent.

    • Add the activated Protein 1 to the Protein 2 solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching of Unreacted Moieties:

    • Add a quenching reagent to cap any unreacted MTS groups.

  • Purification and Characterization:

    • Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion or ion-exchange chromatography).

    • Characterize the conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays.

Conclusion

The N-Succinimidyloxycarbonyl-alkyl-Methanethiosulfonate family of crosslinkers represents a versatile and powerful tool for researchers and drug developers. Their heterobifunctional nature allows for the controlled and specific creation of bioconjugates with broad applications in targeted drug delivery, diagnostics, and fundamental research. A thorough understanding of their chemical properties, reaction mechanisms, and the practical considerations for their use is essential for the successful design and execution of bioconjugation strategies.

References

  • Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates. Nat Rev Drug Discov. 2017 May;16(5):315-337.
  • Pharmaffiliates.
  • Staben, L.R., et al.
  • Sussman, D., et al.
  • Tadayon, S., et al. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. NIH. [Link]
  • Gabriele, E., et al. Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest.
  • PubChem.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-16-NHS)

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Core Principles

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate, commonly referred to as MTS-16-NHS, is a sophisticated heterobifunctional crosslinking agent.[1] Its unique architecture, featuring two distinct reactive moieties separated by a long hydrocarbon chain, makes it a powerful tool in bioconjugation, materials science, and drug delivery system development.

At its core, MTS-16-NHS is designed to covalently link two different molecules: one bearing a primary amine (-NH₂) and another possessing a sulfhydryl group (-SH). The molecule's key features are:

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as those found on lysine residues or the N-termini of proteins.[2][3]

  • Methanethiosulfonate (MTS): A highly reactive sulfhydryl-specific group that rapidly forms a disulfide bond with thiol-containing molecules like the amino acid cysteine.[4]

  • Pentadecyl Spacer Arm: A 15-carbon aliphatic chain that provides significant spatial separation between the conjugated molecules. This long, lipophilic spacer is particularly valuable for applications involving lipid membranes or when steric hindrance is a concern.

This guide provides a comprehensive overview of the chemical mechanisms, critical safety protocols, and practical applications of MTS-16-NHS to ensure its effective and safe utilization in a research environment.

Caption: Chemical Structure of MTS-16-NHS.

Section 2: Mechanism of Action: A Dual-Reactivity Profile

The utility of MTS-16-NHS stems from its ability to orchestrate two distinct and highly specific chemical reactions. Understanding the causality behind these reactions is critical for designing successful conjugation experiments.

Part A: The NHS Ester Reaction with Primary Amines

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[5] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms an unstable tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group to form a stable, covalent amide bond.[2]

Causality in Experimental Design:

  • pH is Critical: This reaction is most efficient in the pH range of 7.2 to 8.5.[3] Below pH 7, primary amines are predominantly protonated (-NH₃⁺), which neutralizes their nucleophilicity and drastically slows the reaction.[5]

  • The Hydrolysis Problem: Above pH 8.5, the competing reaction—hydrolysis of the NHS ester by water—accelerates significantly.[3][5] This reduces the yield of the desired conjugate. Therefore, a compromise pH (typically 7.5-8.0) is chosen to maximize aminolysis while minimizing hydrolysis. Buffers free of primary amines, such as phosphate, borate, or HEPES, must be used to prevent the buffer itself from reacting with the crosslinker.[3]

reagent MTS-(CH₂)₁₅-CO-NHS intermediate Tetrahedral Intermediate (Unstable) reagent->intermediate Nucleophilic Attack (pH 7.2-8.5) hydrolyzed_product MTS-(CH₂)₁₅-COOH (Inactive Carboxylate) reagent->hydrolyzed_product Competing Reaction protein Protein-NH₂ (Primary Amine) product MTS-(CH₂)₁₅-CO-NH-Protein (Stable Amide Bond) intermediate->product Collapse byproduct N-Hydroxysuccinimide (Leaving Group) intermediate->byproduct hydrolysis H₂O (Hydrolysis)

Caption: NHS Ester Reaction Mechanism.

Part B: The Methanethiosulfonate (MTS) Reaction with Sulfhydryls

MTS reagents are highly valued for their rapid and specific reaction with sulfhydryl (thiol) groups.[4] The thiol initiates a nucleophilic attack on the sulfur atom of the thiosulfonate group, displacing the methanethiosulfonate anion and forming a stable disulfide bond.

Causality in Experimental Design:

  • High Reactivity & Specificity: The reaction is extremely fast, with rate constants around 10⁵ M⁻¹s⁻¹.[4][6] This allows for complete modification using low reagent concentrations (10-100 µM) and short reaction times (seconds to minutes).[6] This specificity for cysteines is a key advantage over other sulfhydryl-reactive chemistries like maleimides, which can exhibit off-target reactions.

  • Reversibility: The resulting disulfide bond is stable under normal physiological conditions but can be cleaved by adding an excess of a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol. This reversibility is a key feature for applications requiring the release of a conjugated molecule.[4]

reagent Linker-S-S(O₂)CH₃ (MTS Reagent) product Linker-S-S-Protein (Disulfide Bond) reagent->product Nucleophilic Attack protein Protein-SH (Sulfhydryl) product->reagent Reversible Cleavage byproduct CH₃SO₂⁻ (Methanesulfinate) product->byproduct reducing_agent DTT / BME (Reducing Agent)

Caption: MTS Reaction Mechanism.

Section 3: Comprehensive Safety and Handling Protocol

Hazard Identification and Risk Assessment

Based on analogous compounds, MTS-16-NHS should be treated as a hazardous substance.[7][8] The primary risks include skin and eye irritation, potential for allergic skin reactions, and unknown toxicity if inhaled or ingested.[9] Chronic exposure to related compounds has been linked to organ damage.[7]

Hazard Category Potential Risk Primary Exposure Route
Acute Toxicity Toxic if swallowed; harmful if it comes into contact with skin.Ingestion, Dermal
Irritation Causes skin irritation and serious eye damage.[9]Dermal, Ocular
Sensitization May cause an allergic skin reaction.[8]Dermal
Chronic Effects Suspected of causing genetic defects or other long-term organ damage based on related compounds.[7]Inhalation, Dermal
Physical Hazard Moisture-sensitive solid.[1] May release unpleasant or toxic fumes upon decomposition.[7]N/A
Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach is essential to minimize exposure.

  • Primary Engineering Control: All handling of MTS-16-NHS solid and its solutions must be performed in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[7][8]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or PVC). Always check the manufacturer's specifications for breakthrough time. Contaminated gloves must be replaced immediately.[7]

    • Body Protection: A lab coat or chemical-resistant overalls must be worn.[7]

    • Respiratory Protection: Generally not required if work is conducted within a fume hood. If there is a risk of aerosol generation outside of a hood, an approved respirator must be worn.[7]

Storage and Stability

Proper storage is critical to maintaining the reagent's integrity and ensuring safety.

  • Storage Conditions: Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Moisture Sensitivity: The compound is moisture-sensitive.[1][6] Store with a desiccant. To prevent condensation of atmospheric moisture onto the cold product, always allow the vial to warm to room temperature before opening. [6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]

First Aid and Emergency Procedures

Immediate and appropriate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and running water.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.[8]

Spill Management and Waste Disposal
  • Spills: In case of a spill, ensure the area is well-ventilated (fume hood). Wearing full PPE, cover the spill with an inert absorbent material. Collect the material into a sealed container for proper disposal. Do not allow wash water to enter drains.[7]

  • Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[7]

start Prepare to Handle MTS-16-NHS ppe Don Full PPE: - Goggles - Lab Coat - Gloves start->ppe hood Work Inside Chemical Fume Hood ppe->hood warm Warm Reagent Vial to Room Temperature (Before Opening) hood->warm weigh Weigh Solid / Prepare Stock Solution in DMSO or DMF warm->weigh cleanup Clean Work Area & Dispose of Waste Properly weigh->cleanup end Procedure Complete cleanup->end

Caption: Safe Handling Workflow.

Section 4: Field-Proven Experimental Methodologies

The following protocols provide a framework for common applications of MTS-16-NHS. They are designed to be self-validating, with clear checkpoints and rationales.

Protocol: Two-Step Conjugation of a Peptide to a Protein

This protocol describes the modification of a protein containing lysine residues with MTS-16-NHS, followed by conjugation to a peptide containing a unique cysteine residue.

Methodology Rationale: A two-step process is employed to ensure specificity. First, the protein's amines are functionalized with the sulfhydryl-reactive MTS group. After removing the excess crosslinker, this "activated" protein is then reacted with the sulfhydryl-containing peptide, preventing uncontrolled polymerization.

Step-by-Step Protocol:

  • Protein Preparation:

    • a. Dissolve the protein (e.g., Bovine Serum Albumin) in a primary amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

    • b. Ensure the protein concentration is in the range of 1-10 mg/mL.

  • MTS-16-NHS Stock Solution:

    • a. Immediately before use, dissolve MTS-16-NHS in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.[3]

    • Causality: The NHS ester is not soluble and hydrolyzes in aqueous buffers; a fresh stock in a dry organic solvent is essential for reactivity.[3]

  • Step 1: Protein Activation (Amine Modification):

    • a. Add a 10- to 20-fold molar excess of the MTS-16-NHS stock solution to the protein solution.[5]

    • b. The final DMSO concentration in the reaction should not exceed 10% (v/v) to avoid protein denaturation.[5]

    • c. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker (Self-Validation Checkpoint):

    • a. Remove non-reacted MTS-16-NHS immediately following incubation. This is critical to prevent it from reacting in the next step.

    • b. Use a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer (e.g., phosphate buffer, pH 7.5) to separate the activated protein from the small-molecule crosslinker.

    • Validation: Monitor the column effluent at 280 nm to collect the protein-containing fractions. The success of this step ensures the specificity of the subsequent conjugation.

  • Step 2: Conjugation to Cysteine-Peptide:

    • a. Immediately add the cysteine-containing peptide to the purified, activated protein solution. Use a 1.5- to 5-fold molar excess of peptide over the protein.

    • b. Allow the reaction to proceed for 2 hours at room temperature. The MTS-thiol reaction is very rapid.[6]

  • Quenching and Analysis:

    • a. (Optional) Quench any remaining unreacted MTS groups by adding a small molecule thiol like L-cysteine.

    • b. Analyze the final conjugate by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein band corresponding to the added peptide.

cluster_step1 Step 1: Protein Activation cluster_purify Purification cluster_step2 Step 2: Conjugation cluster_validate Validation protein Protein-NH₂ reaction1 React at pH 7.5 (1 hr, RT) protein->reaction1 linker MTS-16-NHS linker->reaction1 activated_protein Protein-NH-CO-(CH₂)₁₅-MTS reaction1->activated_protein purify Desalting Column (Remove excess linker) activated_protein->purify reaction2 React (2 hr, RT) purify->reaction2 peptide Peptide-SH peptide->reaction2 final_product Protein-Linker-Peptide (Final Conjugate) reaction2->final_product sds_page Analyze by SDS-PAGE (Confirm MW Shift) final_product->sds_page

Caption: Two-Step Protein-Peptide Conjugation Workflow.

Section 5: References

  • Uptima. (n.d.). MTS reagents. Retrieved January 8, 2026, from [Link]

  • Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(12), 1713-1723. Available at: [Link]

  • Interchim. (n.d.). Fluorescent MTS. Retrieved January 8, 2026, from [Link]

  • Fantasia, R. J., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. ACS Chemical Neuroscience, 12(21), 4048-4059. Available at: [Link]

  • LookChem. (n.d.). Cas 887407-52-5, this compound. Retrieved January 8, 2026, from [Link]

Sources

Applications of Long Alkyl Chain Crosslinkers in Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Distance in Probing Molecular Interactions

In the intricate landscape of biochemistry, understanding the spatial arrangement and dynamic interactions of proteins is paramount to unraveling their function. Chemical crosslinking, a technique that covalently links interacting molecules, has emerged as a powerful tool for "freezing" these transient interactions, allowing for their capture and subsequent analysis.[1][2] While a diverse array of crosslinking reagents exists, those possessing long alkyl chains as spacer arms offer unique advantages, particularly in the study of large protein complexes, membrane proteins, and in the development of sophisticated drug delivery systems.[3][4]

This guide provides a comprehensive overview of the applications of long alkyl chain crosslinkers, delving into the rationale behind their use, key experimental considerations, and detailed protocols for their successful implementation. We will explore how the extended reach of these reagents provides crucial spatial information and overcomes the limitations of their shorter-chain counterparts.

The Rationale for a Longer Reach: Why Spacer Arm Length Matters

A chemical crosslinker is fundamentally composed of three key elements: two reactive groups that target specific functional groups on amino acid residues (e.g., primary amines on lysine), and a spacer arm that connects them.[3] The length of this spacer arm dictates the maximum distance between the two reactive sites that can be bridged.[5]

Long alkyl chain crosslinkers, often defined as those with spacer arms exceeding 10 Å, provide a significant advantage when studying large, multi-protein complexes or probing interactions between domains that are spatially distant.[4] The increased length and flexibility of the spacer arm allow for the capture of interactions that would be missed by shorter crosslinkers, providing a more comprehensive map of protein topologies and interaction networks.[3][6] This is particularly beneficial in proteome-wide studies where a broader range of interactions needs to be captured.[6]

Conversely, for high-resolution structural modeling of specific interaction sites, shorter spacer arms are often preferred as they provide more precise distance constraints.[3][6] The choice of spacer arm length is therefore a critical experimental parameter that must be tailored to the specific research question.

Core Applications in Biochemical Research

The unique properties of long alkyl chain crosslinkers have led to their widespread adoption in several key areas of biochemical research.

Mapping Protein-Protein Interactions and Complex Topologies

Crosslinking mass spectrometry (XL-MS) has become an indispensable technique for elucidating the architecture of protein complexes.[5] Long-chain crosslinkers are particularly well-suited for this application, as they can bridge significant distances between interacting protein subunits. The resulting crosslinked peptides, when identified by mass spectrometry, provide valuable distance constraints that can be used to model the three-dimensional structure of the complex.[5]

G cluster_0 Protein Complex Protein_A Protein A Lysine Crosslinker Long Alkyl Chain Crosslinker Protein_A:lys1->Crosslinker Protein_B Protein B Lysine Crosslinker->Protein_B:lys2 MS_Analysis Mass Spectrometry (XL-MS) Crosslinker->MS_Analysis Identifies Crosslinked Peptides 3D_Model 3D Structural Model MS_Analysis->3D_Model Provides Distance Constraints

This approach is invaluable for studying dynamic or transient interactions that are difficult to capture by other structural biology techniques.[2][7] By "freezing" the interaction in time, researchers can gain insights into the conformational changes that occur during protein function.

Probing the Architecture of Membrane Proteins

Membrane proteins, embedded within the hydrophobic lipid bilayer, present unique challenges for structural analysis.[8] Their hydrophobic transmembrane domains are often difficult to solubilize and stabilize outside of their native environment.[9] Long alkyl chain crosslinkers with hydrophobic properties can partition into the cell membrane, allowing for the in situ crosslinking of membrane protein complexes in their native state.[1] This is a significant advantage over hydrophilic crosslinkers, which are restricted to the extracellular or intracellular domains of membrane proteins.[1]

The use of hydrophobic crosslinkers can provide crucial information about the arrangement of transmembrane helices and the interactions between different membrane protein subunits.[10][11] This information is essential for understanding the mechanisms of ion transport, signal transduction, and other vital cellular processes mediated by membrane proteins.[9]

Advanced Drug Delivery Systems: Antibody-Drug Conjugates (ADCs)

Long alkyl chain crosslinkers, particularly those incorporating polyethylene glycol (PEG) moieties, are playing an increasingly important role in the development of antibody-drug conjugates (ADCs).[12][13] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug.[][15] The linker that connects the antibody to the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[][16]

Long, flexible linkers, such as those with PEG chains, can improve the solubility and stability of the ADC, reduce aggregation, and minimize immunogenicity.[17][18][19] Furthermore, the length of the linker can be critical for the cytotoxic activity of the ADC, potentially by reducing steric hindrance and facilitating the cleavage of the linker by lysosomal enzymes once the ADC has been internalized by the target cell.[20]

Linker Type Key Features Primary Application Advantages Disadvantages
Cleavable Linkers Contain bio-responsive cleavage sites (e.g., disulfide bonds, peptide bonds).[12]Targeted drug release in ADCs.[12]Enables rapid drug release at the disease site, potentially reducing systemic toxicity.[12][]Can be prematurely cleaved in circulation, leading to off-target toxicity.[21]
Non-Cleavable Linkers Form stable covalent bonds that are resistant to cleavage.[17]Drug PEGylation, molecular stabilization, long-lasting hydrogels.[17]High stability in circulation, minimizing off-target drug release and toxicity.[16][17]Drug release relies on the slower process of antibody degradation in the lysosome.[][21]

Experimental Design and Methodologies

The successful application of long alkyl chain crosslinkers requires careful consideration of several experimental parameters.

Choosing the Right Crosslinker: A Multifaceted Decision

The selection of an appropriate crosslinker is paramount and depends on a number of factors:

  • Spacer Arm Length: As previously discussed, the length of the spacer arm should be chosen based on the expected distance between the interacting residues.[4] A range of spacer arm lengths may be necessary to obtain a comprehensive analysis of a protein complex.[4][22]

  • Reactive Groups: The reactive groups on the crosslinker determine which amino acid side chains will be targeted. Homobifunctional crosslinkers possess two identical reactive groups, while heterobifunctional crosslinkers have two different reactive groups, allowing for more controlled, two-step conjugation strategies.[19]

  • Cleavability: Cleavable crosslinkers contain a linkage that can be broken under specific conditions (e.g., reduction of a disulfide bond).[12] This feature is particularly useful for applications such as affinity purification of crosslinked complexes and for facilitating the analysis of crosslinked peptides by mass spectrometry.[6] Non-cleavable linkers provide a more stable linkage, which is advantageous for applications where long-term stability is required.[17]

  • Solubility and Membrane Permeability: The solubility of the crosslinker will determine whether it is suitable for use in aqueous or non-aqueous environments. For in vivo crosslinking studies, membrane permeability is a critical factor.[1] Hydrophobic crosslinkers are required to access proteins within the cell membrane.[1]

A Step-by-Step Protocol for In Vitro Protein Crosslinking

The following protocol provides a general framework for the in vitro crosslinking of purified proteins using an amine-reactive, long-chain crosslinker.

Materials:

  • Purified protein sample

  • Long-chain crosslinker (e.g., BS3 - bis(sulfosuccinimidyl) suberate)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis reagents and equipment

Procedure:

  • Prepare the Protein Sample: Ensure the protein sample is in a buffer that is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the crosslinker.[23] The protein concentration should be optimized to favor intermolecular crosslinking.[24]

  • Prepare the Crosslinker Stock Solution: Dissolve the crosslinker in an appropriate solvent (e.g., DMSO or water, depending on its solubility) immediately before use to prevent hydrolysis.

  • Initiate the Crosslinking Reaction: Add the crosslinker to the protein sample at a specific molar ratio. This ratio will need to be optimized for each system to achieve the desired level of crosslinking without causing excessive protein aggregation.

  • Incubate the Reaction: Allow the reaction to proceed for a defined period of time at a specific temperature (e.g., room temperature for 30-60 minutes).

  • Quench the Reaction: Stop the crosslinking reaction by adding a quenching solution containing a high concentration of primary amines (e.g., Tris or glycine).[25] This will consume any unreacted crosslinker.

  • Analyze the Crosslinked Products: The extent of crosslinking can be assessed by SDS-PAGE, where the formation of higher molecular weight species indicates successful crosslinking.[25] Further analysis of the crosslinked sites can be performed by mass spectrometry.[25]

G Start Prepare Protein Sample (Amine-free buffer) Prepare_Crosslinker Prepare Crosslinker Stock Solution Start->Prepare_Crosslinker Initiate_Reaction Add Crosslinker to Protein Sample Prepare_Crosslinker->Initiate_Reaction Incubate Incubate Reaction (e.g., 30-60 min at RT) Initiate_Reaction->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Analyze Analyze Products (SDS-PAGE, Mass Spec) Quench->Analyze

Future Perspectives and Conclusion

The field of chemical crosslinking is continually evolving, with the development of novel crosslinkers with enhanced features such as photo-reactivity, allowing for precise temporal control over the crosslinking reaction.[1] The combination of crosslinking with other structural biology techniques, such as cryo-electron microscopy and computational modeling, is also proving to be a powerful approach for obtaining high-resolution structural information on complex biological systems.[22]

Long alkyl chain crosslinkers have established themselves as invaluable tools in the biochemist's arsenal. Their ability to bridge significant distances provides a unique window into the spatial organization of protein complexes and the intricate network of interactions that govern cellular function. As our understanding of the proteome continues to expand, the strategic application of these "molecular rulers" will undoubtedly play a pivotal role in unraveling the complexities of the cell.

References

  • PurePEG. (2025, July 23). Cleavable vs.
  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4697-4713. [Link]
  • George, J. (n.d.). Analyzing Protein-Protein Interaction by using Crosslinking Methods. Longdom Publishing. [Link]
  • PurePEG. (2025, July 1). Cleavable vs.
  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4697-4713. [Link]
  • ResearchGate. (n.d.). Cleavable and Non-cleavable linkers. [Link]
  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13988-14029. [Link]
  • Chen, Y., et al. (2016). Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. Analytical Chemistry, 88(17), 8704-8711. [Link]
  • G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. [Link]
  • Lee, D. W., et al. (2017). Synthesis and formability of long alkyl chain of polyester for automotive pre-coated metals.
  • Cummins, T. D., & Sapkota, G. P. (2018). Characterization of Protein Complexes Using Chemical Cross-Linking Coupled Electrospray Mass Spectrometry. Methods in Molecular Biology, 1788, 43-61. [Link]
  • Segal, D. J., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates.
  • Zuber, J., et al. (2024). Branched Linkers for Homogeneous Antibody–Drug Conjugates: How Long Is Long Enough?. International Journal of Molecular Sciences, 25(24), 13575. [Link]
  • O’Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Structural Biology, 50, 103-110. [Link]
  • Lo, S., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry, 213, 113172. [Link]
  • Yu, C., et al. (2017). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Scientific Reports, 7(1), 1-10. [Link]
  • Cummins, T. D., & Sapkota, G. P. (2018). Characterization of Protein Complexes Using Chemical Cross-Linking Coupled Electrospray Mass Spectrometry. In Protein-Protein Interactions (pp. 43-61). Humana Press, New York, NY. [Link]
  • The Bumbling Biochemist. (2021, November 17). Protein-protein crosslinking - an overview with emphasis on structural biology uses. [Link]
  • Unknown. (n.d.). How to cross-link proteins. [Link]
  • Aiedeh, K. (2012). Biopolymer Cross-links: Strategies for Improving Drug Release and Delivery. Journal of Pharmaceutical Sciences & Research, 4(1), 143-149. [Link]
  • Wurm, F. R., et al. (2014). Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points. Polymer Chemistry, 5(3), 857-865. [Link]
  • Benhabbour, S. R., et al. (2024). Ultra-Long-Term Delivery of Hydrophilic Drugs Using Injectable In Situ Cross-Linked Depots.
  • Al-Tabakha, M. M., et al. (2022). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Pharmaceutics, 14(11), 2399. [Link]
  • Kit, M. C. S., & Webb, I. K. (2022). Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure. Journal of the American Society for Mass Spectrometry, 33(11), 2130-2139. [Link]
  • Li, Y., et al. (2025). Recent Advances in Peptide Linkers of Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
  • Kit, M. C. S., & Webb, I. K. (2022). Application of Multiple Length Cross-linkers to the Characterization of Gaseous Protein Structure. Journal of the American Society for Mass Spectrometry, 33(11), 2130-2139. [Link]
  • DC Chemicals. (n.d.).
  • Nifant'ev, E. E., et al. (2016). Chemoselective synthesis of long-chain alkyl-H-phosphinic acids via one-pot alkylation/oxidation of red phosphorus with alkyl-PEGs as recyclable micellar catalysts. Organic & Biomolecular Chemistry, 14(38), 9069-9075. [Link]
  • Van der Veen, M., et al. (2011). Synthesis of long-chain alkyl glycosides.
  • Fanse, S. A., et al. (2022). Impact of polymer crosslinking on release mechanisms from long-acting levonorgestrel intrauterine systems. Journal of Controlled Release, 343, 623-633. [Link]
  • Kit, M. C. S., & Webb, I. K. (2022). Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure. ChemRxiv. [Link]
  • Hoshina, K., et al. (2024). Enhanced molecular recognition with longer chain crosslinkers in molecularly imprinted polymers for an efficient separation of TR active substances. RSC Advances, 14(17), 12051-12058. [Link]
  • Chavez, J. D., & Bruce, J. E. (2013). Probing structures of large protein complexes using zero-length cross-linking. Current Opinion in Chemical Biology, 17(1), 93-101. [Link]
  • Zhang, Y., et al. (2024).
  • ResearchGate. (2025, August 7). General Protein–Protein Cross-Linking. [Link]
  • Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]
  • ResearchGate. (n.d.). Membrane protein–lipid bilayer hydrophobic coupling. [Link]
  • Al-Malaika, S., & Amir, E. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Polymers, 15(15), 3293. [Link]
  • Trafton, A. (2018, August 27). Scientists alter membrane proteins to make them easier to study. MIT News. [Link]
  • East, J. M., et al. (2002). Identification of the hydrophobic thickness of a membrane protein using fluorescence spectroscopy: studies with the mechanosensitive channel MscL. Biochemistry, 41(4), 1149-1156. [Link]

Sources

An In-depth Technical Guide to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate for Beginners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) is a heterobifunctional crosslinking reagent designed for the conjugation of biomolecules. This guide provides a comprehensive overview of its core chemistry, mechanism of action, and practical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references. Particular emphasis is placed on the unique role of the pentadecyl (C15) lipid chain in mediating interactions with cellular membranes and other hydrophobic environments.

Introduction: The Molecular Architecture and Strategic Advantage of MTS-C15-NHS

MTS-C15-NHS is a molecule engineered with three key functional components: an N-hydroxysuccinimide (NHS) ester, a methanethiosulfonate (MTS) group, and a 15-carbon alkyl chain. This tripartite structure provides a powerful tool for bioconjugation, enabling the covalent linkage of molecules containing primary amines to those with free sulfhydryl groups.

  • The N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming stable amide bonds.[1]

  • The Methanethiosulfonate (MTS) Group: The MTS group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues of proteins, to form a disulfide bond.[2] This reaction is rapid and efficient under mild conditions.

  • The Pentadecyl (C15) Alkyl Chain: This long hydrocarbon chain imparts significant hydrophobicity to the molecule. This property is particularly advantageous for applications involving the study of lipid bilayers, cell membranes, and membrane-associated proteins. The C15 chain can intercalate into the lipid bilayer, anchoring the crosslinker and facilitating the labeling of membrane-proximal targets.

The strategic combination of these three components in a single molecule allows for a two-step conjugation strategy, minimizing undesirable self-conjugation and polymerization.

Core Chemistry and Mechanism of Action

The utility of MTS-C15-NHS lies in the distinct and orthogonal reactivity of its two terminal functional groups.

Amine-Reactive Chemistry: The NHS Ester

The NHS ester reacts with primary amines via nucleophilic acyl substitution. The reaction proceeds efficiently at a slightly alkaline pH (7.2-8.5), where the amine group is deprotonated and thus more nucleophilic. However, it is crucial to consider that NHS esters are susceptible to hydrolysis in aqueous environments, with the rate of hydrolysis increasing with pH. Therefore, reactions should be performed promptly after the reagent is dissolved.

The reaction proceeds as follows:

  • The primary amine attacks the carbonyl carbon of the NHS ester.

  • A tetrahedral intermediate is formed.

  • The N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide bond.

Sulfhydryl-Reactive Chemistry: The Methanethiosulfonate Group

The MTS group reacts specifically with free sulfhydryl groups through a disulfide exchange mechanism. This reaction is highly efficient at physiological pH and results in the formation of a stable disulfide bond. The reaction is reversible through the addition of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.

The reaction mechanism involves the nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a disulfide bond and the release of methanesulfinic acid.

The Role of the C15 Linker: A Hydrophobic Anchor

The long C15 alkyl chain is not merely a spacer. Its significant hydrophobicity drives its partitioning into non-polar environments such as lipid bilayers and hydrophobic pockets of proteins.[3][4][5][6][7] This property is critical for:

  • Targeting Membrane Proteins: The C15 chain can insert into the cell membrane, bringing the reactive NHS or MTS group into close proximity with membrane-associated proteins for efficient labeling.[6]

  • Studying Lipid Rafts: The hydrophobic nature of the linker can be exploited to investigate the structure and function of lipid rafts and other microdomains within the cell membrane.

  • Modulating Solubility: The C15 chain significantly reduces the aqueous solubility of the crosslinker, a critical factor to consider when designing experimental protocols.

Quantitative Data and Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale and References
Molecular Formula C21H37NO6S2Based on the structure of the pentadecyl chain, NHS ester, and MTS group.
Molecular Weight ~479.6 g/mol Calculated from the molecular formula.
Spacer Arm Length ~25-28 ÅEstimated based on the extended conformation of the 15-carbon chain and the NHS and MTS moieties. The exact length will vary with conformation.
Solubility Poor in aqueous buffers; Soluble in organic solvents (DMSO, DMF)The long C15 alkyl chain confers high hydrophobicity.[3] Anhydrous organic solvents are recommended for stock solutions.
NHS Ester Reactivity Optimal pH 7.2-8.5Typical pH range for NHS ester reactions with primary amines.[1]
MTS Reactivity Optimal pH 6.5-7.5MTS groups react efficiently with sulfhydryls at near-neutral pH.[2]
Hydrolysis Half-life of NHS Ester Minutes to hours in aqueous bufferHighly dependent on pH and temperature. Hydrolysis increases significantly at higher pH.

Experimental Protocols and Workflows

The following protocols are generalized and should be optimized for specific applications.

General Considerations
  • Solvent Selection: Due to its poor aqueous solubility, MTS-C15-NHS should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) as they will react with the crosslinker. Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable.

  • Stoichiometry: The molar ratio of the crosslinker to the target molecule should be optimized to achieve the desired degree of labeling while minimizing non-specific modifications.

Two-Step Crosslinking of a Protein (Protein A) to a Sulfhydryl-Containing Molecule (Molecule B)

This protocol minimizes self-conjugation of the protein.

Two_Step_Crosslinking cluster_step1 Step 1: Amine Modification cluster_purification Purification cluster_step2 Step 2: Sulfhydryl Reaction ProteinA Protein A (with primary amines) Intermediate Protein A-C15-MTS (MTS-activated protein) ProteinA->Intermediate Reaction at pH 7.2-8.0 MTS_C15_NHS MTS-C15-NHS (in DMSO) MTS_C15_NHS->Intermediate Purification Remove excess MTS-C15-NHS (e.g., dialysis, gel filtration) Intermediate->Purification Conjugate Protein A-C15-S-S-Molecule B (Final Conjugate) Purification->Conjugate Reaction at pH 6.5-7.5 MoleculeB Molecule B (with sulfhydryl group) MoleculeB->Conjugate

Caption: Two-step crosslinking workflow using MTS-C15-NHS.

Step-by-Step Methodology:

  • Protein A Preparation: Dissolve Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 1-5 mg/mL).

  • MTS-C15-NHS Stock Solution: Prepare a stock solution of MTS-C15-NHS in anhydrous DMSO immediately before use.

  • Reaction 1 (Amine Modification): Add a 10- to 50-fold molar excess of the MTS-C15-NHS stock solution to the Protein A solution. Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted MTS-C15-NHS and the N-hydroxysuccinimide by-product by dialysis or gel filtration using a buffer with a pH of 6.5-7.5.

  • Reaction 2 (Sulfhydryl Reaction): Add the sulfhydryl-containing Molecule B to the purified MTS-activated Protein A. The molar ratio should be optimized, but a 1:1 to 1.5:1 ratio of Molecule B to Protein A is a good starting point. Incubate for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).

Labeling of Cell Surface Proteins

The hydrophobic C15 chain makes MTS-C15-NHS particularly suitable for labeling proteins on the surface of live cells.

Cell_Surface_Labeling cluster_workflow Cell Surface Protein Labeling Workflow Start Live Cells in Amine-Free Buffer Add_Reagent Add MTS-C15-NHS (NHS ester reacts with cell surface amines) Start->Add_Reagent Incubate Incubate (e.g., 30 min at 4°C to minimize endocytosis) Add_Reagent->Incubate Wash Wash cells to remove excess reagent Incubate->Wash Analysis Downstream Analysis (e.g., add sulfhydryl-reactive probe, cell lysis, SDS-PAGE) Wash->Analysis

Caption: Workflow for labeling cell surface proteins with MTS-C15-NHS.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells and wash them twice with a cold, amine-free buffer (e.g., PBS, pH 7.4). Resuspend the cells in the same buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.

  • Reagent Preparation: Prepare a fresh stock solution of MTS-C15-NHS in anhydrous DMSO.

  • Labeling Reaction: Add the MTS-C15-NHS stock solution to the cell suspension to a final concentration of 0.1-1 mM. The optimal concentration must be determined empirically.

  • Incubation: Incubate the cells for 30 minutes at 4°C on a rocker or with gentle agitation. The low temperature minimizes endocytosis of the labeled proteins.

  • Washing: Pellet the cells by centrifugation and wash them three times with cold, amine-free buffer to remove unreacted crosslinker.

  • Subsequent Steps: The MTS-functionalized cell surface proteins are now ready for reaction with a sulfhydryl-containing probe (e.g., a fluorescent dye or biotin derivative) or for other downstream applications such as cell lysis followed by biochemical analysis.

Troubleshooting and Causality in Experimental Design

IssuePotential Cause(s)Recommended Solution(s) and Rationale
Low Labeling Efficiency 1. Hydrolysis of NHS ester. 2. Inactive sulfhydryl groups (oxidized). 3. Steric hindrance. 4. Incorrect buffer composition.1. Prepare fresh MTS-C15-NHS stock solution. Perform the reaction immediately. Ensure the pH is not too high. 2. Reduce the protein with a mild reducing agent (e.g., TCEP) and remove the reducing agent before adding the MTS-activated molecule. 3. Increase the spacer arm length by using a different crosslinker if steric hindrance is a major issue. 4. Ensure the buffer is free of primary amines and thiols.
High Background/Non-specific Labeling 1. Excess crosslinker. 2. Hydrophobic aggregation of the crosslinker.1. Optimize the molar ratio of crosslinker to target molecule. Ensure thorough purification after the first reaction step in a two-step protocol. 2. Add a small percentage of a non-ionic detergent to the reaction buffer to prevent aggregation. The concentration should be below the critical micelle concentration.
Protein Precipitation 1. High concentration of organic solvent from the crosslinker stock. 2. The hydrophobicity of the C15 chain causes the labeled protein to aggregate.1. Keep the final concentration of DMSO or DMF in the reaction mixture low (typically <10%). 2. Work with more dilute protein solutions. Include a non-ionic detergent in the buffer.

Conclusion: A Versatile Tool for Advanced Bioconjugation

This compound is a powerful and versatile heterobifunctional crosslinker. Its unique combination of amine- and sulfhydryl-reactivity, coupled with the membrane-targeting capabilities of its long alkyl chain, makes it an invaluable tool for a wide range of applications in protein chemistry, cell biology, and drug development. By understanding the core principles of its reactivity and carefully designing experimental protocols, researchers can leverage the unique properties of MTS-C15-NHS to achieve their specific bioconjugation goals.

References

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
  • Fluorescent MTS. (n.d.). Interchim.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Smith, R. J., et al. (1978). Hydrophobicity of long chain n-alkyl carboxylic acids, as measured by their distribution between heptane and aqueous solutions. Proceedings of the National Academy of Sciences, 75(1), 289-293.
  • White, S. H., & Wimley, W. C. (1999). Membrane protein folding and stability: physical principles. Annual review of biophysics and biomolecular structure, 28(1), 319-365.
  • Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature structural biology, 3(10), 842-848.
  • Smith, R. J., & Tanford, C. (1973). Hydrophobicity of long chain n-alkyl carboxylic acids, as measured by their distribution between heptane and aqueous solutions. Proceedings of the National Academy of Sciences, 70(1), 289-293.
  • Ladokhin, A. S., & White, S. H. (2001). ‘Classical’and ‘nonclassical’hydrophobic effects in membrane partitioning. Journal of molecular biology, 309(2), 543-552.
  • Seelig, A. (1998). Thermodynamics of membrane partitioning for a series of n-alcohols determined by titration calorimetry: role of hydrophobic effects. Biophysical journal, 74(2), 878-887.
  • Subczynski, W. K., et al. (1994). Hydrophobic barriers of lipid bilayer membranes formed by reduction of water penetration by alkyl chain unsaturation and cholesterol. Biochemistry, 33(24), 7670-7681.
  • MacCallum, J. L., & Tieleman, D. P. (2006). In silico partitioning and transmembrane insertion of hydrophobic peptides under equilibrium conditions. Biophysical journal, 90(5), 1519-1529.
  • J. M. Beltrán-Heredia, et al. (2024). Lipid-directed covalent fluorescent labeling of plasma membranes for long-term imaging, barcoding and manipulation of cells. bioRxiv.
  • Seelig, A. (1998). Thermodynamics of membrane partitioning for a series of n-alcohols determined by titration calorimetry: role of hydrophobic effects. Biophysical journal, 75(2), 986-997.

Sources

Methodological & Application

Mastering Surface Bio-functionalization: A Guide to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the use of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (NHS-C15-MTS) in surface modification. As a heterobifunctional crosslinker, this reagent offers a powerful tool for the covalent immobilization of biomolecules onto sulfhydryl-reactive surfaces, particularly gold. The long pentadecyl (C15) alkyl chain provides a hydrophobic spacer arm, influencing the properties of the modified surface and the presentation of the conjugated biomolecule.

Part 1: The Chemistry of a Versatile Linker

This compound is characterized by two key functional groups at opposite ends of a 15-carbon aliphatic chain: a methanethiosulfonate (MTS) group and an N-hydroxysuccinimide (NHS) ester. This dual reactivity allows for a two-step surface modification process.

The Methanethiosulfonate (MTS) Group: Anchoring to the Surface

The MTS group is highly reactive towards free sulfhydryl (-SH) groups, such as those on cysteine residues in proteins or, more commonly for surface modification, on gold surfaces. The reaction with gold results in the formation of a stable gold-thiolate bond, leading to the spontaneous self-assembly of the linker molecules into a densely packed monolayer on the gold surface. This process is the foundation for creating a functionalized surface ready for biomolecule conjugation.

The N-Hydroxysuccinimide (NHS) Ester: Capturing the Biomolecule

The NHS ester is a widely used amine-reactive chemical moiety. It readily reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1] This reaction is highly efficient under mild pH conditions, making it ideal for the conjugation of sensitive biological molecules.[2]

The long pentadecyl (C15) spacer arm plays a crucial role in the overall functionality of the modified surface. Its significant length helps to extend the reactive NHS ester away from the surface, minimizing steric hindrance and improving the accessibility for bulky biomolecules. Furthermore, the hydrophobic nature of the long alkyl chain can influence the orientation and conformation of the immobilized biomolecules, which can be a critical factor in applications such as biosensors and immunoassays.[1]

Part 2: Strategic Workflow for Surface Modification

The successful use of NHS-C15-MTS for surface modification hinges on a well-controlled, two-stage process:

  • Formation of the Self-Assembled Monolayer (SAM): The MTS end of the linker is used to create a functionalized surface.

  • Biomolecule Conjugation: The NHS ester end of the immobilized linker is then used to covalently attach the desired biomolecule.

G cluster_0 Stage 1: SAM Formation cluster_1 Stage 2: Biomolecule Conjugation A Clean Gold Surface B Incubate with NHS-C15-MTS Solution A->B Prepare for functionalization C Formation of MTS-Gold Bond and Self-Assembled Monolayer B->C Spontaneous assembly D Rinse and Dry C->D Remove unbound linker F Incubate Biomolecule on NHS-Functionalized Surface D->F Proceed to conjugation E Prepare Amine-Containing Biomolecule Solution E->F G NHS Ester Reaction with Primary Amines F->G Covalent bond formation H Quench and Wash G->H Stop reaction & remove unbound biomolecule I Bio-functionalized Surface H->I

A high-level workflow for surface modification using NHS-C15-MTS.

Part 3: Detailed Protocols

The following protocols provide a starting point for the use of NHS-C15-MTS in surface modification. Optimization may be required depending on the specific biomolecule and application.

Protocol 1: Formation of the NHS-C15-MTS Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a functionalized surface with reactive NHS ester groups.

Materials:

  • Gold-coated substrate (e.g., gold-coated glass slide, sensor chip)

  • This compound (NHS-C15-MTS)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or dimethyl sulfoxide (DMSO))

  • Cleaning solution (e.g., "Piranha" solution - EXTREME CAUTION REQUIRED , or UV/Ozone cleaner)

  • High-purity water (e.g., Milli-Q)

  • Nitrogen gas stream

Procedure:

  • Gold Surface Preparation:

    • Thoroughly clean the gold substrate to remove any organic contaminants. This is a critical step for the formation of a well-ordered SAM.

    • Chemical Cleaning (Piranha Etch - for experienced users only): Immerse the gold substrate in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Alternative Cleaning (UV/Ozone): Place the gold substrate in a UV/Ozone cleaner for 15-20 minutes.

    • Rinse the cleaned substrate extensively with high-purity water and then with the anhydrous solvent to be used for SAM formation.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of NHS-C15-MTS Solution:

    • Immediately before use, prepare a solution of NHS-C15-MTS in an anhydrous solvent. A typical starting concentration is 1 mM. Due to the hydrophobic nature of the C15 chain, a solvent like ethanol, isopropanol, or DMSO is recommended.[3]

    • Ensure the solvent is of high purity and anhydrous to prevent premature hydrolysis of the NHS ester.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the NHS-C15-MTS solution.

    • Incubate for a sufficient time to allow for the formation of a well-ordered monolayer. Incubation times can range from 1 to 24 hours at room temperature. Longer incubation times generally lead to more organized and densely packed monolayers.[4]

  • Rinsing and Drying:

    • After incubation, remove the substrate from the linker solution.

    • Rinse the surface thoroughly with the anhydrous solvent to remove any non-specifically adsorbed linker molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • The NHS-functionalized surface is now ready for biomolecule conjugation. It is recommended to proceed to the next step immediately to minimize hydrolysis of the NHS esters.[5]

Protocol 2: Covalent Conjugation of a Protein to the NHS-Functionalized Surface

This protocol outlines the immobilization of a protein or other amine-containing biomolecule to the prepared SAM.

Materials:

  • NHS-functionalized gold substrate (from Protocol 1)

  • Amine-containing biomolecule (e.g., protein, antibody)

  • Conjugation Buffer: A buffer with a pH between 7.2 and 8.5 is recommended for optimal NHS ester reactivity.[5] Common choices include Phosphate Buffered Saline (PBS) or Borate buffer. Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the biomolecule for reaction with the NHS esters. [6]

  • Quenching Solution: A solution to deactivate any unreacted NHS esters (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Washing Buffer: A buffer suitable for the immobilized biomolecule, often the same as the conjugation buffer with the addition of a mild detergent like Tween-20 to reduce non-specific binding.

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in the conjugation buffer at the desired concentration. The optimal concentration will depend on the specific biomolecule and should be determined empirically. A starting concentration in the range of 0.1 - 1.0 mg/mL is often a good starting point.[7]

  • Conjugation Reaction:

    • Apply the biomolecule solution to the NHS-functionalized surface, ensuring the entire surface is covered.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time and temperature may need to be determined for each specific system.

  • Quenching:

    • After incubation, remove the biomolecule solution.

    • To deactivate any remaining reactive NHS esters and prevent non-specific binding in subsequent steps, incubate the surface with the quenching solution for 15-30 minutes at room temperature.

  • Washing:

    • Wash the surface thoroughly with the washing buffer to remove any unbound biomolecule and quenching reagent. Several washing cycles are recommended to ensure a clean surface.

  • Storage:

    • The bio-functionalized surface can be stored in a suitable buffer at 4°C until use. The stability of the immobilized biomolecule will depend on its intrinsic properties.

Part 4: Validation and Characterization

To ensure the success of the surface modification process, it is essential to characterize the surface at different stages.

Characterization Technique Purpose Expected Outcome
Contact Angle Goniometry To assess changes in surface hydrophobicity.An increase in the water contact angle after SAM formation due to the hydrophobic C15 chain. A subsequent decrease in the contact angle may be observed after protein conjugation, depending on the protein's properties.[1][8]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.The appearance of sulfur (S 2p) and nitrogen (N 1s) peaks after SAM formation, confirming the presence of the linker. An increase in the nitrogen and carbon signals after protein conjugation.[9]
Atomic Force Microscopy (AFM) To visualize the surface topography.A smooth, uniform surface after SAM formation. The appearance of distinct features corresponding to immobilized protein molecules after conjugation.[10]
Ellipsometry To measure the thickness of the molecular layers.An increase in layer thickness after SAM formation and a further increase after protein conjugation.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify chemical functional groups.The appearance of characteristic peaks for the amide bond formed during protein conjugation.

Part 5: Troubleshooting and Considerations

Problem Potential Cause Suggested Solution
Low Biomolecule Conjugation Efficiency 1. Incomplete SAM formation.1. Ensure thorough cleaning of the gold surface. Optimize SAM incubation time.
2. Hydrolysis of NHS esters.2. Use anhydrous solvents for SAM formation. Proceed to conjugation immediately after SAM preparation. Ensure conjugation buffer pH is optimal (7.2-8.5).[2]
3. Presence of competing amines in the buffer.3. Use amine-free buffers (e.g., PBS, Borate). Avoid Tris-based buffers.[6]
4. Low concentration or reactivity of the biomolecule.4. Increase the concentration of the biomolecule. Ensure the biomolecule is in its active conformation.
High Non-Specific Binding 1. Incomplete quenching of NHS esters.1. Increase quenching time or concentration of the quenching agent.
2. Hydrophobic interactions with the C15 chain.2. Include a mild non-ionic detergent (e.g., Tween-20) in the washing buffer.
3. Incomplete SAM coverage.3. Optimize SAM formation conditions to ensure a densely packed monolayer.
Variability in Results 1. Inconsistent surface cleaning.1. Standardize the cleaning protocol for the gold substrates.
2. Degradation of NHS-C15-MTS reagent.2. Store the reagent under desiccated conditions at -20°C.[3] Prepare solutions fresh before use.

Part 6: Conclusion

This compound is a highly effective bifunctional linker for the creation of bio-functionalized surfaces. By understanding the underlying chemistry of its reactive groups and following well-defined protocols, researchers can reliably immobilize a wide range of biomolecules onto gold and other sulfhydryl-reactive surfaces. The long alkyl chain provides unique properties to the modified surface, offering advantages in terms of biomolecule presentation and accessibility. Careful optimization and characterization are key to achieving reproducible and high-performance bio-interfaces for a multitude of applications in research, diagnostics, and drug development.

References

  • MDPI. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness.
  • MDPI. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness.
  • LookChem. This compound.
  • PubMed Central (PMC). Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers.
  • ResearchGate. Formation of Biotinylated Alkylthiolate Self-Assembled Monolayers on Gold.
  • National Institutes of Health (NIH). Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy.
  • MDPI. Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials.
  • JACS Au. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
  • PubMed Central (PMC). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
  • ResearchGate. OPA-Based Bifunctional Linker for Protein Labeling and Profiling.
  • Lab on a Chip (RSC Publishing). Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions.
  • National Institutes of Health (NIH). Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions.

Sources

Application Notes and Protocols for Creating Self-Assembled Monolayers with N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) on gold surfaces using N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS). This bifunctional molecule allows for the direct and stable attachment to gold via its methanethiosulfonate group, while presenting a reactive N-hydroxysuccinimide (NHS) ester for the covalent immobilization of amine-containing biomolecules. This guide offers step-by-step instructions, from substrate preparation to bioconjugation, including critical insights into the underlying chemistry and characterization techniques to ensure the successful fabrication of functionalized surfaces for a variety of applications, including biosensors, drug delivery systems, and cell-surface interaction studies.

Introduction: The Power of Pre-Activated Surfaces

The functionalization of surfaces with bioactive molecules is a cornerstone of modern biotechnology and materials science. Self-assembled monolayers (SAMs) of organosulfur compounds on gold have emerged as a robust and versatile platform for creating well-defined and biocompatible interfaces.[1][2] Traditionally, the immobilization of biomolecules onto SAMs involves a two-step process: first, the formation of a SAM with a terminal carboxylic acid group, followed by the activation of this group using carbodiimide chemistry (e.g., EDC/NHS) to create a reactive NHS ester.[3][4] This multi-step procedure can introduce variability and potential side reactions.

This compound (MTS-C15-NHS) offers a more streamlined and efficient approach. This molecule comes pre-activated with an NHS ester, eliminating the need for on-surface activation chemistry. The methanethiosulfonate (MTS) headgroup provides a stable anchor to the gold surface, forming a densely packed and ordered monolayer. The long pentadecyl (C15) alkyl chain contributes to the stability of the SAM through van der Waals interactions and provides a spacer to present the reactive NHS ester away from the surface, minimizing steric hindrance for subsequent bioconjugation.[5]

This application note details a comprehensive protocol for the successful creation and utilization of MTS-C15-NHS SAMs, empowering researchers to create high-quality functionalized surfaces with high reproducibility.

Diagram of the Overall Workflow

G cluster_0 Part 1: SAM Formation cluster_1 Part 2: Bioconjugation cluster_2 Part 3: Characterization A Gold Substrate Preparation B MTS-C15-NHS Solution Preparation A->B C Self-Assembly (Incubation) B->C D Rinsing and Drying C->D E Immobilization of Amine-Containing Molecules D->E Functionalized Surface H Contact Angle Goniometry D->H I X-ray Photoelectron Spectroscopy (XPS) D->I J Atomic Force Microscopy (AFM) D->J F Quenching of Unreacted NHS Esters E->F G Final Rinse and Storage F->G

Caption: Reaction of MTS-C15-NHS with a gold surface.

Part 2: Protocol for Covalent Immobilization of Amine-Containing Molecules

The terminal NHS ester of the MTS-C15-NHS SAM is highly reactive towards primary amines, such as the N-terminus of proteins and the side chain of lysine residues, forming a stable amide bond. [6]

Materials and Reagents
  • MTS-C15-NHS Functionalized Substrate: Prepared as described in Part 1.

  • Amine-Containing Molecule: Protein, peptide, antibody, or other ligand with primary amine groups.

  • Coupling Buffer: A buffer that does not contain primary amines is essential. Phosphate-buffered saline (PBS) at pH 7.2-8.5 is commonly used. HEPES or borate buffers are also suitable. [6]The optimal pH for the coupling reaction is typically between 7 and 8.5.

  • Quenching Solution: A solution to block any unreacted NHS esters. A 1 M solution of ethanolamine or a 100 mM solution of glycine in the coupling buffer (pH ~8.5) can be used.

  • Washing Buffer: The same buffer used for coupling, or a buffer appropriate for the stability of the immobilized molecule (e.g., PBS with 0.05% Tween-20 for immunoassays).

Step-by-Step Protocol

1. Preparation of the Amine-Containing Molecule Solution

a. Dissolve the amine-containing molecule in the coupling buffer at the desired concentration. The optimal concentration will depend on the specific molecule and the desired surface density and should be determined empirically. A starting concentration in the range of 10-100 µg/mL is often a good starting point for proteins.

2. Immobilization Reaction

a. Immediately after preparing the MTS-C15-NHS functionalized substrate, immerse it in the solution of the amine-containing molecule. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. The incubation time can be optimized to achieve the desired level of immobilization. Gentle agitation can sometimes improve the efficiency of the reaction.

3. Rinsing

a. After the incubation, remove the substrate from the solution and rinse it thoroughly with the coupling buffer to remove any non-covalently bound molecules.

4. Quenching of Unreacted NHS Esters

a. To prevent non-specific binding in subsequent steps, it is crucial to deactivate any remaining reactive NHS esters. b. Immerse the substrate in the quenching solution for 15-30 minutes at room temperature. c. This step ensures that all unreacted sites are blocked.

5. Final Wash and Storage

a. Rinse the substrate extensively with the washing buffer. b. The functionalized substrate is now ready for use in your application. c. For storage, keep the substrate in a suitable buffer at 4°C. The stability of the immobilized molecule will depend on its nature. It is generally recommended to use the functionalized surfaces as soon as possible. [7]

Diagram of Bioconjugation Chemistry

Caption: Covalent immobilization of an amine-containing molecule.

Part 3: Characterization of the Functionalized Surface

To ensure the successful formation of the MTS-C15-NHS SAM and the subsequent immobilization of the target molecule, a combination of surface-sensitive analytical techniques should be employed.

Technique Purpose Expected Outcome for Successful SAM Formation Expected Outcome for Successful Bioconjugation
Contact Angle Goniometry To assess the change in surface wettability.A significant increase in the water contact angle compared to the clean gold surface, indicating the formation of a hydrophobic alkyl monolayer. The exact angle will depend on the packing density of the SAM.A decrease in the water contact angle after protein immobilization, indicating a more hydrophilic surface.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Presence of S 2p, C 1s, N 1s, and O 1s peaks consistent with the MTS-C15-NHS molecule. The S 2p peak should be characteristic of a thiolate bound to gold. [7]An increase in the N 1s and C 1s signals, and potentially the appearance of other elements present in the biomolecule (e.g., P for nucleic acids).
Ellipsometry To measure the thickness of the monolayer.A uniform thickness of approximately 2-3 nm, consistent with a monolayer of a C15 alkyl chain.An increase in the measured thickness corresponding to the size of the immobilized biomolecule.
Atomic Force Microscopy (AFM) To visualize the surface topography.A smooth and uniform surface, indicating the formation of a well-ordered monolayer.An increase in surface roughness and the appearance of features corresponding to the immobilized biomolecules. [8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor SAM formation (low contact angle, weak XPS signals) Contaminated gold surface.Ensure rigorous cleaning of the substrate. Use high-purity solvents and reagents.
Degraded MTS-C15-NHS reagent.Store the reagent under anhydrous conditions and allow it to warm to room temperature before opening. Prepare the solution fresh.
Low biomolecule immobilization Hydrolysis of the NHS ester.Use the functionalized substrate immediately after preparation. Ensure the coupling buffer is at the optimal pH and free of primary amines.
Inactive biomolecule.Confirm the activity and purity of the amine-containing molecule.
Steric hindrance.Consider using a longer chain MTS-NHS molecule if available, or optimizing the concentration of the biomolecule.
High non-specific binding Incomplete quenching of unreacted NHS esters.Ensure the quenching step is performed thoroughly with a sufficient concentration of the quenching agent.
Hydrophobic or electrostatic interactions.Add a blocking agent (e.g., bovine serum albumin, BSA) after the quenching step, or include a non-ionic surfactant (e.g., Tween-20) in the washing buffers.

Conclusion

The use of this compound provides a straightforward and efficient method for the creation of functionalized gold surfaces ready for the covalent immobilization of a wide range of biomolecules. By following the detailed protocols and considering the key insights provided in this application note, researchers can reliably produce high-quality, reproducible surfaces for their specific applications. The combination of a stable surface attachment chemistry with a highly reactive terminal group makes MTS-C15-NHS an invaluable tool for advancing research in biosensing, drug development, and fundamental biological studies.

References

  • Shaheen, A., Sturm, J. M., Ricciardi, R., Huskens, J., Lee, C. J., & Bijkerk, F. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir, 33(25), 6419–6426. [Link]
  • Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy. (2011). NIH. [Link]
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]
  • The stability of self-assembled monolayers with time and under biological conditions. (2010). Journal of Biomedical Materials Research Part A, 94(3), 833-43. [Link]
  • Amine coupling through EDC/NHS: a practical approach. (2010).
  • Characterization of Self-Assembled Monolayers From Lithium Dialkyldithiocarbam
  • Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (2010). RSC Publishing. [Link]
  • Self assembled monolayer formation of alkanethiols on gold. (n.d.).
  • Surface Characterization of Mixed Self-Assembled Monolayers Designed for Streptavidin Immobilization. (2007).
  • Complement activation on thiol-modified gold surfaces. (1996). PubMed. [Link]
  • Alkanethiol molecules adsorbed onto gold surfaces. Lennard-Jones... (n.d.).
  • Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions. (2006). Lab on a Chip (RSC Publishing). [Link]
  • Know-How of Formation and Characterization of Self-Assembled Monolayer. (2002).
  • The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. (2021). RSC Publishing. [Link]

Sources

Application Notes & Protocols: Liposome Functionalization using N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Drug Delivery

Liposomes have emerged as a cornerstone of advanced drug delivery systems, prized for their biocompatibility, biodegradability, and capacity to encapsulate a diverse range of therapeutic agents.[1][2] However, the clinical translation and efficacy of liposomal formulations are intrinsically linked to their ability to navigate the complex biological milieu and selectively engage with target tissues.[1] Surface functionalization is the key strategy to impart this targeting specificity, transforming passive nanocarriers into "smart" delivery vehicles.[3] By adorning the liposome surface with specific ligands—such as antibodies, peptides, or small molecules—we can orchestrate their journey to diseased sites, thereby enhancing therapeutic potency while mitigating off-target toxicity.[1][4]

This guide provides a comprehensive overview and detailed protocols for the surface functionalization of liposomes using a specialized heterobifunctional lipid, N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (NHS-C15-MTS). This reagent is uniquely designed with a long pentadecyl lipid tail for stable incorporation into the liposome bilayer and a methanethiosulfonate (MTS) headgroup for the covalent attachment of thiol-containing ligands. The MTS group reacts specifically with sulfhydryl groups to form a disulfide bond, a linkage that is notably sensitive to the reducing environments found within cells, offering a built-in mechanism for intracellular payload release.[5][6]

Principle of the Technology: A Tale of Two Moieties

The utility of NHS-C15-MTS in liposome functionalization is rooted in its distinct molecular architecture. The long pentadecyl (C15) alkyl chain serves as a hydrophobic anchor, ensuring stable and robust integration within the phospholipid bilayer during liposome formation.[7] This "bottom-up" approach, where the functional lipid is included in the initial lipid mixture, results in a well-defined and reproducible presentation of the reactive headgroup on the liposome surface.

The methanethiosulfonate (MTS) group is a highly efficient thiol-reactive moiety. It reacts with free sulfhydryl (-SH) groups, commonly found in cysteine residues of peptides and proteins, to form a stable yet cleavable disulfide bond (-S-S-).[8] This reaction is highly specific and proceeds under mild physiological conditions, preserving the integrity of both the liposome and the ligand. The resulting disulfide linkage is susceptible to cleavage by reducing agents such as glutathione, which is present in significantly higher concentrations inside cells compared to the bloodstream.[6] This redox sensitivity can be harnessed for triggered, intracellular drug release.

The "N-Succinimidyloxycarbonyl" component of the name suggests the presence of an NHS ester. While the primary application detailed here focuses on the thiol-reactivity of the MTS group for post-formulation conjugation, an NHS ester would offer an alternative or additional pathway for conjugation to primary amines. However, given the stability challenges of NHS esters in aqueous environments during liposome preparation, the more robust strategy involves leveraging the MTS group for targeted ligand attachment after the liposomes have been formed.

Experimental Workflows & Protocols

Part 1: Preparation of MTS-Functionalized Liposomes

This protocol describes the formulation of liposomes incorporating NHS-C15-MTS using the established thin-film hydration method followed by extrusion. This ensures the formation of unilamellar vesicles with a homogenous size distribution.[9][10][11]

Materials:

  • Primary Phospholipid (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol

  • This compound (NHS-C15-MTS)

  • Chloroform and/or Methanol

  • Hydration Buffer (e.g., PBS, HBS, pH 7.4)

  • Liposome Extruder with Polycarbonate Membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and NHS-C15-MTS in chloroform or a chloroform:methanol mixture. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:NHS-C15-MTS), but this can be optimized.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary lipid.[11]

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tm.

    • Extrude the MLV suspension through the membrane for an odd number of passes (e.g., 11-21 times) to produce large unilamellar vesicles (LUVs) with a uniform size distribution.[12]

    • The resulting liposome solution should appear more translucent.

  • Purification (Optional but Recommended):

    • To remove any un-encapsulated material or non-incorporated lipids, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Diagram of Liposome Formulation Workflow

G cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing cluster_final Final Product lipids 1. Dissolve Lipids (PC, Chol, NHS-C15-MTS) in Organic Solvent rotovap 2. Solvent Evaporation (Rotary Evaporator) lipids->rotovap vacuum 3. Dry Film under Vacuum rotovap->vacuum hydrate 4. Hydrate with Buffer (T > Tm) vacuum->hydrate Lipid Film extrude 5. Extrusion (e.g., 100 nm membrane) hydrate->extrude final_liposomes MTS-Functionalized Liposomes extrude->final_liposomes Homogenized Vesicles

Sources

Step-by-step guide for protein-peptide conjugation using N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for Protein-Peptide Conjugation using N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Authored by: Gemini, Senior Application Scientist

Introduction

The covalent linkage of peptides to larger carrier proteins is a cornerstone technique in immunology, drug delivery, and proteomics.[1] This process, known as bioconjugation, is essential for generating robust immune responses to small peptide antigens, enhancing the in vivo stability of peptide therapeutics, and creating targeted molecular probes.[2] The success of these applications hinges on the precise and controlled formation of a stable bond between the two biomolecules.

Heterobifunctional crosslinkers are powerful reagents that facilitate this control by possessing two different reactive groups, allowing for a sequential, two-step conjugation process.[3][4] This strategy dramatically reduces the incidence of undesirable side reactions, such as self-conjugation or polymerization, which are common with homobifunctional linkers.[5]

This guide provides a detailed technical overview and a validated protocol for using this compound, a heterobifunctional crosslinker designed for selectively linking primary amines to sulfhydryl groups. This linker features an N-hydroxysuccinimide (NHS) ester for reacting with amines (like the side chain of lysine) and a methanethiosulfonate (MTS) group for reacting with thiols (from a cysteine residue), connected by a pentadecyl spacer arm.

Principle and Reaction Mechanism

The conjugation strategy is a sequential, two-step process that leverages the distinct reactivities of the NHS ester and the MTS group.

Step 1: Activation of Protein via Amine Acylation

The first step involves the reaction of the more labile NHS ester with primary amines on the carrier protein (e.g., the ε-amine of lysine residues or the N-terminal α-amine).[2] This reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a highly stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[6][7]

The efficiency of this reaction is critically dependent on pH. An optimal pH range of 7.2-8.5 ensures that a sufficient concentration of the primary amine is deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which becomes significant at higher pH.[6][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[9]

Caption: NHS ester reaction with a protein's primary amine.

Step 2: Conjugation to Peptide via Disulfide Bond Formation

Following the activation of the protein and removal of the excess crosslinker, the thiol-containing peptide is introduced. The methanethiosulfonate (MTS) group on the activated protein reacts specifically with the free sulfhydryl group of a cysteine residue on the peptide.[10] This reaction forms a stable disulfide bond, covalently linking the peptide to the protein, and releases methanesulfinic acid.[11] This reaction proceeds efficiently under mild, near-neutral pH conditions and is generally very rapid.[11][12]

G cluster_reactants Reactants cluster_products Products ActivatedProtein Activated Protein (Protein-Linker-S-SO₂-CH₃) Conjugate Protein-Linker-S-S-Peptide (Final Conjugate) ActivatedProtein->Conjugate pH 6.5 - 7.5 Stable Disulfide Bond Formation Byproduct CH₃SO₂H (Methanesulfinic Acid) ActivatedProtein->Byproduct Release of byproduct Peptide Peptide-SH (Thiol Group) Peptide->Conjugate

Caption: MTS reaction with a peptide's thiol group.

Experimental Workflow Overview

The entire process involves a logical sequence of activation, purification, and conjugation, followed by final purification and characterization.

G A 1. Prepare Protein & Peptide (Buffer Exchange, Reduce Peptide) C 3. Activate Protein (React Protein with Crosslinker) A->C B 2. Prepare Crosslinker Solution (Dissolve in DMSO/DMF) B->C D 4. Purify Activated Protein (Remove Excess Crosslinker via Desalting) C->D E 5. Conjugate to Peptide (React Activated Protein with Thiol-Peptide) D->E F 6. Purify Final Conjugate (SEC, IEX, or Dialysis) E->F G 7. Characterize Conjugate (SDS-PAGE, Mass Spectrometry) F->G

Caption: Overall experimental workflow for protein-peptide conjugation.

Detailed Step-by-Step Protocol

Part A: Preparation of Reagents and Biomolecules
  • Protein Preparation:

    • The protein must be in an amine-free buffer. If the protein solution contains Tris, glycine, or other amine-containing stabilizers, they must be removed.[9][13]

    • Perform buffer exchange into a suitable reaction buffer (e.g., 1x PBS, 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5) using dialysis or a desalting column.[9]

    • Adjust the protein concentration to 1-5 mg/mL. Higher concentrations generally improve conjugation efficiency.

  • Peptide Preparation:

    • The peptide must contain a single, free cysteine residue for specific conjugation. Peptides are often shipped in a lyophilized, and potentially oxidized (dimerized), state.

    • If necessary, reduce the peptide by dissolving it in a buffer containing a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[12] DTT can also be used, but must be completely removed prior to conjugation as it will react with the MTS group.[12]

    • Dissolve the thiol-containing peptide in a degassed, amine-free buffer (e.g., PBS, pH 6.5-7.0). If peptide solubility is an issue, a small amount of an organic solvent like DMF or DMSO can be used, but ensure it is compatible with your protein.[14]

  • Crosslinker Solution Preparation:

    • The this compound crosslinker is moisture-sensitive.[9][15] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Crucially, prepare the crosslinker solution immediately before use. The NHS ester moiety readily hydrolyzes in aqueous environments.[9] Do not prepare stock solutions for storage.

    • Dissolve the required amount of the crosslinker in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock (e.g., 10 mM).[8][15]

Part B: Two-Step Conjugation Procedure
  • Step 1: Activation of the Protein

    • Calculate the volume of the crosslinker solution needed. A 20- to 50-fold molar excess of the crosslinker relative to the protein is a good starting point for optimization.[9][16]

    • While gently stirring the protein solution, add the calculated volume of the crosslinker/DMSO solution. The final concentration of DMSO should ideally be less than 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[15] Longer incubation at lower temperatures can help minimize hydrolysis of the NHS ester.[6]

  • Step 2: Removal of Excess Crosslinker

    • This is a critical step to prevent the unreacted linker from subsequently reacting with and blocking the thiol groups on the peptide.

    • Immediately purify the activated protein using a spin desalting column (e.g., Zeba™ Spin Desalting Columns) or through gel filtration, equilibrating and eluting with the conjugation buffer (e.g., PBS, pH 6.5-7.2).[9][17]

  • Step 3: Conjugation to the Thiol-Peptide

    • Immediately add the purified, activated protein to the prepared thiol-containing peptide solution.

    • A 1.5- to 5-fold molar excess of peptide to protein is recommended to drive the reaction to completion.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction of MTS with thiols is typically rapid, but longer incubation ensures maximum yield.[11]

  • Step 4: Quenching the Reaction (Optional)

    • To ensure no reactive MTS groups remain, the reaction can be quenched by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM. Incubate for 20 minutes at room temperature.

Purification of the Final Conjugate

After the conjugation reaction, the mixture will contain the desired protein-peptide conjugate, as well as unreacted protein, unreacted peptide, and quenched crosslinker byproducts. Purification is essential to isolate the final product.

Purification MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Excellent for separating the large conjugate from the small, unreacted peptide and byproducts. High resolution.Can be dilutive. Requires specialized equipment (FPLC/HPLC).
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.High capacity and resolution. Can separate unconjugated protein from the conjugate if there is a sufficient charge difference.[18][19]Requires method development to find optimal buffer and gradient conditions.
Dialysis / Ultrafiltration Separation based on molecular weight cutoff.Simple, requires minimal specialized equipment. Good for removing small molecules (peptide, byproducts).[1][17]Will not separate unconjugated protein from the conjugate. Can lead to sample loss.

Characterization of the Conjugate

Validation of a successful conjugation is a critical final step.

  • SDS-PAGE: A simple, qualitative method. The conjugate should exhibit a higher molecular weight band on the gel compared to the unconjugated protein. The band shift will correspond to the number of peptides attached.

  • Mass Spectrometry (MS): The gold standard for characterization. Techniques like MALDI-TOF or ESI-MS can provide the precise mass of the conjugate.[20][21] This data allows for the direct confirmation of conjugation and the calculation of the average number of peptides per protein (conjugation ratio).[22][23]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Inactive crosslinker due to hydrolysis. 2. Protein buffer contains amines (e.g., Tris). 3. Peptide thiols are oxidized (dimerized). 4. Incorrect pH for NHS ester reaction.1. Prepare fresh crosslinker solution in anhydrous DMSO/DMF immediately before use.[9] 2. Perform buffer exchange into an amine-free buffer like PBS.[13] 3. Treat peptide with a reducing agent (e.g., TCEP) and remove it before conjugation.[12] 4. Ensure the pH for the protein activation step is between 7.2 and 8.5.[8]
Protein Precipitation 1. Peptide has low aqueous solubility. 2. Excessive modification of the protein, altering its properties. 3. Organic solvent (DMSO/DMF) concentration is too high.1. Perform a peptide solubility test first.[1] Consider using a small amount of co-solvent if the protein is stable.[14] 2. Reduce the molar excess of the crosslinker used in the activation step. 3. Keep the final concentration of the organic solvent below 10% (v/v).
High Polydispersity (Multiple Species) 1. Inefficient removal of excess crosslinker. 2. Multiple reactive sites on the protein (lysines) leading to a heterogeneous product.1. Ensure the desalting step is performed efficiently and immediately after protein activation. 2. This is inherent to lysine-based conjugation.[13] For more homogeneous products, consider site-specific conjugation methods if possible.

References

  • Fina Biosolutions. (2024).
  • Creative Biolabs. (n.d.). Troubleshooting Guides.
  • BenchChem. (2025). An In-depth Technical Guide to Heterobifunctional Crosslinkers with Acid Groups.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • Jensen, O. N., Kulkarni, S., Aldrich, J. V., & Barofsky, D. F. (1996). Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Nucleic Acids Research.
  • ResearchGate. (2021).
  • Bio-Works. (n.d.).
  • Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation.
  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology.
  • Pierce Biotechnology. (n.d.). Cross-Linking Reagents.
  • Wacker, S. J., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. PMC - PubMed Central.
  • Anfinogenova, Y., et al. (2007). Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?
  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
  • Waters Corporation. (n.d.).
  • Jensen, O. N., et al. (1996). Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry.
  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis.
  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.
  • BenchChem. (2025). Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • BroadPharm. (n.d.). Instructions for NHS-(PEG)
  • AxisPharm. (2024). Protocol for PEG NHS Reagents.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
  • Liu, F. T., Zinnecker, M., Hamaoka, T., & Katz, D. H. (1979). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC - NIH.

Sources

Application Notes and Protocols for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate: Achieving Optimal Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Chemistries for Precision Crosslinking

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is a heterobifunctional crosslinker, a molecular tool designed with two distinct reactive ends, enabling the sequential and specific covalent linkage of different functional groups.[1] This strategic design is paramount in applications where precision and control are critical, such as in the construction of antibody-drug conjugates (ADCs), the immobilization of proteins onto surfaces, and the elucidation of protein-protein interactions.[1][2] The power of this particular crosslinker lies in its orthogonal reactivity: an N-hydroxysuccinimide (NHS) ester that targets primary amines, and a methanethiosulfonate (MTS) group that selectively reacts with sulfhydryls (thiols).

The long pentadecyl (C15) spacer arm provides a significant reach, which can be advantageous for linking bulky molecules or spanning larger distances within or between protein complexes. This guide will provide a comprehensive overview of the reaction mechanisms, detailed protocols for optimal use, and troubleshooting advice to empower researchers to harness the full potential of this versatile crosslinker.

The Core Chemistry: A Two-Pronged Approach

Successful utilization of this compound hinges on understanding the distinct chemistry of its two reactive moieties. The reaction is typically performed in a two-step process to prevent undesirable self-conjugation and polymerization.[3][4]

Step 1: The Amine-Reactive NHS Ester

The NHS ester reacts with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues, via nucleophilic acyl substitution.[5][6] An unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[7]

NHS_Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack Crosslinker_NHS NHS Ester Moiety (R-CO-O-NHS) Crosslinker_NHS->Intermediate Conjugate Stable Amide Bond (Protein-NH-CO-R) Intermediate->Conjugate Collapse & Bond Formation NHS_Leaving_Group N-Hydroxysuccinimide (NHS) Intermediate->NHS_Leaving_Group Release

Caption: Reaction mechanism of an NHS ester with a primary amine.

A critical competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid.[5][8] The rates of both the desired aminolysis and the competing hydrolysis are highly pH-dependent.

Step 2: The Sulfhydryl-Reactive Methanethiosulfonate (MTS)

The methanethiosulfonate group is highly reactive and selective towards sulfhydryl groups, found in cysteine residues.[9] The reaction proceeds via nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, forming a stable disulfide bond and releasing methylsulfinic acid.[10] This reaction is rapid and can be performed under mild conditions.[9] A key advantage is that the resulting disulfide bond can be cleaved using reducing agents like dithiothreitol (DTT), allowing for the potential release of a conjugated molecule if desired.[9][11]

MTS_Reaction Protein_SH Protein-SH (Sulfhydryl/Thiol) Disulfide_Bond Stable Disulfide Bond (Protein-S-S-R) Protein_SH->Disulfide_Bond Nucleophilic Attack Crosslinker_MTS MTS Moiety (R-S-SO₂-CH₃) Crosslinker_MTS->Disulfide_Bond Byproduct Methylsulfinic Acid (CH₃SO₂H) Crosslinker_MTS->Byproduct Release

Caption: Reaction mechanism of a methanethiosulfonate group with a thiol.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of a crosslinking experiment is critically dependent on the reaction conditions. The following tables summarize key parameters for optimizing the two-step conjugation process.

Table 1: Optimal Conditions for the NHS Ester-Amine Reaction
ParameterRecommended ConditionRationale & Key Considerations
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability. Below pH 7, amines are protonated and non-nucleophilic.[6][12] Above pH 8.5, the rate of hydrolysis significantly increases.[6][13] The optimal pH is often cited as 8.3-8.5.[14][15]
Buffer Composition Phosphate (PBS), HEPES, Bicarbonate, BorateMust be free of primary amines.[5] Buffers like Tris and glycine will compete with the target molecule for the NHS ester, reducing efficiency.[6][8]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester, especially during longer incubation times.[12][13]
Reaction Time 30 minutes to 4 hoursDependent on temperature and reactant concentrations. Reactions at 4°C may require longer incubation times.[12][13]
Solvent Anhydrous DMSO or DMFThis compound is not water-soluble and must be dissolved in a water-miscible organic solvent before addition to the aqueous reaction buffer.[13][14] Keep the final solvent concentration below 10% to avoid protein denaturation.[5]
Table 2: pH-Dependent Stability of NHS Esters
pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[13]
8.04°C~1 hour[5]
8.64°C10 minutes[13]
9.0Room Temp.Minutes[5]
Table 3: Optimal Conditions for the MTS-Thiol Reaction
ParameterRecommended ConditionRationale & Key Considerations
pH 6.5 - 7.5While the reaction can proceed over a broader range, this pH range ensures the thiol is sufficiently nucleophilic without promoting significant side reactions or disulfide exchange.
Buffer Composition Phosphate (PBS), HEPESAvoid buffers containing competing thiols.
Temperature 4°C to Room Temperature (20-25°C)The reaction is typically rapid at room temperature.[9]
Reaction Time 1 to 2 hoursGenerally sufficient for complete reaction due to the high intrinsic reactivity of MTS reagents with thiols.[9]
Reducing Agents Must be absentReducing agents like DTT or β-mercaptoethanol will cleave the newly formed disulfide bond or react with the MTS group. Ensure they are removed from the thiol-containing protein solution before adding the activated intermediate.
Storage of MTS Reagents -20°C, desiccatedMTS reagents are sensitive to moisture and can hydrolyze over time.[9][16] Allow the reagent to warm to room temperature before opening to prevent condensation.[17]

Experimental Workflow and Protocols

The following is a generalized two-step protocol for crosslinking an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Workflow cluster_step1 Step 1: Activation of Protein-NH₂ cluster_step2 Step 2: Conjugation to Protein-SH A Prepare Protein-NH₂ in Amine-Free Buffer (pH 7.2-8.5) C Add Crosslinker to Protein-NH₂ (10-20 fold molar excess) A->C B Dissolve Crosslinker in Anhydrous DMSO B->C D Incubate (1-2 hours, RT or 4°C) C->D E Remove Excess Crosslinker (Desalting Column / Dialysis) D->E F Activated Intermediate (Protein-MTS) E->F H Combine Activated Intermediate with Protein-SH F->H G Prepare Protein-SH in Thiol-Free Buffer (pH 6.5-7.5) G->H I Incubate (1-2 hours, RT) H->I J Quench Reaction (Optional) (e.g., Cysteine) I->J K Final Conjugate (Protein-S-S-Protein) J->K

Sources

Application Notes and Protocols: Immobilization of Enzymes on Surfaces using N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Enzyme Immobilization

In the realms of biotechnology, diagnostics, and pharmaceutical development, the functional attachment of enzymes to solid supports is a cornerstone technology.[1][2] Immobilized enzymes offer significant advantages over their free-in-solution counterparts, including enhanced stability, reusability, and simplified downstream processing, which collectively contribute to more cost-effective and efficient processes.[1][3][4] The choice of immobilization strategy is paramount, as it directly influences the enzyme's conformation, orientation, and ultimately, its catalytic activity and operational stability.[5][6]

This guide provides a comprehensive overview and detailed protocols for the covalent immobilization of enzymes onto thiol-reactive surfaces, such as gold, using the bifunctional linker, N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS). This heterobifunctional crosslinker offers a strategic approach to enzyme conjugation by leveraging two distinct and highly efficient chemical reactions: the formation of a stable disulfide bond between the methanethiosulfonate (MTS) group and a thiol-bearing surface, and the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the enzyme.

The long pentadecyl (C15) chain of this linker provides a significant spatial separation between the surface and the immobilized enzyme. This separation is crucial for minimizing steric hindrance and preserving the enzyme's native conformation and activity.[7][8][9] The hydrophilic nature of such linkers can also contribute to a more favorable microenvironment for the enzyme, further enhancing its stability and function.[9]

Principle of the Method

The immobilization process using MTS-C15-NHS is a two-step procedure that ensures a directed and stable attachment of the enzyme to the surface.

  • Surface Functionalization: The methanethiosulfonate (MTS) group of the linker reacts specifically with sulfhydryl groups on the surface (e.g., a gold surface functionalized with a thiol-terminated self-assembled monolayer) to form a stable disulfide bond.[10] This initial step creates a reactive surface ready for enzyme conjugation.

  • Enzyme Conjugation: The N-hydroxysuccinimide (NHS) ester at the other end of the linker reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the surface of the enzyme.[] This reaction forms a stable and irreversible amide bond, covalently attaching the enzyme to the functionalized surface.[][12]

Chemical Reaction Pathway

Caption: Chemical pathway for enzyme immobilization using MTS-C15-NHS.

Materials and Reagents

Equipment
  • UV/Ozone cleaner or Piranha solution setup (for substrate cleaning)

  • Spin coater or deposition chamber (for surface modification)

  • Incubation chamber with humidity control

  • Spectrophotometer or plate reader (for activity assays)

  • Atomic Force Microscope (AFM) or Surface Plasmon Resonance (SPR) instrument (optional, for surface characterization)

  • Calibrated pipettes

  • Reaction tubes

  • Orbital shaker

Reagents
  • This compound (MTS-C15-NHS)

  • Thiol-reactive substrates (e.g., gold-coated slides, gold nanoparticles)

  • Enzyme of interest (ensure it has accessible primary amines)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethanol (absolute)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS

  • Substrate for the enzyme activity assay

  • Deionized (DI) water (18.2 MΩ·cm)

Detailed Experimental Protocols

PART 1: Preparation of Thiol-Reactive Surfaces (Example: Gold Substrate)

A clean and well-defined surface is critical for successful and reproducible enzyme immobilization. Gold surfaces are commonly used due to their inertness and the ease with which they can be modified with thiol-containing molecules to form self-assembled monolayers (SAMs).[13][14]

Protocol 1: Cleaning of Gold Substrates

  • Solvent Cleaning: Sonicate the gold substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally rinse thoroughly with DI water. Dry the substrates under a stream of nitrogen.

  • UV/Ozone or Piranha Cleaning (Use with extreme caution in a certified fume hood with appropriate personal protective equipment):

    • UV/Ozone: Place the solvent-cleaned substrates in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.

    • Piranha Solution: Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) to 30% hydrogen peroxide (H₂O₂). Immerse the substrates in the Piranha solution for 5-10 minutes. Rinse extensively with DI water and dry with nitrogen.

Protocol 2: Formation of a Thiol-Terminated Self-Assembled Monolayer (SAM)

To create a surface with available thiol groups for reaction with the MTS linker, a SAM of a dithiol, such as 1,16-hexadecanedithiol, can be formed.

  • Prepare a 1 mM solution of 1,16-hexadecanedithiol in absolute ethanol.

  • Immerse the clean, dry gold substrates in the dithiol solution.

  • Incubate for at least 18 hours at room temperature to allow for the formation of a well-ordered SAM.

  • Rinse the substrates thoroughly with ethanol to remove non-specifically adsorbed dithiols.

  • Dry the substrates under a gentle stream of nitrogen.

PART 2: Surface Functionalization with MTS-C15-NHS

This step activates the surface with NHS esters, making it ready for enzyme conjugation.

Protocol 3: Activation of Thiol-Terminated Surfaces

  • Immediately before use, prepare a 1-5 mM solution of MTS-C15-NHS in a water-miscible organic solvent like anhydrous DMF or DMSO.[15][16]

  • Cover the thiol-functionalized surface with the MTS-C15-NHS solution.

  • Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Rinse the surface thoroughly with the organic solvent (DMF or DMSO) to remove excess linker.

  • Finally, rinse with PBS (pH 7.4) and use the activated surface immediately for enzyme immobilization. Do not allow the surface to dry out.

PART 3: Enzyme Immobilization

The efficiency of the NHS ester reaction is pH-dependent, with optimal reactivity occurring at a pH between 7.2 and 8.5.[] It is crucial to avoid buffers containing primary amines (e.g., Tris or glycine) during this step as they will compete with the enzyme for reaction with the NHS esters.[15]

Protocol 4: Covalent Attachment of the Enzyme

  • Prepare a solution of the enzyme in the Reaction Buffer (0.1 M sodium phosphate buffer, pH 7.5) at a concentration typically ranging from 0.1 to 1.0 mg/mL. The optimal concentration should be determined empirically for each enzyme.

  • Apply the enzyme solution to the NHS-activated surface.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C. A humidified chamber is recommended to prevent the solution from drying out.

  • After incubation, remove the enzyme solution.

  • Wash the surface extensively with PBS to remove any non-covalently bound enzyme.

PART 4: Quenching and Blocking

To prevent non-specific adsorption of other molecules in subsequent steps, any unreacted NHS esters must be quenched, and the remaining surface area should be blocked.

Protocol 5: Deactivation of Unreacted NHS Esters and Blocking

  • Immerse the surface in the Quenching Buffer (1 M Tris-HCl, pH 8.0) for 30-60 minutes at room temperature. This will hydrolyze any remaining NHS esters.

  • Wash the surface with PBS.

  • To block non-specific binding sites, incubate the surface with Blocking Buffer (1% w/v BSA in PBS) for 1 hour at room temperature.

  • Rinse the surface one final time with PBS.

  • The immobilized enzyme is now ready for use or characterization. Store the immobilized enzyme in a suitable buffer at 4°C.

Workflow Diagram

Enzyme_Immobilization_Workflow A 1. Substrate Cleaning (e.g., Gold Surface) B 2. Surface Thiolation (e.g., Dithiol SAM Formation) A->B C 3. Activation with MTS-C15-NHS B->C D 4. Enzyme Incubation (0.1-1.0 mg/mL in PBS, pH 7.5) C->D E 5. Washing (Remove unbound enzyme) D->E F 6. Quenching (1 M Tris-HCl, pH 8.0) E->F G 7. Blocking (1% BSA in PBS) F->G H 8. Final Washing G->H I Ready for Assay/Storage H->I

Sources

Application Notes and Protocols for Labeling Cysteine Residues with N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Dual-Functionality Reagent for Site-Specific Protein Modification

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) is a heterobifunctional crosslinking reagent that allows for the covalent modification of proteins at two distinct sites: cysteine residues and primary amines (such as the N-terminus or the side chain of lysine residues). This reagent is particularly valuable for its ability to introduce a long, flexible pentadecyl (C15) spacer arm, which can be advantageous in studies of protein-protein interactions, protein-membrane interactions, and for overcoming steric hindrance.

The MTS group exhibits high reactivity and selectivity towards the thiol group of cysteine residues, forming a stable disulfide bond.[1][2] Concurrently, the N-hydroxysuccinimide (NHS) ester group efficiently reacts with primary amines to form a stable amide bond.[3][4][5] This dual functionality allows for a two-step labeling strategy, providing precise control over the conjugation process.

These application notes provide a comprehensive guide to the use of MTS-C15-NHS, including the underlying chemical principles, detailed protocols for protein labeling, and methods for characterization of the final conjugate.

Mechanism of Action: A Tale of Two Chemistries

The utility of MTS-C15-NHS lies in the distinct reactivity of its two functional ends. Understanding these mechanisms is crucial for designing and troubleshooting labeling experiments.

Cysteine Labeling via the Methanethiosulfonate (MTS) Group

The methanethiosulfonate group is a highly efficient thiol-reactive moiety.[1] The reaction proceeds through a nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the sulfur atom of the MTS group. This results in the formation of a stable disulfide bond and the release of methanesulfinic acid.[1]

CH₃-S-S-O₂- (CH₂)₁₅- C(O)O-NHS

]; Transition_State [label="[Transition State]", shape=none]; Labeled_Protein [label=<

Protein-S-S-(CH₂)₁₅- C(O)O-NHS

]; Byproduct [label="+ CH₃SO₂H"];

Protein_Cys -> MTS_C15_NHS [label="Nucleophilic Attack", fontsize=10, fontcolor="#4285F4"]; MTS_C15_NHS -> Labeled_Protein [label="Disulfide Bond Formation", fontsize=10, fontcolor="#34A853"]; Labeled_Protein -> Byproduct [style=invis]; } MTS Reaction Mechanism with Cysteine.

This reaction is highly selective for cysteine residues and proceeds rapidly under mild pH conditions.[1] The resulting disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, offering a degree of reversibility to the modification.[1][6]

Amine Labeling via the N-Hydroxysuccinimide (NHS) Ester Group

The NHS ester is a widely used amine-reactive chemical group.[3][4][5] The reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[3][4][5]

Labeled_Protein_MTS [label=<

Protein-S-S-(CH₂)₁₅- C(O)O-NHS

]; Target_Protein_Amine [label="H₂N-Protein'"]; Transition_State [label="[Tetrahedral Intermediate]", shape=none]; Final_Conjugate [label=<

Protein-S-S-(CH₂)₁₅- C(O)NH-Protein'

]; NHS_Byproduct [label="+ NHS"];

Labeled_Protein_MTS -> Target_Protein_Amine [label="Nucleophilic Attack", fontsize=10, fontcolor="#4285F4"]; Target_Protein_Amine -> Final_Conjugate [label="Amide Bond Formation", fontsize=10, fontcolor="#34A853"]; Final_Conjugate -> NHS_Byproduct [style=invis]; } NHS Ester Reaction Mechanism with a Primary Amine.

The efficiency of this reaction is pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5.[4] At lower pH, the primary amines are protonated and thus less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[3][7]

Experimental Protocols

Materials and Reagents
  • Protein of interest with at least one accessible cysteine residue.

  • This compound (MTS-C15-NHS).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography or affinity chromatography).[8][9][10]

  • Analytical tools for characterization (e.g., SDS-PAGE, Mass Spectrometry).[11][12][13]

Protocol 1: Single-Step Labeling of a Cysteine-Containing Protein

This protocol is suitable when the goal is to attach the C15-NHS moiety to a single protein through a cysteine residue, leaving the NHS ester available for subsequent conjugation.

single_step_workflow

Step-by-Step Methodology:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein has been stored in a buffer containing reducing agents (e.g., DTT), these must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of MTS-C15-NHS in anhydrous DMF or DMSO. A typical stock concentration is 10-20 mM. MTS reagents are sensitive to moisture and should be stored in a desiccator at -20°C.[2]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the MTS-C15-NHS stock solution to the protein solution.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times and temperatures may need to be optimized for your specific protein.

  • Purification:

    • Remove excess, unreacted MTS-C15-NHS and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[8][9] This step is crucial if the NHS ester is to be used in a subsequent reaction.

  • Characterization:

    • Confirm successful labeling by mass spectrometry. An increase in mass corresponding to the mass of the MTS-C15-NHS moiety (minus the methanesulfinic acid) will be observed.[11][12][13]

    • SDS-PAGE analysis can also be used to visualize the mass shift, although it may not be as precise.

Protocol 2: Two-Step Conjugation to a Second Protein

This protocol describes the conjugation of the MTS-C15-NHS-labeled protein from Protocol 1 to a second protein containing primary amines.

two_step_workflow

Step-by-Step Methodology:

  • Preparation of Labeled Protein:

    • Use the purified, MTS-C15-NHS-labeled protein from Protocol 1. The buffer should be at a pH of 7.2-8.5 for the NHS ester reaction.[4]

  • Preparation of Target Protein:

    • Dissolve the second protein (containing primary amines) in a buffer at pH 7.2-8.5. Ensure the buffer does not contain any primary amines.

  • Conjugation Reaction:

    • Mix the labeled protein with the target protein at a desired molar ratio (e.g., 1:1 or with a slight excess of the labeled protein).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS esters.[7] Incubate for 15-30 minutes.

  • Purification:

    • Purify the final protein conjugate from unreacted proteins and byproducts using an appropriate chromatography method, such as size-exclusion chromatography or affinity chromatography if one of the proteins has a purification tag.[8][9][14]

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE. A new band corresponding to the higher molecular weight of the conjugate should be visible.

    • Further characterization can be performed using mass spectrometry to confirm the identity and purity of the conjugate.

Quantitative Data Summary

ParameterCysteine Labeling (MTS)Amine Labeling (NHS)
Optimal pH 6.5 - 7.57.2 - 8.5[4]
Recommended Buffer Phosphate, HEPESPhosphate, HEPES, Bicarbonate/Carbonate, Borate[4]
Buffers to Avoid Buffers with reducing agentsBuffers with primary amines (e.g., Tris, Glycine)[15]
Reagent Molar Excess 10-20 fold1-10 fold (relative to labeled protein)
Incubation Time 1-2 hours at RT, or overnight at 4°C1-2 hours at RT, or overnight at 4°C[7]
Incubation Temperature 4°C to Room Temperature4°C to Room Temperature[7][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive reagent due to hydrolysis.[2]Prepare fresh stock solution of MTS-C15-NHS immediately before use. Store the solid reagent in a desiccator at -20°C.
Cysteine residues are not accessible or are in a disulfide bond.Ensure protein is properly folded and cysteine residues are reduced and accessible. Consider using a mild reducing agent prior to labeling (and subsequent removal).
Incorrect buffer pH or composition.Verify the pH of the reaction buffer. Ensure no competing nucleophiles are present.[5]
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMF or DMSO below 10%.[7]
Over-labeling of the protein.Reduce the molar excess of the labeling reagent.[16]
Non-specific Labeling Reaction pH is too high for NHS ester reaction, leading to hydrolysis.Maintain the pH of the NHS ester reaction between 7.2 and 8.5.[4]

Applications in Research and Drug Development

The unique properties of MTS-C15-NHS make it a versatile tool for a variety of applications:

  • Probing Protein-Membrane Interactions: The long, hydrophobic C15 chain can be used to anchor a protein to a lipid bilayer, facilitating studies of membrane protein topology and function.[17][18]

  • Creating Antibody-Drug Conjugates (ADCs): The reagent can be used to link a cytotoxic drug to a monoclonal antibody through a defined cysteine residue on the antibody.

  • Studying Protein-Protein Interactions: The long spacer arm can be used to crosslink interacting proteins that may be sterically hindered from reacting with shorter crosslinkers.

  • Site-Specific Labeling for Biophysical Studies: Introduction of a specific label at a cysteine residue allows for precise biophysical characterization, such as fluorescence resonance energy transfer (FRET) studies.[2]

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
  • MTS reagents. Interchim. [Link]
  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfon
  • Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. PubMed Central. [Link]
  • Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. [Link]
  • Cysteine Modification Mass Spectrometry. MtoZ Biolabs. [Link]
  • Does s-methyl methanethiosulfonate trap the thiol-disulfide st
  • Cysteine tagging for MS‐based proteomics. Scilit. [Link]
  • Cysteine tagging for MS-based proteomics.
  • Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software.
  • Tagging and Labelling Proteins for Purific
  • Protein purific
  • Fluorescent MTS. Interchim. [Link]
  • Reading and Recording Gel Reactions Using MTS Columns. Unity Health Toronto. [Link]
  • A novel multifunctional labeling reagent for enhanced protein characterization with mass spectrometry. PubMed. [Link]
  • A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins.
  • Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies.
  • 43 questions with answers in MTS. Science topic.
  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. [Link]
  • Fluorescent labeling of specific cysteine residues using CyMPL. PMC. [Link]
  • Native Mass Spectrometry of Membrane Proteins.
  • Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation st
  • Penetration of lipid chains into transmembrane surfaces of membrane proteins: studies with MscL. PubMed. [Link]
  • TMT inefficient labeling. Reddit. [Link]
  • Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. PMC. [Link]
  • Advances in Mass Spectrometry on Membrane Proteins. MDPI. [Link]

Sources

Application Notes & Protocols: N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-SPDP-DDS-V1

Abstract & Scope

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SPDP) and its analogues in the construction of advanced drug delivery systems (DDS). We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for experimental design, detailed step-by-step protocols for conjugation and analysis, and troubleshooting insights. The focus is on leveraging SPDP's unique heterobifunctional architecture to functionalize drug carriers, create stimuli-responsive systems, and facilitate targeted drug delivery.

Introduction to SPDP: The Molecular Architect

This compound belongs to a class of heterobifunctional crosslinkers, meaning it possesses two different reactive groups. This dual reactivity is the cornerstone of its utility, allowing for the sequential and controlled linkage of two different types of molecules. The long pentadecyl (C15) carbon chain provides a significant spacer arm, which can be crucial for minimizing steric hindrance between conjugated molecules.

The two key functional ends of SPDP are:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (–NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2]

  • Methanethiosulfonate (MTS): This group exhibits high reactivity towards sulfhydryl (thiol, –SH) groups, like those on cysteine residues, forming a stable, yet cleavable, disulfide bond.[3][4]

This architecture makes SPDP an invaluable tool for several drug delivery strategies:

  • Surface Functionalization: Attaching targeting ligands (antibodies, peptides, folic acid) to the surface of nanoparticles, liposomes, or polymeric micelles to enhance tissue-specific accumulation.[5][6][7][8]

  • Antibody-Drug Conjugate (ADC) Development: Linking potent cytotoxic drugs to monoclonal antibodies, directing the therapeutic payload specifically to cancer cells.[9][10]

  • Stimuli-Responsive Systems: The disulfide bond formed by the MTS group is stable in circulation but can be cleaved by reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the bloodstream.[11][12][13][14] This redox potential difference allows for triggered, intracellular drug release, a hallmark of smart drug delivery.

The Chemistry of Conjugation: A Tale of Two Reactions

Understanding the causality behind the reaction conditions is critical for success. The two-step conjugation process must be managed carefully, as each reaction has distinct optimal conditions.

Step 1: Amine Modification via the NHS Ester

The first step involves reacting SPDP with a molecule bearing primary amines, typically the drug carrier (e.g., a protein, an amine-functionalized nanoparticle).

  • Mechanism: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][15]

  • Critical Parameter - pH: This reaction is highly pH-dependent.[2][16] The target amine must be deprotonated (–NH₂) to be nucleophilic. For lysine residues (pKa ≈ 10.5), a reaction buffer pH between 7.2 and 8.5 provides the optimal balance.[1][15]

    • Below pH 7.0: The amine is predominantly protonated (–NH₃⁺) and non-reactive, slowing the reaction significantly.[15]

    • Above pH 8.5-9.0: The rate of hydrolysis of the NHS ester itself increases dramatically, competing with the desired amine reaction and reducing conjugation efficiency. The half-life of an NHS ester can drop to less than 10 minutes at pH 9.[1][17]

Step 2: Sulfhydryl Coupling via the Methanethiosulfonate Group

Once the first molecule is modified with SPDP and purified, it is introduced to a second molecule containing a free sulfhydryl group.

  • Mechanism: The MTS group reacts with a thiol to form a disulfide bond, releasing methylsulfinic acid as a byproduct.[3][18] This reaction is rapid and highly specific for thiols under mild conditions.

  • Critical Parameter - pH & Buffer Choice: The reaction proceeds efficiently at a pH range of 7.0-8.0.[17][19] It is imperative that the buffers used are free of extraneous thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol) which would compete with the target molecule.

G Purification1 Purification1 Reaction2 Reaction2 Purification1->Reaction2 Purified Intermediate

Core Experimental Protocols

These protocols are designed as robust starting points. Optimization, particularly of molar ratios, is encouraged for specific applications.

Protocol 1: Modification of a Protein with SPDP (Amine Reaction)

This protocol describes the activation of a protein (e.g., an antibody) with SPDP.

Materials:

  • Protein solution (1-5 mg/mL)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5. Crucial: Avoid amine-containing buffers like Tris.[1][20]

  • SPDP Reagent

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to create a 20-25 mM stock solution. For example, dissolve 5 mg SPDP (MW ~312.36 g/mol ) in ~640 µL DMSO for a 25 mM solution.[21][22] SPDP has limited aqueous solubility, so this organic stock is essential.[17]

  • Prepare Protein: Ensure the protein is in the Conjugation Buffer at a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (like Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.

  • Initiate Reaction: Add a 10- to 20-fold molar excess of the SPDP stock solution to the protein solution. For example, add 20-40 µL of 25 mM SPDP to 1 mL of a 5 mg/mL IgG solution (~33 µM). Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature.[17][21]

  • Purification: Immediately following incubation, remove excess, unreacted SPDP and the N-hydroxysuccinimide byproduct. This is a critical step to prevent unwanted side reactions. Use a desalting column equilibrated with a suitable buffer (e.g., PBS-EDTA, pH 7.2) for rapid separation.[17][21] The resulting solution contains the SPDP-activated protein.

Protocol 2: Conjugation to a Thiol-Containing Molecule

This protocol describes the reaction between the SPDP-activated protein and a second molecule containing a free sulfhydryl group.

Materials:

  • Purified SPDP-activated protein (from Protocol 4.1)

  • Thiol-containing molecule (e.g., a cysteine-containing peptide, reduced Fab' fragment, or thiol-modified drug)

  • Conjugation Buffer (as above, pH 7.2-8.0)[21]

Procedure:

  • Prepare Thiolated Molecule: Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule has disulfide bonds that need to be reduced to expose free thiols, pre-treat it with a reducing agent like DTT, followed by rigorous removal of the DTT via a desalting column.

  • Combine Reactants: Add the thiol-containing molecule to the solution of SPDP-activated protein. A typical starting point is to use a 1.5- to 5-fold molar excess of the thiolated molecule relative to the activated protein.

  • Incubate: Allow the reaction to proceed for 8 to 16 hours at room temperature or overnight at 4°C.[19][21][22]

  • Analysis/Purification: The final conjugate can be analyzed by SDS-PAGE (a shift in molecular weight will be apparent) and purified from excess reactants using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

Validation and Characterization: The Self-Validating System

Trustworthy protocols require built-in validation. Characterization confirms the success of each step.

Quantifying Thiol Modification with Ellman's Reagent

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is used to quantify the number of free sulfhydryl groups.[23][24] This is essential for confirming the reduction of a protein before conjugation or for characterizing the final product.

Principle: DTNB reacts with a free sulfhydryl group to produce one mole of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of sulfhydryl. TNB²⁻ is a yellow-colored anion with a strong absorbance at 412 nm.[23]

Protocol 3: Ellman's Assay

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[23]

    • DTNB Solution: Dissolve 4 mg DTNB in 1 mL of Reaction Buffer.[23][25]

  • Set up Assay: In a cuvette or microplate well, add your sample (e.g., 25 µL) to the Reaction Buffer (e.g., 1.25 mL). Prepare a blank using the same buffer your sample is in.[23]

  • Initiate Reaction: Add a small volume of the DTNB solution (e.g., 25 µL) to each sample and the blank. Mix well.[23]

  • Incubate: Let the reaction proceed for 15 minutes at room temperature.[23][24][26]

  • Measure Absorbance: Read the absorbance at 412 nm.

  • Calculate Concentration: Subtract the blank absorbance from the sample absorbance. The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[23]

Other Essential Characterization Techniques
TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight after conjugation.A distinct band shift upwards corresponding to the mass of the attached molecule.[10]
Size-Exclusion HPLC (SEC-HPLC) To separate the conjugate from unreacted species and aggregates, and to confirm purity.A new peak eluting earlier than the original protein, indicating a larger hydrodynamic radius.
Mass Spectrometry (MS) To confirm the exact mass of the conjugate and determine the distribution of drug-to-antibody ratio (DAR) in ADCs.A mass spectrum showing peaks corresponding to the protein plus integer multiples of the attached molecule's mass.[27]
UV-Vis Spectroscopy To monitor the release of pyridine-2-thione (absorbance at 343 nm) during the thiol-coupling reaction if using a pyridyl-dithio variant of SPDP, confirming reaction progress.[17][19]An increase in absorbance at 343 nm correlates with the extent of the disulfide exchange reaction.

Field-Proven Insights & Troubleshooting

IssueProbable CauseRecommended Solution
Low Amine Modification Efficiency 1. Incorrect Buffer: Presence of primary amines (e.g., Tris) in the buffer competing for the NHS ester.[1] 2. Hydrolyzed SPDP: Reagent was exposed to moisture or dissolved in aqueous solution too long before use. 3. Low pH: Reaction pH was below 7.2, protonating the target amines.[15]1. Switch to a non-amine buffer like phosphate, borate, or HEPES.[1] 2. Always prepare SPDP stock solution in anhydrous DMSO/DMF immediately before use.[16] 3. Verify buffer pH is in the optimal 7.2-8.5 range.[2]
Precipitation of Protein During Reaction 1. High Molar Excess: Excessive modification of surface lysines can alter protein charge and solubility. 2. Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) to the aqueous protein solution.1. Reduce the molar excess of SPDP in the reaction. Perform a titration to find the optimal ratio. 2. Ensure the volume of the organic SPDP stock solution does not exceed 5-10% of the total reaction volume. Add it slowly while gently mixing.
No Conjugation in Thiol Reaction Step 1. No Free Thiols: Sulfhydryl groups on the target molecule are oxidized (forming disulfide bonds). 2. Thiol Contamination: Buffer was contaminated with a reducing agent that consumed the SPDP-activated intermediate.1. Pre-treat the thiol-containing molecule with a reducing agent (e.g., 50 mM DTT for 30 min), then immediately purify using a desalting column to remove the reducing agent before adding to the activated protein.[17] 2. Use fresh, high-purity, thiol-free buffers for the final conjugation step.
Cleavage of Conjugate During Storage The disulfide bond is susceptible to reduction.Store the final conjugate in a slightly acidic buffer (pH 6.0-6.5) if possible, and avoid any potential reducing agents. For long-term storage, consider lyophilization.

Application Example: Redox-Responsive Nanoparticle System

SPDP is ideal for creating drug delivery systems that release their payload in the reducing environment of the cell.

G cluster_0 Extracellular Space (Low GSH) cluster_1 Intracellular Space (High GSH) NP Drug-Loaded Nanoparticle with Targeting Ligand (Conjugated via SPDP) Receptor Target Cell Receptor NP->Receptor 1. Targeting & Binding NP_Internalized Internalized Nanoparticle Receptor->NP_Internalized 2. Endocytosis GSH Glutathione (GSH) Drug Released Drug

In this model, a targeting ligand is attached to a drug-loaded nanoparticle using SPDP. The nanoparticle circulates with its payload stably attached. Upon binding to and entering a target cell, the high intracellular concentration of glutathione cleaves the disulfide bond, releasing the drug where it is needed most and minimizing systemic exposure.[11][13][14]

References

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim.
  • Bhat, R., & Grover, G. (2018, November). Ellman's assay for in-solution quantification of sulfhydryl groups. BMG LABTECH.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
  • Patil, Y., Toti, U., & Panyam, J. (2009). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. Biomaterials.
  • Ellman Test. (n.d.). Aapptec.
  • Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. (2020). MDPI.
  • Patil, Y. B., Toti, U. S., et al. (2009). Single-step surface functionalization of polymeric nanoparticles for targeted drug delivery. Semantic Scholar.
  • Iqbal, J., et al. (2019). Endogenous and Exogenous Stimuli-Responsive Drug Delivery Systems for Programmed Site-Specific Release. MDPI.
  • Instructions for SPDP-PEG Conjugation. (n.d.). Xi'an Confluore Biological Technology Co., Ltd.
  • Choi, S.-W., Kim, W.-S., & Kim, J.-H. (2005). Surface-Functionalized Nanoparticles for Controlled Drug Delivery. In Methods in Molecular Biology.
  • Hosseinzadeh, H., et al. (2021). Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery. PMC.
  • Zhang, W., et al. (2015). Polymer–paclitaxel conjugates based on disulfide linkers for controlled drug release. RSC Publishing.
  • Wang, H., et al. (2019). Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects. PubMed Central.
  • Choi, S. W., Kim, W. S., & Kim, J. H. (2005). Surface-functionalized nanoparticles for controlled drug delivery. PubMed.
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (n.d.). ACS Publications.
  • Editorial of Special Issue “Surface-Functionalized Nanoparticles as Drug Carriers”. (2021). MDPI.
  • Chemical conjugation with SPDP linker. (2018). ResearchGate.
  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? (2007). ResearchGate.
  • Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting. (2022). PubMed Central.
  • Gelation Kinetics and Mechanical Properties of Thiol‐Tetrazole Methylsulfone Hydrogels Designed for Cell Encapsulation. (2022). Universität des Saarlandes.
  • Karala, A. R., & Ruddock, L. W. (2007). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? PubMed.
  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). (2019). PubMed.
  • Characterizing the Overall Derivatization of Conjugated Oligomeric Proteins. (2020). PubMed.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers.
  • Analysis and characterization of protein-drug conjugates? (2019). ResearchGate.

Sources

Application Notes and Protocols: Harnessing the Power of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Spatially Demanding Conjugation Strategies

In the intricate landscape of bioconjugation, the ability to link distinct molecular entities with precision and control is paramount. Bifunctional linkers are the workhorses of this field, enabling the creation of complex architectures for a myriad of applications, from targeted drug delivery to the development of sophisticated diagnostic tools.[1][2] Among these, N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) emerges as a particularly noteworthy reagent. This heterobifunctional crosslinker is distinguished by its long pentadecyl (C15) alkyl chain, which provides significant spatial separation between conjugated molecules, and its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group.

The NHS ester facilitates covalent bond formation with primary amines, commonly found on proteins and peptides, while the MTS group selectively reacts with sulfhydryl (thiol) groups.[][4] This dual reactivity allows for a sequential and highly specific conjugation strategy. The extended C15 spacer arm is a key feature, offering the potential to overcome steric hindrance and enabling interactions between conjugated partners that might otherwise be sterically inaccessible. This technical guide provides a comprehensive overview of the reaction of the NHS ester moiety of MTS-C15-NHS with primary amines, detailed protocols for its application, and insights into its utility in modern research and drug development.

Chemical Properties and Reaction Mechanism

MTS-C15-NHS is an amine-reactive and sulfhydryl-reactive crosslinker.[5][6] The reactivity of each end of the molecule is governed by distinct chemical principles, allowing for a two-step conjugation process.

The N-Hydroxysuccinimide (NHS) Ester: A Workhorse for Amine Conjugation

The NHS ester is a highly efficient acylating agent for primary amines.[] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) and form a stable, irreversible amide bond.[7]

This reaction is highly selective for primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[8] While reactions with other nucleophiles like hydroxyl or sulfhydryl groups can occur, the resulting esters or thioesters are significantly less stable and prone to hydrolysis or displacement by amines.[9]

A critical factor governing the efficiency of the NHS ester-amine reaction is pH. The optimal pH range for this reaction is typically between 7.2 and 8.5.[10][11] Below this range, the primary amines are protonated and thus non-nucleophilic, hindering the reaction.[12] Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.[13][14] The long pentadecyl chain of MTS-C15-NHS is hydrophobic, which may necessitate the use of organic co-solvents like DMSO or DMF to ensure its solubility in aqueous reaction buffers.[10]

The Methanethiosulfonate (MTS) Group: Specificity for Sulfhydryls

The methanethiosulfonate group is a thiol-specific reactive moiety. It reacts with free sulfhydryl groups to form a stable disulfide bond. This reaction is highly specific and efficient, making it a valuable tool for targeting cysteine residues in proteins or other thiol-containing molecules.[15] The reaction mechanism involves a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a disulfide bond and the release of methanesulfinic acid.

Experimental Protocols

The following protocols provide a general framework for the two-step conjugation of MTS-C15-NHS to biomolecules. Optimization may be required for specific applications.

Protocol 1: Reaction of MTS-C15-NHS with a Primary Amine-Containing Biomolecule

This protocol details the first step of the conjugation, where the NHS ester of MTS-C15-NHS is reacted with a biomolecule containing primary amines (e.g., a protein, peptide, or amino-modified oligonucleotide).

Materials:

  • MTS-C15-NHS

  • Amine-containing biomolecule

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[12][14] Avoid buffers containing primary amines, such as Tris.[10]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[10][13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[13]

  • MTS-C15-NHS Stock Solution Preparation: Immediately before use, dissolve MTS-C15-NHS in anhydrous DMSO or DMF to create a 10 mM stock solution.[11]

  • Conjugation Reaction:

    • Calculate the required amount of MTS-C15-NHS. A 10- to 20-fold molar excess of the linker over the biomolecule is a good starting point, though the optimal ratio should be determined empirically.[11]

    • Add the calculated volume of the MTS-C15-NHS stock solution to the biomolecule solution while gently vortexing.[8]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]

  • Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted MTS-C15-NHS and byproducts using a desalting column, dialysis, or another suitable purification method.[12]

Diagram of the Reaction Workflow:

G cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Biomolecule Dissolve Amine-Containing Biomolecule in Buffer Mix Add Linker to Biomolecule Solution Biomolecule->Mix Linker Dissolve MTS-C15-NHS in DMSO/DMF Linker->Mix Incubate Incubate at RT or 4°C Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Quench->Purify

Caption: Workflow for conjugating MTS-C15-NHS to a primary amine-containing biomolecule.

Protocol 2: Reaction of the MTS-Functionalized Biomolecule with a Thiol-Containing Molecule

This protocol outlines the second step, where the now MTS-functionalized biomolecule is reacted with a molecule containing a free sulfhydryl group.

Materials:

  • MTS-functionalized biomolecule (from Protocol 1)

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

Procedure:

  • Molecule Preparation: Dissolve both the MTS-functionalized biomolecule and the thiol-containing molecule in the Reaction Buffer.

  • Conjugation Reaction:

    • Mix the two solutions. A slight molar excess (1.1 to 5-fold) of the thiol-containing molecule may be beneficial.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted starting materials.

Applications in Research and Drug Development

The unique properties of MTS-C15-NHS make it a valuable tool for a range of applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody.[] The antibody provides targeting to cancer cells, and the long spacer arm may enhance the drug's ability to reach its intracellular target.

  • Targeted Drug Delivery: Similar to ADCs, MTS-C15-NHS can be used to conjugate drugs to other targeting moieties like peptides or small molecules, improving their therapeutic index.[17]

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either amines or thiols for applications in biosensors, microarrays, and diagnostics.

  • PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs) and other multi-component therapeutic agents, the long and flexible spacer can facilitate the formation of the necessary ternary complexes.[18]

Conceptual Diagram of an Antibody-Drug Conjugate (ADC) formation:

Antibody Antibody + Primary Amines ADC Antibody-Drug Conjugate Stable Amide & Disulfide Bonds Antibody->ADC Step 1: Amine Reaction Linker MTS-C15-NHS NHS Ester + MTS Group Linker->ADC Drug Drug + Thiol Group Drug->ADC Step 2: Thiol Reaction

Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate using MTS-C15-NHS.

Quantitative Data Summary

ParameterNHS Ester ReactionMTS Reaction
Optimal pH 7.2 - 8.5[10][11]6.5 - 7.5
Recommended Buffers Phosphate, Bicarbonate, Borate, HEPES[10][12][14]Phosphate (PBS)
Incompatible Buffers Primary amines (e.g., Tris, Glycine)[10]N/A
Reaction Time 30 min - 2 hours[10]1 - 2 hours
Reaction Temperature 4°C to Room Temperature[10]Room Temperature
Quenching Agents Tris, Glycine, Hydroxylamine[8]N/A

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker. Its dual reactivity towards primary amines and sulfhydryl groups, combined with a long spacer arm, provides researchers and drug developers with a valuable tool for constructing complex bioconjugates. By understanding the underlying chemistry and carefully controlling the reaction parameters, MTS-C15-NHS can be effectively employed to advance a wide range of applications, from targeted therapies to novel diagnostic platforms. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this reagent in your research endeavors.

References

  • protocols.io. (2022, December 2). NHS-ester-protein-labeling.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
  • CD Biosynsis. (n.d.). Bifunctional linkers.
  • Weissbach, H., et al. (2000). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS, 97(11), 5910-5915.
  • Vankayalapati, H., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed, 21(2), 206-20.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design.
  • ResearchGate. (2007, May). Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?.
  • Knight, J. R. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University.
  • Xian, M., et al. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Organic Letters, 14(13), 3392-3395.
  • SfRBM. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats.
  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube.
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules.

Sources

Application Notes and Protocols: Creating Bioconjugates with N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterobifunctional Crosslinker for Advanced Bioconjugation Strategies

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) is a heterobifunctional crosslinking reagent that offers a strategic advantage in the field of bioconjugation. Its unique architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive methanethiosulfonate (MTS) group separated by a long 15-carbon atom spacer arm, enables a controlled, two-step conjugation process. This extended spacer arm can be particularly beneficial in overcoming steric hindrance when conjugating large biomolecules.[1][2]

The NHS ester moiety reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] The MTS group, on the other hand, exhibits high reactivity towards free sulfhydryl groups (-SH) from cysteine residues, resulting in a stable disulfide bond.[5][6] This dual reactivity allows for the directed coupling of two different molecules, providing precise control over the final conjugate's composition and architecture.

This guide provides a comprehensive overview of the principles and protocols for utilizing MTS-C15-NHS in your research, empowering you to create novel bioconjugates for applications ranging from targeted drug delivery to advanced diagnostics.

The Core Chemistry: A Two-Step Conjugation Strategy

The utility of MTS-C15-NHS lies in its ability to facilitate a sequential, two-step conjugation. This approach is fundamentally different from using homobifunctional crosslinkers, which can lead to undesirable homodimerization of the target molecules.

Step 1: Amine Modification. The first step involves the reaction of the NHS ester end of MTS-C15-NHS with a biomolecule containing primary amines (e.g., a protein, antibody, or peptide). This reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[3][7][8] Within this range, the primary amines are sufficiently deprotonated to act as effective nucleophiles, while the hydrolysis of the NHS ester is minimized.[9][10]

Step 2: Thiol Conjugation. Once the first biomolecule is functionalized with the MTS group, it can be introduced to a second molecule containing a free sulfhydryl group. The MTS group reacts specifically with the thiol to form a stable disulfide bond, completing the bioconjugation.[5][11]

Experimental Protocols

Part 1: Modification of a Protein with MTS-C15-NHS (Amine Reaction)

This protocol describes the general procedure for labeling a protein with MTS-C15-NHS. The optimal conditions, particularly the molar ratio of the crosslinker to the protein, may need to be empirically determined.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).

  • This compound (MTS-C15-NHS).

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns for purification.

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[7]

    • Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.[3]

  • MTS-C15-NHS Stock Solution Preparation:

    • Immediately before use, dissolve the MTS-C15-NHS in anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the MTS-C15-NHS stock solution to the protein solution while gently stirring.[12] The optimal molar ratio should be determined experimentally to achieve the desired degree of labeling.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[3][8] The longer incubation at a lower temperature can help to minimize hydrolysis of the NHS ester.[3][9]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted MTS-C15-NHS and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Part 2: Conjugation of the MTS-Functionalized Protein to a Thiol-Containing Molecule

This protocol outlines the procedure for conjugating the MTS-modified protein from Part 1 to a molecule containing a free sulfhydryl group.

Materials:

  • MTS-functionalized protein (from Part 1).

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue, a small molecule drug with a thiol group).

  • Reaction Buffer: PBS, pH 6.5-7.5.[13]

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Affinity Chromatography).[14][15][]

Protocol:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the Reaction Buffer.

    • Ensure the MTS-functionalized protein is in a compatible buffer, ideally the same Reaction Buffer.

  • Conjugation Reaction:

    • Combine the MTS-functionalized protein and the thiol-containing molecule in the Reaction Buffer. A slight molar excess (1.5 to 5-fold) of the thiol-containing molecule is often recommended to drive the reaction to completion.

    • Incubate the reaction for 1 to 2 hours at room temperature.

  • Purification of the Bioconjugate:

    • The final bioconjugate can be purified from unreacted starting materials and byproducts using a suitable chromatography method.[14][17] The choice of method will depend on the properties of the final conjugate.[18]

Data Presentation: Optimizing Your Conjugation Strategy

The success of your bioconjugation experiment hinges on careful optimization of key reaction parameters. The following tables provide a summary of critical factors to consider.

ParameterRecommended RangeRationale
pH (NHS Ester Reaction) 7.2 - 8.5Balances the need for deprotonated primary amines for nucleophilic attack with the minimization of NHS ester hydrolysis.[3][7][10]
pH (MTS Reaction) 6.5 - 7.5Optimal range for the specific reaction of the MTS group with sulfhydryls.[13]
Molar Ratio (MTS-C15-NHS:Protein) 10:1 to 20:1A molar excess of the crosslinker is generally used to ensure efficient labeling of the protein.[12] The optimal ratio should be determined empirically.
Reaction Time (NHS Ester) 30 min - 2 hours (RT) or Overnight (4°C)Longer reaction times may be necessary for less reactive proteins or when using lower molar ratios of the crosslinker.[3][8]
Reaction Time (MTS) 1 - 2 hours (RT)Generally sufficient for the reaction to proceed to completion.
Temperature 4°C to Room TemperatureLower temperatures can help to increase the stability of the NHS ester and minimize side reactions.[3]
Buffer ComponentCompatibilityReason
Phosphate Buffers Recommended Non-reactive and maintains a stable pH in the optimal range for both NHS ester and MTS reactions.[3]
HEPES, Bicarbonate/Carbonate Recommended Suitable alternatives to phosphate buffers for the NHS ester reaction.[3]
Tris Buffers Not Recommended for NHS Ester Reaction Contains primary amines that will compete with the target protein for reaction with the NHS ester.[3] Can be used to quench the reaction.
Ammonium-containing Buffers Not Recommended Contain primary amines that will react with the NHS ester.

Characterization of the Bioconjugate

After purification, it is crucial to characterize the final bioconjugate to confirm its identity, purity, and the degree of labeling.

  • SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the protein after conjugation.[14]

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of molecules attached per protein.[19][20][21]

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, the degree of labeling.[19]

  • Chromatography (SEC, IEX, HIC): Can be used to assess the purity of the conjugate and to separate different conjugated species.[14][18][22]

Visualization of the Workflow and Mechanism

Reaction Mechanism of MTS-C15-NHS

Reaction_Mechanism cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Thiol Conjugation Protein_NH2 Protein-NH₂ MTS_C15_Protein Protein-NH-CO-(CH₂)₁₅-S-S-CH₃ Protein_NH2->MTS_C15_Protein pH 7.2-8.5 MTS_C15_NHS MTS-C15-NHS MTS_C15_NHS->MTS_C15_Protein NHS NHS Final_Conjugate Protein-NH-CO-(CH₂)₁₅-S-S-Molecule MTS_C15_Protein->Final_Conjugate pH 6.5-7.5 Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate CH3SO2H CH₃SO₂H

Caption: Two-step bioconjugation using MTS-C15-NHS.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Protein and MTS-C15-NHS Step1_Reaction Step 1: NHS Ester Reaction (Protein + MTS-C15-NHS) Start->Step1_Reaction Step1_Purification Purification 1 (Remove excess crosslinker) Step1_Reaction->Step1_Purification Step2_Reaction Step 2: MTS Reaction (MTS-Protein + Thiol-Molecule) Step1_Purification->Step2_Reaction Step2_Purification Purification 2 (Isolate final conjugate) Step2_Reaction->Step2_Purification Characterization Characterize Bioconjugate (SDS-PAGE, MS, etc.) Step2_Purification->Characterization End End Product: Purified Bioconjugate Characterization->End

Caption: General workflow for creating bioconjugates.

References

  • ACS Publications. Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry.
  • ACS Publications. Affinity-Based Purification of Polyisocyanopeptide Bioconjugates.
  • CellMosaic. Bioconjugate Analysis & Purification.
  • ACS Publications. Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry.
  • ACS Publications. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications.
  • FUJIFILM Diosynth Biotechnologies. Mass Spectrometric Conjugate Characterization.
  • Anyang General Chemical. NHS ester labeling of amino biomolecules.
  • PubMed. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS).
  • ResearchGate. Analysis and characterization of protein-drug conjugates?
  • BioProcess International. Protein Conjugates.
  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • NIH. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
  • NIH. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications.
  • ResearchGate. Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? Available at: [https://www.researchgate.
  • PubMed. Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?
  • NIH. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment.
  • Taylor & Francis Online. MTS assay – Knowledge and References.
  • ResearchGate. A three-dimensional MTS assay can be performed by using the MTS reagent...
  • YouTube. Strategies for successful crosslinking and bioconjugation applications.
  • Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • RSC Publishing. Enhanced molecular recognition with longer chain crosslinkers in molecularly imprinted polymers for an efficient separation of TR active substances. RSC Advances.
  • PubMed. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities.
  • RSC Publishing. Long-chain crosslinker-induced patterning on an elastic polymer film for robust and reversible information encryption/decryption. Materials Horizons.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SPDP) Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SPDP) crosslinking reactions. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is SPDP and how does it work?

A1: SPDP is a heterobifunctional crosslinker, meaning it has two different reactive groups.[1][2] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues on a protein) to form a stable amide bond.[1][3][4] Its other end has a pyridyldithiol group, which reacts with sulfhydryl (thiol) groups (from cysteine residues) to form a reversible disulfide bond.[1][3][4] This dual reactivity allows for the controlled, stepwise conjugation of two different molecules, such as two proteins or a protein and a drug.[3]

Q2: What is the optimal pH for SPDP reactions?

A2: The two reactive ends of SPDP have different optimal pH ranges.

  • NHS Ester (Amine Reaction): The reaction with primary amines is most efficient at a pH of 7.2-8.5.[5][6] Below pH 7.2, the amine is protonated and less nucleophilic, slowing the reaction.[6] Above pH 8.5, the hydrolysis (inactivation) of the NHS ester becomes extremely rapid, significantly reducing conjugation efficiency.[1][7] At pH 7, the half-life of the NHS ester is several hours, but at pH 9, it drops to less than 10 minutes.[1][3]

  • Pyridyldithiol (Sulfhydryl Reaction): The disulfide exchange reaction with a thiol group is optimal between pH 7 and 8.[1][3][4][7]

Q3: What buffers should I use? What should I avoid?

A3: It is critical to use a buffer that does not contain primary amines or thiols.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffers are commonly used.[1][3][4]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for reaction with the NHS ester, severely inhibiting your conjugation.[5][8][9] Buffers containing thiols like DTT or β-mercaptoethanol will react with the pyridyldithiol group.[10]

Q4: How should I store and handle SPDP?

A4: SPDP is sensitive to moisture.[3][11] The NHS ester can hydrolyze if exposed to water. It should be stored at -20°C under desiccating conditions.[2][3][4][11] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture inside the vial.[12][13]

Q5: How do I dissolve SPDP?

A5: SPDP has limited solubility in aqueous solutions.[3] It must first be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution immediately before use.[3][4][14] This stock solution is then added to the aqueous protein solution, keeping the final solvent concentration low (typically <10%) to avoid protein denaturation.

Visualizing the SPDP Reaction Mechanism

The crosslinking process with SPDP occurs in two distinct steps. First, the NHS ester reacts with an amine on Protein A. Second, the pyridyldithiol group on the newly modified Protein A reacts with a sulfhydryl group on Protein B.

SPDP_Mechanism cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Sulfhydryl Conjugation ProtA_NH2 Protein A-NH₂ ProtA_SPDP Protein A-SPDP ProtA_NH2->ProtA_SPDP NHS ester reaction pH 7.2-8.5 SPDP SPDP Reagent SPDP->ProtA_SPDP NHS_leaving NHS (byproduct) ProtA_SPDP->NHS_leaving releases ProtA_SPDP2 Protein A-SPDP ProtB_SH Protein B-SH Final_Conjugate Protein A-S-S-Protein B ProtB_SH->Final_Conjugate P2T Pyridine-2-thione (byproduct, A₃₄₃) Final_Conjugate->P2T releases ProtA_SPDP2->Final_Conjugate Disulfide exchange pH 7-8

Caption: Two-step reaction mechanism of SPDP crosslinking.

Troubleshooting Guide

This guide is structured by common problems encountered during SPDP crosslinking experiments.

Problem 1: Low or No Conjugation Yield

This is the most common issue, often stemming from reagent inactivity, suboptimal reaction conditions, or buffer interference.

Potential Cause Explanation Recommended Solution & Protocol
Hydrolyzed SPDP Reagent The NHS ester on SPDP is highly susceptible to hydrolysis from moisture. Improper storage or handling can render the reagent inactive.[6][11]Solution: Always use fresh, properly stored SPDP. Allow the vial to warm to room temperature before opening to prevent condensation.[12][13] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][11] Protocol: Test NHS Ester Activity. You can check the activity of your reagent by monitoring the release of NHS upon base hydrolysis.[12] 1. Dissolve 1-2 mg of SPDP in 2 mL of phosphate buffer, pH 7.5. 2. Measure the absorbance at 260 nm (A_initial). 3. Add 100 µL of 0.5 N NaOH to 1 mL of the solution, vortex for 30 seconds. 4. Immediately measure the absorbance at 260 nm again (A_final).[12][13] A significant increase (A_final > A_initial) indicates an active NHS ester.[13]
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will react with the NHS ester, quenching the reaction with your protein.[5][8]Solution: Ensure your protein is in an amine-free buffer like PBS, MES, or Borate at the correct pH. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to starting the reaction.[6]
Suboptimal pH If the pH is too low (<7.2), the amine reaction will be inefficient. If it is too high (>8.5), the NHS ester will rapidly hydrolyze before it can react with the protein.[6]Solution: Carefully check and adjust the pH of your protein solution to be within the 7.2-8.0 range for the initial amine modification step.
Inaccessible Reactive Sites The lysine or cysteine residues on your protein may be buried within its 3D structure, making them inaccessible to the SPDP reagent.[5][15]Solution: Consider using a longer-chain version of SPDP (e.g., LC-SPDP) to overcome steric hindrance.[3] In some cases, mild denaturation might be an option, but this risks affecting protein function.[5]
Problem 2: Protein Precipitation During or After Reaction

Precipitation indicates a loss of protein solubility, which can be caused by the crosslinker, the solvent, or the modification itself.

Potential Cause Explanation Recommended Solution
High Molar Excess of SPDP Using a large excess of the hydrophobic SPDP crosslinker can lead to aggregation and precipitation of the modified protein.Solution: Optimize the molar ratio of SPDP to protein. Start with a 5- to 20-fold molar excess and perform a titration to find the optimal ratio that provides sufficient modification without causing precipitation.[6]
High Organic Solvent Concentration SPDP is dissolved in DMSO or DMF. Adding too much of this stock solution to your aqueous protein sample can cause the protein to precipitate.[6]Solution: Minimize the volume of the organic solvent. Prepare a more concentrated stock of SPDP if necessary, and ensure the final solvent concentration in the reaction mixture remains below 10%.[9]
Change in Protein pI Modification of lysine residues neutralizes their positive charge. This change in the protein's isoelectric point (pI) can reduce its solubility, especially if the reaction is performed near its new pI.Solution: If you suspect a pI shift, try performing the reaction in a buffer with a pH further away from the predicted new pI. You may also need to adjust the pH of buffers in subsequent purification steps.
Problem 3: Non-Specific Crosslinking or High Background

This occurs when the crosslinker reacts with unintended targets or when protein aggregates form non-covalently.

Potential Cause Explanation Recommended Solution
Side Reactions of NHS Ester While highly specific for primary amines, NHS esters can have minor reactivity towards other residues like tyrosine, serine, and cysteine at higher pH.[6]Solution: Perform the reaction within the recommended pH range (7.2-8.0). To quench any remaining reactive SPDP after modifying your first protein, add a small molecule amine like Tris or hydroxylamine before purification and addition of the second protein.[6]
Presence of Unreacted SPDP If the unreacted SPDP is not fully removed after the first reaction step, it can lead to unwanted homodimerization of the second, sulfhydryl-containing protein.Solution: Ensure complete removal of excess SPDP and the NHS byproduct after the first reaction step. Use a high-quality desalting column or perform thorough dialysis.[3][14]
Oxidative Protein-Protein Crosslinking Free sulfhydryl groups can be prone to oxidation, leading to the formation of non-specific disulfide-linked dimers or oligomers, independent of the SPDP reagent.Solution: Include a chelating agent like 1-5 mM EDTA in your buffers to prevent metal-catalyzed oxidation of sulfhydryls.[10]

Troubleshooting Workflow

If you encounter a problem, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Experiment Fails Problem Identify Primary Issue Start->Problem LowYield Low / No Yield Problem->LowYield  Yield? Precipitate Precipitation Problem->Precipitate  Solubility? NonSpecific High Background Problem->NonSpecific  Purity? CheckReagent 1. Test SPDP Activity LowYield->CheckReagent ReduceRatio 1. Titrate SPDP Molar Excess Precipitate->ReduceRatio QuenchRxn 1. Add Quenching Agent NonSpecific->QuenchRxn CheckBuffer 2. Verify Buffer (pH, No Amines) CheckReagent->CheckBuffer CheckRatio 3. Optimize Molar Ratio CheckBuffer->CheckRatio ReduceSolvent 2. Lower % Organic Solvent ReduceRatio->ReduceSolvent AdjustpH 3. Change Buffer pH ReduceSolvent->AdjustpH ImprovePurify 2. Improve Desalting/Dialysis QuenchRxn->ImprovePurify AddEDTA 3. Add EDTA to Buffers ImprovePurify->AddEDTA

Caption: A step-by-step workflow for troubleshooting SPDP reactions.

Key Experimental Protocols

Protocol 1: General Protein Modification with SPDP (Amine-Reactive Step)

This protocol describes the modification of a protein (Protein A) containing primary amines.

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[4][14] If your protein solution contains interfering substances, exchange it into the reaction buffer.[6]

  • SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO to a concentration of 20-25 mM.[3][14] For example, dissolve 2 mg of SPDP (MW ~312.4) in 320 µL of DMSO for a 20 mM solution.[3]

  • Reaction Setup: Adjust the protein concentration in the reaction buffer to 1-5 mg/mL.[4][14]

  • Initiate Reaction: Add a 10- to 20-fold molar excess of the SPDP stock solution to the protein solution. Mix gently and immediately.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[3][14]

  • Purification: Remove excess, unreacted SPDP and reaction byproducts by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with your desired buffer for the next step.[3][14]

Protocol 2: Quantification of Modification using DTT

After modifying your protein with SPDP, you can quantify the number of incorporated pyridyldithiol groups by measuring the release of pyridine-2-thione upon reduction with Dithiothreitol (DTT).

  • Materials:

    • SPDP-modified protein solution of known concentration.

    • DTT solution (e.g., 100 mM in water).

    • Reaction buffer (e.g., PBS, pH 7.5).

    • Spectrophotometer and cuvettes.

  • Procedure:

    • Dilute a sample of your SPDP-modified protein into a cuvette with reaction buffer. Measure the absorbance at 343 nm as a baseline (A_initial).

    • Add DTT to the cuvette to a final concentration of 25-50 mM.[1] Mix well.

    • Incubate for 10-15 minutes at room temperature to ensure complete reduction.

    • Measure the final absorbance at 343 nm (A_final).

  • Calculation:

    • The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[1]

    • Concentration of Pyridine-2-thione (M) = (A_final - A_initial) / 8,080

    • Moles of SPDP per mole of Protein = [Pyridine-2-thione] / [Protein]

This calculation gives you the degree of labeling (DOL), a critical parameter for ensuring consistency between experiments.

References

  • MTS reagents. Uptima. [Link]
  • What is SPDP Crosslinker? AxisPharm. [Link]
  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfon
  • Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. PMC - NIH. [Link]
  • Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. PMC - PubMed Central. [Link]
  • Strategies for successful crosslinking and bioconjugation applic
  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
  • Detection, identification, and quantification of oxidative protein modific
  • Quantification of Protein Modification by Oxidants.
  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]
  • Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. PMC - NIH. [Link]
  • Post-Translational Modification Enrichment and Quantitation in Precision Medicine & Drug Development. YouTube. [Link]
  • Quantification Strategies for Proteins containing Posttranslational Modific
  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?

Sources

Technical Support Center: Optimizing N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate to Protein Molar Ratios

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS). As Senior Application Scientists, we understand that successful bioconjugation hinges on precision and control. This guide is designed to provide you with the in-depth knowledge and practical troubleshooting advice required to master the conjugation of MTS-C15-NHS to your protein of interest, focusing on the critical parameter of molar ratio optimization.

Fundamentals of MTS-C15-NHS Chemistry

This compound is a heterobifunctional crosslinker. This means it possesses two different reactive groups, allowing for a sequential, controlled conjugation strategy.

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (–NH₂), which are found on the N-terminus of polypeptide chains and on the side chain of lysine (Lys) residues.[1] This reaction forms a stable, covalent amide bond. The efficiency of this reaction is the primary focus of this guide.

  • Methanethiosulfonate (MTS): This group specifically reacts with sulfhydryl (thiol, –SH) groups found on cysteine (Cys) residues.[2][3] The reaction forms a stable disulfide bond, effectively tethering a second molecule or modifying the target cysteine.

Optimizing the molar ratio of MTS-C15-NHS to your protein is crucial. Using too little results in low labeling efficiency and insufficient modification for downstream applications. Conversely, using too much can lead to over-labeling, which may cause protein aggregation, loss of solubility, or impaired biological function.[4][5]

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction Protein_NH2 Protein with Primary Amine (e.g., Lysine) Protein_Conjugate Protein-C15-MTS Conjugate Protein_NH2->Protein_Conjugate Amide Bond Formation (pH 7.2-8.5) MTS_C15_NHS MTS-C15-NHS Reagent MTS_C15_NHS->Protein_Conjugate NHS_byproduct NHS (Byproduct) Protein_Conjugate->NHS_byproduct Releases Protein_Conjugate_2 Protein-C15-MTS Conjugate Target_Thiol Target Molecule with Thiol (e.g., Cysteine) Final_Product Disulfide-Linked Final Product Target_Thiol->Final_Product Methane_byproduct CH₃SO₂⁻ (Byproduct) Final_Product->Methane_byproduct Releases Protein_Conjugate_2->Final_Product Disulfide Bond Formation

Caption: Two-step reaction mechanism of the MTS-C15-NHS crosslinker.

Key Parameters for Molar Ratio Optimization

Achieving the desired degree of labeling (DOL) requires a careful balance of several interconnected factors. While the molar ratio is paramount, its success is contingent on the reaction environment.

A. Molar Ratio of MTS-C15-NHS to Protein

There is no universal optimal ratio; it must be determined empirically for each specific protein.[5] The ideal ratio depends on the number of accessible primary amines on your protein and the desired outcome.

  • Starting Point: For most proteins, a good starting point is to test a range of molar excess ratios, such as 5:1, 10:1, and 20:1 (MTS-C15-NHS : Protein).[5][6]

  • Low Labeling: If your goal is to introduce just one or a few linkers per protein molecule, start with lower ratios (e.g., 1:1 to 5:1).

  • High Labeling: For applications requiring a higher density of modification, higher ratios (e.g., 20:1 to 40:1) may be necessary. Be aware that this increases the risk of protein precipitation.[4][5]

Molar Ratio (Linker:Protein)Typical Use CasePotential Issues
1:1 - 5:1 Minimal labeling, preserving protein function.Low yield, may not be sufficient for detection.
5:1 - 20:1 Recommended starting range for optimization. Moderate labeling, good balance for most applications.[6]
>20:1 High-density labeling, signal amplification.Risk of protein precipitation, aggregation, and loss of function.[4][5]
B. Reaction pH: The Critical Trade-Off

The pH of the reaction buffer is the most critical parameter influencing the outcome of an NHS ester conjugation.[7][8] It governs a delicate balance between two competing reactions: the desired reaction with the protein's amines and the undesired hydrolysis of the NHS ester by water.

  • Amine Reactivity: Primary amines are only reactive in their deprotonated, nucleophilic form (-NH₂). At pH values below the pKa of the amine (~10.5 for lysine), the amine is protonated (-NH₃⁺) and unreactive. As the pH increases, more amines become deprotonated and available for reaction.[7][8]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes non-functional. The rate of this hydrolysis increases dramatically with pH.[8][9][10]

The optimal pH is therefore a compromise that maximizes amine reactivity while minimizing hydrolysis. For most applications, the recommended pH range is 8.0 to 8.5 .[6][11][12]

pHHalf-life of NHS Ester (approximate)Consequence
7.0 4-5 hours (at 0°C)[10]Reaction is slow; requires longer incubation times.[13]
8.0 ~3.5 hours (at room temp)[14]Good balance, but hydrolysis is a factor.
8.5 ~3 hours (at room temp)[14]Optimal range: Fast reaction, manageable hydrolysis.
8.6 10 minutes (at 4°C)[10]Very fast reaction, but hydrolysis dominates, leading to low yield.
9.0 < 10 minutes (at room temp)[14][15]Hydrolysis is extremely rapid; not recommended.[8]
C. Protein and Reagent Concentration
  • Protein Concentration: Labeling is more efficient at higher protein concentrations (e.g., 2-10 mg/mL).[11][16] In dilute protein solutions, the competing hydrolysis reaction is more likely to occur, requiring a greater molar excess of the NHS ester to achieve the same DOL.[17]

  • Reagent Preparation: MTS-C15-NHS is moisture-sensitive.[4] It should be dissolved immediately before use in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[5]

D. Buffer Composition

The choice of buffer is critical. NEVER use buffers containing primary amines, as they will compete with the protein for reaction with the NHS ester, drastically reducing labeling efficiency.

  • Recommended Buffers: 0.1 M Sodium Bicarbonate (pH 8.3-8.5), 0.1 M Sodium Borate (pH 8.5), or Phosphate-Buffered Saline (PBS, pH 7.2-7.4, for longer reactions).[10][13][18]

  • Incompatible Buffers: Tris (e.g., TBS), Glycine, or any other buffer with a primary amine functional group.[5][8][19]

Troubleshooting Guide & FAQs

Q1: My labeling efficiency is very low, resulting in a low Degree of Labeling (DOL). What are the likely causes?

  • Hydrolysis of the NHS Ester: This is the most common culprit. Your MTS-C15-NHS may have hydrolyzed due to improper storage (exposure to moisture) or because it was dissolved in an aqueous solution too long before use. Always prepare the stock solution in anhydrous DMSO/DMF immediately before the experiment.[4]

  • Incorrect Buffer: You may be using a buffer containing primary amines (like Tris or glycine), which competes with your protein for the reagent.[5][19] Switch to a recommended amine-free buffer like sodium bicarbonate or borate.

  • Incorrect pH: If the pH is too low (<7.5), the reaction will be extremely slow because most of the protein's primary amines are protonated and unreactive.[8] If the pH is too high (>9.0), the reagent will hydrolyze almost instantly.[8][15] Verify your buffer pH is in the optimal 8.0-8.5 range.

  • Insufficient Molar Ratio: For dilute protein solutions or proteins with few accessible lysines, you may need to increase the molar excess of the MTS-C15-NHS.[4][17]

Q2: My protein precipitated out of solution during or after the labeling reaction. What went wrong?

  • Over-labeling: The C15 alkyl chain is hydrophobic. Attaching too many of these groups to the surface of your protein can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.[5] This is a direct sign that your molar ratio is too high. Reduce the molar excess of MTS-C15-NHS in your next trial.

  • High Concentration of Organic Solvent: The NHS ester is dissolved in DMSO or DMF. If the final concentration of this organic solvent in your reaction exceeds 10-20%, it can denature and precipitate your protein.[5] Use a more concentrated stock solution to minimize the added volume.

  • Incorrect Buffer Conditions: Extreme pH or inappropriate buffer salts can affect protein stability. Ensure your protein is stable in the chosen labeling buffer before starting the conjugation.

Q3: How do I stop the conjugation reaction?

The reaction can be stopped, or "quenched," by adding a small molecule with a primary amine. This will react with any excess, unreacted MTS-C15-NHS. Add Tris or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes.[6][10] This step is followed by purification to remove the quenched reagent and NHS byproduct.

Q4: Can the MTS group react with my protein's cysteines during the initial NHS ester reaction?

This is unlikely under typical NHS labeling conditions. The MTS group is highly selective for thiols (cysteine residues).[2] While the NHS ester reaction is proceeding with lysines, the MTS group will remain largely unreactive until it is exposed to a free thiol in a subsequent step. However, if your protein has highly reactive, accessible free cysteines and you are concerned about intramolecular crosslinking, you may consider temporarily blocking them before the NHS reaction.

Experimental Protocols

This section provides a framework for empirically determining the optimal molar ratio for your specific protein.

Workflow for Molar Ratio Optimization
Caption: Experimental workflow for optimizing molar ratio.
Protocol 1: Small-Scale Trial for Molar Ratio Optimization

Materials:

  • Protein of interest (at least >2 mg/mL)

  • MTS-C15-NHS

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Protein: Dialyze or buffer-exchange your protein into the Reaction Buffer. Adjust the concentration to between 2 and 10 mg/mL.

  • Prepare MTS-C15-NHS Stock: Immediately before use, dissolve the MTS-C15-NHS in anhydrous DMSO to create a 10 mM stock solution.[6]

  • Calculate Volumes: For three parallel reactions (5:1, 10:1, 20:1 molar ratios), calculate the volume of the 10 mM stock solution needed for a defined amount of protein (e.g., 100 µg).

  • Set Up Reactions: Aliquot your protein into three separate microcentrifuge tubes.

  • Initiate Conjugation: Add the calculated volume of MTS-C15-NHS stock solution to each respective tube. Gently pipette to mix. Ensure the final DMSO concentration is <10%.

  • Incubate: Allow the reactions to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[10][17]

  • Quench (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[6]

  • Purify: Remove excess reagent and byproducts by running each reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Analysis and Selection of Optimal Ratio

After purification, analyze the conjugates from each trial ratio to determine the best outcome.

  • Visual Inspection & Centrifugation: Check for any visible precipitate. Centrifuge the samples at >10,000 x g for 10 minutes. A pellet indicates significant aggregation and suggests the molar ratio was too high.

  • SDS-PAGE Analysis: Run samples of the unmodified protein and each purified conjugate on an SDS-PAGE gel.

    • Look for Aggregation: Check for high-molecular-weight smears or bands stuck in the stacking gel or wells, which indicates over-labeling.

    • Assess Purity: Confirm that the unreacted reagent has been removed.

  • Functional Assay: The most critical test is to determine if the protein retains its biological activity. Perform a relevant functional assay (e.g., enzyme kinetics, binding assay) on each conjugate and compare it to the unmodified control.

  • Select Ratio: Choose the highest molar ratio that provides sufficient labeling (as determined by your downstream application) without causing significant aggregation, precipitation, or loss of function.

By systematically applying these principles and protocols, you can confidently determine the optimal MTS-C15-NHS to protein molar ratio, ensuring reproducible and effective bioconjugation for your research.

References

  • Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • BenchChem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
  • Kawakami, K., et al. (n.d.). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage.
  • BenchChem. (n.d.). Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide.
  • BenchChem. (n.d.). Side reactions of NHS esters and how to avoid them.
  • ResearchGate. (n.d.). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%....
  • Creative Biolabs. (n.d.). Troubleshooting Guides.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
  • BenchChem. (n.d.). optimizing dye-to-protein ratio for BDP TR NHS ester labeling.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • BroadPharm. (2022). Protocol for PEG NHS Ester.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
  • Lang, R. J., et al. (2004). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 142(5), 847–860.
  • ACS Publications. (n.d.). Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting.
  • National Institutes of Health. (n.d.). Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting. PMC.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
  • MDPI. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC.
  • G-Biosciences. (2015).
  • PLOS One. (n.d.). Dual Targeted Mitochondrial Proteins are Characterized by Lower MTS Parameters and Total Net Charge.
  • ACS Publications. (n.d.).
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Characterization of mitochondrial targeting sequences (MTSs) via growth....
  • National Institutes of Health. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC.
  • National Institutes of Health. (n.d.). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)
  • BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with Mal-PEG3-C1-NHS Ester.
  • Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). Identification and Characterization of Mitochondrial Targeting Sequence of Human Apurinic/Apyrimidinic Endonuclease 1. PMC.
  • Springer Nature Experiments. (n.d.). Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS).

Sources

Technical Support Center: Navigating NHS-MTS Crosslinker Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-hydroxysuccinimide (NHS) and Methanethiosulfonate (MTS) heterobifunctional crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into the common challenges and side reactions encountered during bioconjugation experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered when using NHS-MTS crosslinkers in a direct question-and-answer format.

Section 1.1: Issues Related to the NHS Ester Moiety

Question 1: I am observing very low or no conjugation to my amine-containing molecule. What are the likely causes?

Answer: This is a common issue that almost always points to a problem with the NHS-ester chemistry. There are several potential culprits, often acting in concert.

  • Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis, a reaction with water that inactivates the group by converting it back to a carboxylic acid. This is the most frequent cause of low conjugation efficiency.[1][2] The rate of hydrolysis is highly dependent on pH, increasing dramatically at alkaline pH.[3][4][5]

  • Incompatible Buffer System: Your buffer may contain nucleophiles that compete with your target molecule for the NHS ester. Primary amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine are the most common offenders and should be avoided during the conjugation step.[3][6][7] These buffers will "quench" the reaction prematurely.

  • Suboptimal pH: The reaction requires a delicate balance of pH. While alkaline conditions (pH > 8.5) accelerate hydrolysis, acidic conditions (pH < 7.2) lead to the protonation of primary amines (-NH3+), rendering them non-nucleophilic and unreactive.[6][8][9] The optimal pH range is typically 7.2-8.5.[3][6][10]

  • Reagent Quality and Storage: NHS-MTS crosslinkers are moisture-sensitive.[11] Improper storage can lead to hydrolysis before the reagent is even used. Always store desiccated at the recommended temperature (typically -20°C) and allow the vial to equilibrate to room temperature before opening to prevent condensation.[12]

Troubleshooting Action Plan:

  • Verify Buffer Composition: Ensure you are using a non-amine, non-carboxylate buffer system. Recommended buffers are summarized in the table below.

  • Optimize Reaction pH: Perform a pH titration for your specific protein system within the recommended 7.2-8.5 range to find the optimal balance between amine reactivity and NHS ester stability.

  • Use Fresh Reagent: If in doubt about the age or storage conditions of your crosslinker, use a fresh vial. For water-insoluble NHS esters, dissolve them in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add this stock solution to your aqueous reaction.[6][10]

  • Confirm Protein Concentration: Low protein concentrations can favor hydrolysis over the desired bimolecular conjugation reaction.[3][4] If possible, work with protein concentrations in the range of 1-10 mg/mL.[8]

Table 1: Recommended Buffer Systems for NHS Ester Reactions

Buffer TypeRecommended ConcentrationOptimal pH RangeNotes
Phosphate-Buffered Saline (PBS)100 mM Phosphate, 150 mM NaCl7.2 - 7.5Most common starting buffer.[7]
HEPES20-100 mM7.2 - 8.5Good buffering capacity in the optimal range.[6]
Sodium Bicarbonate100 mM8.3 - 8.5Often used for higher efficiency, but monitor for pH changes.[6][8]
Borate50 mM8.0 - 9.0Stable at the higher end of the optimal pH range.[6]

Question 2: I suspect my NHS ester is hydrolyzed. How can I test its activity?

Answer: You can perform a simple qualitative test. The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which absorbs light around 260 nm.[3][4] By monitoring the increase in absorbance at 260 nm over time in your reaction buffer (without your protein), you can assess the rate of hydrolysis. A rapid increase indicates instability in your chosen buffer conditions.

A more direct functional test involves reacting the NHS-MTS linker with a small, amine-containing molecule like glycine or Tris and analyzing the reaction mixture by mass spectrometry. The absence of the expected product would confirm the inactivity of the NHS ester.

Section 1.2: Issues Related to the MTS Moiety

Question 3: After successfully reacting the NHS-ester, I get a poor yield in the second step of conjugating to my sulfhydryl-containing molecule. What could be wrong?

Answer: Assuming the first step was successful, the issue lies with the MTS group or the target thiol.

  • Hydrolysis of the MTS Group: Like NHS esters, methanethiosulfonates are susceptible to hydrolysis in aqueous buffers, which renders them inactive.[12] This is why it's crucial to perform the second reaction step promptly after removing the excess unreacted crosslinker from the first step.

  • Oxidized Thiols: The target sulfhydryl groups (-SH) on your protein or peptide must be in a reduced state to be reactive. Cysteine residues can readily oxidize to form disulfide bonds (either intramolecularly or with other molecules), which will not react with the MTS group.

  • Suboptimal pH for Thiol Reaction: The reactive species is the deprotonated thiolate anion (S-).[13] The pKa of a typical cysteine thiol is around 8.5-9.[13] The reaction rate increases with pH as more of the thiol is converted to the more nucleophilic thiolate. However, this must be balanced with the increased rate of MTS hydrolysis at higher pH. A common compromise is a pH range of 7.0-8.0.

Troubleshooting Action Plan:

  • Ensure Reduced Thiols: Before the MTS reaction, consider treating your sulfhydryl-containing molecule with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently removing the TCEP using a desalting column.

  • Quantify Free Thiols: Use Ellman's Reagent (DTNB) to quantify the concentration of free sulfhydryls in your sample before proceeding with the MTS reaction. This will confirm that your target is available for conjugation.

  • Minimize Delays: Perform the second conjugation step immediately after purifying your NHS-reacted intermediate.

  • Optimize pH: While the NHS-ester reaction is complete, you can adjust the pH for the MTS reaction. Test a range from pH 7.0 to 8.0 to find the best outcome for your specific molecules.

Section 1.3: Common Side Reactions and Unexpected Products

Question 4: I see a significant amount of a species with the mass of my MTS-containing crosslinker dimerized. What is this and how can I prevent it?

Answer: This is a known side reaction of MTS-containing reagents, leading to the formation of a disulfide-linked dimer of the crosslinker itself.[3] This occurs when one MTS molecule reacts with a hydrolyzed MTS molecule or another intact MTS molecule, especially at higher concentrations of the crosslinker and in the absence of a readily available protein thiol to react with.[3]

dot

Caption: MTS Reaction vs. Dimerization.

Prevention Strategies:

  • Optimize Molar Ratios: Use the lowest effective molar excess of the NHS-MTS crosslinker in the first reaction step.

  • Efficient Purification: Ensure the complete removal of unreacted NHS-MTS crosslinker after the first step using desalting columns or dialysis.

  • Control Concentration: Avoid unnecessarily high concentrations of the activated intermediate during the second reaction step.

Question 5: Besides my target primary amine, am I at risk of modifying other amino acid residues?

Answer: Yes, while NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly at higher pH values.[1][5][14] Tyrosine, serine, and threonine hydroxyl groups can be acylated by NHS esters.[5][14] However, the resulting ester bonds are less stable than the amide bond formed with amines and can be hydrolyzed, especially under basic conditions.[5]

To minimize these side reactions, it is best to perform the conjugation at the lower end of the optimal pH range (7.2-7.5) and avoid excessively high molar excesses of the crosslinker.

Part 2: Key Experimental Protocols & Visual Workflows

Section 2.1: Two-Step Heterobifunctional Crosslinking Workflow

This protocol outlines the standard procedure for conjugating an amine-containing protein (Protein A) to a sulfhydryl-containing molecule (Molecule B) using an NHS-MTS crosslinker.

dot

Two_Step_Workflow cluster_0 NHS Ester Reaction cluster_1 Intermediate Purification cluster_2 MTS Reaction cluster_3 Quenching cluster_4 Final Product Isolation A Step 1: Activate Protein A (Amine-containing) B Dissolve NHS-MTS linker in anhydrous DMSO C Add linker to Protein A in Amine-Free Buffer (pH 7.2-8.5) D Incubate (e.g., 1 hr at RT) E Step 2: Purify Activated Protein A F Remove excess linker via desalting column D->F G Step 3: Conjugate to Molecule B (Sulfhydryl-containing) H Immediately add purified Protein A-MTS to Molecule B (pH 7.0-8.0) F->H I Incubate (e.g., 2 hrs at RT) J Step 4: Quench Reaction (Optional but Recommended) K Add quenching reagent (e.g., Cysteine or Tris) I->K L Step 5: Final Purification M Purify final conjugate via SEC or other chromatography K->M

Caption: Two-Step NHS-MTS Crosslinking Workflow.

Detailed Steps:

  • Buffer Preparation: Prepare an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Reagent Preparation: Immediately before use, dissolve the NHS-MTS crosslinker in anhydrous DMSO to a concentration of 10-20 mM.

  • Step 1: NHS Ester Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved crosslinker to your amine-containing protein (Protein A).

    • Incubate for 30-60 minutes at room temperature.

  • Step 2: Intermediate Purification:

    • Remove excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS at pH 7.2).

  • Step 3: MTS Reaction:

    • Immediately add the purified, MTS-activated Protein A to your sulfhydryl-containing molecule (Molecule B).

    • Incubate for 1-2 hours at room temperature.

  • Step 4: Quenching (Optional):

    • To stop the reaction and consume any remaining reactive MTS groups, add a final concentration of 20-50 mM of L-cysteine or another thiol-containing compound.

  • Step 5: Final Purification:

    • Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC).

Section 2.2: Understanding Competing Reactions: Aminolysis vs. Hydrolysis

The efficiency of the initial NHS-ester reaction is determined by the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).

dot

Competing_Reactions cluster_0 Desired Pathway cluster_1 Side Reaction NHS_Ester Active NHS Ester Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond Aminolysis (pH 7.2-8.5) Inactive_Acid Inactive Carboxylic Acid NHS_Ester->Inactive_Acid Hydrolysis (increases with pH) Amine Protein-NH2 (deprotonated) Water H2O

Caption: NHS Ester: Aminolysis vs. Hydrolysis.

Table 2: Effect of pH on NHS Ester Hydrolysis Half-Life

This table illustrates the critical impact of pH on the stability of the NHS ester. The data underscores the need for carefully controlled pH during the reaction.

pHTemperature (°C)Approximate Half-life
7.044 - 5 hours[3][4]
8.04~1 hour[5]
8.6410 minutes[3][4][10]

Note: These values are approximate and can vary based on the specific crosslinker and buffer composition.

References

  • MTS Reagents. (n.d.). Toronto Research Chemicals.
  • Schafer, F., et al. (2020). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Jacob, C., et al. (2006). Reactivity of the thiol group in human and bovine albumin at pH 3-9, as measured by exchange with 2,2'-dithiodipyridine. The FEBS Journal, 273(1), 43-50.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
  • Shapiro, A. B. (2015). Do Cysteine thiol groups respond to the pH changes?
  • Thermo Fisher Scientific. (n.d.). In vivo and in vitro crosslinking.
  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183.
  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
  • BenchChem. (2025). avoiding quenching of the NHS ester reaction by Tris buffer.
  • CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis.
  • Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(11), 1543-1554.
  • BenchChem. (2025). Side reactions of NHS esters and how to avoid them.
  • Thermo Fisher Scientific. (n.d.). SM(PEG)n Crosslinkers.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.

Sources

Technical Support Center: Optimizing N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your conjugation experiments.

Introduction to MTS-C15-NHS Conjugation

MTS-C15-NHS is a heterobifunctional crosslinker featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group, separated by a C15 alkyl chain. This unique structure allows for a two-step conjugation strategy. The NHS ester reacts with primary amines (-NH₂) found on proteins and other biomolecules to form stable amide bonds.[1][2] Subsequently, the MTS group can specifically react with thiol groups (-SH) to form a disulfide bond. This dual reactivity makes it a versatile tool for various applications, including the development of antibody-drug conjugates (ADCs) and the modification of biomolecules for surface immobilization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the MTS-C15-NHS conjugation process in a question-and-answer format.

Q1: Why is my conjugation yield consistently low?

Low conjugation yield is a frequent issue with several potential causes. A systematic approach to troubleshooting is essential.

  • Suboptimal pH: The reaction between the NHS ester and primary amines is highly pH-dependent.[3][4][5] The ideal pH range is typically 7.2 to 8.5.[1][6] Below pH 7.2, the primary amines are protonated (-NH₃⁺) and non-nucleophilic, hindering the reaction.[4][6] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of active reagent available for conjugation.[2][3][6][7]

    • Solution: Carefully prepare and verify the pH of your reaction buffer. Amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.4, sodium bicarbonate buffer at pH 8.3-8.5, or borate buffer at pH 8.5 are recommended.[6]

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.[2][7] For example, the half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6.[2][7]

    • Solution: Always prepare the MTS-C15-NHS solution immediately before use. If the reagent is not readily soluble in your aqueous buffer, first dissolve it in a small amount of an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[3][6]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, leading to significantly reduced conjugation efficiency.[6][8]

    • Solution: Ensure your reaction buffer is free of primary amines.[6] Tris or glycine can, however, be used to quench the reaction once the desired conjugation is complete.[1][9]

  • Inactive Reagent: The MTS-C15-NHS reagent may have degraded due to improper storage or handling.

    • Solution: Store the reagent according to the manufacturer's instructions, typically desiccated and at a low temperature. You can perform a qualitative test to check the activity of the NHS ester by intentionally hydrolyzing it with a base and measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS).[8]

Q2: My protein is precipitating during the conjugation reaction. What can I do?

Protein precipitation can occur due to several factors, including changes in buffer composition, protein concentration, and the addition of an organic solvent.

  • High Concentration of Organic Solvent: If you are using DMSO or DMF to dissolve the MTS-C15-NHS, adding too large a volume to your aqueous protein solution can cause precipitation.

    • Solution: Use the minimal amount of organic solvent necessary to dissolve the reagent. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.

  • Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for your specific protein's stability.

    • Solution: Perform small-scale pilot experiments to determine the optimal buffer conditions for your protein's solubility and the conjugation reaction. Consider using a protein stabilizer if compatible with the reaction chemistry.

Q3: I am observing non-specific labeling or modification of my biomolecule. How can I prevent this?

While the NHS ester is highly reactive towards primary amines, side reactions can occur, particularly at higher pH values.

  • Reaction with other nucleophiles: At higher pH, other nucleophilic residues on a protein, such as tyrosine, serine, and threonine, can also react with the NHS ester, leading to the formation of less stable O-acyl esters.[10][11]

    • Solution: Maintain the reaction pH within the optimal range of 7.2-8.5. If non-specific labeling persists, consider lowering the pH towards the lower end of this range, although this may require longer reaction times.

  • Reaction of the MTS group: The methanethiosulfonate group is designed to react with thiols. If your protein of interest has free thiols that you do not wish to modify in the first step, this can lead to unintended disulfide bond formation.

    • Solution: If you only intend to react the NHS ester, ensure that any free thiols on your protein are protected or that the reaction conditions are optimized to favor the amine reaction. The reaction of MTS with thiols is generally slower than the NHS ester reaction with amines under the recommended pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of MTS-C15-NHS to my protein?

The optimal molar ratio depends on the number of available primary amines on your protein and the desired degree of labeling. A good starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[3] It is recommended to perform a titration experiment to determine the ideal ratio for your specific application.

Q2: How should I store MTS-C15-NHS?

MTS-C15-NHS should be stored in a cool, dry place, protected from moisture, as the NHS ester is moisture-sensitive. For long-term storage, keeping it at -20°C is recommended.

Q3: How can I quench the reaction once it is complete?

To stop the conjugation reaction, you can add a quenching reagent that contains primary amines.[9] Common quenching agents include Tris, glycine, or hydroxylamine at a final concentration of 50-100 mM.[12] Incubate for 10-15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.

Q4: What is the best method to purify my conjugated protein?

The choice of purification method depends on the size of your biomolecule and the unreacted crosslinker.

  • Size Exclusion Chromatography (Gel Filtration): This is a common and effective method for separating the larger conjugated protein from the smaller, unreacted MTS-C15-NHS and the NHS byproduct.[13][]

  • Dialysis: Dialysis can be used to remove low-molecular-weight impurities but is often less efficient than chromatography.[]

  • Affinity Chromatography: If your protein has an affinity tag, this can be a highly specific method for purification.[15][16]

Experimental Protocols & Data

General Protocol for Protein Conjugation with MTS-C15-NHS

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

  • Prepare the Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If your protein is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer using dialysis or a desalting column.

  • Prepare the MTS-C15-NHS Solution:

    • Immediately before use, dissolve the MTS-C15-NHS in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the calculated amount of the MTS-C15-NHS solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted MTS-C15-NHS and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Reaction pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis.[1][6]
Molar Excess of MTS-C15-NHS 5 - 20 foldEnsures efficient labeling; may need optimization.[3]
Reaction Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis but may require longer reaction times.
Reaction Time 1 - 4 hours at RT; overnight at 4°CAllows for sufficient conjugation to occur.[6]
Quenching Agent Concentration 50 - 100 mMEffectively stops the reaction by consuming unreacted NHS esters.

Visualizing the Workflow

MTS-C15-NHS Conjugation Workflow

ConjugationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein in Amine-Free Buffer Conjugation Incubate Protein and MTS-C15-NHS (1-4h RT or O/N 4°C) Protein_Prep->Conjugation NHS_Prep Prepare Fresh MTS-C15-NHS Solution NHS_Prep->Conjugation Quench Quench with Tris or Glycine Conjugation->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Final_Product Characterize Final Conjugate Purify->Final_Product

Caption: Workflow for MTS-C15-NHS conjugation.

References

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications.
  • The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
  • Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%...
  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS. [Link]
  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications | Analytical Chemistry.
  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH. [Link]
  • Protein Expression, Purification and Conjug
  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? | Request PDF.
  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. chem.ox.ac.uk. [Link]
  • Affinity Purification Proteins | Protein A. Agilent. [Link]
  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]
  • NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION by JESSICA RENEE KNIGHT.
  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. [Link]
  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and cave
  • I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?.
  • Variable reactivity of an engineered cysteine at position 338 in cystic fibrosis transmembrane conductance regulator reflects different chemical st
  • NHS ester labeling of amino biomolecules. [Link]
  • The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF.. [Link]
  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applic
  • A Predictive Model for Thiol Reactivity of N‑Heteroaryl α‑Methylene−γ-Lactams A Medicinally Relevant Covalent Reactive Group. NIH. [Link]
  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. PMC - NIH. [Link]
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances (RSC Publishing). [Link]
  • EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. [Link]

Sources

Technical Support Center: Optimizing N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) Reaction Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction buffers for this bifunctional crosslinker.

I. Understanding the Reagent: A Dual-Functionality Crosslinker

MTS-C15-NHS is a versatile reagent with two distinct reactive moieties, enabling a two-step conjugation strategy. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][] The methanethiosulfonate (MTS) group, on the other hand, specifically targets free sulfhydryl (thiol) groups, such as those on cysteine residues, to form a disulfide bond.[3][4] This dual functionality makes it a valuable tool in bioconjugation and drug delivery system development.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the NHS ester reaction of MTS-C15-NHS?

A1: The optimal pH for the NHS ester reaction is a balance between amine reactivity and NHS ester stability. The ideal pH range is typically between 7.2 and 8.5.[6][7] Below pH 7.2, the primary amines are largely protonated (-NH₃⁺) and thus poor nucleophiles, slowing the reaction.[1] Above pH 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, reducing the yield of the desired conjugate.[1][8] For instance, the half-life of a typical NHS ester can decrease to just 10 minutes at pH 8.6.[6]

Q2: Which buffers are recommended for the NHS ester reaction?

A2: It is crucial to use an amine-free buffer to avoid competition with the target molecule.[9][10] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers.[7][11] Phosphate and bicarbonate buffers are often recommended for protein labeling.[9][11] Tris-based buffers (e.g., TBS) are generally not recommended as they contain primary amines that will react with the NHS ester.[7][9]

Q3: What is the optimal pH for the methanethiosulfonate (MTS) reaction?

A3: The MTS reaction with a thiol group, a form of thiol-disulfide exchange, is generally accelerated under neutral to alkaline conditions.[12] This is because the reactive species is the thiolate anion (RS⁻), and its concentration increases with pH.[12] While the reaction can proceed in acidic media, it is typically much slower.[12]

Q4: Can I perform both the NHS ester and MTS reactions in a single step?

A4: While theoretically possible, a one-pot, two-step reaction is generally recommended. This involves first reacting the NHS ester with the amine-containing molecule at a pH of 7.2-8.5. After this reaction is complete, the thiol-containing molecule can be added. The pH may need to be adjusted depending on the specific requirements of the thiol-disulfide exchange. A sequential approach allows for better control over the conjugation process and can lead to higher yields of the desired product.

Q5: My MTS-C15-NHS reagent is not dissolving well. What should I do?

A5: MTS-C15-NHS, being a non-sulfonated NHS ester, may have limited solubility in aqueous buffers.[6] It is common practice to first dissolve the reagent in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.[9][13] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically 0.5-10%) to avoid denaturing proteins.[6]

III. Troubleshooting Guide

This section addresses common problems encountered during MTS-C15-NHS reactions, their probable causes, and recommended solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No NHS Ester Labeling Efficiency 1. Hydrolyzed NHS Ester: The reagent has lost its reactivity due to moisture.[14][15] 2. Suboptimal pH: The reaction pH is too low, leading to protonated, unreactive amines.[1] 3. Presence of Competing Amines: The buffer (e.g., Tris) or other components contain primary amines.[7][9] 4. Inaccessible Target Amines: The primary amines on the target molecule are sterically hindered.[10]1. Verify Reagent Activity: Test the reactivity of the NHS ester.[14] Always store the reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation.[14][16] 2. Optimize pH: Ensure the reaction buffer pH is between 7.2 and 8.5. Use a calibrated pH meter for accurate measurement.[9][11] 3. Buffer Exchange: If your sample is in an incompatible buffer, perform a buffer exchange into an amine-free buffer like PBS or HEPES using dialysis or a desalting column.[10] 4. Modify Reaction Conditions: Consider using a longer linker if steric hindrance is suspected. You can also try varying the molar excess of the MTS-C15-NHS reagent.
Low or No MTS Reaction (Disulfide Bond Formation) 1. Reduced or Blocked Thiols: The thiol groups on the target molecule are oxidized or have been capped. 2. Suboptimal pH for Thiol-Disulfide Exchange: The pH is too low, resulting in a low concentration of the reactive thiolate anion.[12] 3. Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol will compete with the target thiol.1. Reduce and Purify: Treat the thiol-containing molecule with a reducing agent like DTT, followed by removal of the reducing agent via a desalting column immediately before the reaction. 2. Adjust pH: Ensure the pH of the reaction buffer is neutral to slightly alkaline to facilitate the thiol-disulfide exchange.[12] 3. Remove Reducing Agents: Thoroughly remove any reducing agents from the reaction mixture before adding the MTS-C15-NHS conjugate.
Precipitation During Reaction 1. Poor Reagent Solubility: The MTS-C15-NHS has precipitated out of the aqueous buffer.[6] 2. Protein Aggregation: The addition of the organic solvent or the conjugation itself has caused the protein to aggregate.1. Optimize Solubilization: Ensure the MTS-C15-NHS is fully dissolved in a minimal amount of high-quality, amine-free DMSO or DMF before adding it to the reaction.[9][13] 2. Adjust Solvent Concentration: Titrate the amount of organic solvent to keep the reagent in solution while minimizing its effect on the protein.[17] Consider using a Sulfo-NHS version of the crosslinker if available, as they are more water-soluble.[15]
Inconsistent Results/Poor Reproducibility 1. Variable Reagent Activity: The MTS-C15-NHS has degraded to varying extents between experiments.[14] 2. pH Drift: The pH of the reaction mixture changes during the incubation, especially in poorly buffered solutions.[18] 3. Inconsistent Reaction Times/Temperatures: Variations in these parameters can affect the rates of both the desired reaction and the competing hydrolysis.[18]1. Aliquot Reagent: Upon receipt, aliquot the MTS-C15-NHS into single-use amounts to minimize exposure to moisture from repeated openings.[14] 2. Use a Robust Buffer: Employ a buffer with sufficient capacity to maintain a stable pH throughout the reaction.[18] For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction.[9][13] 3. Standardize Protocol: Maintain consistent reaction times and temperatures for all experiments.[18]

IV. Experimental Protocols

A. Preparation of an Amine-Free Reaction Buffer (0.1 M Sodium Phosphate, pH 7.5)

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

Procedure:

  • Prepare 0.1 M solutions of both sodium phosphate monobasic and sodium phosphate dibasic in deionized water.

  • Start with the 0.1 M sodium phosphate monobasic solution.

  • While stirring, slowly add the 0.1 M sodium phosphate dibasic solution until the pH reaches 7.5.

  • Filter the buffer through a 0.22 µm filter before use.

B. General Two-Step Protocol for MTS-C15-NHS Conjugation

Step 1: NHS Ester Reaction with an Amine-Containing Protein (Protein-NH₂)

  • Prepare Protein Solution: Dissolve Protein-NH₂ in the prepared amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5) at a concentration of 1-10 mg/mL.[11] If necessary, perform a buffer exchange to remove any incompatible buffer components.[10]

  • Prepare MTS-C15-NHS Solution: Immediately before use, dissolve the MTS-C15-NHS in anhydrous, amine-free DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[9][13]

  • Reaction: Add a calculated molar excess of the dissolved MTS-C15-NHS to the protein solution while gently vortexing. The optimal molar excess should be determined empirically but often ranges from 5 to 20-fold.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Purification: Remove the excess, unreacted MTS-C15-NHS and the NHS byproduct using a desalting column or dialysis against an appropriate buffer for the next step.

Step 2: MTS Reaction with a Thiol-Containing Molecule (Molecule-SH)

  • Prepare Thiolated Molecule: If necessary, reduce any existing disulfide bonds in Molecule-SH using a reducing agent like DTT. Immediately remove the reducing agent using a desalting column equilibrated with a dégazzed, neutral to slightly alkaline buffer.

  • Reaction: Add the purified MTS-C15-Protein conjugate from Step 1 to the solution of Molecule-SH.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional): To stop the reaction, a quenching reagent like cysteine can be added to react with any remaining MTS groups.

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted components.

V. Visualizing the Workflow

Reaction Mechanism

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: MTS Reaction MTS_C15_NHS MTS-C15-NHS MTS_C15_Protein MTS-C15-Protein Conjugate MTS_C15_NHS->MTS_C15_Protein pH 7.2-8.5 Protein_NH2 Protein-NH₂ Protein_NH2->MTS_C15_Protein NHS_byproduct NHS (byproduct) MTS_C15_Protein->NHS_byproduct Final_Conjugate Protein-S-S-C15-Molecule MTS_C15_Protein->Final_Conjugate pH ~7-8 Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate Methylsulfinic_Acid Methylsulfinic Acid (byproduct) Final_Conjugate->Methylsulfinic_Acid

Caption: Two-step reaction workflow of MTS-C15-NHS.

Troubleshooting Logic

G Start Low Conjugation Yield Check_NHS_Ester Check NHS Ester Reaction Start->Check_NHS_Ester Check_MTS Check MTS Reaction Start->Check_MTS Reagent_Activity Test Reagent Activity Check_NHS_Ester->Reagent_Activity pH_Amine Verify pH (7.2-8.5) Check_NHS_Ester->pH_Amine Buffer_Composition Check for Competing Amines Check_NHS_Ester->Buffer_Composition Thiol_State Check Thiol Reduction State Check_MTS->Thiol_State pH_Thiol Verify pH (neutral/alkaline) Check_MTS->pH_Thiol Reducing_Agents Remove Reducing Agents Check_MTS->Reducing_Agents Success Successful Conjugation Reagent_Activity->Success pH_Amine->Success Buffer_Composition->Success Thiol_State->Success pH_Thiol->Success Reducing_Agents->Success

Caption: Troubleshooting flowchart for low conjugation yield.

VI. References

Sources

Technical Support Center: Navigating the Challenges of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this heterobifunctional crosslinking reagent in their work. We will delve into the common challenges associated with its solubility and provide practical, field-tested solutions to ensure the success of your experiments.

Understanding the Molecule: Why Solubility is a Challenge

This compound (MTS-C15-NHS) is a powerful tool for bioconjugation, enabling the linkage of molecules to sulfhydryl groups. However, its structure presents inherent solubility challenges. The molecule possesses a long C15 alkyl chain, which imparts a significant hydrophobic character, making it poorly soluble in aqueous solutions.[1][2] Additionally, the molecule contains two moisture-sensitive functional groups: an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group.[2][3][4] Understanding these properties is the first step in troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding MTS-C15-NHS.

Q1: Why is my MTS-C15-NHS not dissolving in my aqueous buffer?

A1: Due to its long hydrophobic pentadecyl chain, MTS-C15-NHS is expected to have very low solubility in water.[1] Direct addition of the solid reagent to an aqueous buffer will likely result in precipitation or an insoluble suspension. Non-sulfonated NHS esters, in general, are water-insoluble.[5]

Q2: What is the recommended solvent for dissolving MTS-C15-NHS?

A2: Anhydrous, amine-free organic solvents are recommended for preparing a stock solution of MTS-C15-NHS. The most common and effective solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][5][6][7][8] It is crucial to use a high-purity, anhydrous grade of these solvents to prevent premature hydrolysis of the NHS ester and MTS groups.[9]

Q3: My DMF has a faint fishy odor. Is it still okay to use?

A3: No. A fishy odor in DMF indicates the presence of dimethylamine, a breakdown product that contains a primary amine.[7] This will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[6][7] Always use fresh, high-quality, amine-free DMF.

Q4: How should I store my MTS-C15-NHS?

A4: MTS-C15-NHS is moisture-sensitive and should be stored at -20°C in a desiccator under an inert atmosphere.[2][3] Before opening the vial, it is essential to allow it to warm to room temperature to prevent condensation of moisture onto the reagent, which can lead to hydrolysis.[4][10]

Q5: I have dissolved the MTS-C15-NHS in DMSO, but it precipitates when I add it to my aqueous reaction buffer. What should I do?

A5: This is a common issue when the final concentration of the organic solvent in the aqueous buffer is not sufficient to maintain the solubility of the hydrophobic crosslinker. To address this, you can try the following:

  • Increase the final concentration of the organic co-solvent: While minimizing the organic solvent concentration is often desirable, a final concentration of 0.5% to 10% DMSO or DMF in the aqueous reaction is typically required for water-insoluble NHS esters.[5] You may need to empirically determine the optimal percentage for your specific system.

  • Add the stock solution slowly with vigorous vortexing: This can help to disperse the crosslinker more effectively and prevent localized high concentrations that lead to precipitation.

  • Slightly warm the aqueous buffer: A modest increase in temperature may improve solubility, but be mindful of the stability of your biomolecule and the increased rate of hydrolysis of the NHS ester at higher temperatures.[11]

Q6: What is the optimal pH for my reaction?

A6: The reaction of the NHS ester with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[5][6][11] Below pH 7, the primary amines are protonated and less nucleophilic, slowing the reaction.[11] Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which can significantly lower the yield of your desired conjugate.[11][12]

Q7: Which buffers should I use for my conjugation reaction?

A7: It is imperative to use buffers that do not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES.[6][11] Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for the NHS ester.[6][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
MTS-C15-NHS powder is clumpy or appears wet. Reagent has been exposed to moisture.Discard the reagent. To prevent this, always allow the vial to equilibrate to room temperature before opening and store it in a desiccator.[4][10]
Low or no conjugation efficiency. 1. Hydrolysis of the NHS ester. 2. Use of an amine-containing buffer (e.g., Tris, glycine). 3. Incorrect reaction pH. 4. Inactive reagent due to improper storage.1. Prepare fresh stock solutions of MTS-C15-NHS immediately before use.[3] Minimize the time the reagent is in an aqueous solution. 2. Buffer exchange your biomolecule into an amine-free buffer like PBS or HEPES.[6][11] 3. Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5.[5][6][11] 4. Verify the activity of your NHS ester using a functional assay if necessary.[4]
Precipitation occurs during the reaction. 1. The final concentration of the organic solvent is too low. 2. The concentration of the crosslinker is too high. 3. The reaction pH is near the isoelectric point of the protein conjugate.1. Increase the final percentage of DMSO or DMF in your reaction mixture.[5] 2. Reduce the molar excess of the MTS-C15-NHS added to the reaction. 3. Adjust the pH of the reaction buffer to be further from the pI of your protein.[9]

Experimental Protocols

Protocol 1: Preparation of MTS-C15-NHS Stock Solution
  • Allow the vial of MTS-C15-NHS to warm to room temperature before opening.

  • Prepare a stock solution of the desired concentration (e.g., 10-50 mM) by dissolving the MTS-C15-NHS in anhydrous, amine-free DMSO or DMF.

  • Vortex the solution until the reagent is completely dissolved.

  • This stock solution should be used immediately.[3] If short-term storage is necessary, it can be stored at -20°C for 1-2 months in DMF, but fresh is always best.[7]

Protocol 2: General Procedure for Protein Labeling
  • Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0). Ensure the protein concentration is suitable for your application (typically 1-10 mg/mL).[7]

  • Calculate the required volume of the MTS-C15-NHS stock solution to achieve the desired molar excess.

  • While gently vortexing the protein solution, add the MTS-C15-NHS stock solution dropwise.

  • Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. The longer incubation at a lower temperature can help to minimize hydrolysis of the NHS ester.[11]

  • Remove the excess, unreacted crosslinker and byproducts (e.g., N-hydroxysuccinimide) using a desalting column, dialysis, or another suitable purification method.

Visualizing the Workflow

MTS_C15_NHS_Workflow cluster_prep Reagent Preparation cluster_purification Purification reagent MTS-C15-NHS (Solid) warm Equilibrate to Room Temperature reagent->warm dissolve Dissolve in Anhydrous DMSO/DMF stock Fresh Stock Solution add Add Stock Solution (Slowly, with Vortexing) protein Protein in Amine-Free Buffer (pH 7.2-8.5) react Incubate (RT or 4°C) purify Remove Excess Reagent (e.g., Desalting Column) conjugate Purified Conjugate

Caption: Workflow for dissolving and using MTS-C15-NHS.

References

  • MTS reagents. (n.d.). Uptima.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (n.d.). BenchChem.
  • What is hydrolysis rates for NHS ester functionalized dyes? (n.d.). Lumiprobe.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • NHS ester labeling of amino biomolecules. (n.d.). Lumiprobe.
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.
  • Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (n.d.). Thermo Fisher Scientific.
  • Methyl Methanethiosulfon
  • Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods.
  • Bioconjugation Optimization & Troubleshooting. (n.d.). AbOliGo.
  • S-Methyl methanethiosulfon
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). G-Biosciences.
  • MTSEH - Product and Safety D
  • S-Methyl methanethiosulfonate purum, = 98.0 GC 2949-92-0. (n.d.). Sigma-Aldrich.
  • NHS Esters for Antibody Labeling. (n.d.). BOC Sciences.
  • Bioconjug
  • N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFON
  • Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific.

Sources

Removing excess N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate after reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of excess MTS-C15-NHS after its conjugation to a target molecule.

As Senior Application Scientists, we understand that robust and reproducible results depend on the purity of your final product. This center provides not just protocols, but the scientific reasoning behind them to empower you to make the best decisions for your specific experimental context.

Troubleshooting Guide: Selecting Your Purification Strategy

The first critical step after your conjugation reaction is to remove the unreacted MTS-C15-NHS. Failure to do so can lead to continued, non-specific labeling of your purified product or other molecules in subsequent applications, compromising your results.[1] The choice of purification method is paramount and depends on several factors including sample volume, concentration, and the desired final purity.

Use the following decision tree to identify the most suitable purification strategy for your needs.

Purification_Decision_Tree cluster_small cluster_large start Start: Reaction Quenched? quench Quench Reaction with Excess Primary Amine (e.g., Tris, Glycine) start->quench sample_vol What is your sample volume? quench->sample_vol small_vol < 2 mL sample_vol->small_vol spin_col Size Exclusion Spin Column (Desalting Column) sample_vol->spin_col large_vol > 2 mL sample_vol->large_vol concentration Is the sample dilute (< 1 mg/mL)? sample_vol->concentration spin_col_adv Advantages: - Fast (minutes) - High Recovery - User-Friendly spin_col->spin_col_adv conc_yes No concentration->conc_yes conc_no Yes concentration->conc_no tff Tangential Flow Filtration (TFF) sec Traditional Size Exclusion Chromatography (SEC) tff_adv Advantages: - Scalable (mL to L) - Fast for large volumes - Combines concentration & purification tff->tff_adv sec_adv Advantages: - High Resolution - Excellent for buffer exchange sec->sec_adv dialysis Dialysis dialysis_adv Advantages: - Gentle on sample - No further dilution - Handles large volumes dialysis->dialysis_adv

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered when working with MTS-C15-NHS and similar amine-reactive reagents.

Q1: Why is it essential to remove unreacted MTS-C15-NHS?

The MTS-C15-NHS molecule has two reactive ends: the N-hydroxysuccinimide (NHS) ester and the methanethiosulfonate (MTS) group. After the NHS ester has reacted with a primary amine on your target molecule (e.g., a protein), any unreacted MTS-C15-NHS molecules still possess a reactive MTS group. This MTS group can then form disulfide bonds with free sulfhydryls (cysteines) in your purified product or in downstream applications. Furthermore, the unreacted NHS ester can continue to label other primary amines if not quenched.[1] This leads to ill-defined conjugates, batch-to-batch variability, and potential artifacts in your experiments.

Q2: Should I quench the reaction before purification? How?

Yes, absolutely. Quenching is a critical step to deactivate any remaining reactive NHS esters before you begin the purification process.[1] This is achieved by adding a small molecule containing a primary amine. The quenching agent will react with the excess NHS ester, rendering it inert.

Recommended Quenching Agents:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ethanolamine

Protocol 1: Chemical Quenching of Excess NHS-Ester
  • Prepare a quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Add the quenching buffer to your reaction mixture to a final concentration of 20-100 mM.[1] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[1]

  • Proceed immediately to your chosen purification method (e.g., size exclusion chromatography or dialysis) to remove the quenched linker and other byproducts.[1]

Q3: What is the best method for purifying my labeled protein?

The optimal method depends on your specific needs, as outlined in the troubleshooting guide above. The most common techniques leverage the size difference between your large, labeled biomolecule and the small, unreacted MTS-C15-NHS molecule.

  • Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size.[2][3] Larger molecules (your labeled protein) pass through the column quickly, while smaller molecules (excess MTS-C15-NHS, hydrolyzed NHS) are trapped in the porous beads of the resin and elute later.[2][4]

    • Spin Columns: Ideal for rapid purification of small volumes (< 2 mL).[1]

    • Gravity-flow or FPLC/HPLC: Better for larger volumes and provides higher resolution.[2]

  • Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains your larger protein while allowing small molecules like unreacted MTS-C15-NHS to diffuse out into a large volume of buffer.[5][6][7] It is gentle and particularly useful for large or dilute samples.[1][5]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for separating and concentrating biomolecules.[8][9][10] The sample is passed tangentially across a membrane, allowing smaller molecules to pass through while retaining the larger, labeled protein.[11] This is highly scalable and suitable for both lab-scale and industrial applications.[9][10]

Method Typical Sample Volume Processing Time Key Advantage
Spin Column (SEC) 10 µL - 2 mL5-10 minutesSpeed and ease of use for small samples.[1]
Traditional SEC 1 mL - 100+ mL30-90 minutesHigh-resolution separation and buffer exchange.[2]
Dialysis 1 mL - 100+ mL4 hours - OvernightGentle, no sample dilution, effective for dilute samples.[1][5]
TFF 10 mL - 1000s of LVariable (Fast)Highly scalable, combines concentration and purification.[9][10]
Q4: Can you provide a step-by-step protocol for removal using a spin column?

This method is ideal for the rapid cleanup of small-scale labeling reactions.

Protocol 2: Purification via Size Exclusion Spin Column
  • Select the Right Column: Choose a desalting spin column with a molecular weight cut-off (MWCO) appropriate for your labeled molecule (e.g., a 7K MWCO column is suitable for proteins >20 kDa).

  • Prepare the Column:

    • Remove the column's bottom closure and place it into a collection tube.

    • Centrifuge at 1,500 x g for 1-2 minutes to remove the storage solution.[12]

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add 300-500 µL of your desired storage buffer (e.g., PBS) to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this step 2-3 times to ensure complete buffer exchange.[12]

  • Load the Sample:

    • Place the equilibrated column into a clean collection tube for your purified sample.

    • Slowly apply the entire quenched reaction mixture to the center of the resin bed.[1]

  • Elute the Purified Molecule:

    • Centrifuge the column and collection tube at 1,500 x g for 2 minutes.[12]

    • The purified, labeled molecule will be in the collection tube. The unreacted MTS-C15-NHS and byproducts remain in the column resin.

    • Store your purified conjugate appropriately.

Q5: How can I confirm that all the excess MTS-C15-NHS has been removed?

Verifying the removal of excess reagent is crucial for data integrity. Several analytical techniques can be employed.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful method for separating small molecules based on their hydrophobicity.[13][14][15][16] You can analyze a sample of your purified product to check for the absence of a peak corresponding to the MTS-C15-NHS reagent.

  • UV-Vis Spectrophotometry: N-hydroxysuccinimide (NHS), a byproduct of both the conjugation reaction and hydrolysis, has a characteristic absorbance around 260 nm.[17][18] A significant decrease in the A260/A280 ratio of your protein sample after purification can indicate the successful removal of this byproduct. However, this is less specific for the MTS-C15-NHS molecule itself.

  • Mass Spectrometry (MS): For a definitive confirmation, especially in drug development, analyzing the purified product by mass spectrometry can confirm the molecular weight of the conjugate and the absence of lower molecular weight species corresponding to the unreacted reagent.

Q6: How do I determine the efficiency of my labeling reaction?

After purification, it's important to quantify the extent of labeling, often referred to as the Degree of Labeling (DOL) or molar ratio.[19]

For this, you would typically need an analytical handle on the MTS-C15-NHS molecule, such as a fluorescent tag if it were a labeling reagent. Since MTS-C15-NHS itself does not have a convenient chromophore, quantification can be more complex. If the target molecule is a protein, you could potentially use methods that quantify the number of modified sites, such as mass spectrometry. Accurate quantification of labeling efficiency is a complex topic and may require specialized analytical methods.[20][21][22][23]

References

  • Reverse-phase HPLC analysis and purification of small molecules.PubMed.
  • What is tangential flow filtration? | tff filtration vs ultrafiltration.Da-Yeh Membrane Technology Co., Ltd.
  • Protein Concentration and Diafiltration by Tangential Flow Filtration.The Wolfson Centre for Applied Structural Biology.
  • Dialysis in Protein Research: Understanding the Basics.G-Biosciences.
  • Tangential Flow Filtration (TFF) Technology.CD Formulation.
  • Selective protein purification via tangential flow filtration – Exploiting protein-protein complexes to enable size-based separations.ResearchGate.
  • Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications.Pall Corporation.
  • Protein Dialysis, Desalting, and Concentration.Creative Biostructure.
  • Biochem Lab Protein Dialysis Protocol.University of San Diego.
  • Quantification of absolute labeling efficiency at the single-protein level.Nature Methods.
  • Quantification of absolute labeling efficiency at the single-protein level.PubMed.
  • Reverse-phase HPLC Analysis and Purification of Small Molecules.ResearchGate.
  • Quantification of absolute labeling efficiency at the single-protein level.ResearchGate.
  • Quantification of labeled proteins.LabRulez.
  • Removal of NHS-labelling By-products in Proteomic Samples.bioRxiv.
  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).Analytical Methods.
  • Removal of NHS-labelling By-products in Proteomic Samples.ResearchGate.
  • Protein purification by size exclusion chromatography (SEC).Virtual Labs IIT Kharagpur.
  • NHS ester labeling of amino biomolecules.Click Chemistry Tools.
  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).Royal Society of Chemistry.
  • Reversed-Phase Flash Purification.Biotage.
  • Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives.PubMed Central.
  • Purification of polar NHS esters.Chemistry Stack Exchange.
  • Size Exclusion Chromatography.Protein Expression and Purification Core Facility.
  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.G-Biosciences.
  • Fundamentals of size exclusion chromatography.Cytiva.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules.Interchim.
  • MTS reagents.Uptima.
  • NHS and Sulfo-NHS.Fisher Scientific.

Sources

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-16-NHS). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the storage, handling, and application of this heterobifunctional crosslinking reagent. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction to MTS-16-NHS

This compound is a powerful tool in bioconjugation, featuring two distinct reactive moieties at either end of a 15-carbon spacer arm. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. The methanethiosulfonate (MTS) group, on the other hand, specifically targets sulfhydryl (thiol) groups, found in cysteine residues, to create disulfide bonds. This dual reactivity allows for the precise, stepwise conjugation of two different molecules, making it an invaluable reagent for studying protein-protein interactions, developing antibody-drug conjugates (ADCs), and immobilizing biomolecules onto surfaces.[1]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound upon receipt?

A1: Proper storage is critical to maintain the reactivity of MTS-16-NHS. This reagent is sensitive to moisture, which can hydrolyze the NHS ester and render it inactive. Upon receipt, it is imperative to store the vial at -20°C in a desiccator with an inert atmosphere (e.g., argon or nitrogen). Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture onto the product.[1] After each use, it is advisable to purge the vial with an inert gas before re-sealing.

ParameterRecommendationRationale
Temperature -20°CMinimizes degradation of the reactive moieties.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis.
Moisture DesiccatedThe NHS ester is highly susceptible to hydrolysis.

Q2: What are the primary safety precautions when handling this reagent?

Reagent Preparation

Q3: How do I prepare a stock solution of MTS-16-NHS? It is not soluble in water.

A3: That is correct; MTS-16-NHS is not soluble in aqueous buffers. A stock solution should be prepared immediately before use in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3] Due to the rapid hydrolysis of the NHS ester in the presence of water, preparing stock solutions for long-term storage is not recommended.

Step-by-Step Reconstitution Protocol:

  • Equilibrate the vial of MTS-16-NHS to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex briefly to ensure the reagent is fully dissolved.

  • Proceed immediately with the addition of the stock solution to your aqueous reaction mixture. The final concentration of the organic solvent in the reaction should be kept to a minimum (typically <10%) to avoid denaturation of proteins.[3]

Q4: Can I store unused reconstituted MTS-16-NHS?

A4: It is strongly advised against storing MTS-16-NHS in solution. The NHS-ester moiety will readily hydrolyze, even in anhydrous solvents if trace amounts of moisture are present.[1][4] For optimal results, always prepare fresh solutions for each experiment.

Reaction Chemistry and Protocols

Q5: What is the optimal pH for reacting the NHS ester and MTS groups?

A5: The two reactive ends of MTS-16-NHS have different optimal pH ranges for their respective reactions.

  • NHS Ester (Amine Reaction): The reaction of the NHS ester with primary amines is most efficient at a pH of 7.2 to 8.5.[3][5] At lower pH, the primary amines are protonated, reducing their nucleophilicity. At higher pH (above 9), the rate of hydrolysis of the NHS ester increases significantly, which will compete with the desired amine reaction.[5]

  • MTS (Thiol Reaction): The methanethiosulfonate group reacts with thiols over a broader pH range, typically from 6.5 to 7.5.

For a two-step conjugation, it is generally recommended to perform the reaction with the more labile group first. In this case, the NHS ester reaction is often performed first, followed by the thiol reaction after removal of the excess crosslinker.

Q6: Which buffers are compatible with the NHS ester reaction?

A6: The choice of buffer is critical for a successful conjugation. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided as they will compete with the target protein for reaction with the NHS ester.[4]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Carbonate/Bicarbonate

Q7: How do I quench the reaction?

A7: To stop the conjugation reaction, you can add a small molecule containing a primary amine to consume any unreacted NHS ester. A final concentration of 20-50 mM Tris or glycine is typically sufficient.[4] Incubate for 15 minutes at room temperature to ensure complete quenching.

Experimental Workflow and Troubleshooting

Two-Step Crosslinking Protocol

This protocol outlines the general procedure for crosslinking two proteins (Protein-A with a primary amine and Protein-B with a free thiol) using MTS-16-NHS.

Two_Step_Crosslinking cluster_step1 Step 1: NHS Ester Reaction cluster_purification Purification cluster_step2 Step 2: MTS Reaction ProteinA Protein-A (with -NH2) Intermediate Protein-A-MTS ProteinA->Intermediate pH 7.2-8.5 (e.g., PBS) MTS_NHS MTS-16-NHS MTS_NHS->Intermediate Purification Remove Excess MTS-16-NHS (e.g., Desalting Column) Intermediate->Purification Intermediate_purified Protein-A-MTS Purification->Intermediate_purified ProteinB Protein-B (with -SH) Final_Conjugate Protein-A-S-S-Protein-B ProteinB->Final_Conjugate Intermediate_purified->Final_Conjugate pH 6.5-7.5

Caption: A two-step conjugation workflow using MTS-16-NHS.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Inactive Reagent: The NHS ester has been hydrolyzed due to improper storage or handling. 2. Interfering Buffer Components: Use of amine-containing buffers (e.g., Tris, glycine). 3. Insufficient Molar Excess: The concentration of the crosslinker is too low relative to the protein. 4. Unavailability of Target Groups: The primary amines or sulfhydryls on the proteins are not accessible.1. Use a fresh vial of MTS-16-NHS and ensure it is equilibrated to room temperature before opening. Prepare the stock solution immediately before use. 2. Perform a buffer exchange into a non-amine-containing buffer like PBS or HEPES. 3. Empirically determine the optimal molar excess. Start with a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL.[4] 4. Confirm the presence of accessible reactive groups through other analytical methods. Consider using a crosslinker with a different spacer arm length.
Protein Aggregation/Precipitation 1. High Concentration of Crosslinker: Excessive crosslinking can lead to polymerization and precipitation. 2. Solvent Effects: The organic solvent (DMSO/DMF) used to dissolve the crosslinker may be denaturing the protein. 3. Change in Protein Charge: Modification of lysine residues can alter the protein's isoelectric point and solubility.1. Reduce the molar excess of the crosslinker or decrease the reaction time. 2. Keep the final concentration of the organic solvent below 10% (ideally <5%). 3. Adjust the pH of the reaction buffer to be further from the protein's new isoelectric point.
Non-Specific Labeling 1. Reaction with Other Nucleophiles: At high pH, the NHS ester can react with other nucleophiles like tyrosines or serines, although this is less efficient than the reaction with primary amines. 2. Side Reactions of MTS Group: Under certain conditions, MTS reagents can induce the formation of additional disulfide bonds within a protein.1. Maintain the reaction pH at or below 8.0. 2. Optimize reaction time and temperature. Ensure that any reducing agents have been removed prior to the MTS reaction step.

Reaction Mechanism

The utility of MTS-16-NHS lies in its two distinct and specific chemical reactions.

Reaction_Mechanisms cluster_nhs NHS Ester Reaction with Primary Amine cluster_mts MTS Reaction with Thiol NHS_Ester MTS-(CH2)15-C(=O)-O-N(C=O)2 This compound Amide_Bond MTS-(CH2)15-C(=O)-NH-Protein Stable Amide Bond NHS_Ester:f0->Amide_Bond:f0 pH 7.2-8.5 Primary_Amine H2N-Protein Primary Amine Primary_Amine:f0->Amide_Bond:f0 NHS_Leaving_Group HO-N(C=O)2 N-Hydroxysuccinimide Amide_Bond->NHS_Leaving_Group + MTS_Group R-S-S(=O)2-CH3 Methanethiosulfonate Disulfide_Bond R-S-S-Protein Disulfide Bond MTS_Group:f0->Disulfide_Bond:f0 pH 6.5-7.5 Thiol HS-Protein Thiol Thiol:f0->Disulfide_Bond:f0 Methanesulfinic_Acid HO-S(=O)-CH3 Methanesulfinic Acid Disulfide_Bond->Methanesulfinic_Acid +

Caption: Reaction mechanisms of the NHS ester and MTS functional groups.

References

  • Beck A, et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nat Rev Drug Discov, 16(5):315-337. URL: https://www.
  • Thermo Fisher Scientific. (n.d.). DSS and BS3 Crosslinkers Product Information. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011240_DSS_BS3_Crosslinkers_PI.pdf
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technology. URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/crosslinking-technology.html
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-labeling-and-crosslinking/protein-crosslinking/crosslinker-chemistry/amine-reactive-crosslinker-chemistry.html
  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. URL: https://www.thermofisher.
  • Sigma-Aldrich. (2025). Safety Data Sheet for a related product. It is recommended to consult the specific SDS for the product in use.
  • Santa Cruz Biotechnology. (n.d.). N-Succinimidyloxycarbonylpropyl Methanethiosulfonate Product Page. URL: https://www.scbt.
  • MedChemExpress. (n.d.). N-Succinimidyloxycarbonylpropyl methanethiosulfonate Product Page. URL: https://www.medchemexpress.

Sources

Technical Support Center: N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to non-specific binding (NSB) and other common challenges encountered when using this bifunctional crosslinker.

Understanding the Chemistry of MTS-C15-NHS

MTS-C15-NHS is a heterobifunctional crosslinking reagent with two distinct reactive moieties separated by a long, hydrophobic 15-carbon (C15) aliphatic chain. Understanding the function of each component is critical to troubleshooting experimental outcomes.

  • N-hydroxysuccinimide (NHS) Ester: This group forms a stable, covalent amide bond by reacting with primary amines (-NH₂), such as the N-terminus of a protein or the epsilon-amine of a lysine residue.[1][2] This reaction is highly pH-dependent.

  • Methanethiosulfonate (MTS): This group specifically reacts with free sulfhydryl (thiol) groups (-SH), found on cysteine residues, to form a stable disulfide bond.[3][4]

  • Pentadecyl (C15) Linker: This long hydrocarbon chain provides significant spacing between the two reactive ends. However, its pronounced hydrophobicity is a primary driver of non-specific binding through interactions with hydrophobic domains on proteins, antibodies, or experimental surfaces like microplates or sensor chips.

Diagram: Reaction Mechanism of MTS-C15-NHS

cluster_conjugate Conjugated Protein MTS_C15_NHS MTS Group --(CH₂)₁₅-- NHS Ester Protein Lysine (-NH₂) Cysteine (-SH) Other Residues MTS_C15_NHS->Protein:lys MTS_C15_NHS->Protein:cys Conjugate MTS-Protein Disulfide Bond --(CH₂)₁₅-- Protein Amide Bond

Caption: Dual reactivity of the MTS-C15-NHS crosslinker.

Frequently Asked Questions (FAQs): Quick Troubleshooting

Q1: I'm observing a very high background signal across my assay (e.g., ELISA, Western Blot, SPR). What is the most likely cause?

High background is the most common issue with this reagent and is typically caused by non-specific binding. The primary culprit is the hydrophobic C15 linker, which can adsorb to surfaces and proteins. Other causes include unreacted reagent cross-reacting during the assay or aggregation of the labeled protein.

Q2: Why is my negative control (e.g., a surface with no target ligand) showing a strong signal?

This is a clear indication of non-specific binding. It confirms that the MTS-C15-NHS-labeled molecule (or the reagent itself) is binding directly to the assay surface or blocking proteins, likely due to hydrophobic or electrostatic interactions.[5] Addressing this requires optimizing your blocking and washing buffers.[6][7]

Q3: What is the optimal pH for the NHS ester labeling reaction?

The optimal pH for the NHS ester reaction with primary amines is a compromise between reaction efficiency and reagent stability.[8]

  • Below pH 7.0: The reaction is very slow because most primary amines are protonated (-NH₃⁺) and non-nucleophilic.[1]

  • Optimal Range (pH 8.0 - 8.5): This range provides a good balance. A sufficient concentration of deprotonated, reactive amines is available, while the rate of NHS ester hydrolysis remains manageable.[9]

  • Above pH 8.6: The rate of hydrolysis, where the NHS ester reacts with water instead of the amine, increases dramatically, significantly reducing labeling efficiency.[10][11]

Q4: How should I properly quench the labeling reaction?

Quenching is essential to stop the reaction and prevent the unreacted MTS-C15-NHS from labeling other components in your assay. Add a quenching buffer containing a high concentration of free primary amines to consume any remaining active NHS esters.[12]

  • Recommended Quenching Agents:

    • Tris buffer (50-100 mM final concentration)

    • Glycine (50-100 mM final concentration)

  • Incubate for 15-30 minutes at room temperature after adding the quenching agent.[1]

Q5: My MTS-C15-NHS reagent is difficult to dissolve. What should I do?

Due to its long alkyl chain, this reagent has poor aqueous solubility. It should first be dissolved in a dry (anhydrous) organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[8][13] This stock can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically <10%) to avoid denaturing your protein.[1]

In-Depth Troubleshooting Guide: A Systematic Approach to Minimizing Non-Specific Binding

High background signals often obscure true results, making data interpretation impossible. Follow this systematic workflow to diagnose and resolve the root cause of non-specific binding.

Diagram: Troubleshooting Workflow for Non-Specific Binding

Start High Background Signal Detected CheckControl Is the signal high in the negative control? Start->CheckControl OptimizeAssay Step 3: Optimize Assay Buffers - Add Detergent (e.g., Tween-20) - Increase Salt Concentration - Add Blocking Agents (BSA, Casein) CheckControl->OptimizeAssay Yes OptimizeLabeling Step 1: Optimize Labeling Reaction - Verify pH (8.0-8.5) - Titrate Molar Excess of Reagent - Ensure Proper Quenching CheckControl->OptimizeLabeling No Purification Step 2: Improve Post-Labeling Purification (Size-Exclusion Chromatography, Dialysis) OptimizeAssay->Purification Still High End Problem Resolved OptimizeAssay->End Resolved Purification->OptimizeLabeling Still High Purification->End Resolved OptimizeLabeling->End Resolved

Caption: Systematic workflow for troubleshooting non-specific binding.

Step 1: Optimizing the Labeling Reaction

An improperly controlled labeling reaction can be a major source of downstream problems.

Protocol: Protein Labeling with MTS-C15-NHS
  • Buffer Preparation: Prepare your protein (1-10 mg/mL) in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), adjusted to pH 8.3.[9] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[1]

  • Reagent Preparation: Immediately before use, prepare a concentrated stock solution (e.g., 10-50 mM) of MTS-C15-NHS in anhydrous DMSO.[13]

  • Reaction Incubation: Add a 10- to 20-fold molar excess of the MTS-C15-NHS stock solution to the protein solution.[1] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C. The optimal molar ratio and time may require titration.

  • Quenching: Stop the reaction by adding Tris buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[12]

Data Table: Key Reaction Parameters
ParameterRecommended RangeRationale
pH 8.0 - 8.5Balances amine reactivity with NHS ester stability against hydrolysis.[9]
Temperature 4°C to Room Temp.Lower temperatures can increase reagent stability for sensitive proteins.[1]
Molar Excess (Reagent:Protein) 10:1 to 20:1Ensures efficient labeling but may need to be lowered if aggregation/NSB occurs.
Reaction Time 30 - 120 minutesSufficient for labeling; longer times increase risk of hydrolysis.[1]
Final DMSO/DMF % < 10% (v/v)High concentrations of organic solvents can denature proteins.[1]
Step 2: Post-Labeling Purification

It is critical to remove all unreacted MTS-C15-NHS and the N-hydroxysuccinimide byproduct after quenching. The hydrophobic nature of the free reagent makes it highly prone to causing non-specific binding in subsequent assay steps.

Protocol: Purification using Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a desalting column (e.g., a Zeba™ Spin Desalting Column or a packed G-25 column) with your desired assay or storage buffer.

  • Sample Loading: Apply the quenched reaction mixture to the equilibrated column.

  • Elution/Collection: Centrifuge the spin column or begin flowing buffer through the gravity-flow column. The larger, labeled protein will elute first, while the smaller, unreacted reagent and byproducts are retained and elute later.

  • Protein Recovery: Collect the fractions containing your purified, labeled protein. Confirm protein concentration (e.g., via A280 measurement).

Step 3: Modifying Assay Conditions to Reduce NSB

If non-specific binding persists after optimizing the labeling and purification, the next step is to modify the buffers used in your application (e.g., SPR running buffer, ELISA wash buffer).

Data Table: Common Buffer Additives to Mitigate Non-Specific Binding
AdditiveTypical ConcentrationMechanism of Action & Rationale
Non-ionic Surfactant (e.g., Tween-20)0.01% - 0.05%Reduces hydrophobic interactions by coating surfaces and interfering with non-specific adsorption.[14][15]
Blocking Protein (e.g., BSA, Casein)0.1% - 1%Occupies non-specific binding sites on the assay surface, preventing the labeled molecule from binding.[6][16]
Inert Polymer (e.g., PEG, Dextran)0.1% - 1%Creates a hydration layer on surfaces that sterically hinders non-specific protein adsorption.[7]
Increased Salt (e.g., NaCl)150 mM to 500 mMDisrupts low-affinity, non-specific electrostatic interactions.[5]
Protocol: General Strategy for Buffer Optimization
  • Establish a Baseline: Run your assay with your standard buffer to confirm the high background.

  • Introduce a Surfactant: Add 0.05% Tween-20 to your running/wash buffer and repeat the assay. This is often the most effective single change for mitigating hydrophobic NSB.[5]

  • Add a Blocking Protein: If NSB persists, supplement the buffer with a blocking agent like 0.1% Bovine Serum Albumin (BSA).

  • Adjust Ionic Strength: Test increasing the salt concentration (e.g., from 150 mM to 300 mM NaCl) to reduce electrostatic contributions to NSB.

  • Combine Strategies: Often, a combination of a surfactant and a blocking protein provides the best results.

References

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.
  • Bitesize Bio. (2025). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Nicoya. (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
  • Karala, A. R., & Ruddock, L. W. (2007). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Antioxidants & redox signaling, 9(4), 527–531.
  • Sęk, A., & Słomnicki, Ł. P. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et biophysica acta. Proteins and proteomics, 1867(10), 871–879.
  • Wang, Y., et al. (2015). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of pharmaceutical and biomedical analysis, 115, 319–323.
  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
  • Liu-Chen, L. Y., et al. (1996). Sensitivity of opioid receptor binding to N-substituted maleimides and methanethiosulfonate derivatives. Molecular pharmacology, 50(5), 1246–1254.
  • American Research Products. (n.d.). Western blot troubleshooting: high background.
  • Creasey, E. A., & Isom, G. E. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of immunological methods, 70(1), 129–138.
  • Burry, R. W. (2006). Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry.

Sources

Technical Support Center: Troubleshooting N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this bifunctional crosslinker. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to ensure the success of your experiments.

Understanding the Reagent: A Dual-Functionality Crosslinker

This compound (MTS-C15-NHS) is a heterobifunctional crosslinker. It possesses two distinct reactive groups:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2]

  • Methanethiosulfonate (MTS): This group specifically reacts with free sulfhydryl (thiol) groups (-SH) from cysteine residues to form a disulfide bond.[3][4]

The long pentadecyl (C15) carbon chain acts as a spacer, which can be advantageous in overcoming steric hindrance between large biomolecules.[5][6]

Frequently Asked Questions (FAQs) and Troubleshooting

Section A: Issues with the NHS Ester Reaction
Q1: I'm seeing very low or no labeling of my protein. What is the most likely cause?

The most critical factor for a successful NHS ester reaction is the pH of your reaction buffer .[7] The reaction is a competition between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis).[8]

  • Low pH (<7.5): Primary amines are protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing down the reaction.[7]

  • High pH (>8.5): The rate of NHS ester hydrolysis increases dramatically. Water molecules will deactivate the NHS ester before it can react with your protein.[9]

Troubleshooting Steps:

  • Verify Buffer pH: The optimal pH range for NHS ester reactions is 8.0-8.5 .[9] A pH of 8.3 is often a good starting point.[10]

  • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris and glycine, will compete with your protein for the NHS ester, drastically reducing your yield.[11][12]

    • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.[9]

Q2: My NHS ester reagent won't dissolve in my aqueous buffer. How should I proceed?

MTS-C15-NHS, with its long hydrocarbon chain, has poor water solubility. It must first be dissolved in a small amount of a dry, water-miscible organic solvent before being added to your protein solution.[9][10]

Key Considerations:

  • Recommended Solvents: Anhydrous (water-free) Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[10][11]

  • Solvent Quality is Crucial: Use only high-purity, anhydrous solvents. Water contamination will hydrolyze the NHS ester.[11] Degraded DMF can contain dimethylamine, which will consume your reagent. If your DMF has a "fishy" smell, do not use it.[10][11]

  • Prepare Fresh: Always dissolve the NHS ester immediately before use. Do not store it in solution.[11]

Section B: Issues with the Methanethiosulfonate (MTS) Reaction
Q3: The second part of my conjugation, the reaction with a thiol-containing molecule, is failing. What could be the problem?

Failure at this stage can be due to issues with the MTS reagent itself or the target thiol.

Troubleshooting Steps:

  • MTS Reagent Stability: MTS reagents are susceptible to hydrolysis, especially in the presence of nucleophiles.[3][4] Although solutions in distilled water can be stable for hours at 4°C, they decompose much faster in buffers.[3] Always prepare MTS-containing solutions immediately before use.

  • Availability of Free Thiols: The target cysteine residues on your biomolecule may not be available for reaction.

    • Disulfide Bonds: Cysteines can form disulfide bonds with each other (intramolecular or intermolecular). These must be reduced to free thiols before the reaction.

    • Reducing Agents: Use a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure free sulfhydryl groups are available. Crucially, the reducing agent must be completely removed before adding your MTS-C15-NHS-labeled molecule , as it will react with the MTS group.[5] Purification can be achieved using a desalting column.[13]

Section C: General Reaction and Purification Problems
Q4: I'm observing precipitation of my protein during or after the reaction. Why is this happening?

Precipitation can occur for several reasons, often related to the properties of the crosslinker and the extent of labeling.

  • Hydrophobicity: The long C15 alkyl chain of MTS-C15-NHS is very hydrophobic. Attaching multiple crosslinkers to a protein can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.[14]

  • Over-labeling: Excessive modification of a protein's surface amines can alter its charge and conformation, leading to instability and precipitation.[5][14]

Troubleshooting Steps:

  • Optimize Molar Ratio: Start with a lower molar excess of MTS-C15-NHS to your protein (e.g., 5:1 to 10:1) and empirically determine the optimal ratio that provides sufficient labeling without causing precipitation.[15]

  • Protein Concentration: Labeling efficiency can be lower in dilute protein solutions.[2] However, very high concentrations may also promote aggregation. A typical starting range is 1-10 mg/mL.[9][10]

  • Consider a More Hydrophilic Linker: If precipitation is a persistent issue, a crosslinker with a more hydrophilic spacer, such as a polyethylene glycol (PEG) chain, may be a better alternative.[5][13]

Q5: How can I confirm my reaction has worked and purify my final bioconjugate?

Effective purification and characterization are critical to remove unreacted molecules and byproducts.[16] A multi-step approach is often necessary.[16]

Characterization and Purification Workflow:

  • Confirm Labeling:

    • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized on an SDS-PAGE gel.[16]

    • Mass Spectrometry (ESI-MS or MALDI-MS): This provides a precise measurement of the mass of the conjugate, confirming the addition of the crosslinker and any subsequent molecule.[16]

  • Purification:

    • Size Exclusion Chromatography (SEC): This is a common method to separate the larger bioconjugate from smaller, unreacted crosslinkers and quenching reagents.[16]

    • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be effective if the labeling alters the protein's isoelectric point.[16]

    • Affinity Chromatography: If one of your biomolecules has a tag (e.g., His-tag) or a specific binding partner, affinity purification can be a highly effective method.[][18]

Visualizing the Process

Reaction Mechanism

cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: MTS Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-(CH₂)₁₅-S-S-CH₃ (Amide Bond Formed) Protein_NH2->Labeled_Protein pH 8.0-8.5 Amine-Free Buffer MTS_C15_NHS MTS-C15-NHS Reagent MTS_C15_NHS->Labeled_Protein NHS_byproduct NHS MTS_C15_NHS->NHS_byproduct Release Labeled_Protein_2 Protein-NH-CO-(CH₂)₁₅-S-S-CH₃ Final_Conjugate Protein-NH-CO-(CH₂)₁₅-S-S-Molecule (Disulfide Bond Formed) Labeled_Protein_2->Final_Conjugate CH3SO2H CH₃SO₂H (Byproduct) Labeled_Protein_2->CH3SO2H Release Molecule_SH Molecule-SH (Thiol Group) Molecule_SH->Final_Conjugate

Caption: Reaction scheme for MTS-C15-NHS conjugation.

Troubleshooting Workflow

Start Reaction Not Working Check_NHS Low/No Labeling in Step 1 (NHS)? Start->Check_NHS Check_MTS Failure in Step 2 (MTS)? Check_NHS->Check_MTS No NHS_pH Verify Buffer pH is 8.0-8.5 Check_NHS->NHS_pH Yes Check_Precipitate Precipitation Occurring? Check_MTS->Check_Precipitate No MTS_Thiol Ensure Target Thiol is Reduced (Use DTT/TCEP) Check_MTS->MTS_Thiol Yes Success Successful Conjugation Check_Precipitate->Success No Precip_Ratio Optimize (Lower) Molar Ratio of Reagent Check_Precipitate->Precip_Ratio Yes NHS_Buffer_Type Ensure Buffer is Amine-Free NHS_pH->NHS_Buffer_Type NHS_Reagent_Prep Prepare Reagent Fresh in Anhydrous Solvent NHS_Buffer_Type->NHS_Reagent_Prep MTS_Purify Remove Reducing Agent Before Reaction MTS_Thiol->MTS_Purify MTS_Reagent_Prep Prepare Labeled Protein Solution Fresh MTS_Purify->MTS_Reagent_Prep Precip_Conc Adjust Protein Concentration Precip_Ratio->Precip_Conc Precip_Linker Consider a More Hydrophilic Linker Precip_Conc->Precip_Linker

Caption: Troubleshooting workflow for MTS-C15-NHS reactions.

Experimental Protocols

Protocol 1: General Protein Labeling with MTS-C15-NHS (Step 1)
  • Protein Preparation: Prepare your protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[9][10] Ensure any amine-containing stabilizers have been removed.

  • Reagent Preparation: Immediately before use, dissolve the MTS-C15-NHS in anhydrous DMSO or DMF to create a 10 mM stock solution.[15]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the MTS-C15-NHS stock solution to the protein solution while gently stirring.[15] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10][12]

  • Purification: Immediately purify the labeled protein to remove excess, unreacted MTS-C15-NHS. A desalting column is typically effective for this step.[13]

Protocol 2: Checking NHS Ester Activity

You can perform a qualitative test to confirm the reactivity of your NHS ester by intentionally hydrolyzing it and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at ~260 nm.[11][19]

  • Prepare Reagent Solution: Dissolve 1-2 mg of MTS-C15-NHS in 250 µL of anhydrous DMSO, then add 2 mL of amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).[11]

  • Initial Reading: Zero a spectrophotometer at 260 nm using a control solution (buffer + DMSO). Measure and record the initial absorbance (A_initial) of your reagent solution.[11]

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[11]

  • Final Reading: Immediately (within 1 minute), measure the absorbance at 260 nm and record the final absorbance (A_final).[19] A significant increase from A_initial to A_final indicates an active NHS ester.

Quantitative Data Summary

Table 1: Stability of NHS Esters as a Function of pH

This table highlights the critical impact of pH on the hydrolytic stability of NHS esters. As pH increases, the half-life of the reactive ester decreases significantly.[8]

pHTemperature (°C)Approximate Half-life
7.004-5 hours[20]
8.04~1 hour[8]
8.6410 minutes[20][21]
9.0Room TempMinutes[8]
Table 2: Recommended Buffers for NHS Ester Reactions

The choice of buffer is critical to avoid competing side reactions.[9]

Recommended (Amine-Free)Buffers to Avoid (Contain Primary Amines)
Phosphate-Buffered Saline (PBS)Tris (Tris(hydroxymethyl)aminomethane)
Sodium BicarbonateGlycine
HEPES-
Borate-
References
  • MTS reagents. Uptima.
  • Bioconjugate Analysis & Purification. CellMosaic.
  • Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. ACS Publications.
  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications.
  • NHS ester protocol for labeling proteins. Abberior Instruments.
  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? ResearchGate.
  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed.
  • Fluorescent MTS. Interchim.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
  • NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University.
  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. NIH.
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate.
  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators.
  • MTS Tetrazolium Assay Protocol. Creative Bioarray.
  • NHS ester labeling of amino biomolecules. Click Chemistry Tools.
  • Why my cells are dead after MTS assay? ResearchGate.
  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. NIH.
  • Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Publications.
  • Strategies for successful crosslinking and bioconjugation applications. YouTube.

Sources

Technical Support Center: Quenching N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for effectively quenching reactions involving this bifunctional crosslinker. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Reagent: A Dual-Personality Crosslinker

MTS-C15-NHS is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a C15 alkyl spacer. Understanding the distinct reactivity of each end is paramount to designing a successful quenching strategy.

  • N-hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH₂), such as those on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds. This reaction is most efficient at a pH range of 7.2 to 8.5.[][2][3]

  • Methanethiosulfonate (MTS): This group specifically targets and reacts with free sulfhydryl (thiol, -SH) groups, primarily found on cysteine residues, to form a disulfide bond.[4][5] This reaction is also pH-dependent, with the rate increasing at higher pH values where the thiol group is deprotonated to the more nucleophilic thiolate anion.

The primary challenge in quenching MTS-C15-NHS reactions is the need to deactivate both reactive moieties to prevent unwanted side reactions and ensure a homogenous final product.

Frequently Asked Questions (FAQs)

Q1: Why is quenching a critical step in my MTS-C15-NHS conjugation?

A1: Quenching is essential to terminate the conjugation process by consuming any unreacted MTS-C15-NHS. This prevents several potential issues:

  • Uncontrolled Crosslinking: Excess reagent can continue to react, leading to unintended modifications of your target molecule or crosslinking between different molecules.

  • Non-Specific Labeling: If your purified conjugate is introduced to a new biological system, the unquenched reagent could react with other molecules, leading to misleading results.

  • Product Heterogeneity: A failure to quench results in a mixed population of molecules, complicating downstream analysis and reducing the reproducibility of your experiments.

Q2: I added a Tris buffer to my reaction. Is that sufficient to quench both ends of the MTS-C15-NHS?

A2: No, a Tris buffer is not sufficient. Tris contains a primary amine and will effectively quench the NHS ester group.[2][3][6] However, it will not react with the methanethiosulfonate (MTS) group. A separate quenching agent is required to deactivate the thiol-reactive end of the molecule.

Q3: What are the most common side reactions I should be aware of with the NHS ester group?

A3: The most prevalent side reaction is hydrolysis, where the NHS ester reacts with water to regenerate the original carboxylic acid, rendering it inactive for conjugation.[7] The rate of hydrolysis increases significantly with pH.[3][7] At pH values above 9.0, hydrolysis can outcompete the desired labeling reaction. Additionally, NHS esters can react with other nucleophilic residues like serine, threonine, and tyrosine, although this is less common under optimal reaction conditions.[8]

Q4: Can I use a single reagent to quench both the NHS and MTS ends simultaneously?

A4: While theoretically possible with a molecule containing both a primary amine and a thiol (like cysteine), it is generally more effective and controllable to perform a sequential quenching process. This ensures that each reactive group is fully deactivated. A common approach is to first quench the more labile NHS ester and then address the MTS group.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Low yield is a frequent problem that can arise from several factors.

Possible Causes & Solutions:

  • Hydrolysis of MTS-C15-NHS: The reagent is sensitive to moisture.

    • Solution: Always use anhydrous DMSO or DMF to prepare stock solutions.[7][9] Prepare solutions immediately before use, as aqueous solutions of MTS reagents are not stable for long periods.[10]

  • Incorrect pH: The optimal pH for NHS ester reactions is a compromise between amine reactivity and ester stability.[11]

    • Solution: Maintain a reaction pH between 7.2 and 8.5.[3] Below this range, the target amines will be protonated and less reactive.[9][12] Above this range, hydrolysis of the NHS ester becomes rapid.[3][12]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule.[3][13]

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the conjugation reaction.[3]

Issue 2: Incomplete Quenching

Verifying complete quenching is crucial for reproducible results.

How to Verify Quenching:

  • Mass Spectrometry (MS): This is the most direct method. Analyze a sample of your quenched reaction mixture. The absence of the MTS-C15-NHS mass and the presence of the quenched crosslinker adducts confirm a successful quench.

  • Functional Assays: If your target molecule has a specific function (e.g., enzyme activity, binding affinity), you can test whether this function is altered by the addition of a molecule that would react with any unquenched crosslinker.

Experimental Protocols

Protocol 1: Sequential Quenching of MTS-C15-NHS

This protocol provides a robust method for quenching both reactive ends of the crosslinker.

Materials:

  • Quenching Buffer A (for NHS ester): 1 M Tris-HCl, pH 8.0

  • Quenching Buffer B (for MTS group): 1 M L-cysteine in an appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Perform Conjugation: Carry out your conjugation reaction with MTS-C15-NHS under optimal conditions (typically 30-60 minutes at room temperature).[14][15]

  • Quench the NHS Ester: Add Quenching Buffer A to your reaction mixture to a final concentration of 50-100 mM.[6] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction.

  • Incubate: Gently mix and incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[6]

  • Quench the MTS Group: Add Quenching Buffer B to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate: Gently mix and incubate for an additional 15-30 minutes at room temperature.

  • Purification: Proceed immediately to purify your conjugate from excess quenching reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[14]

Data Summary: Recommended Quenching Agents
Reactive GroupQuenching AgentRecommended Final ConcentrationIncubation TimeTemperatureNotes
NHS Ester Tris-HCl20-100 mM[2][6]15-30 min[2][6]Room TempHighly effective and commonly used.[6]
Glycine20-100 mM[2][6]15-30 min[2][6]Room TempAn excellent alternative to Tris.[2]
Ethanolamine20-50 mM[2][6]15-30 min[2][6]Room TempAnother effective primary amine quencher.[2]
MTS Group L-cysteine20-50 mM15-30 minRoom TempHighly effective thiol-containing quencher.[16]
β-mercaptoethanol (BME)20-50 mM15-30 minRoom TempAnother effective thiol-containing quencher.[16]
Visualizing the Workflow

Below are diagrams illustrating the reaction and quenching pathways.

G cluster_0 NHS Ester Reaction cluster_1 MTS Reaction MTS_NHS MTS-C15-NHS Conjugate MTS-C15-NH-Protein (Stable Amide Bond) MTS_NHS->Conjugate pH 7.2-8.5 Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate Conjugate_MTS MTS-C15-NH-Protein Final_Product Protein-S-S-C15-NH-Protein (Disulfide Bond) Conjugate_MTS->Final_Product pH 7.0-8.5 Protein_SH Protein-SH Protein_SH->Final_Product

Caption: Reaction pathways of the bifunctional MTS-C15-NHS crosslinker.

G cluster_0 Quenching Workflow Unreacted Unreacted MTS-C15-NHS Quenched_NHS MTS-C15-NH-Quencher Unreacted->Quenched_NHS Step 1: Quench NHS Tris Tris or Glycine (Amine Quencher) Tris->Quenched_NHS Cysteine L-cysteine or BME (Thiol Quencher) Fully_Quenched Quencher-S-S-C15-NH-Quencher (Inert Product) Cysteine->Fully_Quenched Quenched_NHS->Fully_Quenched Step 2: Quench MTS

Caption: Sequential quenching strategy for MTS-C15-NHS.

References
  • Uptima. MTS reagents. [Link]
  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
  • Chemistry Stack Exchange. Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]
  • M. A. G. Berg, et al. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society. [Link]
  • R. J. Lang, et al. (2001). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology. [Link]
  • ResearchGate.
  • PubMed.
  • Journal of Young Investigators. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. [Link]
  • ResearchGate. What is the best NHS quenching agent?. [Link]
  • Analytical Methods.
  • Namiki Shoji Co., Ltd. N-Hydroxysuccinimide active ester. [Link]
  • PMC.
  • PubMed. Photoinduced Charge Centralization Quenches the Fluorescence of Conjugation-Fused Tetrazine Labels with Red-to-Near-Infrared Emissions. [Link]
  • MDPI.
  • PMC.
  • PubMed Central.
  • NIH. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. [Link]
  • MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]
  • ResearchGate.

Sources

Technical Support Center: N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SPDP) Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SPDP) and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you with the scientific understanding and practical guidance necessary to achieve successful and reproducible results in your conjugation experiments.

Introduction to SPDP Chemistry

This compound (SPDP) is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules with sulfhydryl groups.[1][2] It is widely employed in the development of antibody-drug conjugates (ADCs), immunoassays, and other bioconjugation applications.[1][3]

The SPDP molecule possesses two reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][4]

  • Pyridyldithiol group: This group reacts with sulfhydryl groups (thiols) to form a cleavable disulfide bond.[1][5]

The disulfide bond introduced by SPDP can be cleaved by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), offering a reversible conjugation strategy.[1]

Visualizing the SPDP Conjugation Workflow

The following diagram illustrates a typical two-step conjugation process where two proteins, one with accessible amines and the other with a sulfhydryl group, are crosslinked using SPDP.

SPDP_Workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Sulfhydryl Conjugation ProteinA Protein A (with -NH2) Activated_ProteinA Protein A-SPDP (Pyridyldithiol-activated) ProteinA->Activated_ProteinA NHS Ester Reaction (pH 7.2-8.5) SPDP SPDP Reagent SPDP->Activated_ProteinA Activated_ProteinA_clone Protein A-SPDP Activated_ProteinA->Activated_ProteinA_clone ProteinB Protein B (with -SH) Conjugate Protein A-S-S-Protein B (Final Conjugate) ProteinB->Conjugate Activated_ProteinA_clone->Conjugate Thiol-Disulfide Exchange (pH 7.0-8.0)

Caption: A two-step workflow for protein-protein conjugation using SPDP.

Troubleshooting Guide

This section addresses common issues encountered during SPDP conjugation in a question-and-answer format, providing explanations and actionable solutions.

Question 1: Why is my conjugation efficiency low, resulting in a poor yield of the final conjugate?

Answer: Low conjugation efficiency can stem from several factors related to both the amine and sulfhydryl reaction steps.

  • Suboptimal pH for NHS Ester Reaction: The reaction of the NHS ester with primary amines is highly pH-dependent.[4][6] At a pH below the pKa of the amine (around 10.5 for lysine), the amine is protonated (-NH₃⁺) and non-nucleophilic, slowing the reaction.[7] Conversely, at high pH, the NHS ester is prone to rapid hydrolysis, reducing its availability to react with the protein.[1][4][8] The optimal pH range is a compromise, typically between 7.2 and 8.5 .[4][6]

  • Hydrolysis of SPDP: SPDP, particularly the NHS ester group, is moisture-sensitive.[9] Always store SPDP desiccated at the recommended temperature and warm the vial to room temperature before opening to prevent condensation.[10][11] Prepare SPDP solutions in a dry organic solvent like DMSO or DMF immediately before use.[1][12]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester and should be avoided.[4][9] Use non-amine-containing buffers like phosphate, borate, or HEPES.[1][4]

  • Inactive Sulfhydryl Groups: The target sulfhydryl groups on your second molecule may have oxidized to form disulfide bonds.[13] This is a common issue for proteins and peptides.[9] Before conjugation, consider treating your sulfhydryl-containing molecule with a reducing agent like DTT or TCEP to ensure the presence of free thiols.[14][15] Remember to remove the reducing agent before adding the SPDP-activated molecule.

  • Incorrect Molar Ratio: The optimal molar ratio of SPDP to protein needs to be determined empirically.[16] A low ratio may result in insufficient activation, while an excessively high ratio can lead to protein precipitation or loss of biological activity. Start with the recommended ratios and perform a titration to find the optimal concentration for your specific system.

Question 2: My protein precipitates after adding the SPDP reagent. What is causing this and how can I prevent it?

Answer: Protein precipitation during conjugation is often a sign of excessive modification or unfavorable solvent conditions.

  • Over-modification: Using a high molar excess of SPDP can lead to the modification of numerous lysine residues. This can alter the protein's isoelectric point and surface charge distribution, leading to aggregation and precipitation. To address this, systematically lower the molar ratio of SPDP to your protein.

  • Organic Solvent Concentration: SPDP is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[1] Adding too large a volume of the organic solvent can denature the protein. Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum, typically below 10% (v/v).

  • Protein Concentration: Highly concentrated protein solutions may be more prone to aggregation upon modification. Try performing the conjugation at a lower protein concentration.

Question 3: How can I confirm that my protein has been successfully modified with SPDP?

Answer: You can quantify the degree of SPDP incorporation by measuring the concentration of the pyridine-2-thione byproduct released during the subsequent thiol-disulfide exchange reaction.[1][5]

  • After modifying your amine-containing protein with SPDP and removing the excess reagent, react a known amount of the modified protein with an excess of a thiol-containing compound (e.g., DTT).

  • The reaction will release pyridine-2-thione, which has a strong absorbance at 343 nm.[1][5]

  • By measuring the absorbance at 343 nm and using the molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹), you can calculate the number of pyridyldithiol groups per protein molecule.[5][17]

Question 4: I am observing cleavage of the disulfide bond in my final conjugate during storage or downstream applications. How can I improve its stability?

Answer: The disulfide bond formed is susceptible to reduction by free thiols.[18][19]

  • Presence of Reducing Agents: Ensure that all buffers used for storage and downstream applications are free of reducing agents like DTT, TCEP, or β-mercaptoethanol.

  • Thiol-Disulfide Exchange: High concentrations of other thiol-containing molecules in the sample can lead to disulfide exchange, cleaving your conjugate.[20][21] If possible, remove these interfering substances.

  • Intracellular Environment: If your conjugate is intended for intracellular delivery, be aware that the high concentration of intracellular glutathione will likely reduce the disulfide bond.[18][19] This is a key feature for drug delivery systems designed for intracellular release.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for SPDP? A: SPDP should be stored at -20°C, protected from moisture.[22][23] It is advisable to store it in a desiccator.[10][11]

Q2: Can I use a buffer containing Tris for my SPDP conjugation? A: No, buffers containing primary amines like Tris or glycine will compete with the target protein for reaction with the NHS ester and should be avoided.[4][9] Recommended buffers include phosphate, borate, or HEPES at a pH of 7.2-8.5.[1][4]

Q3: How do I remove excess, unreacted SPDP after the first reaction step? A: Excess SPDP can be efficiently removed using size-exclusion chromatography (desalting column) or dialysis.[24][25][26][27][28] This is a critical step to prevent the unreacted SPDP from reacting with the sulfhydryl-containing molecule in the next step.

Q4: What is the difference between DTT and TCEP for reducing disulfide bonds? A: Both DTT and TCEP are effective reducing agents.[14][15] TCEP is odorless, more stable over a wider pH range, and generally does not need to be removed before subsequent reactions with maleimides, making it a versatile choice.[29][30][31] DTT is highly effective at neutral to alkaline pH but is less stable and can interfere with some downstream applications.[14]

Q5: How can I quantify the number of free sulfhydryl groups on my protein before conjugation? A: Ellman's Reagent (DTNB) can be used to quantify free sulfhydryl groups.[32][33][34][35] The reaction of DTNB with a free thiol produces a colored product that can be measured spectrophotometrically at 412 nm.[33][34]

Key Experimental Parameters and Protocols

Table 1: Recommended Reaction Conditions
ParameterNHS Ester Reaction (Amine Modification)Thiol-Disulfide Exchange (Sulfhydryl Conjugation)
pH 7.2 - 8.5[4][6]7.0 - 8.0[1][20]
Buffer Phosphate, Borate, HEPES (amine-free)[1][4]Phosphate, Borate, HEPES (thiol-free)[1]
Temperature Room Temperature or 4°C[4]Room Temperature or 4°C
Reaction Time 30 - 60 minutes[12][36]2 - 16 hours[36]
Molar Excess 5-20 fold excess of SPDP over protein1:1 to 1:5 molar ratio of activated protein to sulfhydryl-containing protein
Protocol 1: Two-Step Protein-Protein Conjugation using SPDP

This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing a free sulfhydryl).

Materials:

  • Protein A in amine-free buffer (e.g., PBS, pH 7.4)

  • Protein B in thiol-free buffer (e.g., PBS, pH 7.2)

  • SPDP reagent

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., DTT or TCEP) - Optional, for reducing Protein B if needed

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

Procedure:

Step A: Modification of Protein A with SPDP

  • Prepare a 20 mM stock solution of SPDP by dissolving it in anhydrous DMSO or DMF.[12][17] This solution should be made fresh.

  • Dissolve Protein A in the Reaction Buffer to a final concentration of 1-5 mg/mL.[36]

  • Add the SPDP stock solution to the Protein A solution to achieve the desired molar excess (e.g., 20-fold).

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[36]

  • Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.[36]

Step B: (Optional) Reduction of Disulfide Bonds in Protein B

  • If Protein B may have oxidized disulfide bonds, treat it with 5-10 mM TCEP for 30-60 minutes at room temperature.[14]

  • Remove the TCEP using a desalting column equilibrated with degassed Reaction Buffer.

Step C: Conjugation of SPDP-activated Protein A to Protein B

  • Combine the SPDP-activated Protein A with Protein B in a 1:1 molar ratio.

  • Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C with gentle mixing.[36]

  • The final conjugate can be purified from unconjugated proteins using size-exclusion chromatography.[5][24][26]

Step D: Cleavage of the Disulfide Bond (Optional)

  • To cleave the conjugate, incubate it with 20-50 mM DTT for 30-60 minutes at room temperature.[1][36]

Visualizing the SPDP Reaction Mechanism

Caption: Chemical reaction mechanism of SPDP conjugation.

References

  • Jespersen, M. F., Christensen, T., & Klausen, N. K. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PLoS ONE, 9(1), e85974. [Link]
  • Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah.
  • Uptima. (n.d.). MTS reagents.
  • Interchim. (n.d.). MTS reagents.
  • Dojindo Molecular Technologies, Inc. (n.d.). Cross-Linker SPDP.
  • AxisPharm. (2022). What is SPDP Crosslinker?
  • BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
  • Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Journal of Analytical and Bioanalytical Techniques, 13(S11). [Link]
  • Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction.
  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent.
  • Kinstler, O., Molineux, G., Treuheit, M., & Ladd, D. (2002). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Pharmaceutical Sciences, 91(9), 1961-1969. [Link]
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
  • Arakawa, T., Philo, J. S., Tsumoto, K., Yumioka, R., & Ejima, D. (2009). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical Sciences, 98(9), 2960-2973. [Link]
  • Pearson. (2022). Size Exclusion Chromatography: Videos & Practice Problems.
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
  • Chemistry LibreTexts. (2020). 10.12: Redox Reactions of Thiols and Disulfides.
  • EMBL PEPCF. (n.d.). Size Exclusion Chromatography.
  • JoVE. (2023). Video: Preparation and Reactions of Thiols.
  • Interchim. (n.d.). SPDP, lc-SPDP, Sulfo-lc-SPDP Heterobifunctional cross-linkers.
  • Technology Networks. (2024). Optimize Your Bioconjugation Strategies.

Sources

Technical Support Center: Purification of Proteins Labeled with N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) for protein labeling. Here, we address common challenges and provide troubleshooting strategies in a question-and-answer format to facilitate a smooth experimental workflow from labeling to purification.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the labeling and purification process.

Q1: What is MTS-C15-NHS and how does it label proteins?

A1: this compound (MTS-C15-NHS) is a heterobifunctional crosslinking reagent. It possesses two reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1][]

  • A methanethiosulfonate (MTS) group that specifically reacts with the thiol group of cysteine residues to form a disulfide bond.[3][4]

The long pentadecyl (C15) hydrocarbon chain makes this reagent highly hydrophobic. This property can be exploited in certain applications but also presents challenges during purification.

Q2: What are the optimal reaction conditions for labeling with MTS-C15-NHS?

A2: The dual reactivity of MTS-C15-NHS means that the optimal reaction conditions will depend on which residue you are targeting.

  • For Lysine Labeling (NHS ester reaction): The reaction is most efficient at a pH of 7.0-9.0.[] At this pH, the primary amine of lysine is sufficiently deprotonated to act as a nucleophile. However, be aware that higher pH also increases the rate of hydrolysis of the NHS ester, which deactivates the reagent.[1]

  • For Cysteine Labeling (MTS reaction): The reaction with cysteine thiols is typically performed at a pH between 6.5 and 7.5.

Given the hydrophobic nature of the C15 chain, it is crucial to ensure the reagent is fully dissolved in an appropriate organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

Q3: My protein is precipitating during the labeling reaction. What could be the cause and how can I prevent it?

A3: Protein precipitation during labeling with MTS-C15-NHS is a common issue, primarily due to the hydrophobic C15 chain.[5] Here are the likely causes and solutions:

  • Increased Protein Surface Hydrophobicity: The addition of the long alkyl chain significantly increases the hydrophobicity of the protein surface, leading to aggregation and precipitation.[5][6]

  • High Protein Concentration: Labeling at high protein concentrations increases the likelihood of intermolecular interactions and aggregation.[5][7]

  • Suboptimal Buffer Conditions: A buffer with a pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between protein molecules, promoting aggregation.[7]

Solutions:

  • Optimize Labeling Stoichiometry: Reduce the molar excess of the MTS-C15-NHS reagent to the protein. A high degree of labeling can drastically alter the protein's solubility.[7]

  • Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration.[8]

  • Adjust Buffer Conditions:

    • Ensure the buffer pH is at least one unit away from the protein's pI.[8]

    • Increase the ionic strength of the buffer by adding salts like NaCl or KCl to shield electrostatic interactions.[9]

    • Include solubility-enhancing additives such as arginine or non-denaturing detergents (e.g., 0.1% CHAPS or 0.05% Tween-20).[8][9]

Q4: How can I remove the unreacted MTS-C15-NHS reagent after the labeling reaction?

A4: Due to the significant size difference between the protein and the small molecule labeling reagent, several methods are effective for removing unreacted MTS-C15-NHS:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this is a highly effective method for separating the larger labeled protein from the smaller unreacted reagent.[10][11][12] It is often used as a final polishing step in purification.[13]

  • Dialysis: This technique uses a semi-permeable membrane to allow small molecules like the unreacted label to diffuse out into a larger volume of buffer, while retaining the larger protein.[14][15][16] Multiple buffer changes are recommended for efficient removal.[17]

  • Desalting Columns: These are a rapid form of size exclusion chromatography, ideal for quick removal of small molecules.[18]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of your MTS-C15-NHS labeled protein.

Issue 1: Low Labeling Efficiency

Q: I have performed the labeling reaction, but analysis by SDS-PAGE and/or mass spectrometry shows a low yield of the labeled protein. What went wrong?

A: Low labeling efficiency can stem from several factors related to the reagent, the protein, or the reaction conditions.

Potential Cause Explanation Troubleshooting Steps
Hydrolysis of NHS Ester The NHS ester is susceptible to hydrolysis, especially at higher pH, which deactivates the reagent.[1]Prepare the MTS-C15-NHS solution immediately before use. Avoid prolonged incubation at high pH.
Inaccessible Target Residues The target lysine or cysteine residues may be buried within the protein's structure and inaccessible to the reagent.Consider partial denaturation of the protein with a low concentration of a denaturant like urea or guanidinium chloride to expose the target residues. This should be done with caution to avoid irreversible unfolding.
Presence of Competing Nucleophiles Primary amines in the buffer (e.g., Tris) or other additives can compete with the protein for reaction with the NHS ester.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.
Oxidized Cysteine Residues If targeting cysteine, ensure the thiol group is in its reduced state. Oxidized cysteines will not react with the MTS group.Add a reducing agent like DTT or TCEP to the protein solution before labeling. Crucially, the reducing agent must be removed prior to adding the MTS-C15-NHS reagent , as it will react with the MTS moiety. This can be done using a desalting column.

Experimental Workflow for Improving Labeling Efficiency

G cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis start Start with Purified Protein check_cys Targeting Cysteine? start->check_cys reduce Add Reducing Agent (e.g., DTT) check_cys->reduce Yes prep_reagent Prepare Fresh MTS-C15-NHS in DMSO check_cys->prep_reagent No (Targeting Lysine) desalt Remove Reducing Agent (Desalting Column) reduce->desalt desalt->prep_reagent add_reagent Add Reagent to Protein Solution (Final DMSO <10%) prep_reagent->add_reagent incubate Incubate (e.g., 1-2 hours at RT or 4°C overnight) add_reagent->incubate quench Quench Reaction (Optional) incubate->quench analyze Analyze Labeling Efficiency (SDS-PAGE, Mass Spec) quench->analyze

Caption: Workflow for optimizing protein labeling with MTS-C15-NHS.

Issue 2: Difficulty in Purifying the Labeled Protein

Q: I am having trouble separating the labeled protein from the unlabeled protein and aggregates using standard chromatography techniques.

A: The significant increase in hydrophobicity after labeling with MTS-C15-NHS often requires specialized purification strategies.

Hydrophobic Interaction Chromatography (HIC) is particularly well-suited for this challenge.[19][20][21] HIC separates molecules based on their surface hydrophobicity.[22][23]

Principle of HIC for Labeled Protein Purification:

  • Binding: The protein mixture (labeled, unlabeled, and aggregates) is loaded onto the HIC column in a high-salt buffer. The high salt concentration enhances hydrophobic interactions, causing the more hydrophobic labeled protein and aggregates to bind to the column matrix.[19]

  • Elution: A gradient of decreasing salt concentration is applied. As the salt concentration decreases, the hydrophobic interactions weaken. The unlabeled, less hydrophobic protein will elute first, followed by the labeled protein. Aggregates, being highly hydrophobic, will either elute last or may require a very low salt concentration or the addition of a mild organic modifier to elute.[20]

HIC Protocol for Purifying MTS-C15-NHS Labeled Protein:

Step Procedure Key Considerations
1. Column Equilibration Equilibrate the HIC column (e.g., Phenyl or Butyl Sepharose) with a high-salt binding buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).The type and concentration of salt are critical. Ammonium sulfate is commonly used.
2. Sample Preparation Adjust the salt concentration of the protein sample to match the binding buffer.This can be done by adding a concentrated salt solution directly to the sample.
3. Sample Loading Load the prepared sample onto the equilibrated column.
4. Elution Elute the bound proteins with a linear gradient of decreasing salt concentration, from the binding buffer to a low-salt elution buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).Collect fractions throughout the gradient.
5. Analysis Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the pure, labeled protein.The labeled protein should elute at a lower salt concentration than aggregates but a higher salt concentration than the unlabeled protein.

HIC Purification Workflow

HIC_Workflow cluster_fractions Collected Fractions start Labeled Protein Mixture prepare_sample Adjust to High Salt Concentration start->prepare_sample load_column Load onto Equilibrated HIC Column prepare_sample->load_column elute Apply Decreasing Salt Gradient load_column->elute fraction1 Unlabeled Protein (Elutes First) elute->fraction1 fraction2 Labeled Monomer (Intermediate Elution) elute->fraction2 fraction3 Aggregates (Elute Last) elute->fraction3

Caption: HIC workflow for separating labeled and unlabeled proteins.

Part 3: Characterization of the Labeled Protein

After purification, it is essential to characterize the final product to confirm successful labeling and assess purity.

Q: How can I confirm that my protein is successfully labeled and determine the labeling efficiency?

A: A combination of techniques is recommended for thorough characterization.

  • SDS-PAGE Analysis:

    • Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[24][25] The addition of the MTS-C15-NHS label will cause a slight increase in the molecular weight of the protein.

    • Procedure: Run samples of the unlabeled protein and the purified labeled protein on an SDS-PAGE gel.

    • Interpretation: The labeled protein should migrate slightly slower than the unlabeled protein, resulting in a band shift. The purity of the final product can be assessed by the presence of a single band.[25] The relative intensity of the labeled versus unlabeled bands can provide an estimate of labeling efficiency.[26][27]

  • Mass Spectrometry (MS):

    • Principle: Mass spectrometry provides a highly accurate measurement of the molecular weight of the protein.[28]

    • Procedure: Analyze the unlabeled and labeled protein samples by a suitable mass spectrometry technique, such as electrospray ionization (ESI-MS).

    • Interpretation: A shift in the mass corresponding to the molecular weight of the MTS-C15-NHS moiety will confirm successful labeling. The presence of multiple peaks can indicate heterogeneous labeling (i.e., different numbers of labels per protein molecule).[29][30] Top-down mass spectrometry can even be used to identify the specific sites of modification.[29][30][31]

Characterization Workflow

Characterization_Workflow cluster_sds_page SDS-PAGE Analysis cluster_ms Mass Spectrometry start Purified Labeled Protein sds_page Run Labeled and Unlabeled Protein start->sds_page mass_spec Analyze Labeled and Unlabeled Protein start->mass_spec analyze_sds Observe Band Shift and Purity sds_page->analyze_sds analyze_ms Confirm Mass Shift and Stoichiometry mass_spec->analyze_ms

Caption: Workflow for characterizing the purified labeled protein.

References

  • Application Notes and Protocols for NHS Ester Reaction with Lysine Residues. Benchchem.
  • Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. NIH.
  • Characterization of intact and modified proteins by mass spectrometry. MS Vision.
  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Publications.
  • NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. NIH.
  • Top-down MS of post-translationally modified proteins. Boston University Medical Campus.
  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics.
  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed.
  • Context-Dependence of the Reactivity of Cysteine and Lysine Residues. PMC - NIH.
  • What Is Hydrophobic Interaction Chromatography?. G-Biosciences.
  • Protein purification by size exclusion chromatography (SEC). Virtual Labs IIT Kharagpur.
  • Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. PMC - PubMed Central.
  • Hydrophobic Interaction Chromatography (HIC). Creative Biostructure.
  • Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. PubMed Central.
  • Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides. CD Formulation.
  • Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. PubMed.
  • Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors. PubMed.
  • Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides. CD Formulation.
  • Why is my protein sample aggregating?. Fida Bio.
  • Fundamentals of size exclusion chromatography. Cytiva.
  • Fig. 2 Labeling efficiency can be calculated by gel electrophoresis.... ResearchGate.
  • Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. 2018.
  • Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. NIH.
  • Site-directed labeling of proteins. (a) Spin labels (MTSL) are attached.... ResearchGate.
  • Preventing Protein Aggregation. Biozentrum.
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
  • Biochem Lab Protein Dialysis Protocol F21. Sandiego.
  • SDS-PAGE Analysis. Bio-Rad.
  • Protein analysis SDS PAGE. QIAGEN.
  • Identification and Characterization of Mitochondrial Targeting Sequence of Human Apurinic/Apyrimidinic Endonuclease 1. PMC - PubMed Central.
  • What Is Buffer Exchange And When Is It Necessary In Protein Purification?. Chemistry For Everyone - YouTube.
  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC - NIH.
  • Proteins Can Withstand More Extensive Labeling While Providing Accurate Structural Information in Covalent Labeling-Mass Spectrometry. NIH.

Sources

Validation & Comparative

A Head-to-Head Battle of Crosslinkers: Unveiling the Best Choice for Your Protein Conjugation Needs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of protein chemistry, the ability to link molecules together with precision and stability is paramount. Whether constructing antibody-drug conjugates (ADCs), mapping protein-protein interactions, or immobilizing enzymes, the choice of crosslinking reagent is a critical decision that can define the success of an experiment. This guide provides a deep dive into two distinct heterobifunctional crosslinkers: the long-chain N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate and the widely-used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will dissect their chemical reactivities, explore their advantages and limitations, and provide the experimental context needed to make an informed choice for your specific application.

Understanding the Contenders: Chemistry and Reactivity

At their core, both crosslinkers are designed to connect two different functional groups: a primary amine (like the side chain of lysine) and a sulfhydryl group (from a cysteine residue). However, they achieve this through distinct chemical moieties, each with its own set of characteristics.

This compound , which we will refer to as a representative NHS-MTS linker , features an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group, separated by a long 15-carbon (pentadecyl) aliphatic chain.

  • The NHS Ester: This group reacts efficiently with primary amines at physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.

  • The MTS Group: This moiety specifically targets sulfhydryl groups, leading to the formation of a disulfide bond. This reaction is rapid and highly specific for cysteines. The resulting disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), a feature that can be exploited for applications requiring payload release.

  • The Pentadecyl Spacer: The long, flexible alkyl chain provides significant distance between the conjugated molecules, which can be advantageous for minimizing steric hindrance.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is one of the most common crosslinkers in bioconjugation. It also contains an NHS ester, but its thiol-reactive group is a maleimide, and its spacer arm is a cyclohexane ring.

  • The NHS Ester: Functions identically to that of the NHS-MTS linker, reacting with primary amines.

  • The Maleimide Group: This group reacts with sulfhydryl groups via a Michael addition to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. While the resulting thioether bond is generally considered stable, it can undergo a retro-Michael reaction, particularly at higher pH, which can lead to linker-payload dissociation.

  • The Cyclohexane Spacer: The cyclohexane ring provides a more rigid and defined spacer arm compared to the flexible alkyl chain of the NHS-MTS linker.

Head-to-Head Comparison: Key Performance Attributes

Choosing between an NHS-MTS linker and SMCC requires a careful evaluation of several key parameters. The optimal choice is highly dependent on the specific experimental goals.

FeatureThis compound (NHS-MTS)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Amine-Reactive Group NHS EsterNHS Ester
Thiol-Reactive Group Methanethiosulfonate (MTS)Maleimide
Resulting Thiol Linkage Disulfide Bond (Cleavable)Thioether Bond (Non-cleavable)
Spacer Arm Length ~24.7 Å (Pentadecyl)8.3 Å
Spacer Arm Nature Long, flexible aliphatic chainRigid cyclohexane
Optimal pH (Amine Reaction) 7.2 - 8.57.0 - 9.0[1]
Optimal pH (Thiol Reaction) 6.5 - 7.56.5 - 7.5[1][2]
Linkage Stability Disulfide bond is stable but cleavable with reducing agents.Thioether bond is generally stable but can undergo retro-Michael reaction, especially at pH > 7.5.[1][2]
Solubility Generally requires an organic solvent (e.g., DMSO, DMF) for stock solution.SMCC requires an organic solvent; Sulfo-SMCC is a water-soluble alternative.[1][2][3]

Causality Behind Experimental Choices: Why Pick One Over the Other?

The decision to use an NHS-MTS linker versus SMCC is not arbitrary; it is a strategic choice based on the desired outcome of the conjugation.

When to Choose the NHS-MTS Linker:
  • Need for a Cleavable Linkage: The disulfide bond formed by the MTS group is the key advantage of this linker. This is highly desirable in applications like antibody-drug conjugates, where the cytotoxic payload needs to be released from the antibody once it reaches the target cell. The intracellular environment is more reducing, facilitating the cleavage of the disulfide bond and release of the drug.

  • Requirement for a Long, Flexible Spacer: The 15-carbon spacer arm provides significant distance between the conjugated molecules. This can be crucial for several reasons:

    • Overcoming Steric Hindrance: When conjugating large molecules like proteins, a longer spacer can prevent the molecules from interfering with each other's function.

    • Improving Solubility: The long alkyl chain can help to mitigate aggregation, particularly when working with hydrophobic payloads.

    • Enhancing Antigen Binding: In the context of ADCs, a longer linker may provide the payload with more freedom of movement, preventing it from obscuring the antibody's binding site.

When to Choose SMCC:
  • Requirement for a Stable, Non-cleavable Linkage: The thioether bond formed by the maleimide group is highly stable under most physiological conditions. This is ideal for applications where a permanent link between the two molecules is desired, such as:

    • Creating stable antibody-enzyme conjugates for immunoassays (e.g., ELISA).

    • Immobilizing proteins onto a solid support for affinity chromatography.

    • Studying protein-protein interactions where the complex needs to be trapped for analysis.

  • Well-Established Protocols and Availability: SMCC is one of the most widely used and well-characterized crosslinkers.[] This means that there is a wealth of literature and established protocols available, which can be a significant advantage for researchers new to bioconjugation.[3][5][6][7]

  • Defined Spacer Length and Rigidity: The cyclohexane spacer provides a more defined and rigid structure compared to the flexible alkyl chain of the NHS-MTS linker. This can be beneficial in applications where precise control over the distance and orientation between the conjugated molecules is important.

Experimental Workflow: A Visual Guide

The general workflow for a two-step crosslinking reaction is similar for both linkers, involving the activation of the first protein with the crosslinker, followed by conjugation to the second protein.

G cluster_0 Step 1: Activation of Protein 1 (Amine-containing) cluster_1 Purification cluster_2 Step 2: Conjugation to Protein 2 (Thiol-containing) P1 Protein 1 (-NH2) Activated_P1 Activated Protein 1 (Maleimide or MTS) P1->Activated_P1 React at pH 7.2-8.0 XL Crosslinker (NHS-MTS or SMCC) XL->P1 Purify Remove Excess Crosslinker (Desalting Column) Activated_P1->Purify P2 Protein 2 (-SH) Purify->P2 Conjugate Final Conjugate (Protein 1 - Linker - Protein 2) P2->Conjugate React at pH 6.5-7.5

Caption: A generalized two-step protein crosslinking workflow.

Detailed Experimental Protocol: Antibody-Cysteine Conjugation

This protocol provides a self-validating system for conjugating a thiol-containing molecule (e.g., a peptide or a small molecule drug) to the lysine residues of an antibody.

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • NHS-MTS linker or SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule

  • Desalting columns

  • Reaction buffers:

    • Activation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

    • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into the Activation Buffer to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Crosslinker Stock Solution Preparation:

    • Allow the vial of NHS-MTS or SMCC to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO or DMF. This should be done immediately before use, as the NHS ester is susceptible to hydrolysis.

  • Antibody Activation:

    • Add a 10- to 20-fold molar excess of the crosslinker stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Immediately after the incubation, remove the excess, non-reacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the crosslinker from reacting with the thiol-containing molecule in the next step.

  • Conjugation to Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the activated antibody solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the antibody is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide or MTS groups.

  • Purification of the Conjugate:

    • Purify the final conjugate from excess thiol-containing molecule and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Trustworthiness: Building a Self-Validating System

To ensure the reliability of your results, it is essential to incorporate controls and validation steps into your protocol:

  • Monitor each step: Use SDS-PAGE to monitor the progress of the reaction. The activated antibody should show a slight increase in molecular weight, and the final conjugate will have a higher molecular weight than the starting antibody.

  • Control for hydrolysis: Run a parallel reaction with the crosslinker in the reaction buffer without the protein to assess the extent of hydrolysis.

  • Optimize molar ratios: Empirically determine the optimal molar excess of the crosslinker and the thiol-containing molecule to achieve the desired level of conjugation without causing protein aggregation or loss of activity.

  • Functional testing: After conjugation, perform a functional assay to ensure that the antibody's binding affinity and the payload's activity have not been compromised.

Conclusion

The choice between this compound and SMCC is a critical decision that should be guided by the specific requirements of the application. The NHS-MTS linker, with its long, flexible spacer and cleavable disulfide bond, is an excellent choice for applications requiring payload release, such as ADC development. In contrast, SMCC's stable thioether linkage and well-defined spacer make it a robust and reliable option for creating permanent conjugates for a wide range of research and diagnostic applications. By understanding the underlying chemistry and carefully considering the experimental goals, researchers can confidently select the optimal crosslinker to achieve their desired outcomes.

References

  • Vertex AI Search. (n.d.). Sulfo-SMCC Crosslinking Protocol.
  • AAT Bioquest. (2025, October 13). SMCC and SMCC Plus™ Protein Crosslinkers.
  • ProteoChem. (n.d.). SMCC Crosslinking Protocol.
  • Thermo Fisher Scientific. (n.d.). LC-SMCC.
  • Interchim. (n.d.). SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers.
  • Thermo Fisher Scientific. (2022, January 24). SMCC and Sulfo-SMCC User Guide (Pub.No. MAN0011295 C.0).
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Thermo Fisher Scientific. (n.d.). SMCC and Sulfo-SMCC.
  • BOC Sciences. (n.d.). N-Succinimidyloxycarbonylpropyl methanethiosulfonate (NHS-C4-MTS) | ADC Linker.
  • BOC Sciences. (n.d.). SMCC - (CAS 64987-85-5) | ADC Linker.

Sources

A Senior Application Scientist's Guide to MTS Crosslinkers: A Comparative Analysis of Long-Chain vs. Short-Chain Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of methanethiosulfonate (MTS) crosslinkers, indispensable tools for elucidating protein structure and function. This guide provides a detailed comparison between long-chain and short-chain MTS reagents, offering the technical insights and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their experimental designs.

Introduction: The Power of Proximity

Crosslinking is a powerful biochemical technique used to covalently connect two or more molecules, effectively freezing transient interactions for subsequent analysis.[1] Among the various chemistries available, methanethiosulfonate (MTS) reagents have gained prominence for their high specificity towards sulfhydryl groups found in cysteine residues.[2] This specificity, combined with the ability to introduce cysteines at desired locations via site-directed mutagenesis, offers a precise method for probing protein architecture, conformational changes, and protein-protein interactions.[2][3]

The fundamental choice in MTS crosslinking often comes down to the length of the spacer arm that separates the two reactive MTS groups. This guide will dissect the critical differences between short-chain and long-chain MTS crosslinkers, providing the necessary data and protocols to leverage these reagents effectively.

The Core Chemistry: Cysteine-Specific Disulfide Bond Formation

MTS reagents react specifically and rapidly with the thiol group (-SH) of a cysteine residue under mild conditions to form a stable disulfide bond (-S-S-).[2] This reaction is highly efficient and reversible with the addition of reducing agents like dithiothreitol (DTT), allowing for controlled experimental workflows.[2]

The core utility of bifunctional MTS crosslinkers lies in their ability to bridge two cysteine residues. The distance between these cysteines is a critical factor, dictated by the length and flexibility of the crosslinker's spacer arm.[4][5]

Caption: MTS crosslinker reaction with cysteine residues.

The Critical Distinction: Spacer Arm Length and Flexibility

The primary differentiator between MTS crosslinkers is the length and nature of the spacer arm connecting the two reactive MTS groups. This seemingly simple structural difference has profound implications for experimental design and data interpretation.[6]

  • Short-Chain MTS Crosslinkers: These reagents possess short, often more rigid, spacer arms. They are ideal for high-resolution distance constraint studies, as they can only bridge cysteines that are in very close proximity. This makes them excellent tools for mapping precise intramolecular contacts or validating predicted protein structures.[7]

  • Long-Chain MTS Crosslinkers: Featuring longer, more flexible spacer arms, these crosslinkers can span greater distances.[6][8] This increased reach is advantageous for identifying intermolecular protein-protein interactions or for capturing large-scale conformational changes where the distance between two points on a protein may vary significantly.[5] However, the flexibility can introduce ambiguity when trying to determine precise distances.[7]

The choice between a short or long linker involves a trade-off: shorter linkers offer higher precision but may miss longer-range interactions, while longer linkers can capture a wider range of interactions at the cost of spatial resolution.[9][10]

Comparative Analysis: Short-Chain vs. Long-Chain MTS Crosslinkers

To aid in the selection process, the following table summarizes the key characteristics and experimental implications of short-chain and long-chain MTS crosslinkers.

FeatureShort-Chain MTS CrosslinkersLong-Chain MTS Crosslinkers
Spacer Arm Length Typically < 10 ÅTypically > 10 Å
Flexibility More RigidMore Flexible[6]
Primary Application High-resolution intramolecular distance mapping, validating structural models.[7]Detecting intermolecular protein-protein interactions, capturing large conformational changes.[5]
Advantages Provides precise distance constraints. Less likely to induce non-native protein conformations.Higher probability of capturing interactions over a range of distances. Useful for initial screening of interaction partners.
Limitations May fail to capture interactions that occur over longer distances.Provides less precise distance information due to flexibility.[7] Can potentially allow for more non-specific crosslinking if concentrations are too high.
Example Reagents 1,1-Methanediyl bismethanethiosulfonate (M1M)1,8-Octanediyl bismethanethiosulfonate (M8M), 1,12-Dodecanediyl bismethanethiosulfonate (M12M)

Experimental Considerations and Protocol

The success of any crosslinking experiment hinges on a well-designed and meticulously executed protocol. The following provides a robust, self-validating methodology for protein crosslinking using MTS reagents, highlighting the rationale behind each step.

Part 1: Protein Preparation (The Foundation)

Rationale: The starting material must be pristine. The target protein should have strategically placed cysteine residues for crosslinking, and all interfering substances, particularly reducing agents, must be removed.

  • Cysteine Engineering: If the protein of interest does not have suitably positioned native cysteines, introduce them via site-directed mutagenesis. Create a "cysteine-less" variant as a negative control if native cysteines are present but not in the desired locations.

  • Protein Expression and Purification: Express and purify the protein of interest to a high degree of homogeneity.

  • Removal of Reducing Agents: This is a critical step. Reducing agents like DTT or β-mercaptoethanol will react with the MTS crosslinker, quenching its activity. Remove these agents by dialysis, desalting columns, or buffer exchange.

  • Protein Quantification: Accurately determine the protein concentration to ensure the correct molar excess of the crosslinker in the subsequent reaction.

Part 2: The Crosslinking Reaction (Capturing the Interaction)

Rationale: The reaction conditions must be optimized to favor specific crosslinking while minimizing artifacts. The concentration of the crosslinker and the incubation time are key variables.

  • Prepare Fresh Crosslinker Stock: MTS reagents can hydrolyze in aqueous solutions.[2] Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) immediately before use.

  • Reaction Setup: In separate microcentrifuge tubes, prepare your experimental samples (e.g., protein alone for intramolecular crosslinking, or a mixture of proteins for intermolecular studies). Include a negative control (e.g., the cysteine-less variant or a sample without the crosslinker).

  • Initiate the Reaction: Add the MTS crosslinker to the protein solution. A common starting point is a 20- to 500-fold molar excess of crosslinker to protein.[1][11] The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a defined period. Incubation times can range from a few minutes to an hour.[2] A time-course experiment is recommended to find the optimal incubation time.

Part 3: Quenching and Analysis (Visualizing the Results)

Rationale: The reaction must be stopped decisively to prevent further, potentially non-specific, crosslinking. Subsequent analysis by SDS-PAGE allows for the visualization of the crosslinked products.

  • Quench the Reaction: Stop the reaction by adding a quenching reagent that contains a free thiol, such as DTT or β-mercaptoethanol, or by adding a buffer containing glycine or Tris.[12] This will consume any unreacted MTS crosslinker.

  • Prepare for SDS-PAGE: Add non-reducing SDS-PAGE loading buffer to the quenched samples. It is crucial to use a non-reducing buffer, as a reducing buffer would cleave the disulfide bonds formed by the crosslinker.

  • SDS-PAGE Analysis: Separate the reaction products by SDS-PAGE.[13] Crosslinked species will migrate slower than their non-crosslinked counterparts, appearing as higher molecular weight bands on the gel.[14]

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Blue or silver stain) to visualize the protein bands. The appearance of new, higher molecular weight bands in the experimental lanes, which are absent in the negative controls, confirms successful crosslinking.[15]

cluster_workflow Experimental Workflow A Protein Preparation (Purification, Removal of Reducing Agents) B Crosslinking Reaction (Add MTS Reagent, Incubate) A->B C Quench Reaction (Add DTT or Glycine) B->C D Analysis (Non-Reducing SDS-PAGE) C->D E Visualize Results (Stain Gel, Identify High MW Bands) D->E

Caption: A streamlined workflow for MTS crosslinking experiments.

Conclusion: Making an Informed Choice

The selection between long-chain and short-chain MTS crosslinkers is not a matter of one being universally better than the other, but rather a strategic decision based on the specific research question. For researchers aiming to map protein topology with high precision or validate a structural model, short-chain crosslinkers are the reagents of choice. Conversely, when exploring novel protein-protein interactions or investigating large-scale domain movements, the extended reach of long-chain crosslinkers provides a distinct advantage.

By understanding the fundamental chemistry, appreciating the trade-offs between reach and resolution, and implementing a robust experimental protocol with appropriate controls, researchers can confidently employ MTS crosslinkers to unlock valuable insights into the intricate world of protein structure and interactions.

References

  • Interchim. (n.d.). MTS reagents.
  • Friedhoff, P., & Conrad, M. (2007). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Current Protocols in Protein Science, Chapter 19, Unit 19.9.
  • Kopcho, N. J., et al. (2023). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 22(7), 2423–2430.
  • ResearchGate. (n.d.). SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde.
  • University of Osnabrück. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction.
  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking.
  • Diedrich, J. K., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, RP93844.
  • Wikipedia. (n.d.). Site-directed spin labeling.
  • ResearchGate. (2013). MTSL labelling of membrane proteins?.
  • YouTube. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry.
  • Valdivieso, A. G., et al. (2016). Cysteine Cross-linking Defines the Extracellular Gate for the Leishmania donovani Nucleoside Transporter 1.1 (LdNT1.1). Journal of Biological Chemistry, 291(16), 8545–8557.
  • Royal Society of Chemistry. (2024). Enhanced molecular recognition with longer chain crosslinkers in molecularly imprinted polymers for an efficient separation of TR active substances.
  • Roberts, J. A., et al. (2008). Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors. Journal of Neuroscience, 28(19), 5128–5137.
  • ResearchGate. (2025). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins.
  • Gite, S., et al. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR Protocols, 3(1), 101186.
  • ResearchGate. (n.d.). MS-coupled cross-linking analysis of Pol II. (A) SDS–PAGE analysis and....
  • ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins?.
  • Springer Nature Experiments. (n.d.). Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis.
  • Piersimoni, L., & Sinz, A. (2022). Cross-linking mass spectrometry for investigating protein conformations and protein-protein Interactions—A method for all seasons. Chemical Reviews, 122(8), 7759-7801.
  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530–540.
  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 34-46.
  • Liu, F., & Heck, A. J. (2015). Cross-Linking Mass Spectrometry (XL-MS) Goes Mainstream. Current Opinion in Biotechnology, 35, 134–142.
  • Fantasia, M. J., et al. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABAA Receptors. ACS Chemical Neuroscience, 13(13), 1989–2000.
  • PADC, Imperial College London. (2018). Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers.
  • De-Sheng, C., et al. (2016). Protein flexibility is key to cisplatin crosslinking in calmodulin. Chemical Science, 7(2), 1107–1117.
  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 34-46.
  • Webb, J. E., et al. (2015). Distance restraints from crosslinking mass spectrometry: Mining a molecular dynamics simulation database to evaluate lysine–lysine distances. Protein Science, 24(7), 1147–1158.
  • ResearchGate. (2025). Comparative studies on short-chain and long-chain crosslinking in polyurethane networks.

Sources

A Senior Application Scientist's Guide to Surface Functionalization: Evaluating Alternatives to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for the successful development of novel diagnostics, targeted drug delivery systems, and advanced biomaterials. Bifunctional linkers are central to this endeavor, enabling the stable anchoring of biomolecules to a variety of substrates. N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) is one such linker, designed to create self-assembled monolayers (SAMs) on gold surfaces and subsequently immobilize proteins or other amine-containing molecules.

This guide provides an in-depth comparison of MTS-C15-NHS with alternative surface functionalization strategies. We will dissect the chemistry, explore the strengths and weaknesses of each approach, and provide actionable experimental protocols to empower you in making informed decisions for your specific application. Our focus is on providing a clear rationale for experimental choices, ensuring the integrity and reproducibility of your surface modification protocols.

Understanding the Core Chemistry: The Two Faces of MTS-C15-NHS

To appreciate the alternatives, we must first understand the dual functionality of MTS-C15-NHS. This heterobifunctional crosslinker consists of three key components:

  • A Methanethiosulfonate (MTS) Group: This sulfur-containing headgroup readily reacts with sulfhydryl groups, but is particularly effective in forming stable, ordered self-assembled monolayers (SAMs) on gold surfaces. The disulfide bond formed is the anchor to the substrate.

  • A C15 Alkyl Chain: This long hydrocarbon chain drives the self-assembly process through van der Waals interactions, leading to a densely packed and well-ordered monolayer. This organization is crucial for minimizing non-specific binding and presenting the functional groups in a controlled manner.

  • An N-Hydroxysuccinimide (NHS) Ester: This highly reactive group at the terminus of the alkyl chain is designed for the covalent immobilization of biomolecules containing primary amines, such as the lysine residues and the N-terminus of proteins.

The overall workflow with MTS-C15-NHS involves a two-step process: first, the formation of the SAM on the gold surface, and second, the coupling of the amine-containing biomolecule.

Strategic Alternatives for Surface Functionalization

The ideal surface functionalization chemistry is application-dependent. Factors such as the nature of the substrate, the type of biomolecule to be immobilized, and the required stability of the linkage all play a crucial role. Here, we explore robust alternatives to the MTS and NHS functionalities of MTS-C15-NHS.

Alternatives to the Methanethiosulfonate (MTS) Anchor

While MTS is effective for gold surfaces, other chemistries offer advantages in terms of stability or applicability to different substrates.

  • Thiol-Based Self-Assembled Monolayers (SAMs): The foundational chemistry for modifying gold surfaces involves the use of alkanethiols.[1] These molecules, with a terminal thiol (-SH) group, spontaneously form well-ordered monolayers on gold. The strength of the gold-sulfur bond provides a stable anchor for further functionalization. Crosslinking of SAMs can further enhance their thermal and chemical stability.[2][3][4]

  • Phosphine-Based Ligands: For gold nanoparticle functionalization, phosphine derivatives have shown extensive applications.[5][6][7] They offer an alternative to thiol-based chemistries and can provide stable nanoparticle formulations.[8][9] The nature of the phosphine ligand can influence the size and stability of the resulting nanoparticles.[6]

  • Alkyne Derivatives: Alkynes have emerged as a promising alternative to thiols for functionalizing gold surfaces.[9] They are relatively inert, allowing for a wider range of chemical modifications on the other end of the linker without interference.

Alternatives to the N-Hydroxysuccinimide (NHS) Ester for Biomolecule Conjugation

The NHS ester is a widely used amine-reactive group, but its susceptibility to hydrolysis can be a significant drawback.[10][11][12] Several alternative "click chemistry" and other bio-orthogonal reactions offer greater efficiency and stability.

  • Maleimide Chemistry: This chemistry is highly specific for sulfhydryl (thiol) groups, which are present in cysteine residues of proteins.[13][14][15] The reaction between a maleimide and a thiol forms a stable thioether bond. This approach is particularly useful for site-specific protein immobilization if a cysteine residue is strategically located. Maleimide-thiol chemistry is widely used in the development of ligand-decorated drug delivery systems.[14][16][17]

  • "Click Chemistry": Azide-Alkyne Cycloadditions: The term "click chemistry" refers to reactions that are highly efficient, selective, and proceed under mild, aqueous conditions.[18][19][20][21] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[22] For applications where copper may be cytotoxic, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. This modular approach is excellent for attaching various ligands to surfaces.[18]

  • Carbodiimide Chemistry: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are used to activate carboxyl groups for reaction with primary amines.[23][24][25] This results in the formation of a stable amide bond. This method is versatile for immobilizing proteins and peptides to surfaces functionalized with carboxylic acids.[26][27][28] The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) can improve the efficiency of EDC-mediated coupling.[23]

Comparative Performance Analysis

The choice of a surface functionalization strategy should be based on a clear understanding of the performance characteristics of each chemistry.

FeatureMTS-C15-NHSThiol-NHSMaleimide ChemistryClick Chemistry (CuAAC)Carbodiimide (EDC/NHS)
Surface Anchor MethanethiosulfonateThiolThiol/OtherThiol/OtherThiol/Other
Biomolecule Target Primary AminesPrimary AminesThiols (Cysteines)Azide or AlkynePrimary Amines
Resulting Bond AmideAmideThioetherTriazoleAmide
Optimal pH 7.2 - 8.57.2 - 8.56.5 - 7.54.0 - 12.04.5 - 7.5 (activation)
Reaction Speed Fast (minutes to hours)Fast (minutes to hours)Very FastFastModerate
Specificity High for aminesHigh for aminesVery high for thiolsVery high (bio-orthogonal)Moderate (side reactions possible)
Stability of Linkage GoodGoodExcellentExcellentGood
Key Advantage Combines SAM formation and amine reactivity in one molecule.Well-established for gold surfaces.Highly specific for site-directed immobilization.High efficiency and bio-orthogonality.Versatile for carboxyl-containing surfaces.
Key Disadvantage NHS ester is prone to hydrolysis.[10][11][12]NHS ester is prone to hydrolysis.Requires available thiol groups on the biomolecule.May require a copper catalyst (CuAAC).Can lead to protein cross-linking.

Experimental Protocols

To provide a practical context, here are streamlined protocols for key surface functionalization techniques.

Protocol 1: Surface Functionalization using Thiol-Maleimide Chemistry

This protocol describes the functionalization of a gold surface with a maleimide group for subsequent reaction with a thiol-containing biomolecule.

Workflow Diagram:

Thiol_Maleimide_Workflow cluster_0 Step 1: SAM Formation cluster_1 Step 2: Biomolecule Conjugation A Clean Gold Surface B Incubate with Thiol-PEG-Maleimide A->B Ethanol Solution C Rinse and Dry B->C D Incubate with Thiol-containing Protein C->D Functionalized Surface E Block Unreacted Maleimides D->E pH 6.5-7.5 Buffer F Wash and Store E->F Click_Chemistry_Workflow cluster_0 Step 1: Azide Surface Preparation cluster_1 Step 2: Click Reaction A Clean Gold Surface B Incubate with Azide-terminated Thiol A->B Ethanol Solution C Rinse and Dry B->C D Prepare Click Reaction Mix C->D Azide-functionalized Surface E Incubate Surface with Mix D->E Alkyne-Biomolecule, Cu(I) catalyst, Ligand F Wash and Store E->F

Caption: Workflow for surface functionalization using CuAAC click chemistry.

Methodology:

  • Surface Preparation: Prepare an azide-functionalized surface by forming a SAM of an azide-terminated alkanethiol (e.g., 11-azido-1-undecanethiol) on a clean gold substrate as described in Protocol 1, steps 1-3.

  • Prepare Click Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

    • Alkyne-modified biomolecule (e.g., 10 µM in PBS)

    • Copper(II) sulfate (e.g., 1 mM)

    • A reducing agent to generate Cu(I) in situ (e.g., 5 mM sodium ascorbate)

    • A copper-chelating ligand to stabilize the Cu(I) catalyst (e.g., 5 mM THPTA)

  • Click Reaction: Pipette the click reaction mixture onto the azide-functionalized surface, ensuring the entire surface is covered. Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Washing: After the incubation, thoroughly wash the surface with a buffer containing a chelating agent (e.g., EDTA) to remove the copper catalyst. Follow with washes in PBS and deionized water.

  • Drying: Dry the surface under a stream of nitrogen. The surface is now functionalized with the desired biomolecule.

Conclusion and Future Perspectives

While this compound provides a straightforward method for functionalizing gold surfaces with amine-containing biomolecules, a comprehensive understanding of the available chemical toolbox is essential for optimizing surface-based assays and devices. The choice of an alternative strategy will depend on the specific requirements of the application.

  • For site-specific immobilization , maleimide chemistry offers an excellent solution, provided a free cysteine is available on the biomolecule.

  • For high efficiency and bio-orthogonality , click chemistry, particularly the copper-free variants, is rapidly becoming the gold standard.

  • For applications requiring the coupling of biomolecules to carboxylated surfaces , carbodiimide chemistry remains a valuable and versatile tool.

The field of surface chemistry is continually evolving, with new and improved bioconjugation techniques emerging regularly. By understanding the fundamental principles of these methods and their comparative performance, researchers can design and execute more robust and reliable surface functionalization strategies, ultimately accelerating progress in drug discovery, diagnostics, and biomaterials science.

References

  • Frisch, B., et al. (Year).
  • Binder, W. H. (Year). Click-chemistry for nanoparticle-modification.
  • De Wit, M., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. [URL]
  • Yoo, J. W., et al. (2010). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. Source. [URL]
  • Khan, M., & Khan, A. (Year). Click chemistry for membrane preparation and surface modification.
  • BenchChem. (2025).
  • De Wit, M., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. [URL]
  • Roy, D., et al. (Year). Functional polymeric coatings: thiol-maleimide ‘click’ chemistry as a powerful surface functionalization tool. Journal of Macromolecular Science, Part A. [URL]
  • Wilhelm, S., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. Wilhelm Lab. [URL]
  • Torchilin, V. P., & Klibanov, A. L. (1988). Protein immobilization on the surface of liposomes via carbodiimide activation in the presence of N-hydroxysulfosuccinimide. FEBS Letters. [URL]
  • Roy, D., et al. (Year). Functional polymeric coatings: thiol-maleimide ‘click’ chemistry as a powerful surface functionalization tool. Taylor & Francis Online. [URL]
  • Gedig, E., et al. (2018). Carbodiimide-mediated immobilization of acidic biomolecules on reversed-charge zwitterionic sensor chip surfaces. PubMed. [URL]
  • Wagner, J. W., et al. (2014).
  • Wrona, M., et al. (2022).
  • Thermo Fisher Scientific. (Year). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US. [URL]
  • Wagner, J. W., et al. (Year). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
  • Wrona, M., et al. (2022).
  • Surmeneva, M. A., et al. (2019). Comparison of Different Approaches to Surface Functionalization of Biodegradable Polycaprolactone Scaffolds. PMC - PubMed Central. [URL]
  • Rich, R. L., & Myszka, D. G. (Year). Reaction sequences for various protein immobilization strategies on carboxymethylated dextran-tailored biosensor surfaces.
  • Ducker, R. E., et al. (2008). A comparative investigation of methods for protein immobilization on self-assembled monolayers using glutaraldehyde, carbodiimide, and anhydride reagents. PubMed. [URL]
  • Wagner, J. W., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
  • Tsaloglou, M. N., et al. (2018).
  • Ahweelat, W., et al. (Year). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. PMC - PubMed Central. [URL]
  • BOC Sciences. (Year). NHS Esters for Antibody Labeling. BOC Sciences. [URL]
  • Yu, J., et al. (Year).
  • Shumaker-Parry, J. S., et al. (Year). One-Step Synthesis of Phosphine-Stabilized Gold Nanoparticles Using the Mild Reducing Agent 9-BBN.
  • Ahweelat, W., et al. (Year). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances (RSC Publishing). [URL]
  • Park, S., et al. (2010). One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions. PubMed. [URL]
  • Yu, J., et al. (2025).
  • Chen, Y., et al. (Year). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. PMC - NIH. [URL]
  • Kumar, S., et al. (2023).
  • Ahweelat, W., et al. (2025). Gold Nanoparticles-Functionalized by Phosphine Oxide Derivatives: Characterization and Influence of Ligands Structure on Their Stability.
  • Yu, J., et al. (Year). Six different types of crosslinked SAMs: (A) aromatic thiol-based SAMs;...
  • O'Neill, P. M., & Jones, D. D. (Year). The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. [URL]
  • Kumar, C. V., & Krishnan, V. (Year). Tailoring self-assembled monolayers at the electrochemical interface. Indian Academy of Sciences. [URL]
  • Sigma-Aldrich. (Year). Preparing Self-Assembled Monolayers. Sigma-Aldrich. [URL]
  • Thermo Fisher Scientific. (Year). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US. [URL]
  • Staroń, J., et al. (2019).
  • Beitz, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. [URL]
  • Galletti, P., et al. (Year).
  • BenchChem. (2025).
  • Galletti, P., et al. (2025). Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?.
  • Tanner, E. E. L., et al. (2011). Surface Functionalization Methods to Enhance Bioconjugation in Metal-Labeled Polystyrene Particles. PubMed. [URL]

Sources

A Senior Application Scientist's Guide to Optimizing N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-SPDP) Conjugation: A Buffer System Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation and protein modification.

Abstract: This guide provides a deep dive into the reaction chemistry of the heterobifunctional crosslinker, N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-SPDP). We will explore the critical role of buffer systems in modulating its dual reactivity—amine-reactive N-hydroxysuccinimide (NHS) ester and thiol-reactive methanethiosulfonate (MTS) group. By understanding the underlying mechanisms, researchers can optimize conjugation strategies for applications ranging from antibody-drug conjugates (ADCs) to surface immobilization of proteins. This guide presents comparative data, discusses common pitfalls, and provides validated protocols to ensure reproducible and efficient bioconjugation outcomes.

Introduction: The Unique Chemistry of MTS-SPDP

This compound (MTS-SPDP) is a valuable tool in the bioconjugation toolkit. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for the sequential and specific linkage of two different biomolecules. Its structure consists of:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.

  • A Methanethiosulfonate (MTS) group : This group specifically targets free sulfhydryl groups (-SH) from cysteine residues, forming a disulfide bond. This reaction is particularly advantageous as it is rapid and highly specific under mild conditions.

  • A C15 alkyl chain spacer : This long, flexible spacer arm minimizes steric hindrance between the conjugated molecules.

The dual reactivity of MTS-SPDP allows for a two-step conjugation process, which provides greater control over the final conjugate compared to homobifunctional crosslinkers.

The Critical Role of Buffer Systems

The choice of buffer is arguably the most critical parameter in a successful MTS-SPDP conjugation. The buffer's pH and chemical nature directly influence the two competing reactions at the NHS-ester end and the specific reaction at the MTS end.

Impact on the NHS-Ester Moiety: A Balancing Act

The NHS ester reacts with primary amines to form a stable amide bond. This reaction is critically dependent on pH.[1] The amine group must be deprotonated (-NH2) to act as a nucleophile.[1] However, the NHS ester itself is susceptible to hydrolysis, a competing reaction that increases with pH.[1][2][3]

  • Low pH (pH < 7.0): The majority of primary amines (like the epsilon-amino group of lysine, pKa ~10.5) are protonated (-NH3+), rendering them non-nucleophilic.[1] This significantly slows down or prevents the conjugation reaction.

  • Optimal pH (pH 7.2 - 8.5): This range represents a compromise. There is a sufficient concentration of deprotonated amines to allow for an efficient reaction, while the rate of NHS-ester hydrolysis is still manageable.[2][3][4][5] The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9.[6][7]

  • High pH (pH > 8.5): The rate of NHS-ester hydrolysis becomes excessively rapid, leading to a significant reduction in conjugation efficiency as the crosslinker is inactivated before it can react with the target protein.[3][4][5]

Key Insight: The optimal pH for the NHS-ester reaction is a trade-off between maximizing amine reactivity and minimizing hydrolytic inactivation of the crosslinker.

dot graph "NHS_Reaction_vs_Hydrolysis" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"]; bgcolor="#FFFFFF";

} end_dot

Caption: pH-dependent reactivity of the NHS ester.

Impact on the Methanethiosulfonate (MTS) Moiety

The MTS group reacts with free thiols (sulfhydryls) from cysteine residues to form a stable, yet cleavable, disulfide bond.[8] This reaction is generally rapid and highly specific.

  • pH Influence: The thiol-MTS reaction proceeds efficiently over a broad pH range, but optimal reactivity is typically observed between pH 7 and 8.[7][9] Basic conditions can increase the reaction rate but are not strictly necessary.[9]

  • Stability: MTS reagents can hydrolyze in aqueous solutions, and this rate increases with pH.[8][9] Therefore, solutions should be prepared fresh.[8]

Key Insight: While the MTS-thiol reaction is robust, using a pH within the 7.0-8.0 range ensures both high reaction efficiency and stability of the MTS group.

Comparative Analysis of Common Buffer Systems

The chemical composition of the buffer is as important as the pH. Some common buffer components can interfere with the conjugation reaction.

Table 1: Performance of MTS-SPDP in Various Buffer Systems

Buffer SystemRecommended pH RangeCompatibility with NHS EsterCompatibility with MTS GroupOverall Recommendation & Key Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Excellent Excellent Highly Recommended. PBS is non-nucleophilic and provides stable pH buffering in the optimal range for both reactions. A workhorse for bioconjugation.
HEPES 7.2 - 8.0Excellent Excellent Highly Recommended. An excellent alternative to PBS. Provides strong buffering capacity without interfering with either reactive group.
Borate 8.0 - 9.0Good Good Recommended with Caution. Effective for pushing the NHS-ester reaction, but the higher pH increases the rate of hydrolysis.[2][6][7] Monitor reaction times closely.
Bicarbonate/Carbonate 8.0 - 9.0Good Good Recommended with Caution. Similar to borate, it's effective but increases hydrolysis risk.[2][6][7] Often used for labeling oligonucleotides.[10]
Tris (Tris-HCl) 7.5 - 8.5INCOMPATIBLE Excellent Not Recommended for NHS-Ester Step. Tris contains a primary amine and will compete with the target protein, quenching the NHS-ester reaction.[2] It can, however, be used to stop the reaction.
Citrate 4.0 - 6.0Poor Fair Not Recommended. The acidic pH protonates primary amines, inhibiting the NHS-ester reaction. May also impact protein stability.[11][12]
Acetate 4.0 - 5.5Poor Fair Not Recommended. Similar to citrate, the low pH is unsuitable for the amine-reactive step.

Head-to-Head: MTS-SPDP vs. Alternative Crosslinkers

While MTS-SPDP is highly effective, other crosslinkers may be suitable depending on the experimental goals.

Table 2: Comparison of MTS-SPDP with Other Heterobifunctional Crosslinkers

FeatureMTS-SPDP SPDP / Sulfo-SPDP SMCC / Sulfo-SMCC
Amine-Reactive Group NHS EsterNHS EsterNHS Ester
Thiol-Reactive Group Methanethiosulfonate (MTS)2-PyridyldithioMaleimide
Resulting Linkage Disulfide (-S-S-)Disulfide (-S-S-)Thioether (-S-)
Cleavable? Yes (with DTT, TCEP)Yes (with DTT, TCEP)[6][7]No
Reaction Monitoring No direct byproductYes (Release of pyridine-2-thione, A343nm)[6][7]No direct byproduct
Optimal pH (Thiol) 7.0 - 8.07.0 - 8.0[7]6.5 - 7.5
Key Advantage Rapid and highly specific thiol reaction.Allows for spectrophotometric monitoring of the reaction progress.Forms a highly stable, non-reducible thioether bond.
Potential Drawback MTS group can hydrolyze over time.[8]Pyridyldithio group can be less stable than MTS.Maleimide group can hydrolyze at pH > 7.5 and can react with other nucleophiles.

Authoritative Insight: Choose MTS-SPDP or SPDP when a cleavable linkage is required, for applications like affinity purification or drug release. Choose SMCC when a permanent, stable linkage is paramount, such as in the creation of stable antibody-enzyme conjugates for ELISAs.

Validated Experimental Protocol: Two-Step Conjugation of Protein A to Protein B

This protocol outlines a self-validating workflow for conjugating a protein with available amines (Protein A) to a protein with a free cysteine (Protein B) using MTS-SPDP.

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} end_dot

Caption: Two-step MTS-SPDP conjugation workflow.

Materials:
  • Protein A: (e.g., Antibody), ~5 mg/mL in PBS, pH 7.2

  • Protein B: (with free cysteine), ~5 mg/mL in PBS, pH 7.2

  • MTS-SPDP: Stored desiccated at -20°C.

  • Anhydrous DMSO

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, 0.1 M Sodium Phosphate, 0.15 M NaCl.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns)

Methodology:

Step 1: Activation of Protein A with MTS-SPDP

  • Prepare MTS-SPDP Stock: Immediately before use, dissolve MTS-SPDP in anhydrous DMSO to a concentration of 20 mM.

  • Calculate Molar Excess: Determine the desired molar excess of MTS-SPDP to Protein A. A 10- to 20-fold molar excess is a common starting point.

  • Reaction: Add the calculated volume of MTS-SPDP stock solution to the Protein A solution. Vortex gently to mix.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature. This is the NHS-ester reaction with primary amines.

Step 2: Removal of Excess Crosslinker

  • Purification: To remove non-reacted MTS-SPDP and the NHS byproduct, pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2).

  • Collect Protein: Collect the protein fraction as per the manufacturer's instructions. The resulting solution contains the activated intermediate, Protein A-SPDP.

Step 3: Conjugation to Thiol-Containing Protein B

  • Combine: Add the thiol-containing Protein B to the purified Protein A-SPDP solution. A 1:1 molar ratio is a good starting point, but this can be optimized.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C. This is the MTS reaction with the free sulfhydryl.

  • (Optional) Quenching: If you need to ensure all unreacted MTS groups are capped, add a small molecule thiol like cysteine to a final concentration of 1-5 mM.

Step 4: Characterization

  • Analysis: The final conjugate (Protein A-S-S-Protein B) can be analyzed by SDS-PAGE. Under non-reducing conditions, a new band of higher molecular weight should be visible. Under reducing conditions (with DTT or β-mercaptoethanol), the band should disappear, and the original Protein A and Protein B bands should reappear, confirming the disulfide linkage.

Conclusion

The efficacy of this compound is inextricably linked to the careful selection of the reaction buffer. A buffer system, such as PBS or HEPES at a pH of 7.2-7.5, provides the optimal environment to balance the competing demands of the amine-reactive NHS ester and the thiol-reactive MTS group. By understanding the chemical principles outlined in this guide, researchers can avoid common pitfalls like premature hydrolysis or reaction quenching, leading to the successful and reproducible synthesis of well-defined biomolecular conjugates.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
  • CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. Royal Society of Chemistry. [Link]
  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health (NIH). [Link]
  • Proposed MTS reaction mechanism leading to different cannabis...
  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?
  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. National Institutes of Health (NIH). [Link]
  • The Effect of Buffers on Protein Conformational Stability. American Pharmaceutical Review. [Link]
  • Does s-methyl methanethiosulfonate trap the thiol-disulfide st
  • MTS reagents. Uptima. [Link]
  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS. [Link]
  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. National Institutes of Health (NIH). [Link]
  • Role of Buffers in Protein Formulations.
  • Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability. National Institutes of Health (NIH). [Link]
  • Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. PubMed. [Link]

Sources

A-Comparative-Guide-to-Mass-Spectrometry-Analysis-of-N-Succinimidyloxycarbonylpentadecyl-Methanethiosulfonate-SCM-MTS-Crosslinked-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of protein-protein interactions, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as an indispensable tool.[1][2][3] This guide provides an in-depth technical comparison of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SCM-MTS) as a crosslinking agent and delves into the nuances of analyzing the resultant crosslinked peptides by mass spectrometry. We will explore the unique chemical properties of SCM-MTS, compare its performance with other commonly used crosslinkers, and provide detailed, field-proven protocols for a successful XL-MS workflow.

Introduction to Chemical Crosslinking and the Role of SCM-MTS

Chemical crosslinking covalently links interacting amino acid residues within a protein or between different proteins that are in close proximity.[1] The subsequent identification of these crosslinked peptides by mass spectrometry provides valuable distance constraints, shedding light on protein conformation and interaction interfaces.[4] The choice of crosslinking reagent is paramount and dictates the entire experimental strategy.

This compound (SCM-MTS) is a heterobifunctional crosslinker. It possesses an N-hydroxysuccinimide (NHS) ester, which primarily reacts with the ε-amino group of lysine residues and the N-terminus of proteins, and a methanethiosulfonate (MTS) group, which specifically targets the thiol group of cysteine residues. This dual reactivity allows for the specific capture of interactions between lysine and cysteine residues.

Comparative Analysis of SCM-MTS with Other Crosslinking Reagents

The selection of a crosslinker is a critical decision in any XL-MS experiment. The table below provides a comparative overview of SCM-MTS against other commonly used crosslinkers.

FeatureSCM-MTSDisuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl sulfoxide (DSSO)
Reactivity Amine (Lysine) & Thiol (Cysteine)Amine (Lysine)Amine (Lysine)
Functionality HeterobifunctionalHomobifunctionalHomobifunctional, MS-cleavable
Spacer Arm Length ~15 Å11.4 Å10.1 Å
Cleavability Reducible (by reducing agents)Non-cleavableMS-cleavable (CID)
Enrichment Strategy Thiol-based affinity purificationSize exclusion, ion exchangeMS-based selection
Ideal Application Mapping Lys-Cys proximity, capturing specific heterodimeric interactionsGeneral protein interaction mappingLarge-scale in-vivo crosslinking

Expert Insight: The heterobifunctional nature of SCM-MTS offers a distinct advantage in reducing the complexity of the resulting peptide mixture compared to homobifunctional reagents like DSS. By targeting two different amino acids, the number of potential crosslinked products is significantly lower, simplifying subsequent data analysis. The MTS group also provides a unique handle for affinity enrichment, a crucial step for isolating the low-abundance crosslinked peptides.[5]

The SCM-MTS Crosslinking Workflow: A Step-by-Step Protocol

This section details a battle-tested protocol for SCM-MTS crosslinking and subsequent sample preparation for mass spectrometry analysis.

Experimental Workflow Diagram

SCM_MTS_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_ms MS Analysis Protein_Complex Protein Complex Crosslinking SCM-MTS Crosslinking Protein_Complex->Crosslinking Add SCM-MTS Quenching Quenching Crosslinking->Quenching e.g., Tris buffer Denaturation Denaturation & Alkylation Quenching->Denaturation DTT/IAA Digestion Proteolytic Digestion Denaturation->Digestion e.g., Trypsin Enrichment Thiol-Affinity Enrichment Digestion->Enrichment Thiol-sepharose beads LC_MS LC-MS/MS Analysis Enrichment->LC_MS Elution Data_Analysis Data Analysis LC_MS->Data_Analysis Generate Spectra

Caption: SCM-MTS crosslinking and sample preparation workflow.

Detailed Protocol
  • Protein Crosslinking:

    • Incubate the purified protein complex with SCM-MTS at a molar excess (typically 20-50 fold) in a suitable buffer (e.g., HEPES, pH 7.5-8.0) for 30-60 minutes at room temperature.

    • Causality: The NHS ester reacts with primary amines, while the MTS group reacts with free thiols. The long pentadecyl spacer allows for capturing interactions over a considerable distance.

  • Quenching:

    • Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters.

  • Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked proteins using 8 M urea or 6 M guanidine-HCl.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate free cysteines with iodoacetamide (IAA). Note: This step is crucial to prevent scrambling of disulfide bonds and to ensure that only the SCM-MTS-modified cysteines are available for enrichment.

  • Proteolytic Digestion:

    • Dilute the denatured protein mixture to reduce the denaturant concentration and digest with a protease such as trypsin overnight at 37°C.

  • Enrichment of Crosslinked Peptides:

    • Utilize thiol-affinity chromatography (e.g., Thiopropyl Sepharose beads) to specifically capture the SCM-MTS crosslinked peptides via the MTS-modified cysteine.

    • Wash the beads extensively to remove non-crosslinked peptides.

    • Elute the captured peptides using a reducing agent like DTT or β-mercaptoethanol. This step cleaves the disulfide bond within the crosslinker, leaving a stable modification on the cysteine-containing peptide.

Mass Spectrometry Analysis of SCM-MTS Crosslinked Peptides

The successful identification of crosslinked peptides hinges on the appropriate mass spectrometry method and data analysis strategy.

Fragmentation Techniques: CID vs. ETD

The choice of fragmentation technique is critical for sequencing crosslinked peptides.

  • Collision-Induced Dissociation (CID): This technique primarily cleaves the peptide backbone at the amide bonds, generating b- and y-type fragment ions.[6] While widely used, CID can sometimes result in incomplete fragmentation of the crosslinked peptide pair, especially for larger precursors.[5]

  • Electron-Transfer Dissociation (ETD): ETD cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[6][7] This method is often advantageous for analyzing highly charged and larger peptides, as it tends to provide more extensive sequence coverage.[8][9] For SCM-MTS crosslinked peptides, which can be large and carry multiple charges, a combination of CID and ETD can provide complementary fragmentation data, increasing the confidence of identification.[10][11][12]

Expert Recommendation: For comprehensive analysis, an instrument capable of both CID and ETD is highly recommended. Acquiring data using both fragmentation methods for the same precursor ion can significantly enhance the confidence in crosslink identification.

Data Analysis Software

Specialized software is required to analyze the complex MS/MS spectra of crosslinked peptides. These programs can identify the two linked peptide sequences and the site of crosslinking.

SoftwareKey FeaturesDeveloper/Source
MeroX Specialized for cleavable crosslinkers but can be adapted.[13][14] User-friendly interface.Sinz Lab
xiSEARCH Part of the xi suite of tools, versatile for various crosslinkers.[15]Rappsilber Lab
pLink Another popular tool for identifying crosslinked peptides.pLink developers
XlinkX A node within Proteome Discoverer for crosslink analysis.[16]Thermo Fisher Scientific
OpenPepXL An open-source tool for identifying crosslinked peptides.[17]OpenMS

Data Analysis Workflow Diagram:

Data_Analysis_Workflow cluster_input Input Data cluster_search Search Engine cluster_output Output Raw_Data Raw MS Data (.raw, .mzML) Search_Engine Crosslink Search Software (e.g., MeroX, xiSEARCH) Raw_Data->Search_Engine FASTA Protein Sequence Database (.fasta) FASTA->Search_Engine Identified_Crosslinks Identified Crosslinked Peptides Search_Engine->Identified_Crosslinks FDR_Analysis False Discovery Rate Analysis Identified_Crosslinks->FDR_Analysis Visualization Visualization (e.g., xiVIEW, Xlink Analyzer) FDR_Analysis->Visualization

Caption: A typical data analysis workflow for crosslinked peptides.

Conclusion and Future Perspectives

This compound (SCM-MTS) offers a powerful approach for probing protein structure and interactions by specifically linking lysine and cysteine residues. Its heterobifunctional nature and the potential for thiol-based enrichment make it a valuable tool in the XL-MS arsenal. By combining a well-designed experimental protocol with advanced mass spectrometry techniques and specialized data analysis software, researchers can confidently identify crosslinked peptides and gain crucial insights into the three-dimensional organization of protein complexes. As mass spectrometry instrumentation continues to improve in sensitivity and speed, the application of novel crosslinkers like SCM-MTS will undoubtedly play an increasingly important role in structural proteomics and drug discovery.

References

  • Götze, M., Pettelkau, J., Fritzsche, R., Ihling, C. H., Schäfer, M., & Sinz, A. (2015). StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. Journal of The American Society for Mass Spectrometry, 26(1), 88–97. [Link]
  • Chen, Y., Chen, Y., & Chen, X. (2010). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. Analytical chemistry, 82(19), 8263–8270. [Link]
  • Thermo Fisher Scientific. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides.
  • Rappsilber Laboratory. (n.d.). Software.
  • Kosinski, J., von Appen, A., Ori, A., Karius, K., Müller, C. W., & Beck, M. (2015). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of structural biology, 189(3), 177–183. [Link]
  • ResearchGate. (n.d.). Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis.
  • OpenMS. (n.d.). OpenPepXL.
  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9234–9268. [Link]
  • ResearchGate. (n.d.). ETD versus CID dissociation of peptides.
  • bio.tools. (n.d.). MeroX.
  • Yu, C., & Huang, L. (2020). Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. Journal of the American Society for Mass Spectrometry, 31(8), 1599–1609. [Link]
  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.
  • Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(12), 1811–1822. [Link]
  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry, 80(17), 6778–6785. [Link]
  • Chavez, J. D., & Bruce, J. E. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry, 25(9), 1473–1484. [Link]
  • Thermo Fisher Scientific. (n.d.). Optimization of Crosslinked Peptide Analysis on an Orbitrap Fusion Lumos Mass Spectrometer.
  • Liu, F., Rijkers, D. T. S., Post, H., & Heck, A. J. R. (2015). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Journal of Proteome Research, 14(11), 4587–4597. [Link]
  • de Souza, T. A., P de Jesus, L. A., & de Souza, G. H. M. F. (2011). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Journal of mass spectrometry : JMS, 46(9), 907–915. [Link]
  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: from peptide identification to protein structure modeling. Nature structural & molecular biology, 25(11), 1000–1008. [Link]
  • Chavez, J. D., Schweppe, D. K., Eng, J. K., & Bruce, J. E. (2017). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Cell systems, 4(1), 76–85.e4. [Link]
  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Current opinion in structural biology, 50, 130–137. [Link]
  • E-H, A. A., & K, T. (2020). Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. Journal of proteome research, 19(11), 4364–4372. [Link]
  • Yu, C., & Huang, L. (2016). Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes. Analytical chemistry, 88(20), 10301–10308. [Link]
  • Müller, M. Q., & Sinz, A. (2012). Chemical cross-linking and high-resolution mass spectrometry to study protein-drug interactions. Methods in molecular biology (Clifton, N.J.), 803, 205–218. [Link]

Sources

A Senior Application Scientist's Guide to Amine-Reactive Surface Preparation: Characterization and Comparison of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) Modified Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of biomolecules to surfaces is a cornerstone of innovation in fields ranging from biosensors and immunoassays to cell culture and targeted drug delivery. The choice of surface chemistry is a critical decision that dictates the efficiency, specificity, and stability of the resulting functionalized substrate.

This guide provides an in-depth technical comparison of surfaces modified with N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS), a bifunctional linker designed for creating amine-reactive self-assembled monolayers (SAMs) on gold surfaces. We will objectively compare its performance with prominent alternative chemistries, supported by mechanistic insights and experimental data, to empower you in selecting the optimal strategy for your application.

The MTS-C15-NHS System: A Two-Stage Approach to Functionalization

The power of MTS-C15-NHS lies in its heterobifunctional structure, which decouples surface attachment from biomolecule conjugation.

  • The Anchor: Methanethiosulfonate (MTS): The MTS group exhibits high reactivity and selectivity for sulfhydryls.[1][2] In the context of surface chemistry, it reacts readily with gold surfaces to form a stable, self-assembled monolayer (SAM). The reaction proceeds via the formation of a gold-thiolate bond, a well-established and robust method for creating organized molecular layers.[3][4]

  • The Spacer: Pentadecyl (C15) Alkane Chain: The 15-carbon alkyl chain facilitates the formation of a densely packed and well-ordered monolayer through van der Waals interactions between adjacent molecules. This organization helps to create a uniform surface and minimizes defects.

  • The Hook: N-hydroxysuccinimide (NHS) Ester: The terminal NHS ester is a widely used amine-reactive group.[5][6] It reacts specifically with primary amines (such as the N-terminus of proteins or the side chain of lysine residues) under mild alkaline conditions to form a stable amide bond.[7][8]

This two-stage process provides a reliable method for first creating a stable, reactive monolayer and then covalently immobilizing the desired biomolecule.

Caption: Reaction scheme of MTS-C15-NHS modification.

Performance Characteristics & Causality in Experimental Design

Understanding the performance of MTS-C15-NHS surfaces requires examining the factors that influence their stability, reactivity, and propensity for non-specific interactions.

Stability: A Tale of Two Bonds
  • Surface-Linker Stability: The gold-thiolate bond formed by the MTS group is strong and provides a stable foundation for the monolayer. Well-ordered alkanethiol SAMs on gold are known to be robust.[9]

  • NHS Ester Stability (The Critical Factor): The NHS ester is susceptible to hydrolysis, a competing reaction that deactivates the surface.[8] The rate of hydrolysis increases significantly with pH.[6]

    • Expertise in Action: This pH dependency is the most critical parameter to control during bioconjugation. While the amine-coupling reaction is more efficient at pH 8.0-8.5, so is hydrolysis.[6][10] Therefore, a compromise is often struck around pH 7.2-7.5 to balance reactivity with surface stability, especially for longer incubation times or with precious reagents. The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[8]

Reactivity and Specificity
  • Target Specificity: NHS esters react predominantly with primary amines.[6][7] While side reactions with other nucleophilic groups like tyrosines and serines have been reported, these are generally less efficient and occur under specific conditions.[11]

  • Reaction Kinetics: The reaction of the MTS group with gold is relatively fast, but achieving a well-ordered monolayer can take several hours as the alkyl chains slowly organize.[4] The subsequent amine-coupling reaction typically proceeds for 30 minutes to a few hours at room temperature.[8]

Biocompatibility and Non-Specific Binding

The long C15 alkyl chain creates a hydrophobic surface. While this promotes the formation of a dense monolayer, it can also lead to non-specific adsorption of proteins through hydrophobic interactions. This is a key consideration and a potential drawback compared to other chemistries. For applications requiring ultra-low fouling, alternative linkers incorporating hydrophilic spacers, such as polyethylene glycol (PEG), are often preferred.[3]

Comparative Analysis with Alternative Surface Chemistries

No single surface chemistry is perfect for every application. The choice of method involves trade-offs in stability, specificity, ease of use, and compatibility with the biomolecule of interest.

Chemistry Target Group on Surface/Molecule Typical Reaction pH Resulting Bond Bond Stability Key Advantages Key Limitations
MTS-C15-NHS Surface: GoldMolecule: Primary Amine (-NH₂)SAM: N/ACoupling: 7.2 - 8.5Gold-ThiolateAmideHighHighSimple two-step process; forms well-ordered monolayers.NHS ester is prone to hydrolysis; alkyl chain can be hydrophobic.
Thiol-Maleimide Surface: Thiol (-SH)Molecule: Thiol (-SH) via Maleimide linker6.5 - 7.5ThioetherHighHighly specific for thiols; rapid reaction; good for oriented protein immobilization via a single cysteine.[12][13]Maleimide ring can hydrolyze at pH > 7.5; requires a free thiol on the biomolecule.
EDC/NHS Coupling Surface: Carboxylic Acid (-COOH)Molecule: Primary Amine (-NH₂)Activation: 4.5 - 6.0Coupling: 7.2 - 8.5AmideHighVersatile for carboxylated surfaces (e.g., polymers, SAMs); common reagents.[14]Multi-step process with unstable intermediates; potential for side reactions and protein cross-linking.
Polydopamine Coating Surface: VariousMolecule: Amine (-NH₂), Thiol (-SH)> 8.0 (for coating)Covalent (Michael addition/Schiff base)Moderate-HighMaterial-independent; simple one-step coating process.[15]Less defined surface chemistry; potential for thicker, less uniform layers.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Surface: Azide (-N₃)Molecule: Strained Alkyne (e.g., DBCO)4.0 - 8.5TriazoleVery HighBio-orthogonal (no side reactions); highly efficient "click" chemistry.[16]Requires pre-modification of the biomolecule to introduce the specific reactive group.

Experimental Protocols: A Self-Validating System

A trustworthy protocol includes built-in checks and explains the rationale behind each step.

Protocol 1: Preparation of an MTS-C15-NHS Modified Gold Surface

This protocol details the formation of the amine-reactive self-assembled monolayer.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • MTS-C15-NHS

  • Anhydrous Ethanol (ACS grade or better)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION!) or UV/Ozone cleaner

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning (Critical Step):

    • Clean the gold substrate thoroughly to remove organic contaminants. This can be done via immersion in Piranha solution for 5-10 minutes or by treatment in a UV/Ozone cleaner for 15-20 minutes.

    • Rationale: A pristine gold surface is essential for the formation of a high-quality, defect-free SAM. Any residual contamination will disrupt the monolayer's organization. Piranha solution is extremely corrosive and must be handled with extreme care and appropriate personal protective equipment (PPE). UV/Ozone is a safer, effective alternative.

  • Rinsing and Drying:

    • Rinse the cleaned substrate extensively with DI water, followed by a final rinse with anhydrous ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • Rationale: Water must be removed completely as it is immiscible with the ethanolic linker solution and can interfere with SAM formation.

  • SAM Formation:

    • Immediately immerse the clean, dry substrate into a freshly prepared 1 mM solution of MTS-C15-NHS in anhydrous ethanol.

    • Incubate in a sealed, dark container for 12-18 hours at room temperature.

    • Rationale: The reaction should be performed immediately after cleaning to prevent re-contamination of the surface. A 12-18 hour incubation allows for the slow (re-)crystallization process of the monolayer, leading to a more ordered and stable surface compared to shorter incubation times.[4] The container is sealed to prevent evaporation and contamination.

  • Post-Incubation Rinsing:

    • Remove the substrate from the linker solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bound (physisorbed) molecules.

    • Dry again under a stream of nitrogen.

    • Rationale: This step is crucial for ensuring that the subsequent biomolecule conjugation is due to the covalently attached NHS esters, not loosely adsorbed linkers.

  • Validation (Optional but Recommended):

    • Characterize the surface using techniques like contact angle goniometry (expect an increase in hydrophobicity compared to clean gold) or X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Nitrogen (from NHS) and Sulfur (from MTS).

Protocol 2: Covalent Immobilization of a Protein

This protocol describes the conjugation of an amine-containing protein to the prepared surface.

Materials:

  • MTS-C15-NHS modified substrate (from Protocol 1)

  • Protein of interest (dissolved in reaction buffer)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Protein Solution Preparation:

    • Prepare a solution of your protein in the reaction buffer (e.g., 0.1 - 1.0 mg/mL).

    • Scientist's Note: The buffer must be free of primary amines (like Tris), as these will compete with the protein for reaction with the NHS esters.[8] PBS or HEPES buffers are excellent choices.

  • Immobilization Reaction:

    • Apply the protein solution to the MTS-C15-NHS modified surface, ensuring the entire surface is covered.

    • Incubate in a humidified chamber for 1-2 hours at room temperature.

    • Rationale: A humidified chamber prevents the protein solution from evaporating, which would drastically increase the local salt and protein concentration and could lead to denaturation and non-specific adsorption.

  • Washing Step 1:

    • Gently rinse the surface with reaction buffer (PBS) to remove the bulk of the unbound protein.

  • Quenching (Deactivation):

    • Immerse the surface in the quenching buffer for 15-30 minutes.

    • Rationale: This step deactivates any remaining unreacted NHS esters on the surface by reacting them with a high concentration of a small primary amine (Tris or glycine). This prevents any subsequent non-specific covalent attachment of other molecules and blocks potentially reactive sites.

  • Washing Step 2:

    • Wash the surface thoroughly with washing buffer (PBST) to remove non-covalently bound protein. The inclusion of a mild detergent like Tween-20 helps to disrupt weaker, non-specific interactions.

    • Finish with a final rinse in DI water to remove detergent and salts.

  • Drying and Storage:

    • Dry the surface with nitrogen gas. Store at 4°C in a desiccated environment until use.

Caption: A self-validating workflow for surface functionalization.

Conclusion and Future Outlook

This compound (MTS-C15-NHS) provides a robust and well-characterized method for creating amine-reactive surfaces on gold substrates. Its primary strengths lie in the formation of stable, ordered self-assembled monolayers and the use of well-understood NHS ester chemistry for bioconjugation.

The principal limitations are the inherent hydrophobicity of the C15 alkyl chain, which may promote non-specific binding in some systems, and the hydrolytic instability of the NHS ester, which demands careful control over pH and reaction conditions.

When choosing a surface modification strategy, researchers must weigh the advantages of this system against alternatives. For applications demanding oriented immobilization, thiol-maleimide chemistry may be superior. For experiments requiring ultra-low fouling, PEG-based linkers are preferable. For maximum bio-orthogonality, click chemistry is unparalleled. However, for a reliable, general-purpose method of immobilizing proteins and other amine-containing ligands onto gold, the MTS-C15-NHS system remains a powerful and valuable tool in the molecular scientist's arsenal.

References

  • Characterization of Self-Assembled Monolayers for Biosensor Applic
  • Self-assembled monolayers for biosensors.Analyst.[Link]
  • Self-assembled Monolayers for Biosensors.RSC Publishing.[Link]
  • Oriented Protein Immobilization using Covalent and Noncovalent Chemistry on a Thiol-Reactive Self-Reporting Surface.Journal of the American Chemical Society.[Link]
  • Photopatterned Thiol Surfaces for Biomolecule Immobiliz
  • Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Co
  • A guide to functionalisation and bioconjugation strategies to surface-initi
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins.PMC - NIH.[Link]
  • On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes.PubMed.[Link]
  • Protocol: NHS Ester Labeling of Amino-Biomolecules.Interchim.[Link]
  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities.PubMed.[Link]
  • The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film.PMC - NIH.[Link]

Sources

Bridging the Gap: The Strategic Advantages of a 15-Carbon Spacer in Crosslinking Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers at the forefront of proteomics, structural biology, and therapeutic development, the chemical crosslinker is an indispensable tool. It provides a molecular bridge, converting transient proximities into stable covalent bonds, thereby offering a snapshot of protein interactions and structures.[1][2] While the reactive heads of a crosslinker determine its target, the spacer arm—the chain separating these reactive groups—is the unsung hero that dictates the success of an experiment.[3] Its length, flexibility, and chemical nature profoundly influence the outcome, from the efficiency of conjugation to the biological activity of the final product.[4][]

This guide moves beyond a generic overview to provide a focused analysis on the strategic advantages of employing a long-chain aliphatic spacer, specifically one in the range of 15 carbons (C15). We will explore the physicochemical properties of such a spacer, compare its performance with shorter and more hydrophilic alternatives, and provide the causal logic behind its selection for specific, high-impact applications.

The Spacer Arm: A Critical Determinant of Crosslinking Outcomes

The spacer arm is not merely a passive linker; it is an active participant in the crosslinking reaction, influencing three critical parameters:

  • Reach and Flexibility: The length of the spacer dictates the maximum distance that can be bridged between two reactive residues.[6] Longer spacers can capture interactions over greater distances, which is crucial for studying large protein complexes or flexible protein domains.[1][7]

  • Solubility and Hydrophobicity: The spacer's chemical composition affects the solubility of the crosslinker and the resulting conjugate. Hydrophilic spacers, like polyethylene glycol (PEG), can improve the water solubility of proteins and reduce aggregation.[8] Conversely, hydrophobic alkyl chains can influence interactions with cellular membranes or the hydrophobic cores of proteins.[3][9]

  • Steric Hindrance: The spacer provides physical separation between the conjugated molecules, which can prevent steric clashes that might otherwise inhibit protein function or binding events.[3]

The C15 Spacer: A Calculated Balance for Advanced Applications

A 15-carbon alkyl chain occupies a unique position in the crosslinker landscape. It is long enough to offer significant reach and flexibility, yet its defined structure provides more precise distance constraints than highly flexible, polydisperse PEG linkers. Its pronounced hydrophobicity, while a challenge in some contexts, is a distinct advantage in others.

  • Extended Reach for Inter-Protein and Domain Mapping: A C15 spacer provides a significant reach (theoretically >20 Å, considering the length of lysine side chains), making it ideal for intermolecular crosslinking—capturing interactions between distinct protein subunits in a complex.[7][10] This is a significant advantage over short-chain linkers, which are often limited to capturing intramolecular crosslinks within a single, compact domain.

  • Enhanced Hydrophobicity for Membrane Studies: The aliphatic nature of a C15 spacer increases its hydrophobicity. This property can be leveraged to probe interactions within or near the lipid bilayer of cell membranes, a notoriously difficult environment to study with highly water-soluble reagents.[3]

  • Probing Hydrophobic Interfaces: The spacer itself can participate in non-covalent hydrophobic interactions, potentially stabilizing the crosslink at protein interfaces with a hydrophobic character and enhancing the capture of specific interactions.[9]

  • Optimal Flexibility for Target Acquisition: The rotational freedom of a 15-carbon chain allows the reactive ends of the crosslinker to orient themselves effectively to find and react with target functional groups, even in sterically hindered environments, without inducing significant structural strain on the protein complex.

Comparative Analysis: Positioning the C15 Spacer

The choice of spacer length is always a trade-off between the number of potential crosslinks identified and the structural resolution of the information they provide.[11][12] Longer linkers are more likely to bridge residues, but the resulting distance constraint is less precise.

Table 1: Comparison of Spacer Arm Characteristics
FeatureShort Spacer (e.g., C3-C5)Long Aliphatic Spacer (~C15)Long Hydrophilic Spacer (e.g., PEG12)
Approx. Max. Reach (Cα-Cα) ~15-18 Å~27-30 Å>35 Å
Distance Constraint Precision HighModerateLow
Primary Application Intramolecular crosslinking, high-resolution structural modeling.[7]Intermolecular crosslinking, mapping large complexes, membrane protein studies.[1]Improving conjugate solubility, enhancing in vivo stability (ADCs).[4]
Hydrophobicity ModerateHighLow (Hydrophilic)
Solubility (Aqueous) Moderate to LowLowHigh
Risk of Aggregation LowModerate to HighLow

This comparison highlights that the C15 spacer is not a universal solution but a specialized tool. It excels where reach is paramount and where its hydrophobicity can be either tolerated or exploited as an advantage.

Application Focus 1: Structural Proteomics via Cross-Linking Mass Spectrometry (XL-MS)

XL-MS has become a powerful technique for elucidating the architecture of large protein complexes.[1][13] In this workflow, a protein complex is treated with a crosslinker, digested into peptides, and analyzed by mass spectrometry to identify the covalently linked peptide pairs. These identified links serve as distance constraints to build or validate a three-dimensional model of the complex.[12][14]

A C15 spacer is highly advantageous in this context for exploring the topology of large, multi-protein assemblies. Its long reach increases the probability of capturing intermolecular crosslinks between different subunits, which are often the most informative for defining the overall architecture of the complex.[10] While a shorter linker might provide more precise data for a single domain, it would likely fail to capture these critical long-range interactions.

Diagram: Generalized XL-MS Workflow

xlms_workflow cluster_wet_lab Wet Lab cluster_ms Mass Spectrometry cluster_data Data Analysis p1 1. Protein Complex (Native Conditions) p2 2. Crosslinking Reaction (e.g., with C15-NHS Ester) p1->p2 p3 3. Quenching & Denaturation p2->p3 p4 4. Enzymatic Digestion (e.g., Trypsin) p3->p4 p5 5. Sample Cleanup/ Enrichment (Optional) p4->p5 ms1 6. LC-MS/MS Analysis p5->ms1 d1 7. Database Search (Identification of cross-linked peptides) ms1->d1 d2 8. Validation & Mapping of Crosslinks d1->d2 d3 9. Structural Modeling & Interpretation d2->d3

Caption: A typical workflow for a cross-linking mass spectrometry (XL-MS) experiment.

Application Focus 2: Modulating Properties of Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connecting the antibody to the cytotoxic payload is a critical design element that influences efficacy, stability, and pharmacokinetics.[15][16] While hydrophilic PEG spacers are widely used to enhance solubility and circulation time, a hydrophobic C15 spacer offers an alternative strategy for specific payloads or targets.[4][17]

A long, hydrophobic spacer can promote passive diffusion of the payload across the cell membrane after its release in the tumor microenvironment. This could potentially enhance the "bystander effect," where the released drug kills not only the target cancer cell but also adjacent tumor cells, a desirable outcome for treating heterogeneous tumors.[16] The choice between a hydrophobic C15 and a hydrophilic PEG linker is therefore a strategic one, based on the payload's properties and the desired mechanism of action.

Diagram: ADC Structure with C15 Linker

adc_structure antibody Antibody Tumor Targeting linker {C15 Spacer|• Hydrophobic • Flexible } antibody->linker payload Cytotoxic Drug Payload linker->payload

Caption: Schematic of an Antibody-Drug Conjugate (ADC) with a C15 spacer.

Experimental Protocol: Crosslinking a Protein-Protein Complex with a C15 Spacer

This protocol describes a general method for intermolecular crosslinking of two purified proteins (Protein A and Protein B) using a homobifunctional C15 N-hydroxysuccinimide (NHS) ester crosslinker.

Rationale: NHS esters react with primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) at physiological to slightly alkaline pH to form stable amide bonds.[14][18] The use of an amine-free buffer like PBS or HEPES is critical to prevent the reagent from reacting with buffer components.

Materials:
  • Purified Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4).

  • Homobifunctional C15 NHS-ester crosslinker (e.g., Disuccinimidyl pentadecanedioate).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • SDS-PAGE analysis equipment.

Methodology:
  • Preparation of Reagents:

    • Equilibrate Protein A and Protein B into the Reaction Buffer. Aim for a final concentration in the low micromolar range (e.g., 1-10 µM) to favor intermolecular over intramolecular crosslinking.

    • Immediately before use, prepare a 10 mM stock solution of the C15 crosslinker in anhydrous DMSO. Causality Note: NHS esters are moisture-sensitive and will hydrolyze rapidly in aqueous solutions. Preparing the stock in anhydrous DMSO and using it immediately maximizes its reactivity.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine Protein A and Protein B at the desired molar ratio (a 1:1 ratio is a common starting point).

    • Add the 10 mM crosslinker stock solution to the protein mixture to achieve the desired final concentration. A 20- to 50-fold molar excess of crosslinker over the total protein concentration is a good starting point for optimization.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Causality Note: The lower temperature can reduce non-specific reactions and is often preferred for sensitive proteins, though it requires a longer incubation time.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature. Causality Note: Tris contains a primary amine and will react with any excess NHS-ester groups, effectively stopping the crosslinking reaction and preventing unwanted modification of proteins in downstream analysis.

  • Analysis and Validation (Self-Validating System):

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE. A successful intermolecular crosslink between Protein A and Protein B will result in a new, higher molecular weight band corresponding to the A-B heterodimer. Compare this to negative controls (proteins incubated without the crosslinker). The appearance of this new band validates the success of the crosslinking reaction.

    • Mass Spectrometry (Optional but Recommended): For definitive confirmation, the new band can be excised from the gel, digested, and analyzed by mass spectrometry to confirm the presence of peptides from both Protein A and Protein B.

Conclusion

The 15-carbon aliphatic spacer is a powerful, specialized tool in the bioconjugation toolkit. Its significant length is ideal for capturing long-range interactions within large protein complexes, making it highly valuable for structural proteomics. Furthermore, its inherent hydrophobicity presents a unique strategic option in drug delivery, particularly for modulating the properties of ADCs. While its use requires careful consideration of solubility and potential aggregation, the C15 spacer provides researchers with a distinct set of advantages, enabling experiments that would be challenging or impossible with shorter or more hydrophilic linkers. Understanding the interplay of its length, flexibility, and chemical nature is key to unlocking its full potential in elucidating biological structures and designing next-generation therapeutics.

References

  • BenchChem. The Impact of PEG Spacer Arm Length on Crosslinker Performance: A Comparative Guide. [URL: https://www.benchchem.
  • Kao, A., et al. (2011). Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length. Protein Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3189524/]
  • Leitner, A., et al. (2018). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. Springer Protocols. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-7382-3_1]
  • Petrotchenko, E. V., & Borchers, C. H. (2013). Large Scale Chemical Cross-linking Mass Spectrometry Perspectives. Longdom Publishing. [URL: https://www.longdom.org/open-access/large-scale-chemical-crosslinking-mass-spectrometry-perspectives-2155-9872.1000148.pdf]
  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [URL: https://www.youtube.
  • Thermo Fisher Scientific. Crosslinking Mass Spectrometry (XL-MS) Goes Mainstream. White Paper. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/White-Papers/wp-72930-xl-ms-goes-mainstream-wp72930-en.pdf]
  • Barbucci, R., et al. (2002). The effects of spacer arms in cross-linked hyaluronan hydrogel on Fbg and HSA adsorption and conformation. ResearchGate. [URL: https://www.researchgate.
  • Liu, F., & Heck, A. J. (2015). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762449/]
  • Kim, I. L., & Mauck, R. L. (2010). The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20638510/]
  • Yu, C., & Huang, L. (2018). Chemical cross-linking in the structural analysis of protein assemblies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6054817/]
  • Götze, M., et al. (2022). Structural analysis of inter-protein cross-links. ResearchGate. [URL: https://www.researchgate.net/figure/Structural-analysis-of-inter-protein-cross-links-a-b-Distribution-of-distances_fig_3_360143821]
  • Petrotchenko, E. V., & Borchers, C. H. (2012). Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry. Springer Protocols. [URL: https://link.springer.com/protocol/10.1007/978-1-61779-885-6_2]
  • BenchChem. Introduction: The Function of Spacers in Crosslinker Design. [URL: https://www.benchchem.com/blog/introduction-the-function-of-spacers-in-crosslinker-design/]
  • Tabb, D. L., et al. (2013). Probing structures of large protein complexes using zero-length cross-linking. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3969966/]
  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3159945/]
  • Götze, M., et al. (2015). Development of Large-scale Cross-linking Mass Spectrometry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4597148/]
  • Hua, S., et al. (2018). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. MDPI. [URL: https://www.mdpi.com/1999-4923/10/4/158]
  • Hadjizadeh, A., & Ajdary, R. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [URL: https://www.mdpi.com/2673-4079/7/2/61]
  • Chavez, J. D., & Bruce, J. E. (2016). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4976540/]
  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7659551/]
  • Vanam-Chaithanya, K., & Kumar-Tyagi, V. (2013). Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24731770/]
  • Lert-nimanoradee, P., et al. (2021). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.1c00293]
  • Hadjizadeh, A., & Ajdary, R. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. ResearchGate. [URL: https://www.researchgate.
  • Feitosa, V. P., et al. (2014). Impact of hydrophilicity and length of spacer chains on the bonding of functional monomers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24993808/]
  • Chen, Y., et al. (2010). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041926/]
  • Witte, K., et al. (2014). Hydrophobic spacers enhance the helicity and lectin binding of synthetic, pH-responsive glycopolypeptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25365471/]
  • Singh, B., & Sharma, S. (2015). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4448280/]
  • Highway and Heavy Parts. Caterpillar C15 Acert, C15, 3406E Undersized Spacer Plate. [URL: https://highwayandheavyparts.
  • American Chemical Society. (2025). Role of organic chemistry in developing new linker and conjugation chemistries for antibody-drug conjugates. ACS Fall 2025. [URL: https://www.acs.org/meetings/acs-meetings/fall-2025/program.html]
  • G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. [URL: https://info.gbiosciences.com/blog/8-factors-to-consider-when-selecting-a-protein-cross-linker]
  • Kao, A., et al. (2011). Protein structure prediction guided by crosslinking restraints – A systematic evaluation of the impact of the crosslinking spacer length. ResearchGate. [URL: https://www.researchgate.net/publication/51624838_Protein_structure_prediction_guided_by_crosslinking_restraints_-_A_systematic_evaluation_of_the_impact_of_the_crosslinking_spacer_length]
  • Protein-protein crosslinking - an overview with emphasis on structural biology uses. (2021). YouTube. [URL: https://www.youtube.
  • Yu, C., et al. (2020). Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7362098/]
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8021718/]
  • WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. [URL: https://dmpk.wuxiapptec.com/drug-conjugate-linkers-and-their-effects-on-drug-properties/]
  • Thermo Fisher Scientific. Cross-Linking Reagents. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/crosslinking-reagents.html]
  • BOC Sciences. (2023). Choosing the Right Crosslinker for Successful Antibody Conjugation. [URL: https://www.bocsci.
  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.0c00569]
  • Fenyvesi, F., et al. (2024). Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers. MDPI. [URL: https://www.mdpi.com/1999-4923/16/5/659]
  • Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/carbonyl-reactive-crosslinker-chemistry.html]
  • Wikipedia. Sulfur vulcanization. [URL: https://en.wikipedia.
  • Classen, S., et al. (2010). Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2855273/]

Sources

Navigating the Crosslinking Landscape: A Comparative Guide to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SPMTS) and Other NHS-Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selecting the Optimal Reagent for Your Research Needs

In the intricate world of bioconjugation, the choice of a crosslinking reagent can profoundly influence the outcome of an experiment. N-hydroxysuccinimide (NHS) esters are a cornerstone of this field, prized for their ability to efficiently form stable amide bonds with primary amines on proteins and other biomolecules. However, the ever-expanding toolkit of NHS-ester crosslinkers presents a dizzying array of options, each with unique properties tailored for specific applications. This guide provides an in-depth comparison of a specialized, long-chain crosslinker, N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SPMTS), with other commonly used NHS-ester crosslinkers, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions.

The Foundation: Understanding NHS-Ester Chemistry

At its core, the reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1] The efficiency of this reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[2][3] Below this range, the primary amines are protonated and non-nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[1][3]

A Deep Dive into SPMTS: The Long-Chain Specialist

This compound, which we will refer to by its synonym MTS-16-NHS, is a heterobifunctional crosslinker with two key features that set it apart: a long C15 alkyl (pentadecyl) spacer arm and a methanethiosulfonate (MTS) reactive group at the other end.[4]

  • The Long, Hydrophobic Spacer Arm: The most striking feature of SPMTS is its 15-carbon saturated alkyl chain. This long, hydrophobic spacer has significant implications for its application. In an aqueous environment, such a hydrophobic chain can drive the crosslinker to partition into nonpolar environments, such as lipid bilayers or hydrophobic pockets within proteins.[5][6] This makes SPMTS a potentially powerful tool for studying membrane proteins and their interactions within the cell membrane. The hydrophobic nature of the spacer can also influence the properties of the resulting conjugate, potentially impacting solubility, aggregation, and interaction with other biomolecules.[7]

  • The Methanethiosulfonate (MTS) Reactive Group: The MTS group at the terminus of the pentadecyl chain is highly reactive towards sulfhydryl groups (thiols), such as those found in cysteine residues. This reaction forms a stable disulfide bond.[8] The specificity of the MTS group for thiols allows for a controlled, two-step conjugation process. First, the NHS ester can be reacted with a primary amine-containing molecule. The resulting conjugate, now bearing a terminal MTS group, can then be specifically reacted with a sulfhydryl-containing molecule.

The combination of a long hydrophobic spacer and a thiol-reactive group makes SPMTS particularly suited for applications involving:

  • Membrane Protein Studies: Probing the structure and interactions of membrane proteins within their native lipid environment.[9][10] The long alkyl chain can act as a membrane anchor, allowing for the targeted modification of proteins at or near the membrane surface.

  • Drug Delivery Systems: The hydrophobicity of the spacer can be exploited in the design of liposomal drug delivery systems or for creating antibody-drug conjugates (ADCs) where the linker's properties are critical for the therapeutic index.[7][11]

  • Self-Assembling Systems: The amphipathic nature of SPMTS (hydrophilic NHS-ester head and a long hydrophobic tail) could potentially be harnessed to create self-assembling nanostructures for various biomedical applications.[12]

Comparative Analysis: SPMTS vs. Other NHS-Ester Crosslinkers

To fully appreciate the unique characteristics of SPMTS, it is essential to compare it with other classes of NHS-ester crosslinkers.

Spacer Arm Length and Hydrophilicity

The spacer arm of a crosslinker dictates the distance between the two conjugated molecules and influences the overall properties of the resulting conjugate.

Crosslinker Type Example(s) Spacer Arm Characteristics Key Advantages Considerations
Short-Chain DSS, BS3Typically 3-12 atoms, often aliphatic.Provides a short, defined distance between conjugated molecules.May not be long enough to bridge distant interaction sites.
Long-Chain (Hydrophilic) BS(PEG)5, BS(PEG)9Polyethylene glycol (PEG) chains of varying lengths.[]Increases water solubility of the crosslinker and the resulting conjugate. Reduces aggregation and immunogenicity.[14]The flexibility of the PEG chain can make precise distance measurements challenging.
Long-Chain (Hydrophobic) SPMTS (MTS-16-NHS) Long alkyl chain (15 carbons).Can partition into hydrophobic environments (e.g., lipid bilayers). May enhance interactions with hydrophobic proteins.Poor water solubility requires the use of organic co-solvents. Can induce aggregation of soluble proteins.
Solubility: The Role of Sulfo-NHS

The solubility of a crosslinker is a critical factor, especially when working with sensitive biological samples.

Feature Standard NHS Esters (e.g., DSS, SPMTS) Sulfo-NHS Esters (e.g., BS3, Sulfo-SMCC)
Solubility Generally insoluble or poorly soluble in aqueous buffers.[2]Water-soluble due to the presence of a sulfonate group on the NHS ring.
Membrane Permeability Can permeate cell membranes.[2]Generally membrane-impermeable, limiting reactions to the cell surface.
Typical Use Case Intracellular crosslinking, applications where organic co-solvents are tolerated.Cell surface protein labeling, applications requiring fully aqueous conditions.
Cleavability: Reversible vs. Permanent Linkages

The ability to cleave the crosslinker after conjugation can be advantageous for certain applications, such as identifying protein-protein interactions by mass spectrometry.

Crosslinker Type Cleavage Mechanism Example(s) Applications
Non-Cleavable Forms a stable, permanent bond.DSS, BS3, SMCC, SPMTS Creating stable protein conjugates (e.g., antibody-enzyme conjugates), structural analysis of protein complexes.
Cleavable Can be cleaved by specific chemical or enzymatic treatments.DSP (thiol-cleavable), EGS (hydroxylamine-cleavable)[]Identifying interacting proteins in a complex, releasing a conjugated molecule under specific conditions.

Experimental Protocols: Working with Hydrophobic Crosslinkers

The unique properties of a hydrophobic crosslinker like SPMTS necessitate specific considerations in experimental design.

General Protocol for a Two-Step Conjugation Using SPMTS

This protocol outlines a general procedure for conjugating a primary amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH) using SPMTS.

Materials:

  • Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • SPMTS (MTS-16-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule-SH in a suitable buffer

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting column or dialysis equipment

Step 1: Reaction of SPMTS with Protein-NH2

  • Prepare SPMTS Solution: Immediately before use, dissolve SPMTS in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved SPMTS to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Removal of Excess Crosslinker: Remove unreacted SPMTS using a desalting column or through dialysis against an appropriate buffer. This step is crucial to prevent the unreacted crosslinker from interfering with the next step.

Step 2: Reaction of SPMTS-Modified Protein with Molecule-SH

  • Combine Reactants: Add the sulfhydryl-containing molecule (Molecule-SH) to the purified SPMTS-modified protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a thiol-containing reagent like dithiothreitol (DTT) to react with any remaining MTS groups.

  • Purification: Purify the final conjugate to remove unreacted molecules and byproducts using size-exclusion chromatography or other appropriate purification methods.

Visualizing the Chemistry: Reaction Mechanisms and Structures

To further clarify the processes described, the following diagrams illustrate the key chemical reactions and the structure of the SPMTS crosslinker.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (R-CO-NH-Protein) NHS_Ester->Amide_Bond Nucleophilic Attack Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Amide_Bond NHS N-hydroxysuccinimide (Leaving Group)

Caption: Reaction mechanism of an NHS ester with a primary amine.

Caption: Structural components of the SPMTS crosslinker.

Conclusion: Making the Right Choice

The selection of an NHS-ester crosslinker is a critical decision that should be guided by the specific requirements of the experimental system. While traditional short-chain and hydrophilic PEGylated crosslinkers are workhorses in many bioconjugation applications, specialized reagents like this compound (SPMTS) offer unique capabilities for researchers working with membrane proteins, lipid systems, and applications where hydrophobicity can be leveraged as an advantage. By understanding the fundamental chemistry and the distinct properties imparted by different spacer arms and reactive groups, scientists can confidently choose the optimal crosslinker to achieve their research goals.

References

  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. URL
  • Crosslinking Reagents | Fisher Scientific. URL
  • Mal-Alkyl-NHS ester - AxisPharm. URL
  • Cross-Linking Reagents. URL
  • Sulfo-NHS & Water-Soluble Crosslinkers - BOC Sciences. URL
  • The Impact of PEG Spacer Arm Length on Crosslinker Performance: A Compar
  • On the Efficiency of NHS Ester Cross-Linkers for Stabilizing Integral Membrane Protein Complexes - CovalX. URL
  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed. URL
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. URL
  • The effects of spacer arms in cross-linked hyaluronan hydrogel on Fbg and HSA adsorption and conformation | Request PDF - ResearchG
  • Introduction: The Function of Spacers in Crosslinker Design - Benchchem. URL
  • crosslinking technology - Thermo Fisher Scientific. URL
  • Computational studies of membrane proteins: from sequence to structure to simul
  • Recent advances in membrane mimetics for membrane protein research - PMC - NIH. URL
  • Native Mass Spectrometry of Membrane Proteins - PMC - NIH. URL
  • Protein Cross-Linking & Protein Modific
  • Membrane protein–lipid bilayer hydrophobic coupling. (A) Hydrophobic...
  • Hydrophobic coupling of lipid bilayer energetics to channel function - PubMed - NIH. URL
  • Applications of single-molecule methods to membrane protein folding studies - PMC. URL
  • Hydrophobic Coupling of Lipid Bilayer Energetics to Channel Function - PMC - NIH. URL
  • Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PubMed Central. URL
  • Crosslinking, Labeling and Protein Modific
  • Multicomponent self-assembly as a tool to harness new properties from peptides and proteins in material design - Chemical Society Reviews (RSC Publishing). URL
  • Membrane protein binding interactions studied in live cells via diethylpyrocarbonate covalent labeling-mass spectrometry - NIH. URL
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. URL
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. URL
  • Protein Crosslinking | Thermo Fisher Scientific - US. URL
  • ( A ) Reaction of the methanethiosulfonate (MTS) spin label with a...
  • MTSES - Biotium. URL
  • Selective labeling of membrane protein sulfhydryl groups with methanethiosulfon
  • Cas 887407-52-5,N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFON
  • Labeling Antibodies with N -Hydroxysuccinimide-Long Chain (NHS-LC)
  • Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. ( a )
  • A guide to functionalisation and bioconjugation strategies to surface-initi
  • NHS Esters for Antibody Labeling - BOC Sciences. URL
  • Synthesis of low-temperature benzocyclobutene cross-linker and utilization - Polymer Chemistry (RSC Publishing). URL

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-SPDP) Labeling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a cornerstone of innovation. Whether developing antibody-drug conjugates (ADCs), creating advanced diagnostic reagents, or probing protein structure and function, the choice of crosslinking chemistry is paramount. This guide provides an in-depth technical analysis of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-SPDP), a heterobifunctional crosslinker, with a focus on the quantitative assessment of its labeling efficiency. We will objectively compare its performance with common alternatives, supported by established chemical principles and methodologies, to empower you to make informed decisions in your experimental design.

Section 1: Core Principles of MTS-SPDP Bioconjugation

MTS-SPDP is a versatile crosslinker featuring two distinct reactive moieties separated by a long pentadecyl spacer arm. This unique structure allows for a controlled, two-step conjugation process, targeting primary amines and sulfhydryl groups.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient at a pH range of 7.2-8.5.[1]

  • Methanethiosulfonate (MTS): The MTS group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, found in cysteine residues. The reaction forms a stable disulfide bond.[2] This reaction proceeds efficiently over a range of pH values.

The long pentadecyl spacer provides increased reach and can potentially mitigate steric hindrance, a crucial factor when conjugating large molecules or working with complex protein structures.[3][4]

Section 2: Experimental Workflow for MTS-SPDP Labeling and Quantification

A robust understanding of labeling efficiency requires a meticulously planned and executed experimental workflow. This section outlines the key steps, from initial protein characterization to the final calculation of labeling efficiency.

G cluster_0 Phase 1: Pre-Conjugation Analysis cluster_1 Phase 2: Bioconjugation cluster_2 Phase 3: Post-Conjugation Analysis Protein_Quant 1. Protein Quantification (BCA Assay) Amine_Quant 2. Primary Amine Quantification (TNBSA Assay) Protein_Quant->Amine_Quant Thiol_Quant 3. Free Thiol Quantification (Ellman's Assay, if applicable) Amine_Quant->Thiol_Quant NHS_Reaction 4. Reaction of MTS-SPDP with Protein Amines Thiol_Quant->NHS_Reaction Input for Reaction Stoichiometry Purification_1 5. Removal of Excess MTS-SPDP Labeled_Protein_Quant 6. Labeled Protein Quantification (BCA Assay) Purification_1->Labeled_Protein_Quant Purified Labeled Protein Remaining_Amine_Quant 7. Quantification of Remaining Primary Amines (TNBSA Assay) Labeled_Protein_Quant->Remaining_Amine_Quant Efficiency_Calc 8. Calculation of Labeling Efficiency Remaining_Amine_Quant->Efficiency_Calc

Figure 1: Experimental workflow for MTS-SPDP labeling and efficiency quantification.

Detailed Experimental Protocols

2.1. Protein Concentration Determination (BCA Assay)

Accurate protein concentration is the foundation of stoichiometric calculations for labeling. The Bicinchoninic Acid (BCA) assay is a widely used colorimetric method for this purpose.[4][5][6][7][8]

  • Principle: In an alkaline environment, protein reduces Cu²⁺ to Cu¹⁺. BCA chelates with the Cu¹⁺, forming a purple-colored complex that absorbs light at 562 nm. The absorbance is directly proportional to the protein concentration.[4]

  • Protocol:

    • Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.

    • Prepare a working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

    • In a microplate, add a small volume of each standard and the protein sample to separate wells.

    • Add the BCA working reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the unknown protein sample from the standard curve.

2.2. Quantification of Primary Amines (TNBSA Assay)

To determine the number of available labeling sites, it is essential to quantify the primary amines on the protein surface. The 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) assay is a reliable method for this.[2][9][10][11][12]

  • Principle: TNBSA reacts with primary amines to form a yellow-colored product with an absorbance maximum at 335 nm.[2]

  • Protocol:

    • Prepare a protein solution in a non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a freshly prepared solution of TNBSA to the protein sample.

    • Incubate the reaction at 37°C for 2 hours.

    • Stop the reaction by adding SDS and HCl.

    • Measure the absorbance at 335 nm.

    • The number of primary amines can be calculated using the molar extinction coefficient of the TNP-amine product or by comparison to a standard curve of a known primary amine (e.g., glycine).

2.3. MTS-SPDP Labeling of a Model Protein

This protocol outlines the general procedure for labeling a protein with MTS-SPDP via its primary amines.

  • Materials:

    • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

    • MTS-SPDP

    • Anhydrous DMSO or DMF

    • Desalting column

  • Protocol:

    • Prepare a 10-20 mM stock solution of MTS-SPDP in anhydrous DMSO or DMF immediately before use.

    • Add a 10- to 50-fold molar excess of the MTS-SPDP stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, non-reacted MTS-SPDP using a desalting column equilibrated with the desired storage buffer.

2.4. Calculation of Labeling Efficiency

The efficiency of the labeling reaction is determined by quantifying the number of MTS-SPDP molecules conjugated per protein molecule.

  • Determine the concentration of the labeled protein using the BCA assay as described in section 2.1.

  • Quantify the remaining primary amines on the labeled protein using the TNBSA assay as described in section 2.2.

  • Calculate the number of conjugated amines:

    • Moles of initial amines = (Initial amine concentration) x (Volume)

    • Moles of remaining amines = (Remaining amine concentration) x (Volume)

    • Moles of conjugated amines = (Moles of initial amines) - (Moles of remaining amines)

  • Calculate the Labeling Efficiency:

    • Moles of protein = (Labeled protein concentration) x (Volume)

    • Labeling Efficiency (moles of linker per mole of protein) = (Moles of conjugated amines) / (Moles of protein)

Section 3: Comparative Analysis with Alternative Reagents

The selection of a crosslinker should be guided by the specific requirements of the application, including the desired bond stability, reactivity, and potential for steric hindrance.

MTS-SPDP vs. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a widely used heterobifunctional crosslinker that also targets amines and thiols.[9]

FeatureMTS-SPDPSMCC
Amine-Reactive Group NHS EsterNHS Ester
Thiol-Reactive Group Methanethiosulfonate (MTS)Maleimide
Resulting Thiol Linkage Disulfide BondThioether Bond
Cleavability of Thiol Linkage Reducible with agents like DTTGenerally considered stable, but can undergo retro-Michael reaction
Spacer Arm Long, flexible pentadecyl chainShorter, rigid cyclohexane-containing spacer

Key Considerations:

  • Stability of the Thiol Linkage: The disulfide bond formed by MTS-SPDP is readily cleavable with reducing agents, which is advantageous for applications requiring payload release. The thioether bond formed by maleimides is generally more stable, but can be susceptible to a retro-Michael reaction, leading to deconjugation.[13][14][15][16]

  • Reaction Kinetics: Maleimides are known for their rapid reaction with thiols.[17][18] The reaction rate of MTS reagents with thiols is also very high.[2]

  • Spacer Arm Length: The longer pentadecyl spacer of MTS-SPDP may be beneficial in overcoming steric hindrance, especially when conjugating bulky molecules.[3][4][19][20]

MTS-SPDP vs. SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)

SPDP is another popular crosslinker that forms a reducible disulfide bond.

FeatureMTS-SPDPSPDP
Amine-Reactive Group NHS EsterNHS Ester
Thiol-Reactive Group Methanethiosulfonate (MTS)2-Pyridyldithio
Resulting Thiol Linkage Disulfide BondDisulfide Bond
Cleavability of Thiol Linkage Reducible with agents like DTTReducible with agents like DTT
Byproduct of Thiol Reaction Methanesulfinic acidPyridine-2-thione

Key Considerations:

  • Monitoring the Reaction: The reaction of the 2-pyridyldithio group of SPDP with a thiol releases pyridine-2-thione, which has a distinct absorbance at 343 nm. This allows for real-time monitoring of the conjugation reaction. The MTS reaction does not have a similarly convenient spectrophotometric handle.

  • Spacer Arm: MTS-SPDP possesses a significantly longer and more hydrophobic pentadecyl spacer compared to the shorter propionate spacer of SPDP. This can influence the solubility and pharmacokinetic properties of the resulting conjugate.

Section 4: Advanced Characterization of Labeled Proteins

Beyond spectrophotometric assays, advanced analytical techniques are invaluable for a comprehensive characterization of the labeled protein.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique for separating and characterizing protein conjugates, including antibody-drug conjugates.[8][12][18][21][22][23][24][25] It can be used to:

  • Determine the drug-to-antibody ratio (DAR).[21][26]

  • Assess the heterogeneity of the labeled product.

  • Separate different glycoforms of a protein.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity and integrity of the conjugated protein.[14][17][27][28][29][30][31][32] It can provide precise mass measurements to:

  • Confirm the covalent attachment of the MTS-SPDP linker.

  • Determine the number of linkers conjugated per protein molecule.

  • Identify the specific sites of conjugation through peptide mapping.

Section 5: Troubleshooting Common Issues in Bioconjugation

ProblemPotential CauseSuggested Solution
Low Labeling Efficiency - Inactive crosslinker due to hydrolysis.- Insufficient molar excess of the crosslinker.- Presence of primary amines in the reaction buffer (e.g., Tris, glycine).- Low accessibility of primary amines on the protein surface.- Prepare fresh crosslinker solution immediately before use.- Increase the molar ratio of crosslinker to protein.- Perform buffer exchange into an amine-free buffer (e.g., PBS).- Consider denaturation/renaturation of the protein to expose more amines, if the protein's activity can be restored.
Protein Aggregation - High concentration of organic solvent (DMSO/DMF).- Hydrophobic nature of the crosslinker or conjugated molecule.- Inappropriate buffer conditions (pH, ionic strength).- Keep the final concentration of organic solvent below 10%.- Include solubilizing agents in the reaction buffer (e.g., arginine).- Optimize buffer pH and ionic strength.
Loss of Protein Activity - Modification of a critical lysine residue in the active site.- Conformational changes induced by the conjugation.- Reduce the molar excess of the crosslinker to achieve a lower degree of labeling.- Perform site-directed mutagenesis to remove lysine residues from the active site, if feasible.- Use a linker with a different spacer arm length or chemistry.

For more general troubleshooting, resources on antibody purification and protein expression can be consulted.[10][15][22]

Conclusion

This compound (MTS-SPDP) is a potent and versatile heterobifunctional crosslinker that offers a unique combination of amine and thiol reactivity with the added benefit of a long spacer arm. A thorough quantitative analysis of its labeling efficiency, as detailed in this guide, is crucial for achieving reproducible and optimal results in bioconjugation. By carefully selecting the appropriate crosslinker based on the desired stability, reactivity, and steric considerations, and by employing rigorous analytical techniques for characterization, researchers can confidently advance their development of novel protein conjugates for a wide range of applications.

References

  • The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide. Benchchem. Accessed January 4, 2026.
  • The Influence of Linker Length on Conjugation Efficiency and Therapeutic Performance: A Comparative Guide. Benchchem. Accessed January 4, 2026.
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH. Accessed January 4, 2026.
  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. Accessed January 4, 2026.
  • Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. Published April 13, 2022.
  • The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. PMC - NIH. Accessed January 4, 2026.
  • Antibody Conjugation Troubleshooting. Bio-Techne. Accessed January 4, 2026.
  • Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Technologies. Published October 15, 2024.
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjug
  • Instructions for SPDP-PEG Conjugation. Xi'an Confluore Biological Technology Co., Ltd. Accessed January 4, 2026.
  • Thermo Fisher Scientific - PEG-SPDP Crosslinkers. Thermo Fisher Scientific. Accessed January 4, 2026.
  • SPDP Crosslinkers. Thermo Fisher Scientific. Accessed January 4, 2026.
  • Application Notes and Protocols for SPDP-PEG6-NHS Ester Conjugation to Lysine Residues. Benchchem. Accessed January 4, 2026.
  • Introduction to approaches and tools for the evaluation of protein cysteine oxid
  • Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry | Request PDF.
  • Using Hydrophilic Interaction Chromatography for Heightened Product Characterization to Overcome Challenges with Hydrophobic Monoclonal Antibodies and Antibody Drug Conjugates.
  • Fast Cysteine Bioconjugation Chemistry. PMC - NIH. Accessed January 4, 2026.
  • Long-lived mitochondrial proteins and why they exist. PMC - NIH. Accessed January 4, 2026.
  • DAR Analysis of Antibody-Drug Conjugates.
  • Troubleshooting Quantitative Western Blots Hints and Tips. LICORbio™. Accessed January 4, 2026.
  • Troubleshooting Guide for Common Recombinant Protein Problems.
  • Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Accessed January 4, 2026.
  • Functional Specialization of Stable and Dynamic Microtubules in Protein Traffic in WIF-B Cells. PMC - NIH. Accessed January 4, 2026.
  • Highly Transient Molecular Interactions Underlie the Stability of Kinetochore–Microtubule Attachment During Cell Division. NIH. Accessed January 4, 2026.
  • Modifications of cysteine residues with alkylating agents used in proteomics. Accessed January 4, 2026.
  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. Accessed January 4, 2026.
  • Cytosolic Quality Control of Mitochondrial Protein Precursors—The Early Stages of the Organelle Biogenesis. PubMed Central. Accessed January 4, 2026.
  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF.
  • Antibody purification troubleshooting tips. Tebubio. Published February 11, 2016.
  • Widespread use of unconventional targeting signals in mitochondrial ribosome proteins. Accessed January 4, 2026.
  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. Published January 16, 2021.
  • Protein identification and characterization by mass spectrometry. PubMed. Accessed January 4, 2026.
  • Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. PMC - NIH. Accessed January 4, 2026.
  • Protein Identification and Characterization through Peptide Mass Spectrometry. Administrative page for SLU library. Accessed January 4, 2026.
  • Quantitative Multiplex Substrate Profiling of Peptidases by Mass Spectrometry. PMC - NIH. Accessed January 4, 2026.

Sources

A Guide to Thiol-Reactive Chemistries: Comparing the Stability of Methanethiosulfonate, Maleimide, Iodoacetamide, and Vinyl Sulfone Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is paramount. Whether developing antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, or immobilizing enzymes, the covalent linkage's integrity dictates the efficacy, safety, and reliability of the final product. Cysteine-specific modification is a cornerstone of bioconjugation, leveraging the unique nucleophilicity of the thiol (sulfhydryl) group.

This guide provides an in-depth comparison of four major classes of thiol-reactive groups: methanethiosulfonates (MTS), maleimides, iodoacetamides, and vinyl sulfones. We will move beyond simple reaction schemes to dissect the nuanced stability profiles of the resulting conjugates, supported by mechanistic insights and validated experimental protocols. Our objective is to empower you to make informed decisions in selecting the optimal chemistry for your specific application.

Understanding the Chemistry of Thiol Conjugation

The journey to a stable bioconjugate begins with the choice of the thiol-reactive chemical group. Each group possesses a distinct mechanism of action, which in turn governs the properties of the covalent bond it forms with a cysteine residue.

Methanethiosulfonates (MTS): The Reversible Disulfide Bridge

MTS reagents react with thiols via a nucleophilic displacement reaction. The thiolate anion of a cysteine residue attacks the electrophilic sulfur atom of the MTS reagent, forming an asymmetric disulfide bond and releasing methanesulfinate as a byproduct.[1]

  • Resulting Linkage: Disulfide bond (-S-S-).

  • Stability Profile: The disulfide bond is the key feature. While stable to hydrolysis, it is inherently susceptible to reduction.[1] In the biological milieu, which is rich in endogenous thiols like glutathione, this disulfide linkage can be readily cleaved, reversing the conjugation. This reversibility can be a significant drawback for applications requiring long-term in vivo stability. However, this same property is advantageous for applications where reversible modification is desired, such as in the study of ion channels or transient enzyme inhibition.[2][3]

Maleimides: The Workhorse with a Caveat

Maleimides are perhaps the most widely used thiol-reactive reagents due to their high specificity and rapid reaction rates at neutral pH.[4][5] The reaction proceeds through a Michael addition mechanism, where the cysteine thiolate attacks one of the double-bonded carbons of the maleimide ring.[6]

  • Resulting Linkage: Succinimidyl thioether.

  • Stability Profile: The thioether bond itself is robust. However, the initial succinimidyl thioether product is susceptible to a reverse Michael reaction, particularly in the presence of other nucleophilic thiols.[7][8] This can lead to "payload migration," where the conjugated molecule is transferred from the target protein to other thiol-containing species like serum albumin, compromising therapeutic efficacy and potentially causing off-target toxicity.[9][10]

    The Critical Stabilization Step: The instability of the maleimide adduct can be overcome. The succinimide ring of the conjugate can undergo hydrolysis to form a ring-opened, stable succinamic acid thioether.[11][12] This hydrolyzed form is resistant to the retro-Michael reaction, leading to a dramatic increase in conjugate stability.[13] Modern strategies often involve designing maleimide reagents with electron-withdrawing groups to accelerate this stabilizing hydrolysis step post-conjugation.[8][12]

Iodoacetamides: The Irreversible Alkylator

Iodoacetamides and other haloacetamides react with cysteine thiols via a bimolecular nucleophilic substitution (SN2) reaction.[14] The thiolate anion acts as a nucleophile, attacking the carbon atom adjacent to the iodine and displacing it as an iodide leaving group.

  • Resulting Linkage: Thioether bond (-S-CH₂-).

  • Stability Profile: The resulting thioether bond is exceptionally stable and, for all practical purposes, irreversible under physiological conditions.[14][15] It is not susceptible to hydrolysis or thiol-exchange reactions that plague disulfide and maleimide linkages. This high stability makes iodoacetamides an excellent choice when permanent, robust conjugation is required. The primary trade-offs are a typically slower reaction rate compared to maleimides and the need for a slightly alkaline pH to ensure sufficient thiolate anion concentration for the reaction to proceed efficiently.[10][16]

Vinyl Sulfones: The Stable Michael Adduct

Similar to maleimides, vinyl sulfones react with thiols through a Michael-type addition reaction. The thiolate adds across the carbon-carbon double bond, which is activated by the strongly electron-withdrawing sulfone group.

  • Resulting Linkage: Sulfonyl thioether.

  • Stability Profile: The thioether linkage formed is highly stable and generally considered more robust than the corresponding maleimide-thiol adduct.[17] It is significantly more resistant to thiol-mediated exchange reactions, providing excellent stability in plasma and other biological fluids.[18] This makes vinyl sulfones a compelling alternative to maleimides for applications demanding high in vivo stability.[17][19]

Head-to-Head Stability Comparison

The choice of reagent is a critical design parameter that directly impacts the performance of a bioconjugate. The following table summarizes the key stability characteristics of each linkage.

FeatureMethanethiosulfonate (MTS)MaleimideIodoacetamideVinyl Sulfone
Reaction Mechanism Nucleophilic DisplacementMichael AdditionSN2 AlkylationMichael Addition
Resulting Linkage Disulfide (-S-S-)Succinimidyl ThioetherThioether (-S-CH₂-)Sulfonyl Thioether
Stability to Hydrolysis StableUnstable (Ring-opening is desired for stabilization)[11][12]StableStable[17]
Stability to Thiol Exchange Unstable (Reversible)Unstable (Retro-Michael reaction)[7][8][20]Stable (Irreversible)[15]Stable [17][18]
Overall Stability Low (in reducing environments)Low, unless hydrolyzed to the stable ring-opened formVery HighHigh
Key Advantage Reversibility[2]Fast, specific reaction; can be stabilized[4]Forms a highly stable, irreversible bond[15]Forms a highly stable bond, resistant to exchange[17]
Key Disadvantage Prone to reduction by endogenous thiolsInitial adduct is unstable; requires stabilization[8][9]Slower reaction rate; potential for lower specificity at high pH[10][14]Reaction kinetics can be slower than maleimides[21]

Visualizing the Chemistry of Stability and Instability

To better understand these concepts, the following diagrams illustrate the chemical transformations discussed.

cluster_MTS Methanethiosulfonate (MTS) Reaction cluster_Maleimide Maleimide Reaction cluster_Iodoacetamide Iodoacetamide Reaction cluster_VinylSulfone Vinyl Sulfone Reaction p1_start Protein-SH + CH₃-SO₂-S-R p1_end Protein-S-S-R (Disulfide Linkage) p1_start->p1_end Nucleophilic Displacement p2_start Protein-SH + Maleimide-R p2_end Succinimidyl Thioether (Thioether Linkage) p2_start->p2_end Michael Addition p3_start Protein-SH + I-CH₂-CO-NH-R p3_end Protein-S-CH₂-CO-NH-R (Thioether Linkage) p3_start->p3_end SN2 Alkylation p4_start Protein-SH + H₂C=CH-SO₂-R p4_end Protein-S-CH₂-CH₂-SO₂-R (Thioether Linkage) p4_start->p4_end Michael Addition

Caption: Reaction mechanisms for common thiol-reactive groups.

cluster_maleimide_stability Maleimide Conjugate Fate cluster_pathways start Protein-SH + Maleimide-R adduct Unstable Succinimidyl Thioether start->adduct Conjugation deconjugation Deconjugation (Payload Loss) adduct->deconjugation Retro-Michael Reaction (+ Endogenous Thiol) stabilization Stable Ring-Opened Succinamic Acid Thioether adduct->stabilization Hydrolysis (Desired Pathway)

Caption: Instability and stabilization pathways for maleimide conjugates.

Experimental Protocol: A Self-Validating System for Stability Assessment

Claims of stability must be substantiated by empirical data. The following protocol provides a robust framework for comparing the stability of different bioconjugates in a physiologically relevant medium.

Objective:

To quantitatively assess and compare the stability of an antibody conjugated with payloads via different thiol-reactive linkers (e.g., Maleimide vs. Iodoacetamide vs. Vinyl Sulfone) in human plasma over time.

Materials:
  • Purified antibody-drug conjugates (ADCs) with a known initial Drug-to-Antibody Ratio (DAR).

  • Human plasma, pooled and frozen.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., 2% formic acid in acetonitrile).

  • Analytical instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:
  • Preparation:

    • Thaw human plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare stock solutions of each ADC in PBS at a known concentration (e.g., 10 mg/mL).

    • Rationale: Using pooled plasma provides a representative biological matrix. Pre-clearing the plasma ensures a homogenous incubation medium.

  • Incubation:

    • In separate microcentrifuge tubes, dilute each ADC stock solution into the human plasma to a final concentration of 1 mg/mL.

    • Prepare a "Time 0" sample immediately by taking a 30 µL aliquot of the mixture and quenching it by adding 60 µL of quenching solution.

    • Incubate the remaining plasma mixtures in a water bath or incubator at 37°C.

    • Rationale: 37°C mimics physiological temperature. The 1:2 dilution with a strong acid/organic solvent mix effectively stops enzymatic and chemical degradation, preserving the state of the conjugate at that specific time point.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48, 72, and 168 hours), remove a 30 µL aliquot from each incubation tube.

    • Immediately quench each aliquot as described for the "Time 0" sample.

    • Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated plasma proteins.

    • Rationale: A time-course analysis is essential to determine the rate of degradation. Removing precipitated proteins clarifies the sample for accurate analytical injection.

  • Analysis:

    • Carefully transfer the supernatant from the quenched samples to HPLC vials.

    • Analyze the samples by RP-HPLC or LC-MS to determine the average DAR or the percentage of intact ADC remaining.

    • Rationale: RP-HPLC can often separate species with different numbers of drugs attached, allowing for the calculation of the average DAR. LC-MS provides more definitive mass information to confirm the identity of the intact and degraded species.

  • Data Interpretation:

    • For each ADC, plot the average DAR or the percentage of intact conjugate against time.

    • Calculate the half-life (t₁₂) of each conjugate in plasma.

    • Rationale: This graphical representation provides a clear, direct comparison of the stability profiles of the different linkages under identical, physiologically relevant conditions.

cluster_workflow Comparative Plasma Stability Assay Workflow prep 1. Prepare ADCs & Human Plasma incubate 2. Dilute ADCs in Plasma Incubate at 37°C prep->incubate sample 3. Sample at Time Points (0, 2, 4, 24, 48h...) incubate->sample quench 4. Quench Samples (e.g., Formic Acid) sample->quench analyze 5. Centrifuge & Analyze Supernatant (HPLC / LC-MS) quench->analyze interpret 6. Plot % Intact ADC vs. Time Calculate Half-Life analyze->interpret

Caption: Experimental workflow for a comparative bioconjugate stability assay.

Conclusion: Selecting the Right Tool for the Job

The stability of a bioconjugate is not an inherent property of the payload or the biomolecule alone, but is critically defined by the covalent linker that joins them.

  • For applications requiring maximal in vivo stability , such as the development of long-circulating antibody-drug conjugates, iodoacetamides and vinyl sulfones represent the gold standard, forming robust and irreversible thioether bonds.

  • Maleimides remain a highly valuable and popular tool, provided that the inherent instability of the initial adduct is addressed. Post-conjugation hydrolysis of the succinimide ring is a critical, non-negotiable step for achieving the stability required for most therapeutic and many research applications.[11][12][13]

  • Methanethiosulfonates occupy a specific niche. Their utility lies precisely in the reversible nature of the disulfide bond they form, making them suitable for applications where transient modification or release in a reducing environment is the desired outcome.

Ultimately, a thorough understanding of the underlying chemical mechanisms, coupled with rigorous experimental validation as outlined in this guide, is the most effective strategy for ensuring the successful design and implementation of stable, effective bioconjugates.

References

  • Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Shen, B. Q., et al. (2012). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • Kalia, J., & Raines, R. T. (2010).
  • Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Al-Zoubi, R. M., et al. (2022). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability. Ningbo Inno Pharmchem Co., Ltd.[Link]
  • González-Vera, J. A., et al. (2021). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 26(11), 3195. [Link]
  • Ravasco, J. M. J. M., et al. (2019). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Chemistry – A European Journal, 25(1), 43-59. [Link]
  • ResearchGate. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Luo, S., et al. (2007). Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester. Inorganic Chemistry, 46(12), 5054-5056. [Link]
  • Lategahn, J., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry, 39(8), 5949-5957. [Link]
  • Kumar, A., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Biomedical Science, 31(1), 1-22. [Link]
  • Theato, P. (2013). CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. Royal Society of Chemistry. [Link]
  • Hampton, M. B., & Cocurullo, L. (2013). Methods for the determination and quantification of the reactive thiol proteome. Methods in Molecular Biology, 1005, 139-148. [Link]
  • Go, Y. M., & Jones, D. P. (2010). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, Chapter 7, Unit 7.9. [Link]
  • MEROPS. (2023). Small-molecule inhibitor: iodoacetamide.
  • Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(13), 3953-3964. [Link]
  • Aimetti, A. A., et al. (2009). Thiol–ene click hydrogels for therapeutic delivery.
  • Bernardim, B., et al. (2016). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie International Edition, 55(38), 11639-11643. [Link]
  • Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
  • D'Alessandro, V., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(10), 129285. [Link]
  • ResearchGate. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS).
  • Adams, L., et al. (2022). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Pharmaceutics, 14(11), 2396. [Link]

Sources

A Senior Application Scientist's Guide to Heterobifunctional Crosslinkers for Targeted Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of the appropriate chemical tool is paramount to success. Heterobifunctional crosslinkers, with their distinct reactive moieties, offer a level of precision and control that is indispensable for creating well-defined bioconjugates. This guide provides an in-depth comparison of commonly employed heterobifunctional crosslinkers, supported by experimental insights and protocols to empower you in your specific applications.

The Rationale for Heterobifunctionality: Precision and Control

Unlike their homobifunctional counterparts, heterobifunctional crosslinkers possess two different reactive groups.[1][2][3] This inherent asymmetry is the cornerstone of their utility, enabling sequential and controlled conjugation reactions.[1][4] By targeting different functional groups on biomolecules, such as primary amines (-NH2) and sulfhydryls (-SH), these reagents minimize the formation of unwanted homodimers and polymers, a common pitfall of single-step conjugations.[1][] This controlled approach is particularly critical in applications demanding high homogeneity and defined stoichiometry, such as the construction of antibody-drug conjugates (ADCs).[][][7]

A Comparative Analysis of Key Heterobifunctional Crosslinker Chemistries

The versatility of heterobifunctional crosslinkers stems from the diverse array of reactive groups that can be incorporated into their structure. The choice of crosslinker is dictated by the available functional groups on the target biomolecules and the desired properties of the final conjugate.

Crosslinker ChemistryReactive Group 1 (Specificity)Reactive Group 2 (Specificity)Spacer Arm FeaturesKey ApplicationsAdvantages
NHS-Ester/Maleimide N-Hydroxysuccinimide (NHS) Ester (Primary Amines)Maleimide (Sulfhydryls)Variable lengths, can include PEG for increased solubility and reduced immunogenicity.Antibody-Drug Conjugates (ADCs), protein-protein conjugation, enzyme labeling.[][8][]Well-established chemistry, high reactivity and specificity, allows for controlled two-step conjugation.[][10]
Photoreactive Amine- or Sulfhydryl-reactive groupAryl azide, Diazirine, Benzophenone (Non-specific C-H or N-H insertion upon UV activation)VariableMapping protein-protein interactions, identifying binding partners.[1][2]Captures transient or weak interactions by forming a covalent bond upon photoactivation.[11][12]
Click Chemistry (e.g., Azide/Alkyne) AzideAlkyne (often strain-promoted for copper-free reactions)Can be tailoredSite-specific labeling of proteins and nucleic acids, development of complex bioconjugates.[13][14]Bioorthogonal (inert to biological functional groups), high efficiency and specificity, rapid reaction kinetics.[13]
Zero-Length (EDC/NHS) CarboxylPrimary AmineNone (forms a direct amide bond)Immobilizing proteins onto surfaces, studying direct protein-protein interactions.[15][16][17]Creates a native amide bond without introducing a spacer arm, minimizing structural perturbation.[16][17]
Carbonyl/Hydrazide Hydrazide (Aldehydes/Ketones)Amine- or Sulfhydryl-reactive groupVariableConjugation to glycoproteins after periodate oxidation of sugars.[1]Targets carbonyl groups, which are less abundant than amines, offering alternative conjugation sites.[1]

Experimental Workflows: From Theory to Practice

The successful application of heterobifunctional crosslinkers hinges on a well-designed experimental protocol. Here, we provide a detailed, self-validating workflow for a common application: the conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) to an antibody using an NHS-ester/maleimide crosslinker like SMCC.

Diagram of a Two-Step Antibody Conjugation Workflow

Two_Step_Conjugation cluster_step1 Step 1: Antibody Activation cluster_purification Purification cluster_step2 Step 2: Payload Conjugation cluster_final_purification Final Purification Antibody Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab Reaction at pH 7.0-9.0 SMCC SMCC (NHS-Ester) SMCC->Activated_Ab Excess_SMCC Excess SMCC Purification Desalting Column or Dialysis Purified_Ab Purified Maleimide-Activated Antibody Purification->Purified_Ab ADC Antibody-Drug Conjugate (ADC) Purified_Ab->ADC Reaction at pH 6.5-7.5 Payload Payload (-SH) Payload->ADC Final_Purification Size Exclusion or Affinity Chromatography ADC->Final_Purification Final_ADC Purified ADC Final_Purification->Final_ADC Unconjugated_Payload Unconjugated Payload

Caption: A two-step conjugation workflow using an NHS-ester/maleimide crosslinker.

Detailed Protocol: SMCC-Mediated Antibody-Payload Conjugation

This protocol outlines the essential steps for conjugating a thiol-containing payload to the primary amines of an antibody using Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • SMCC (dissolved in DMSO or DMF)[10]

  • Thiol-containing payload

  • Reaction Buffer A (e.g., PBS, pH 7.2-8.0)

  • Reaction Buffer B (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)[18]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[19]

  • Desalting columns or dialysis cassettes

  • Analytical equipment (e.g., SDS-PAGE, Mass Spectrometer)[20]

Procedure:

Step 1: Activation of the Antibody with SMCC [21]

  • Preparation: Dissolve the antibody in Reaction Buffer A to a concentration of 1-10 mg/mL.[19]

  • Crosslinker Addition: Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal ratio should be determined empirically.

  • Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[18]

  • Removal of Excess Crosslinker: Immediately purify the maleimide-activated antibody from excess SMCC using a desalting column or dialysis against Reaction Buffer B. This step is crucial to prevent hydrolysis of the maleimide group.[21][22]

Step 2: Conjugation of the Thiol-Containing Payload

  • Payload Preparation: Dissolve the thiol-containing payload in Reaction Buffer B. If the payload has a disulfide bond, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Add the thiol-containing payload to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is a good starting point.

  • Reaction: Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as cysteine can be added.

Step 3: Purification and Characterization of the Conjugate

  • Purification: Purify the antibody-payload conjugate from unconjugated payload and other reaction components using size-exclusion chromatography or affinity chromatography.

  • Characterization:

    • SDS-PAGE: Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated antibody.[20]

    • Mass Spectrometry: Use mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the identity of the conjugate.[23][24][25]

Causality in Experimental Choices: Why These Steps Matter

  • pH Control: The distinct optimal pH ranges for the NHS-ester (7.0-9.0) and maleimide (6.5-7.5) reactions are the basis for the two-step procedure, allowing for controlled and specific conjugation.[10][21][22]

  • Molar Ratios: The molar excess of the crosslinker and payload are critical parameters that influence the final DAR. Empirical optimization is necessary for each specific antibody and payload combination.

  • Purification Steps: The intermediate and final purification steps are essential for removing unreacted reagents and byproducts, ensuring the homogeneity and purity of the final conjugate.

Advanced Strategies and Future Directions

The field of bioconjugation is continually evolving, with novel crosslinking strategies offering even greater control and versatility.

Click Chemistry: A Bioorthogonal Revolution

Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation.[14] Its bioorthogonal nature means the reactive groups do not interact with native functional groups in biological systems, enabling highly specific labeling in complex environments.[13]

Diagram of a Click Chemistry Conjugation Workflow

Click_Chemistry_Workflow cluster_modification Biomolecule Modification cluster_click_reaction Click Reaction Biomolecule1 Biomolecule 1 Azide_Biomolecule Azide-Modified Biomolecule 1 Biomolecule1->Azide_Biomolecule Azide_Linker Azide-Linker Azide_Linker->Azide_Biomolecule Conjugate Bioconjugate Azide_Biomolecule->Conjugate SPAAC Biomolecule2 Biomolecule 2 Alkyne_Biomolecule Alkyne-Modified Biomolecule 2 Biomolecule2->Alkyne_Biomolecule Alkyne_Linker Alkyne-Linker Alkyne_Linker->Alkyne_Biomolecule Alkyne_Biomolecule->Conjugate

Caption: A generalized workflow for bioconjugation using click chemistry.

Conclusion

The selection of a heterobifunctional crosslinker is a critical decision that profoundly impacts the outcome of a bioconjugation experiment. By understanding the underlying chemistry, carefully designing the experimental protocol, and validating the results, researchers can harness the power of these versatile tools to create precisely engineered biomolecules for a wide range of applications, from fundamental research to the development of next-generation therapeutics.

References

  • Creative Biolabs. Heterobifunctional Crosslinkers. [Link]
  • Chalkley, R. J., et al. (2009). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of Proteome Research, 8(11), 5167-5175. [Link]
  • G-Biosciences. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS. [Link]
  • Kao, A., et al. (2011). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry, 83(4), 1448-1456. [Link]
  • Thevenin, D., et al. (2001). Synthesis and applications of heterobifunctional photocleavable cross-linking reagents.
  • Lasker, K., et al. (2015). Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure. Journal of Proteomics, 118, 125-133. [Link]
  • Interchim.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
  • Wang, L., et al. (2017). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Chembiochem, 18(13), 1205-1216. [Link]
  • Mtoz Biolabs. What is the Protocol for Crosslinking-Based Protein Interaction Analysis? [Link]
  • Thermo Fisher Scientific. SM(PEG)n Crosslinkers. [Link]
  • R. K. Gupta, et al. How to cross-link proteins. [Link]
  • Davies, M. J. (2016). Overview of methods to detect and characterize crosslinked proteins and... Free Radical Biology and Medicine, 97, 347-362. [Link]
  • Springer Nature Experiments. Cross-linking Protocols and Methods. [Link]
  • St. Amant, A. H., et al. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals (Basel), 11(4), 93. [Link]
  • Leitner, A., et al. (2012). Probing structures of large protein complexes using zero-length cross-linking. Molecular & Cellular Proteomics, 11(6), M111.013332. [Link]
  • Interchim. SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. [Link]
  • Chowdhury, S. M., et al. (2009). Chemical cross-linking for protein-protein interaction studies. Methods in Molecular Biology, 541, 219-231. [Link]
  • Bio-Synthesis.
  • Liu, F., et al. (2022). Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers.
  • Ramachandran, S., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers (Basel), 14(23), 5084. [Link]
  • Al-Zoubi, M. S., et al. (2020). Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications. International Journal of Molecular Sciences, 21(23), 9037. [Link]
  • LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. [Link]
  • Thermo Fisher Scientific. (2018).
  • Sinz, A. (2014). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 114(18), 9277-9304. [Link]
  • MetwareBio. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. [Link]

Sources

A Comparative Guide to Surface Functionalization: Case Studies Using N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS), a powerful heterobifunctional crosslinker. This guide is designed for researchers, scientists, and drug development professionals seeking to create robust, functionalized surfaces on liposomes, nanoparticles, and other biological constructs. We will move beyond simple protocols to explore the fundamental chemistry, compare its performance against common alternatives with supporting data, and provide actionable case studies to inform your experimental design.

Part 1: The Core Chemistry of MTS-C15-NHS

At its heart, MTS-C15-NHS is an elegant tool for two-step conjugations. Its power lies in its distinct reactive ends, separated by a long C15 alkyl chain.

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (e.g., the N-terminus of a protein or the ε-amine of a lysine residue) under mild alkaline conditions (pH 7.2-8.5) to form a stable amide bond.[1][2] Buffers containing primary amines, such as Tris, must be avoided as they compete in the reaction.[2]

  • Methanethiosulfonate (MTS): This group exhibits high specificity for sulfhydryl (thiol) groups, such as those from cysteine residues. The reaction forms a stable disulfide bond, linking the target molecule to the MTS-activated surface.

The long C15 pentadecyl chain is a critical feature. This hydrophobic spacer arm allows for the stable, non-covalent insertion of the linker into lipid bilayers of liposomes or the hydrophobic domains of polymeric nanoparticles. This creates a "functionalized surface" ready for the subsequent attachment of thiol-containing molecules.

Reaction Mechanism

The diagram below illustrates the two-stage conjugation process. First, the MTS-C15-NHS linker is reacted with an amine-bearing surface (like a liposome formulated with amine-containing lipids). After purification to remove unreacted linker, a thiol-containing molecule (e.g., a thiolated antibody or peptide) is introduced, which then couples to the MTS-activated surface.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Ligand Conjugation Surface Amine-bearing Surface (e.g., Liposome, Nanoparticle) Activated_Surface MTS-Activated Surface Surface->Activated_Surface NHS Ester Reaction (pH 7.2-8.5) Stable Amide Bond Formed MTS_Linker MTS-C15-NHS (Linker) MTS_Linker->Activated_Surface Thiol_Molecule Thiol-containing Molecule (e.g., Antibody-SH, Peptide-SH) Final_Conjugate Functionalized Surface (e.g., Immunoliposome) Thiol_Molecule->Final_Conjugate MTS-Thiol Reaction Stable Disulfide Bond Formed Activated_Surface_Copy MTS-Activated Surface Activated_Surface_Copy->Final_Conjugate

Caption: Two-step conjugation using MTS-C15-NHS.

Part 2: A Comparative Analysis of Bioconjugation Chemistries

The choice of crosslinker is a critical decision that impacts the stability, activity, and ultimate success of your conjugate. MTS-C15-NHS is one of several options, each with distinct advantages and disadvantages.

FeatureMTS-C15-NHS Maleimide-PEG-NHS Click Chemistry (e.g., DBCO-NHS)
Thiol-Reactive Group Methanethiosulfonate (MTS)MaleimideNot applicable (Azide/Alkyne)
Bond Formed Disulfide (-S-S-)ThioetherTriazole
Bond Stability Reversible by reducing agents (e.g., DTT, TCEP). Can be a pro (drug release) or con (instability).Generally stable, but susceptible to retro-Michael reaction (thiol exchange) in the presence of other thiols like glutathione, leading to payload loss.[3][4]Highly stable and bioorthogonal; not cleaved by endogenous molecules.[]
Specificity High for thiols.High for thiols, especially at pH 6.5-7.5.[]Extremely high (bioorthogonal). Reactants do not interact with native biological functional groups.[7]
Reaction Conditions NHS: pH 7.2-8.5. MTS: Broad pH range.NHS: pH 7.2-8.5. Maleimide: pH 6.5-7.5 for specificity.Mild, physiological conditions. Strain-promoted variants (SPAAC) require no catalyst.[]
Spacer Arm Long (C15), hydrophobic alkyl chain. Ideal for lipid membrane insertion.Typically hydrophilic Polyethylene Glycol (PEG). Reduces aggregation and immunogenicity.Varies, can be PEG or other structures.
Key Advantage Long hydrophobic chain for stable membrane anchoring; disulfide bond can be cleaved for drug release.Widely used and well-characterized chemistry.[8]Unmatched stability and specificity; reaction is "bioorthogonal".[7]
Key Disadvantage Disulfide bond instability in reducing environments (e.g., intracellularly).Potential for linker instability and off-target exchange in vivo.[3][4][9]Reagents can be more expensive; requires introduction of azide/alkyne handles.
Expert Insights on Linker Selection
  • Choose MTS-C15-NHS when:

    • You require stable, hydrophobic anchoring into a lipid bilayer.

    • Your application benefits from a cleavable disulfide linkage, for example, for intracellular drug release in the reducing environment of the cytoplasm.

  • Choose Maleimide-PEG-NHS when:

    • You need a stable, non-cleavable linkage for applications like in vivo imaging or targeting where the conjugate must remain intact.

    • You are working with proteins prone to aggregation, as the hydrophilic PEG spacer can improve solubility.

    • Be aware of the potential for thiol exchange, which can be mitigated by using next-generation maleimides designed for enhanced stability.[4][10][11]

  • Choose Click Chemistry when:

    • Absolute stability and bioorthogonality are paramount.[][7]

    • You are working in complex biological media where side reactions are a major concern.

    • Your workflow allows for the metabolic or chemical introduction of azide or alkyne functional groups onto your molecules of interest.

Part 3: Case Study & Experimental Protocol

Objective: To prepare a targeted immunoliposome for drug delivery by conjugating a thiolated antibody fragment (Fab') to the surface of a pre-formed liposome using MTS-C15-NHS.

Rationale for Choosing MTS-C15-NHS

In this application, the long C15 alkyl chain of the linker is critical. It will intercalate into the lipid bilayer of the liposome, providing a stable anchor point for the subsequent antibody conjugation. This is preferable to using a more hydrophilic PEG-based linker which, while keeping the antibody extended from the surface, may not anchor as firmly within the lipid core.

Experimental Workflow

Caption: Workflow for immunoliposome preparation.

Detailed Step-by-Step Protocol

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, Amine-PE)

  • MTS-C15-NHS dissolved in DMSO

  • IgG Antibody

  • Reducing agent (e.g., DTT)

  • Reaction Buffer: PBS, pH 7.4, with 5 mM EDTA

  • Quenching Buffer: Cysteine solution

  • Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)

Step 1: Liposome Preparation

  • Prepare liposomes using a standard method like thin-film hydration followed by extrusion. A typical lipid composition would be DSPC:Cholesterol:DSPE-PEG2000:Amine-PE at a molar ratio of 55:40:4:1. The inclusion of Amine-PE provides the primary amines for the NHS ester reaction.

  • Extrude the liposomes through polycarbonate membranes (e.g., 100 nm) to obtain a uniform size distribution.

Step 2: Activation of Liposomes with MTS-C15-NHS

  • Adjust the pH of the liposome solution to 8.0-8.5 with a suitable buffer (e.g., borate buffer). This alkaline pH facilitates the NHS ester reaction.[1]

  • Add a 10-fold molar excess of MTS-C15-NHS (dissolved in DMSO) to the liposome suspension.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Scientist's Note: The NHS ester is susceptible to hydrolysis, which is why the reaction is kept relatively short.[1] The rate of hydrolysis increases with pH.

Step 3: Purification of Activated Liposomes

  • Immediately after incubation, purify the MTS-activated liposomes from excess, unreacted MTS-C15-NHS using a size exclusion chromatography (SEC) column.

  • Elute with a degassed buffer (PBS, pH 6.8). The liposomes will elute in the void volume.

    • Trustworthiness Check: This purification step is crucial. Any remaining free linker could react with and deactivate your thiolated antibody in the next step.

Step 4: Preparation of Thiolated Antibody Fragments (Fab'-SH)

  • Generate F(ab')2 fragments from your source IgG using an enzyme like pepsin.

  • Selectively reduce the disulfide bond in the hinge region of the F(ab')2 to yield two Fab'-SH fragments using a mild reducing agent like DTT.

  • Purify the Fab'-SH fragments immediately using a desalting column to remove the reducing agent.

    • Expert Tip: The free thiol group is reactive and can re-oxidize. Use the purified Fab'-SH fragments immediately for the best results.

Step 5: Conjugation of Fab'-SH to Activated Liposomes

  • Combine the MTS-activated liposomes (from Step 3) with the purified Fab'-SH fragments (from Step 4) at a molar ratio of approximately 10 Fab' fragments per 1000 phospholipids.

  • Incubate the mixture overnight at 4°C under a nitrogen atmosphere with gentle stirring.

    • Causality: The inert nitrogen atmosphere prevents the re-oxidation of the free thiol on the antibody fragment, ensuring it is available to react with the MTS group on the liposome surface.

Step 6: Characterization of Immunoliposomes

  • Size and Surface Charge: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Zeta Potential. Successful conjugation of the antibody should lead to a slight increase in size and a change in surface charge.

  • Conjugation Efficiency: Run the final immunoliposome product on an SDS-PAGE gel. The presence of a high molecular weight band corresponding to the lipid-protein conjugate, and a reduction in the free Fab' band, confirms successful conjugation. Quantify protein concentration using a BCA or similar assay.

  • Functional Assay: Perform a cell-binding assay using a cell line that expresses the target antigen for your antibody to confirm that the conjugated Fab' fragment retains its biological activity.

Part 4: Decision-Making Framework for Crosslinker Selection

To assist in your experimental design, use the following decision tree to guide your choice of conjugation chemistry.

G Start Start: Need to conjugate a molecule to a surface Q1 Is the surface a lipid bilayer? Start->Q1 Q2 Is a cleavable linkage (e.g., for drug release) desirable? Q1->Q2 No Res1 Use MTS-C15-NHS (Long hydrophobic chain for stable membrane anchoring) Q1->Res1 Yes Q3 Is the conjugate for in vivo use in a reducing environment (e.g., plasma)? Q2->Q3 No Res4 Use MTS-C15-NHS (Disulfide bond is cleavable) Q2->Res4 Yes Q4 Is absolute stability and bioorthogonality the top priority? Q3->Q4 Yes Res2 Consider Maleimide-PEG-NHS (Hydrophilic spacer) Q3->Res2 No (Be aware of thiol exchange) Q4->Res2 No Res3 Consider Click Chemistry (Highest stability) Q4->Res3 Yes

Caption: Decision tree for selecting a crosslinker.

References

  • SPIE Digital Library. Synthesis and Characterization of Functionalized Magnetic Nanoparticles.
  • MDPI. Recent Advances in Surface Functionalization of Magnetic Nanoparticles.
  • Royal Society of Chemistry. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Nanoscale. 2023.
  • ACS Publications. Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Omega. 2024.
  • ACS Publications. Functionalization of Nanomaterials: Synthesis and Characterization. 2022.
  • Springer Link. Antibody Conjugation Methods for Active Targeting of Liposomes.
  • Springer Link. Antibody Conjugation Methods for Active Targeting of Liposomes. 2000.
  • BOC Sciences. Addressing Challenges in Bioconjugation: The Role of Click Chemistry.
  • YouTube. Immunoliposomes: How to conjugate antibodies to liposomes. 2015.
  • Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations.
  • PubMed. Antibody conjugation methods for active targeting of liposomes. 2000.
  • PubMed Central. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • MDPI. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders.
  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • ResearchGate. Coupling Methods of Antibodies and Ligands for Liposomes.
  • IntechOpen. Biopolymer Cross-links: Strategies for Improving Drug Release and Delivery.
  • MDPI. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates.
  • Research Square. Ultra-Long-Term Delivery of Hydrophilic Drugs Using Injectable In Situ Cross-Linked Depots. 2024.
  • Benchchem. Stability of Bioconjugation Linkages: A Comparative Analysis of Maleimide Derivatives.
  • PubMed. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. 2016.
  • Wiley Online Library. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
  • PubMed. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.
  • Thermo Fisher Scientific. Cross-Linking Reagents.
  • Semantic Scholar. Long-term stabilization of maleimide-thiol conjugates. 2015.
  • PubMed Central. Impact of polymer crosslinking on release mechanisms from long-acting levonorgestrel intrauterine systems.
  • Royal Society of Chemistry. Enhanced molecular recognition with longer chain crosslinkers in molecularly imprinted polymers for an efficient separation of TR active substances. RSC Advances. 2024.
  • Thermo Fisher Scientific. crosslinking technology.
  • PubMed. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. 2009.
  • BOC Sciences. Maleimide Crosslinkers for Cysteine-Specific Antibody Labeling.
  • The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide.

Sources

A Researcher's Guide to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS): A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selection of a crosslinking reagent is a critical decision that dictates the efficacy, stability, and functionality of the resulting conjugate. This guide provides an in-depth technical analysis of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS), a heterobifunctional crosslinker. We will dissect its chemical properties, benchmark its performance against a widely used alternative, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

Introduction to Heterobifunctional Crosslinkers: The Power of Two Chemistries

Heterobifunctional crosslinkers possess two distinct reactive groups, enabling the sequential and controlled conjugation of two different biomolecules. This targeted approach minimizes the formation of undesirable homodimers and other side products, which is a common challenge with homobifunctional crosslinkers.[1] MTS-C15-NHS exemplifies this class of reagents, featuring an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group, connected by a long C15 alkyl chain spacer.

The NHS ester targets primary amines (-NH2), such as those on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2] The MTS group, on the other hand, reacts specifically with sulfhydryl groups (-SH) from cysteine residues to create a disulfide bond. This dual reactivity makes MTS-C15-NHS a versatile tool for a range of applications, from creating antibody-drug conjugates (ADCs) to immobilizing proteins on surfaces.

The Chemistry of MTS-C15-NHS: A Tale of Two Reactive Ends

To understand the performance of MTS-C15-NHS, it is essential to examine the reactivity and stability of its constituent functional groups.

The Amine-Reactive NHS Ester

N-hydroxysuccinimide esters are a cornerstone of bioconjugation due to their high reactivity towards primary amines under mild conditions.[1] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]

A critical consideration is the competition between the desired aminolysis and the hydrolysis of the NHS ester in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, conjugation reactions are typically performed at a pH range of 7.2-8.5 to balance amine reactivity with ester stability.[3]

The Sulfhydryl-Reactive Methanethiosulfonate (MTS) Group

The methanethiosulfonate group is highly specific for sulfhydryl groups, reacting to form a disulfide bond. This reaction is rapid and efficient under mild conditions. A key advantage of the resulting disulfide linkage is its potential for reversibility. The disulfide bond can be cleaved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which can be a desirable feature in applications such as drug delivery, where the release of a payload at a target site is required.

The Influence of the C15 Alkyl Spacer Arm: More Than Just a Connector

The pentadecyl (C15) chain is a prominent feature of MTS-C15-NHS, and its length and hydrophobic nature are expected to significantly influence the crosslinker's performance and the properties of the final conjugate.

  • Increased Hydrophobicity: The long alkyl chain imparts a significant hydrophobic character to the crosslinker. This can be advantageous for applications involving interactions with cell membranes or other hydrophobic environments.[4][5] However, this hydrophobicity can also lead to decreased aqueous solubility, potentially requiring the use of organic co-solvents like DMSO or DMF during the conjugation reaction.[6] The increased hydrophobicity of the final conjugate might also influence its aggregation propensity and pharmacokinetic profile in drug delivery applications.[7]

  • Extended Reach and Flexibility: The long spacer arm provides a greater distance between the conjugated molecules, which can be crucial for overcoming steric hindrance and allowing the conjugated proteins to maintain their native conformation and function. Studies on other types of crosslinkers have shown that the length of the spacer arm can impact the efficiency of the crosslinking reaction and the properties of the resulting conjugate.[8]

  • Potential for Altered Biological Interactions: The hydrophobic nature of the C15 chain could lead to non-specific interactions with other hydrophobic regions of proteins or cell structures. This could be a desirable feature for certain targeting applications but may also lead to off-target effects that need to be carefully evaluated.

Performance Comparison: MTS-C15-NHS vs. SMCC

To provide a practical benchmark, we will compare the anticipated performance of MTS-C15-NHS with Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a widely used heterobifunctional crosslinker.[2][3]

FeatureMTS-C15-NHSSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Amine-Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Sulfhydryl-Reactive Group Methanethiosulfonate (MTS)Maleimide
Spacer Arm Length ~20.9 Å (estimated)8.3 Å[9]
Spacer Arm Characteristics Long, flexible, hydrophobic alkyl chainCyclohexane-based, more rigid
Resulting Linkage Amide and disulfide bondAmide and thioether bond
Cleavability of Linkage Disulfide bond is cleavable with reducing agentsThioether bond is stable and non-cleavable
Solubility Lower aqueous solubility, may require co-solventsWater-insoluble, requires co-solvents (Sulfo-SMCC is a water-soluble alternative)[3]

Key Differences and Performance Implications:

  • Linkage Stability and Reversibility: The most significant difference lies in the sulfhydryl-reactive group. The MTS group of MTS-C15-NHS forms a cleavable disulfide bond, while the maleimide group of SMCC forms a highly stable, non-cleavable thioether bond.[3] The choice between these two depends entirely on the application. For applications requiring the release of a conjugated molecule, the cleavable disulfide bond of MTS-C15-NHS is advantageous. For creating highly stable conjugates, SMCC is the preferred choice.

  • Spacer Arm and its Effects: The long, hydrophobic C15 spacer of MTS-C15-NHS provides greater reach but may introduce challenges with solubility and potential non-specific hydrophobic interactions. The shorter, more rigid spacer of SMCC offers less flexibility but may be less prone to non-specific binding. The cyclohexane ring in SMCC's spacer arm is known to increase the stability of the maleimide group.[3]

  • Reaction Conditions: Both crosslinkers utilize an NHS ester and thus require similar pH conditions (pH 7.2-8.5) for the initial amine conjugation step. The subsequent reaction with sulfhydryls is also efficient at near-neutral pH for both MTS and maleimide groups.[3]

Experimental Protocols for Benchmarking Crosslinker Performance

To objectively compare the performance of MTS-C15-NHS with an alternative like SMCC, a series of well-defined experiments are necessary. Below are detailed protocols for a typical two-step conjugation and subsequent analysis.

General Workflow for Comparative Crosslinking

The following diagram illustrates a general workflow for a comparative protein crosslinking experiment.

G cluster_0 Step 1: Amine Modification cluster_1 Purification cluster_2 Step 2: Sulfhydryl Conjugation cluster_3 Analysis ProteinA Protein A (with primary amines) ActivatedProteinA Activated Protein A ProteinA->ActivatedProteinA Incubate at pH 7.2-8.5 Crosslinker MTS-C15-NHS or SMCC Crosslinker->ActivatedProteinA Desalting Desalting Column ActivatedProteinA->Desalting Remove excess crosslinker PurifiedActivatedProteinA Purified Activated Protein A Conjugate Protein A - Protein B Conjugate PurifiedActivatedProteinA->Conjugate Incubate at pH 6.5-7.5 ProteinB Protein B (with sulfhydryls) ProteinB->Conjugate Analysis SDS-PAGE, Mass Spectrometry, Functional Assays Conjugate->Analysis

Sources

Safety Operating Guide

Navigating the Safe Disposal of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of laboratory chemicals is a cornerstone of scientific integrity and workplace safety. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate, a heterobifunctional crosslinker. By understanding the chemical reactivity of this compound, we can ensure its safe and effective deactivation before it enters the waste stream, thereby protecting ourselves and the environment.

Understanding the Chemistry: A Dual-Reactivity Profile

This compound is a molecule designed with two distinct reactive ends, making it a valuable tool in bioconjugation. To safely dispose of it, we must address the reactivity of both the N-hydroxysuccinimide (NHS) ester and the methanethiosulfonate (MTS) group.

  • The N-Succinimidyloxycarbonyl Group: This NHS ester is highly reactive towards primary amines. However, it is also susceptible to hydrolysis, a reaction with water that breaks the ester bond and renders the group inactive. This susceptibility is significantly increased in alkaline conditions (high pH).

  • The Methanethiosulfonate Group: The MTS group is known for its reactivity with thiol (sulfhydryl) groups, forming a disulfide bond. Similar to the NHS ester, the MTS group is also prone to hydrolysis in aqueous solutions.

Our disposal strategy will leverage these inherent reactivities to chemically inactivate the molecule, converting it into less reactive byproducts before final disposal.

Core Principles of Safe Disposal

Before proceeding with the detailed protocol, it is essential to adhere to fundamental laboratory safety practices. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. An emergency eyewash and shower station should be readily accessible.

Detailed Disposal Protocol

This protocol is designed for the small quantities of this compound typically used in a research laboratory setting.

Part 1: Chemical Inactivation

The primary and most critical step is the chemical deactivation of the crosslinker. This is achieved through hydrolysis of both the NHS ester and the MTS group.

Materials:

  • Waste this compound (solid or in an organic solvent like DMSO or DMF)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Suitable waste container (chemically resistant, with a secure lid)

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

Procedure:

  • Preparation: In a designated chemical fume hood, place a beaker of appropriate size on a stir plate.

  • Dissolution: If the waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF. If it is already in solution, proceed to the next step.

  • Hydrolysis: While stirring, slowly add an excess of 1 M Sodium Hydroxide (NaOH) solution to the waste solution. A general guideline is to add at least 10 volumes of the NaOH solution relative to the volume of the dissolved waste. This will raise the pH significantly, accelerating the hydrolysis of both the NHS ester and the MTS group.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 4 hours. This extended reaction time helps to ensure complete hydrolysis.

  • Neutralization: After the hydrolysis is complete, neutralize the solution. While stirring, slowly add 1 M Hydrochloric Acid (HCl) solution until the pH of the solution is between 6 and 8. Use pH indicator strips or a pH meter to monitor the pH.

  • Final Waste Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the contents (e.g., "Hydrolyzed this compound waste"), the date, and the responsible researcher's name.

Part 2: Final Disposal

The neutralized, hydrolyzed waste should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Never pour chemical waste down the drain unless specifically authorized by your institution's Environmental Health and Safety (EHS) office.

Disposal of Contaminated Materials:

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for dissolution in the inactivation step). The rinsate should be collected and treated as hazardous waste. After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label first. Always consult your institution's guidelines for empty container disposal.

  • Contaminated PPE and Labware: Gloves, pipette tips, and other disposables contaminated with the crosslinker should be collected in a designated solid hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation & PPE cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal start Start: Unused/Waste Crosslinker ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood dissolve Dissolve in Organic Solvent fume_hood->dissolve If solid hydrolyze Add Excess 1M NaOH (Hydrolysis) fume_hood->hydrolyze If in solution dissolve->hydrolyze react Stir for ≥ 4 hours hydrolyze->react neutralize Neutralize with 1M HCl to pH 6-8 react->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste dispose Dispose via Institutional EHS Procedures collect_waste->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

Summary of Key Information

ParameterRecommendationRationale
Personal Protective Equipment Safety goggles, lab coat, chemical-resistant glovesTo protect from splashes and direct contact with the chemical.
Work Environment Chemical fume hoodTo prevent inhalation of any potential vapors or aerosols.
Inactivation Method Alkaline Hydrolysis (1M NaOH)To chemically deactivate both the NHS ester and the MTS functional groups.
Reaction Time for Inactivation Minimum 4 hoursTo ensure complete hydrolysis of the reactive moieties.
Final pH of Waste 6 - 8To ensure the waste is neutralized before collection and disposal.
Final Disposal Route Institutional Hazardous Waste ProgramTo comply with local regulations and ensure safe environmental management.

Conclusion

The proper disposal of this compound is a straightforward process when its chemical reactivity is understood and respected. By following this detailed, step-by-step guide, researchers can confidently and safely manage this valuable laboratory reagent from receipt to disposal, upholding the highest standards of laboratory safety and environmental responsibility. Always remember to consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

  • General Laboratory Waste Disposal Procedures.

Personal protective equipment for handling N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Welcome to your essential guide for the safe handling and disposal of this compound. This document provides an in-depth operational plan designed for researchers, scientists, and professionals in drug development. Our goal is to empower you with the knowledge to work safely and effectively with this reactive compound, ensuring both the integrity of your experiments and the protection of your laboratory environment.

This compound is a heterobifunctional crosslinker, a valuable tool in bioconjugation and chemical biology. Its utility stems from its dual reactivity: an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, and a methanethiosulfonate (MTS) group that targets sulfhydryl groups.[1][2] This dual nature, however, necessitates a comprehensive understanding of its handling requirements to mitigate potential hazards. This guide is structured to provide you with immediate, practical information, moving from essential personal protective equipment to detailed operational and disposal protocols.

Essential Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct personal protective equipment. Given the reactive nature of this compound, a comprehensive suite of PPE is mandatory to prevent accidental exposure.[3] The following table outlines the recommended PPE for handling this compound, particularly in its solid, powdered form.[4][5]

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling esters and organic compounds.[4][6][7] Always inspect gloves for tears or punctures before use. Promptly replace contaminated gloves, and wash hands thoroughly after removal.
Eyes & Face Safety glasses with side shields or chemical splash gogglesEssential for protecting against accidental splashes or airborne particles.[3][8] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
Body Laboratory coatA standard lab coat is required to protect clothing and skin from contamination.[3] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH-approved respiratorWhen handling the powdered form of the compound, a suitable respiratory mask should be worn to avoid inhalation of dust particles.[3] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[9]

Operational Plan: From Receipt to Reaction

Proper handling from the moment the compound is received is critical to maintaining its integrity and ensuring a safe laboratory environment.[10]

Receiving and Storage

This compound is sensitive to moisture due to its NHS ester group, which can hydrolyze in the presence of water.[3][10]

  • Upon Receipt : Inspect the packaging for any signs of damage.

  • Storage : Store the container in a tightly sealed vial in a cool, dry place. A desiccator is recommended for long-term storage to prevent degradation from atmospheric moisture. For optimal stability, store at -20°C.[11]

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure your work area is clean and uncluttered. Have all necessary equipment, including your reaction vessel, solvents, and waste containers, readily available. Work in a well-ventilated fume hood.

  • Equilibration : If stored at low temperatures, allow the container to equilibrate to room temperature before opening.[10] This prevents condensation of moisture from the air onto the cold compound, which would lead to hydrolysis.[10]

  • Weighing : When weighing the powdered solid, do so in a fume hood and wear appropriate respiratory protection to avoid inhalation.[3] Minimize the time the container is open to the atmosphere.

  • Dissolving : Use an anhydrous solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to prepare a stock solution.[10][11] Ensure your solvent is of high purity and stored over molecular sieves to maintain its anhydrous nature.[10]

  • Reaction Setup : Add the dissolved compound to your reaction mixture in a controlled manner. Once the addition is complete, securely seal the reaction vessel.

The following diagram illustrates the key decision points and actions in the handling workflow:

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Compound inspect Inspect Packaging start->inspect store Store in Cool, Dry Place (Desiccator Recommended) inspect->store don_ppe Don Appropriate PPE store->don_ppe equilibrate Equilibrate to Room Temp don_ppe->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Add to Reaction dissolve->react dispose_waste Dispose of Waste (Follow Regulations) react->dispose_waste clean_area Clean Work Area dispose_waste->clean_area end End clean_area->end

Handling Workflow Diagram

Emergency Procedures: Spills and Exposure

In the event of a spill or personal exposure, prompt and appropriate action is crucial.[3]

Spill Management
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your laboratory supervisor and any personnel in the area.

  • Contain : For small spills, use an absorbent material like sand, clay, or vermiculite to contain the substance.[4]

  • Clean-up : Wearing your full PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][4]

  • Decontaminate : Wash the spill area with soap and water.

Personal Exposure
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[9][12] If irritation persists, seek medical attention.

  • Inhalation : Move to an area with fresh air.[9][12] If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3]

  • Waste Collection : Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.[13]

  • Container Management : Ensure the waste container is kept closed except when adding waste.[14] Do not overfill liquid waste containers; a good practice is to fill to no more than 75% capacity to allow for vapor expansion.[15]

  • Disposal : Dispose of the hazardous waste according to your institution's and local environmental regulations.[3][15] The primary reactivity concern for disposal is the NHS ester group's susceptibility to hydrolysis.[3]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to advancements in science while maintaining a secure laboratory environment.

References

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014, August 1). ResearchGate.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Personal Protective Equipment. (n.d.). Miami University.
  • Personal Protective Equipment: Chemical Hand Protection. (2014, September 22). Digital Dealer.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. (2024, October 30). Organic Syntheses.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • NIH Waste Disposal Guide 2022. (n.d.). National Institutes of Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。